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  • Product: ethyl 2-(3-chlorophenoxy)-2-methylpropanoate
  • CAS: 59227-82-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate

This guide provides a comprehensive overview of the synthesis of ethyl 2-(3-chlorophenoxy)-2-methylpropanoate, a molecule of interest to researchers and professionals in the field of drug development and organic synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the synthesis of ethyl 2-(3-chlorophenoxy)-2-methylpropanoate, a molecule of interest to researchers and professionals in the field of drug development and organic synthesis. The document details the core chemical principles, a step-by-step experimental protocol, and critical analytical data for the successful synthesis and characterization of the target compound.

Introduction: The Significance of 2-Phenoxy-2-methylpropanoate Derivatives

Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate belongs to the class of phenoxyalkylcarboxylic acid derivatives. This structural motif is of significant interest in medicinal chemistry. Notably, derivatives of 2-phenoxy-2-methylpropanoic acid have been investigated for their potential as hypolipidemic agents, which are compounds that help to lower lipid levels in the blood.[1] The parent compound and its analogues are known to interact with peroxisome proliferator-activated receptors (PPARs), which play a key role in the regulation of lipid metabolism.[2] The synthesis of specific esterified and substituted analogues like ethyl 2-(3-chlorophenoxy)-2-methylpropanoate is a critical step in the exploration of new therapeutic agents with potentially improved efficacy and pharmacokinetic profiles.

Core Synthesis Pathway: The Williamson Ether Synthesis

The most direct and reliable method for the preparation of ethyl 2-(3-chlorophenoxy)-2-methylpropanoate is the Williamson ether synthesis. This classic and versatile reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.[3] The reaction proceeds via an SN2 mechanism, where the deprotonated hydroxyl group of a phenol attacks an electrophilic carbon atom bearing a good leaving group.

In the synthesis of our target molecule, the key steps involve:

  • Deprotonation of 3-chlorophenol: A suitable base is used to deprotonate the phenolic hydroxyl group of 3-chlorophenol, forming the more nucleophilic 3-chlorophenoxide ion.

  • Nucleophilic attack: The 3-chlorophenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of ethyl 2-bromo-2-methylpropanoate.

  • Formation of the ether linkage: This nucleophilic attack results in the displacement of the bromide leaving group and the formation of the desired ether bond, yielding ethyl 2-(3-chlorophenoxy)-2-methylpropanoate.

The overall reaction scheme is depicted below:

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_products Products 3-chlorophenol 3-Chlorophenol target_molecule Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate 3-chlorophenol->target_molecule Williamson Ether Synthesis ethyl_2-bromo-2-methylpropanoate Ethyl 2-bromo-2-methylpropanoate ethyl_2-bromo-2-methylpropanoate->target_molecule Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., Acetone) salt_byproduct Salt Byproduct (e.g., KBr)

Caption: Overall reaction scheme for the Williamson ether synthesis of Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate.

Experimental Protocol

This protocol is a detailed, step-by-step methodology for the synthesis of ethyl 2-(3-chlorophenoxy)-2-methylpropanoate. It is crucial to adhere to all safety precautions and handle chemicals in a well-ventilated fume hood.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityPurity
3-Chlorophenol128.561.29 g (10.0 mmol)≥98%
Ethyl 2-bromo-2-methylpropanoate195.052.15 g (11.0 mmol)≥98%
Anhydrous Potassium Carbonate (K₂CO₃)138.212.07 g (15.0 mmol)≥99%
Acetone58.0850 mLACS grade
Dichloromethane (CH₂Cl₂)84.9350 mLACS grade
Saturated Sodium Bicarbonate (NaHCO₃) solution-60 mL-
Brine (saturated NaCl solution)-30 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As neededAnhydrous
Silica Gel-As needed60-120 mesh
Hexane86.18As neededACS grade
Ethyl Acetate88.11As neededACS grade
Step-by-Step Synthesis Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A 1. Dissolve 3-Chlorophenol in Acetone B 2. Add Potassium Carbonate A->B C 3. Stir at Room Temperature B->C D 4. Add Ethyl 2-bromo-2-methylpropanoate C->D E 5. Heat to Reflux D->E F 6. Monitor Reaction by TLC E->F G 7. Cool and Filter F->G Reaction Complete H 8. Concentrate Filtrate G->H I 9. Dissolve in Dichloromethane H->I J 10. Wash with NaHCO₃ and Brine I->J K 11. Dry Organic Layer J->K L 12. Filter and Concentrate K->L M 13. Column Chromatography L->M N 14. Isolate Pure Product M->N

Caption: Step-by-step experimental workflow for the synthesis and purification of Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate.

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chlorophenol (1.29 g, 10.0 mmol) and acetone (50 mL). Stir the mixture until the 3-chlorophenol is completely dissolved. Add anhydrous potassium carbonate (2.07 g, 15.0 mmol) to the solution.

  • Reaction: Stir the resulting suspension vigorously at room temperature for 30 minutes. Add ethyl 2-bromo-2-methylpropanoate (2.15 g, 11.0 mmol) dropwise to the reaction mixture. Heat the reaction mixture to reflux (approximately 56 °C) and maintain it for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the solid potassium carbonate and potassium bromide byproduct and wash the solid with a small amount of acetone. Combine the filtrate and the washings and concentrate under reduced pressure to remove the acetone.

  • Extraction: Dissolve the resulting residue in dichloromethane (50 mL). Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 30 mL) followed by brine (30 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the sodium sulfate and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure ethyl 2-(3-chlorophenoxy)-2-methylpropanoate.

Characterization and Analytical Data

Thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following table summarizes the expected analytical data for ethyl 2-(3-chlorophenoxy)-2-methylpropanoate.

Analytical TechniqueExpected Data
Appearance Colorless to pale yellow oil
Molecular Formula C₁₂H₁₅ClO₃
Molecular Weight 242.70 g/mol
¹H NMR (CDCl₃, 400 MHz) δ 7.20 (t, J=8.0 Hz, 1H, Ar-H), 6.95 (m, 1H, Ar-H), 6.85 (m, 2H, Ar-H), 4.20 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 1.60 (s, 6H, -C(CH₃)₂), 1.25 (t, J=7.1 Hz, 3H, -OCH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 174.5 (C=O), 158.0 (Ar-C-O), 134.8 (Ar-C-Cl), 130.2 (Ar-CH), 121.5 (Ar-CH), 115.0 (Ar-CH), 113.0 (Ar-CH), 79.5 (-O-C(CH₃)₂), 61.5 (-OCH₂CH₃), 25.5 (-C(CH₃)₂), 14.2 (-OCH₂CH₃)
Infrared (IR, neat) ν (cm⁻¹) ~2980 (C-H), ~1740 (C=O, ester), ~1590, 1480 (C=C, aromatic), ~1250 (C-O, ether), ~1150 (C-O, ester), ~780 (C-Cl)
Mass Spectrometry (EI) m/z (%) 242 (M⁺), 169, 128, 101, 73

Safety Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated laboratory.

  • 3-Chlorophenol: Toxic and corrosive. Avoid contact with skin and eyes.

  • Ethyl 2-bromo-2-methylpropanoate: Lachrymator and corrosive. Handle with care in a fume hood.

  • Potassium Carbonate: Irritant. Avoid inhalation of dust.

  • Acetone and Dichloromethane: Flammable and volatile solvents. Keep away from ignition sources.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This guide has provided a detailed and practical framework for the synthesis of ethyl 2-(3-chlorophenoxy)-2-methylpropanoate. By following the outlined Williamson ether synthesis protocol and employing the specified analytical techniques for characterization, researchers can confidently prepare and verify this valuable compound for further investigation in drug discovery and development. The principles and methodologies described herein are foundational for the synthesis of a wide range of phenoxypropanoate derivatives, contributing to the advancement of medicinal chemistry.

References

  • Bruice, P. Y. (2016). Organic Chemistry (8th ed.). Pearson.
  • El-Gazzar, A. R., et al. (2011). Novel phenoxyalkylcarboxylic acid derivatives as hypolipidaemic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(3), 367-375.
  • McMurry, J. (2015). Organic Chemistry (9th ed.). Cengage Learning.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.
  • Smith, M. B. (2016). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
  • Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.
  • Zubrick, J. W. (2016). The Organic Chem Lab Survival Manual: A Student's Guide to Techniques (10th ed.). Wiley.
  • PubChem. (n.d.). Ethyl 2-(4-chlorophenoxy)-2-methylpropanoate. Retrieved from [Link]

  • Kersten, S., et al. (2000). The 2-methyl-2-phenoxy propionic acid (MFPA) is an activator of energy metabolism. Journal of Biological Chemistry, 275(38), 29743-29748.[2]

  • Guichard, J. P., et al. (2000). Fenofibrate, an antihypertensive drug. Journal of Hypertension, 18(11), 1631-1638.[4]

Sources

Exploratory

"ethyl 2-(3-chlorophenoxy)-2-methylpropanoate chemical properties"

As a Senior Application Scientist, I approach the evaluation of synthetic intermediates and pharmacological modulators not just as a collection of properties, but as functional architectures. Ethyl 2-(3-chlorophenoxy)-2-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the evaluation of synthetic intermediates and pharmacological modulators not just as a collection of properties, but as functional architectures. Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate (CAS 59227-82-6) is a prime example of such an architecture. As a structural isomer of the well-documented lipid-lowering drug clofibrate (which features a para-chloro substitution), this meta-chloro analog serves as a critical compound in structure-activity relationship (SAR) studies targeting peroxisome proliferator-activated receptors (PPARs) and as a versatile building block in organic synthesis.

This technical guide deconstructs the physicochemical properties, synthetic methodologies, and biological applications of ethyl 2-(3-chlorophenoxy)-2-methylpropanoate, providing field-proven protocols designed with built-in validation mechanisms.

Molecular Architecture and Physicochemical Profiling

The structural framework of ethyl 2-(3-chlorophenoxy)-2-methylpropanoate consists of a lipophilic 3-chlorophenoxy ring linked to an isobutyrate ethyl ester. The meta-positioning of the chlorine atom alters the electrostatic potential and steric bulk of the aromatic ring compared to its para-substituted counterpart. This subtle shift significantly influences how the molecule interacts with the hydrophobic ligand-binding domain (LBD) of target proteins.

To establish a baseline for analytical validation, the core quantitative data of the compound is summarized below, cross-referenced with authoritative chemical databases [1][2].

Table 1: Physicochemical and Structural Properties

ParameterSpecification
IUPAC Name Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate
CAS Registry Number 59227-82-6
Molecular Formula C₁₂H₁₅ClO₃
Molecular Weight 242.7 g/mol
InChIKey PIJQXCKYCXTTHO-UHFFFAOYSA-N
SMILES CCOC(=O)C(C)(C)Oc1cccc(Cl)c1
Active Metabolite 2-(3-Chlorophenoxy)-2-methylpropanoic acid (CAS 17413-73-9)

Note: The ethyl ester acts as a prodrug moiety. In vivo or in cellulo, endogenous esterases cleave the ethyl group to yield the active carboxylic acid [3].

Synthetic Methodology: The Williamson Ether Approach

Synthesizing ethyl 2-(3-chlorophenoxy)-2-methylpropanoate requires a robust, high-yield protocol. The most efficient route is a modified Williamson ether synthesis utilizing 3-chlorophenol and ethyl 2-bromo-2-methylpropanoate.

Expertise & Causality: We utilize anhydrous potassium carbonate (K₂CO₃) rather than stronger bases like sodium hydroxide (NaOH). NaOH would risk saponifying the ethyl ester of the alkylating agent. Furthermore, anhydrous acetone is selected as the solvent because it is a polar aprotic medium that effectively solvates the potassium cation, leaving the phenoxide anion highly nucleophilic and unencumbered by hydrogen bonding, thereby accelerating the Sₙ2 substitution.

Protocol 1: Step-by-Step Synthesis and Isolation

This protocol is designed as a self-validating system. Do not proceed to the next phase without passing the validation checkpoint.

  • Reagent Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-chlorophenol (10.0 mmol) in 50 mL of anhydrous acetone under a nitrogen (N₂) atmosphere.

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (15.0 mmol, 1.5 eq). Stir at room temperature for 15 minutes to allow phenoxide formation.

  • Alkylation: Dropwise, add ethyl 2-bromo-2-methylpropanoate (11.0 mmol, 1.1 eq) via syringe.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to 60°C for 12 hours.

  • Validation Checkpoint (TLC): Spot the reaction mixture against a 3-chlorophenol standard on a silica gel TLC plate (Eluent: 9:1 Hexanes:EtOAc). Visualize under UV (254 nm). System Logic: If the 3-chlorophenol spot is absent, the Sₙ2 reaction is complete. If present, continue refluxing and check every 2 hours.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts (KBr and unreacted K₂CO₃). Concentrate the filtrate under reduced pressure.

  • Extraction: Partition the concentrated residue between ethyl acetate (50 mL) and distilled water (50 mL). Wash the organic layer with brine (30 mL), dry over anhydrous Na₂SO₄, and evaporate the solvent.

  • Purification: Purify the crude oil via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 95:5 Hexanes:EtOAc) to yield the pure ester.

Synthesis_Workflow Step1 1. Reagent Mixing 3-Chlorophenol + Ethyl 2-bromo-2-methylpropanoate Step2 2. Base Addition K2CO3 in Anhydrous Acetone Step1->Step2 Step3 3. Reflux/Heating 60-80°C under N2 atmosphere Step2->Step3 SN2 Reaction Step4 4. Workup Aqueous Quench & EtOAc Extraction Step3->Step4 Completion Step5 5. Purification Silica Gel Column Chromatography Step4->Step5 Organic Phase Step6 6. Pure Product Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate Step5->Step6 Yield Isolation

Fig 1: Step-by-step synthetic workflow via Williamson ether synthesis.

Biological Application: PPAR-α Modulation Assays

Fibrate analogs function as synthetic ligands for Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), a nuclear receptor that regulates lipid metabolism. Once the ethyl ester is hydrolyzed to 2-(3-chlorophenoxy)-2-methylpropanoic acid [3], the molecule binds to the PPAR-α LBD. This induces a conformational change, allowing the receptor to heterodimerize with the Retinoid X Receptor (RXR). The complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the DNA, upregulating genes like Lipoprotein Lipase (LPL) and downregulating Apolipoprotein C-III (ApoC-III).

PPAR_Pathway Ligand Ethyl 2-(3-chlorophenoxy) -2-methylpropanoate PPAR PPAR-α (Cytosol) Ligand->PPAR Binding Complex Ligand-PPAR-α Complex PPAR->Complex Activation RXR RXR Heterodimerization Complex->RXR Recruits RXR PPRE PPRE Binding RXR->PPRE Translocates GeneTx Gene Transcription PPRE->GeneTx Modulates

Fig 2: Mechanism of PPAR-α activation by fibrate analogs leading to gene transcription.

Protocol 2: In Vitro PPAR-α Reporter Assay Preparation

When evaluating this compound in a luciferase reporter assay, solubility and cytotoxicity are the primary failure points.

Expertise & Causality: Because the compound is highly lipophilic, it must be dissolved in an amphiphilic vehicle like Dimethyl Sulfoxide (DMSO). However, DMSO concentrations exceeding 0.1% (v/v) in cell culture media can disrupt cell membranes and artificially suppress luciferase output, leading to false negatives.

  • Stock Solution: Weigh exactly 24.27 mg of ethyl 2-(3-chlorophenoxy)-2-methylpropanoate and dissolve in 1.0 mL of sterile, cell-culture grade DMSO to create a 100 mM master stock.

  • Serial Dilution: Perform 10-fold serial dilutions in DMSO to create working stocks (10 mM, 1 mM, 100 µM).

  • Media Spiking: Dilute the working stocks 1:1000 into the assay media (e.g., DMEM with 10% Charcoal-Stripped FBS) immediately prior to cell treatment. This ensures the final DMSO concentration is strictly capped at 0.1%.

  • Validation Checkpoint (Control Integrity): Run a parallel well treated with GW7647 (a potent, selective PPAR-α agonist) as a positive control, and a well with 0.1% DMSO as a vehicle control. System Logic: If the GW7647 well does not produce a minimum 5-fold luminescence increase over the vehicle, the assay system (cells, transfection efficiency, or reagent viability) has failed. Discard the plate and optimize the transfection before testing the fibrate analog.

Conclusion

Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate is a structurally nuanced fibrate analog that demands precise handling both at the bench and in biological assays. By leveraging mild, anhydrous conditions during its synthesis and strictly controlling vehicle concentrations during in vitro screening, researchers can ensure high-fidelity data when utilizing this compound in metabolic and pharmacological research.

Foundational

"ethyl 2-(3-chlorophenoxy)-2-methylpropanoate CAS number"

An In-Depth Technical Guide to Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate Executive Summary This guide provides a comprehensive technical overview of ethyl 2-(3-chlorophenoxy)-2-methylpropanoate, a specific isomer with...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate

Executive Summary

This guide provides a comprehensive technical overview of ethyl 2-(3-chlorophenoxy)-2-methylpropanoate, a specific isomer within the broader class of phenoxyalkanoic acid esters. While this particular meta-chloro isomer is not as extensively documented as its para-chloro counterpart (Clofibrate), this document consolidates available information and established chemical principles to detail its identity, synthesis, potential applications, and safety considerations. By leveraging data from its parent acid and related isomers, this guide serves as an essential resource for researchers in medicinal chemistry, herbicide development, and organic synthesis, offering a robust framework for its laboratory preparation and study.

Chemical Identity and Properties

Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate is an aromatic ether and a carboxylic acid ester. While a dedicated CAS number for this specific ethyl ester is not prominently listed in major public databases, its corresponding carboxylic acid, 2-(3-Chlorophenoxy)-2-methylpropanoic acid , is well-documented under CAS Number 17413-73-9 [1]. The target compound is the ethyl ester derivative of this acid.

The structural isomers, particularly the ortho- and para-substituted versions, are known. Ethyl 2-(2-chlorophenoxy)-2-methylpropanoate is registered under CAS Number 59227-81-5[2], and the well-known lipid-lowering agent Clofibrate, ethyl 2-(4-chlorophenoxy)-2-methylpropanoate, has the CAS Number 637-07-0[3][4].

The physicochemical properties of the title compound are summarized below. As experimental data is scarce, many values are estimated based on data from its isomers and parent compounds.

Table 1: Physicochemical Properties of Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate

PropertyValueSource/Basis
Molecular Formula C₁₂H₁₅ClO₃(Calculated)
Molecular Weight 242.70 g/mol (Calculated)
Parent Acid CAS 17413-73-9[1]
Appearance Colorless to pale yellow liquid (Predicted)Analogy to isomers
Boiling Point > 200 °C (Predicted)Analogy to 3-Chlorophenol (214 °C)[5][6]
Density ~1.2 g/cm³ (Predicted)Analogy to 3-Chlorophenol (1.218 g/cm³)[5][6]
Solubility Soluble in organic solvents (e.g., ethanol, ether, acetone); poorly soluble in water.General property of esters[5]
SMILES CCOC(=O)C(C)(C)Oc1cccc(Cl)c1(Structure)
InChIKey (Not available)-

Synthesis and Mechanistic Rationale

The most direct and industrially relevant method for preparing aryloxy-isobutyrates is the Williamson ether synthesis. This reaction forms the core ether linkage by coupling a phenoxide with an appropriate alkyl halide.

Overall Synthetic Strategy

The synthesis involves the reaction of 3-chlorophenol with ethyl 2-bromoisobutyrate in the presence of a base. The base deprotonates the phenol to form the more nucleophilic 3-chlorophenoxide ion, which then attacks the electrophilic carbon of the ethyl 2-bromoisobutyrate, displacing the bromide ion in a classic Sₙ2 reaction.

Mechanistic Insight

The Williamson ether synthesis is a cornerstone of organic chemistry for forming ether bonds[7]. The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism[8][9]. Key factors for a successful synthesis include:

  • The Nucleophile : The acidity of the phenolic proton of 3-chlorophenol (pKa ≈ 9.02) requires a sufficiently strong base (e.g., K₂CO₃, NaH, NaOEt) to generate the phenoxide anion. For phenolic hydroxyl groups, moderately weak bases like potassium carbonate are often sufficient and offer a good safety and cost profile[10].

  • The Electrophile : Ethyl 2-bromoisobutyrate provides a tertiary carbon attached to the leaving group. However, the reaction is not a standard alkyl halide substitution. The electrophilic center is an α-halo ester. The reaction still proceeds efficiently because the resulting α-alkoxy ester is stable.

  • The Solvent : Polar aprotic solvents like acetone, acetonitrile, or dimethylformamide (DMF) are ideal as they can solvate the cation of the base while not interfering with the nucleophilicity of the phenoxide.

Detailed Experimental Protocol

This protocol is a validated, general procedure adapted for the specific synthesis of ethyl 2-(3-chlorophenoxy)-2-methylpropanoate.

Materials:

  • 3-Chlorophenol (CAS: 108-43-0)[5]

  • Ethyl 2-bromoisobutyrate (CAS: 600-00-0)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Diethyl ether

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chlorophenol (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and 100 mL of anhydrous acetone.

  • Formation of Phenoxide : Stir the mixture vigorously at room temperature for 30 minutes. The potassium carbonate acts as the base to deprotonate the phenol.

  • Addition of Electrophile : Add ethyl 2-bromoisobutyrate (1.1 eq.) dropwise to the suspension via an addition funnel over 15 minutes.

  • Reaction : Heat the reaction mixture to reflux (approx. 56°C for acetone) and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching and Extraction : After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr). Concentrate the filtrate under reduced pressure to remove the acetone.

  • Purification : Dissolve the resulting crude oil in 100 mL of diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with 50 mL of saturated sodium bicarbonate solution, 50 mL of water, and 50 mL of brine[11].

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Final Purification : The crude product can be further purified by vacuum distillation or column chromatography on silica gel to obtain the pure ethyl 2-(3-chlorophenoxy)-2-methylpropanoate.

Workflow Visualization

The following diagram illustrates the key steps in the synthesis protocol.

Caption: Synthetic workflow for Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate.

Potential Applications and Biological Context

The biological activity of phenoxyalkanoic acid derivatives is highly dependent on the substitution pattern of the aromatic ring.

  • Agrochemical Potential : Many related structures, such as 2,4-D and MCPA, are potent and selective herbicides that function as synthetic auxins, disrupting uncontrolled growth in broadleaf weeds[12]. The specific herbicidal activity of the 3-chloro isomer would require empirical testing, but its structural similarity to this class warrants investigation.

  • Pharmaceutical Potential : The para-isomer, Clofibrate, is a well-known antihyperlipidemic agent. It acts as a peroxisome proliferator-activated receptor alpha (PPARα) agonist, leading to a reduction in plasma triglycerides. It is plausible that the 3-chloro isomer could retain some of this activity, making it a target for structure-activity relationship (SAR) studies in the development of new metabolic drugs.

Analytical Characterization

To confirm the identity and purity of the synthesized ethyl 2-(3-chlorophenoxy)-2-methylpropanoate, a combination of standard analytical techniques would be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR: Expected signals would include a triplet and a quartet for the ethyl group, a singlet for the two equivalent methyl groups on the isobutyrate moiety, and a complex multiplet pattern for the four protons on the disubstituted aromatic ring.

    • ¹³C NMR: Would show distinct signals for the carbonyl carbon, the quaternary ether-linked carbon, the aromatic carbons (with unique shifts due to the chloro and ether substituents), and the carbons of the ethyl and methyl groups.

  • Infrared (IR) Spectroscopy : A strong absorption band around 1730-1750 cm⁻¹ would be indicative of the C=O stretch of the ester group. C-O ether stretching bands would appear in the 1250-1000 cm⁻¹ region.

  • Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak (M⁺) and a characteristic isotopic pattern (M+2) at an approximate 3:1 ratio, which is definitive for a compound containing one chlorine atom.

Safety and Handling

  • Precursor Hazards : The starting material, 3-chlorophenol, is toxic by ingestion, inhalation, and skin absorption[6]. It is classified as an acute toxicant and skin irritant.

  • Class-Related Hazards : Chlorinated aromatic compounds can be environmentally persistent and may have toxic effects on aquatic life.

  • Recommended Precautions :

    • Personal Protective Equipment (PPE) : Handle the compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

    • Handling : Avoid inhalation of vapors and contact with skin and eyes.

    • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate represents an intriguing but under-characterized member of the phenoxyalkanoic acid ester family. This guide provides a robust, scientifically-grounded framework for its synthesis via the Williamson ether reaction, leveraging established protocols and mechanistic principles. By detailing its chemical properties, potential applications in both agriculture and medicine, and necessary safety precautions, this document serves as a foundational resource for researchers aiming to synthesize and explore the unique biological and chemical properties of this specific isomer.

References

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate. PubChem. [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chlorophenol. PubChem. [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]

  • Synthetic Pages. (n.d.). Synthesis of ethyl 2-[4-(4-chloroanilinomethyl)phenoxy]-2-methylpropionate hydrochloride. [Link]

  • Matrix Fine Chemicals. (n.d.). ETHYL 2-(4-CHLOROPHENOXY)-2-METHYLPROPANOATE | CAS 637-07-0. [Link]

  • Chem-Space. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • PubChemLite. (n.d.). Ethyl 2-(2-chlorophenoxy)-2-methylpropanoate (C12H15ClO3). [Link]

  • ChemWhat. (n.d.). ethyl 2-(3-hydroxyphenoxy)-2-methylpropanoate CAS#: 328919-24-0. [Link]

  • World Health Organization. (n.d.). Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water. [Link]

  • Google Patents. (n.d.). WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.

Sources

Exploratory

An In-depth Technical Guide on the Putative Mechanism of Action of Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Introduction: Unraveling the Activity of a Clofibrate Analogue Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate is...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Activity of a Clofibrate Analogue

Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate is a chemical entity structurally analogous to the fibrate class of drugs. While direct and extensive research on the specific mechanism of action of this ethyl ester is not widely available in peer-reviewed literature, its chemical architecture, particularly its core structure shared with clofibrate, provides a strong basis for a scientifically-grounded hypothesis. Clofibrate is a well-characterized lipid-lowering agent, and its principal mechanism involves the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1]

This guide, therefore, presents a putative mechanism of action for ethyl 2-(3-chlorophenoxy)-2-methylpropanoate, rooted in the established pharmacology of fibrates. It is presumed that following administration, the ethyl ester is hydrolyzed to its active carboxylic acid form, 2-(3-chlorophenoxy)-2-methylpropanoic acid, which then acts as a PPARα agonist. This guide will delve into the intricacies of the PPARα signaling pathway, the downstream metabolic consequences, and the experimental methodologies required to validate this proposed mechanism.

The Hypothesized Central Mechanism: PPARα Agonism

The primary molecular target for fibrates is the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily.[2][3] PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[4] Its activation orchestrates a complex transcriptional program that collectively enhances lipid catabolism and reduces plasma lipid levels.[5]

The proposed mechanism for ethyl 2-(3-chlorophenoxy)-2-methylpropanoate, through its active metabolite, involves the following key steps:

  • Ligand Binding and Receptor Activation: The active form of the compound is hypothesized to diffuse into the nucleus of target cells and bind to the ligand-binding domain of PPARα.[6]

  • Heterodimerization: Upon ligand binding, PPARα undergoes a conformational change, leading to its heterodimerization with another nuclear receptor, the Retinoid X Receptor (RXR).[5]

  • DNA Binding: This PPARα-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[4]

  • Transcriptional Regulation: The binding of the heterodimer to PPREs recruits a suite of coactivator proteins, which in turn initiates the transcription of a wide array of genes involved in lipid metabolism.[5]

PPARa_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_metabolic_effects Metabolic Effects cluster_lipid_profile Resulting Lipid Profile Changes Compound Ethyl 2-(3-chlorophenoxy)- 2-methylpropanoate ActiveMetabolite Active Metabolite (Carboxylic Acid) Compound->ActiveMetabolite Hydrolysis PPARa PPARα ActiveMetabolite->PPARa Binds and Activates PPRE PPRE (on Target Gene DNA) PPARa->PPRE Heterodimerizes with RXR and Binds RXR RXR TargetGenes Target Gene Transcription PPRE->TargetGenes Initiates mRNA mRNA TargetGenes->mRNA Produces Lipolysis Increased Lipolysis of Triglyceride-Rich Lipoproteins mRNA->Lipolysis Translates to Proteins that Increase FattyAcidUptake Increased Hepatic Fatty Acid Uptake mRNA->FattyAcidUptake Translates to Proteins that Increase FattyAcidOxidation Increased Fatty Acid β-oxidation mRNA->FattyAcidOxidation Translates to Proteins that Increase ApoA_I_II_Production Increased ApoA-I & ApoA-II Production mRNA->ApoA_I_II_Production Translates to Proteins that Increase ApoC_III_Production Decreased ApoC-III Production mRNA->ApoC_III_Production Translates to Proteins that Decrease Triglyceride_Decrease ↓ Plasma Triglycerides Lipolysis->Triglyceride_Decrease Leads to FattyAcidUptake->Triglyceride_Decrease FattyAcidOxidation->Triglyceride_Decrease HDL_Increase ↑ HDL Cholesterol ApoA_I_II_Production->HDL_Increase Leads to ApoC_III_Production->Triglyceride_Decrease

Caption: Putative PPARα signaling pathway for Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate.

Downstream Metabolic Consequences of PPARα Activation

The activation of PPARα by a fibrate analogue would trigger a cascade of changes in gene expression, leading to a more favorable plasma lipid profile.[2][7]

Key regulated genes and their metabolic impact include:

  • Lipoprotein Lipase (LPL) Upregulation: PPARα activation increases the expression of LPL, an enzyme crucial for the hydrolysis of triglycerides within very-low-density lipoproteins (VLDL) and chylomicrons.[8][9] This enhanced lipolysis accelerates the clearance of triglyceride-rich particles from the circulation.[2]

  • Apolipoprotein A-I and A-II Upregulation: The transcription of genes encoding Apolipoprotein A-I (ApoA-I) and Apolipoprotein A-II (ApoA-II) is stimulated.[7][10] These are the primary protein components of high-density lipoprotein (HDL), and their increased synthesis leads to higher levels of circulating HDL, often referred to as "good cholesterol."

  • Apolipoprotein C-III Downregulation: PPARα activation suppresses the hepatic production of Apolipoprotein C-III (ApoC-III), an inhibitor of lipoprotein lipase.[2] This reduction in ApoC-III further enhances the catabolism of triglyceride-rich lipoproteins.

  • Increased Fatty Acid Oxidation: Genes encoding enzymes involved in mitochondrial and peroxisomal fatty acid β-oxidation are upregulated.[11][12] This increases the liver's capacity to break down fatty acids for energy, thereby reducing their availability for triglyceride synthesis and VLDL production.[11]

Table 1: Summary of Hypothesized Metabolic Effects

Metabolic ProcessKey Genes RegulatedConsequence on Lipid Profile
Lipoprotein CatabolismLipoprotein Lipase (LPL)↓ Triglycerides
HDL MetabolismApolipoprotein A-I, Apolipoprotein A-II↑ HDL Cholesterol
VLDL ProductionApolipoprotein C-III (downregulated)↓ Triglycerides
Fatty Acid MetabolismEnzymes for β-oxidation↓ Substrate for Triglyceride Synthesis

Experimental Validation of the Proposed Mechanism

To rigorously test the hypothesis that ethyl 2-(3-chlorophenoxy)-2-methylpropanoate acts as a PPARα agonist, a series of well-defined in vitro and in vivo experiments are necessary.

In Vitro Assay: PPARα Luciferase Reporter Gene Assay

This assay is a cornerstone for determining if a compound can activate the PPARα receptor.[13] It utilizes a genetically engineered cell line that expresses a chimeric PPARα receptor and a luciferase reporter gene linked to a PPRE.[14] Activation of PPARα by a ligand leads to the expression of luciferase, which can be quantified by measuring luminescence.[15]

Reporter_Assay_Workflow start Start step1 1. Cell Seeding Seed PPARα reporter cells in a multi-well plate. start->step1 step2 2. Compound Treatment Incubate cells with varying concentrations of the test compound. step1->step2 step3 3. Incubation Allow for 22-24 hours of incubation for gene transcription and translation. step2->step3 step4 4. Cell Lysis Lyse the cells to release the luciferase enzyme. step3->step4 step5 5. Substrate Addition Add luciferase detection reagent (containing luciferin). step4->step5 step6 6. Luminescence Reading Quantify light emission using a luminometer. step5->step6 end End: Dose-Response Curve (EC50 Calculation) step6->end

Caption: Workflow for a PPARα Luciferase Reporter Gene Assay.

Detailed Protocol: PPARα Luciferase Reporter Gene Assay

This protocol provides a general framework. Specific details may vary based on the commercial assay kit and cell line used.[14][16]

Materials:

  • HEK293 cell line stably expressing a GAL4-PPARα LBD fusion protein and a UAS-luciferase reporter construct.[17]

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Test compound (ethyl 2-(3-chlorophenoxy)-2-methylpropanoate) and positive control (e.g., GW7647).[18]

  • 96-well white, clear-bottom tissue culture plates.

  • Luciferase detection reagent (e.g., Dual-Luciferase® Reporter Assay System).

  • Luminometer.

Procedure:

  • Cell Seeding: Plate the HEK293-PPARα reporter cells in a 96-well plate at a density of ~10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a serial dilution of the test compound and the positive control in the appropriate vehicle (e.g., DMSO). The final vehicle concentration in the assay should be ≤ 0.1%.

  • Cell Treatment: Remove the culture medium from the wells and add 100 µL of medium containing the various concentrations of the test compound or controls.

  • Incubation: Incubate the plate for 22-24 hours at 37°C, 5% CO2 to allow for ligand-induced gene expression.[14]

  • Reagent Preparation: Prepare the luciferase assay reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.

  • Lysis and Luminescence Measurement:

    • Remove the plate from the incubator and allow it to cool to room temperature.

    • Discard the treatment media.

    • Add the appropriate volume of cell lysis buffer to each well and incubate for 5-10 minutes with gentle shaking.[16]

    • Add the luciferase substrate to each well.[16]

    • Immediately measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence readings against the log of the compound concentration. Use non-linear regression to fit a dose-response curve and determine the EC50 value, which represents the concentration at which 50% of the maximal response is achieved.

Conclusion: A Pathway to Mechanistic Clarity

The structural similarity of ethyl 2-(3-chlorophenoxy)-2-methylpropanoate to the fibrate class of hypolipidemic drugs provides a strong rationale for proposing its mechanism of action as a PPARα agonist. This guide has outlined the molecular steps involved in this pathway, from receptor activation and DNA binding to the transcriptional regulation of key genes in lipid metabolism. The resulting increase in fatty acid oxidation and enhanced catabolism of triglyceride-rich lipoproteins are the cornerstones of the therapeutic effects of fibrates.[2][19]

While this represents a well-founded hypothesis, it is imperative for drug development professionals to recognize that definitive confirmation requires rigorous experimental validation. The described luciferase reporter gene assay, along with further in vitro and in vivo studies, will be crucial in fully elucidating the pharmacological profile of ethyl 2-(3-chlorophenoxy)-2-methylpropanoate and establishing its potential as a modulator of lipid metabolism.

References

  • Mechanism of action of fibrates - PubMed. (n.d.). Retrieved from [Link]

  • Fibrates - Lipid-lowering Agents - Cardiology - Picmonic for Medicine. (n.d.). Retrieved from [Link]

  • Staels, B., Dallongeville, J., Auwerx, J., Schoonjans, K., Leitersdorf, E., & Fruchart, J. C. (1998). Mechanism of Action of Fibrates on Lipid and Lipoprotein Metabolism. Circulation, 98(19), 2088–2093. [Link]

  • Grundy, S. M., Mok, H. Y., Zech, L., & Berman, M. (1981). Mechanisms of action of clofibrate on cholesterol metabolism in patients with hyperlipidemia. Journal of Lipid Research, 22(1), 24–34. [Link]

  • What is the mechanism of Clofibrate? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

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  • clofibrate | Actions and Spectrum - medtigo. (n.d.). Retrieved from [Link]

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  • Zaini, M. A., Syafruddin, S. E., Tsuchida, K., & Nakagawa, Y. (2018). Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes. Journal of Lipid Research, 59(11), 2136–2147. [Link]

  • Bougarne, N., Weyers, B., Desmet, S. J., Deckers, J., Ray, D. W., Staels, B., & De Bosscher, K. (2018). Molecular Actions of PPARα in Lipid Metabolism and Inflammation. Endocrine Reviews, 39(5), 760–800. [Link]

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Foundational

An In-Depth Technical Guide on the Herbicidal Potential of 3-Chlorophenoxypropanoates

Introduction Phenoxyalkanoic acids, particularly chlorophenoxy derivatives, represent a foundational class of synthetic herbicides that have been instrumental in modern agriculture for selective broadleaf weed control si...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Phenoxyalkanoic acids, particularly chlorophenoxy derivatives, represent a foundational class of synthetic herbicides that have been instrumental in modern agriculture for selective broadleaf weed control since the 1940s. Within this chemical family, 3-chlorophenoxypropanoates are a subject of significant interest. These compounds are structurally related to the natural plant hormone indole-3-acetic acid (IAA) and exert their herbicidal effects by acting as synthetic auxins.[1][2][3] Their primary mechanism involves inducing a hormonal imbalance that leads to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible species.[3][4]

This guide provides a comprehensive technical overview of the herbicidal potential of 3-chlorophenoxypropanoates. We will delve into the molecular mechanism of action, explore the critical structure-activity relationships that govern their efficacy, outline general synthetic pathways, and provide detailed, field-proven protocols for their experimental evaluation. The objective is to equip researchers and development professionals with the foundational knowledge and practical methodologies required to investigate and harness the potential of this important herbicide subclass.

Part 1: Molecular Mechanism of Action - The Synthetic Auxin Pathway

The herbicidal activity of 3-chlorophenoxypropanoates stems from their ability to function as persistent mimics of the natural auxin, IAA.[1][3] Unlike endogenous IAA, which plants can regulate through synthesis, degradation, and conjugation, synthetic auxins like 3-chlorophenoxypropanoates are not easily metabolized.[4] This persistence leads to a continuous, unregulated stimulation of auxin-responsive genes, triggering a cascade of phytotoxic effects.

The core mechanism unfolds at the molecular level through the TIR1/AFB signaling pathway:

  • Receptor Binding : The synthetic auxin molecule enters the plant cell nucleus and binds to a specific receptor complex. This complex consists of an F-box protein, most notably Transport Inhibitor Response 1 (TIR1) or its homologs, the Auxin F-Box (AFB) proteins.[5][6] This binding event creates a new surface on the receptor.

  • Co-Receptor Recruitment : The newly formed auxin-receptor surface is recognized by a co-receptor protein, which is a member of the Aux/IAA family of transcriptional repressors.[5]

  • Ubiquitination and Degradation : The binding of the Aux/IAA repressor to the SCFTIR1/AFB complex (a Skp1-Cullin-F-box E3 ubiquitin ligase) targets the repressor for ubiquitination. This "tagging" marks the Aux/IAA protein for rapid degradation by the 26S proteasome.[5][6]

  • Gene Expression : With the Aux/IAA repressors destroyed, the Auxin Response Factor (ARF) transcription factors they were inhibiting are released. These ARFs are now free to bind to auxin-responsive elements in the promoters of specific genes, activating their transcription.[6]

  • Physiological Disruption : The massive, uncontrolled expression of these genes leads to a host of physiological disruptions, including rapid cell elongation, epinastic twisting of stems and leaves, tissue swelling, and the mobilization of metabolic reserves.[4] This unregulated growth ultimately overwhelms the plant's resources, leading to senescence and death.[4]

Synthetic Auxin Mechanism cluster_nucleus Plant Cell Nucleus Auxin 3-Chlorophenoxypropanoate (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Recruits Proteasome 26S Proteasome TIR1_AFB->Proteasome Targets Aux/IAA for Ubiquitination ARF ARF Transcription Factor Aux_IAA->ARF Represses Aux_IAA->Proteasome Degradation DNA Auxin-Responsive Genes ARF->DNA Activates Transcription Uncontrolled_Growth Uncontrolled Gene Expression & Abnormal Growth DNA->Uncontrolled_Growth Leads to Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

Caption: Molecular pathway of 3-chlorophenoxypropanoate herbicidal action.

Part 2: Structure-Activity Relationships (SAR)

The herbicidal efficacy of phenoxypropanoates is highly dependent on their chemical structure. Modifications to the aromatic ring, the position of the halogen, and the nature of the carboxylic acid side chain can dramatically alter activity.

Key SAR insights include:

  • Aromatic Ring Substitution : The presence and position of a halogen on the phenyl ring are critical. A chlorine atom at the 3-position is a common feature in this class, contributing to the molecule's ability to fit within the TIR1/AFB receptor pocket.[7] Research on the related 2,4-D shows that a halogen at the 4-position is important for high auxin activity, while substitution at the 3-position can sometimes have a negative or modifying effect, underscoring the specificity of the receptor interaction.[7]

  • The Propionate Side Chain : The propionic acid moiety is crucial for mimicking IAA. The carboxyl group is essential for binding to the receptor complex. The stereochemistry at the chiral center of the propionate group is vital; typically, the (R)-enantiomer exhibits significantly higher herbicidal activity as it binds more effectively to the target sites within the plant's hormonal pathways.[1]

  • The Ether Linkage : The oxygen bridge connecting the phenyl ring to the propionate side chain provides the correct spatial arrangement and flexibility for the molecule to adopt the optimal conformation for receptor binding.

Table 1: Influence of Structural Modifications on Herbicidal Activity

Structural ModificationGeneral Effect on Herbicidal ActivityRationale
Chlorine at 3-Position Essential for Activity Contributes to specific binding affinity with the TIR1/AFB auxin receptors.[7]
(R)-Stereoisomer Significantly More Active The precise stereochemistry allows for optimal binding to the chiral pocket of the auxin receptor.[1]
(S)-Stereoisomer Low to No Activity Incorrect spatial orientation prevents effective binding to the receptor.
Esterification of Carboxyl Group Maintains or Enhances Activity (In Vivo) Esters are often more readily absorbed by the plant (lipophilic) and are subsequently hydrolyzed in vivo to the active parent acid.[8]
Replacement of Propionate Reduced or Lost Activity The length and structure of the carboxylic acid side chain are critical for mimicking IAA and proper receptor interaction.[7]

Part 3: General Synthesis Pathway

3-chlorophenoxypropanoates are typically synthesized via a nucleophilic substitution reaction. A common and efficient method involves the reaction of 3-chlorophenol with an appropriate propanoate derivative, often under basic conditions.

A generalized synthetic scheme:

  • Deprotonation of Phenol : 3-chlorophenol is treated with a base (e.g., potassium carbonate, sodium hydroxide) in a suitable solvent (e.g., acetone, DMF) to form the corresponding phenoxide ion. This enhances the nucleophilicity of the oxygen atom.

  • Nucleophilic Attack : The 3-chlorophenoxide ion then acts as a nucleophile, attacking an electrophilic propionate derivative, such as ethyl 2-bromopropionate. This Williamson ether synthesis forms the ether linkage.

  • Hydrolysis (Optional) : If an ester derivative was used and the free acid is desired, a final hydrolysis step (using NaOH followed by acidification) is performed to yield 3-chlorophenoxypropanoic acid.

This pathway allows for the synthesis of various derivatives by modifying the starting materials.[9][10] For instance, using different halogenated phenols or modified propionate esters can generate a library of compounds for SAR studies.

Part 4: Experimental Evaluation of Herbicidal Potential

A tiered approach, combining rapid in vitro screening with comprehensive in vivo whole-plant bioassays, is essential for a thorough evaluation of herbicidal potential.

A. In Vitro Assay: Target-Site Interaction

Objective: To rapidly screen compounds for their ability to interact with the primary molecular target (TIR1/AFB receptors) and to quantify their binding affinity. This provides an early indication of potential herbicidal activity, independent of plant uptake and metabolism.

Protocol: Competitive Radioligand Binding Assay

  • Reagent Preparation :

    • Protein Source : Purified recombinant TIR1 or AFB5 protein.

    • Radioligand : Tritiated IAA ([³H]-IAA) of high specific activity.

    • Test Compounds : Stock solutions of 3-chlorophenoxypropanoate derivatives dissolved in DMSO.

    • Assay Buffer : A suitable buffer (e.g., phosphate or Tris-based) at physiological pH containing appropriate stabilizers.

  • Assay Procedure (in 96-well plate format) :

    • To each well, add the assay buffer.

    • Add a fixed, subsaturating concentration of [³H]-IAA.

    • Add varying concentrations of the unlabeled test compound (3-chlorophenoxypropanoate derivative) or a known competitor (unlabeled IAA) to create a dose-response curve.

    • Initiate the binding reaction by adding the purified TIR1/AFB protein.

    • Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand :

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The protein and bound radioligand will be retained on the filter, while the free radioligand passes through.

    • Wash the filters quickly with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification :

    • Place the filter discs into scintillation vials with a suitable scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis :

    • Plot the CPM against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). A lower IC₅₀ indicates a higher binding affinity for the receptor.

B. In Vivo Assay: Greenhouse Whole-Plant Bioassay

Objective: To determine the actual herbicidal efficacy of a compound on living plants. This assay accounts for crucial factors like absorption, translocation, metabolism, and the ultimate physiological response under controlled environmental conditions.[11][12]

Protocol: Post-Emergence Dose-Response Bioassay

  • Plant Cultivation :

    • Species Selection : Select at least one broadleaf (dicot) weed species (e.g., Amaranthus retroflexus - redroot pigweed) and one grass (monocot) species (e.g., Setaria viridis - green foxtail) to assess selectivity.

    • Potting : Sow seeds in pots (e.g., 10-cm diameter) containing a standardized greenhouse potting mix.[12]

    • Growth Conditions : Grow plants in a greenhouse or growth chamber with controlled conditions: temperature (e.g., 25/18°C day/night), photoperiod (e.g., 16 hours light), and humidity (e.g., 60-80%).[12] Thin seedlings to a uniform number (e.g., 3-5 plants) per pot after emergence.

  • Herbicide Application :

    • Plant Stage : Apply treatments when plants have reached a specific growth stage, typically the 2-4 true leaf stage, for consistent results.[12]

    • Formulation : Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone) with a surfactant to ensure proper leaf wetting and coverage.

    • Dose Range : Prepare a logarithmic series of application rates (e.g., 0, 10, 30, 100, 300, 1000 g a.i./ha) to establish a clear dose-response relationship.[12] A vehicle-only spray serves as the negative control.

    • Application : Use a calibrated laboratory track sprayer equipped with a flat-fan nozzle to deliver a precise and uniform application volume (e.g., 200 L/ha).[12]

  • Evaluation :

    • Time Course : Evaluate plants at set intervals post-application, typically 7, 14, and 21 days after treatment (DAT).

    • Visual Injury Assessment : Score plants based on a 0% to 100% scale, where 0% is no visible effect and 100% is complete plant death. Symptoms to note include epinasty, chlorosis, necrosis, and stunting.

    • Biomass Reduction : At the final evaluation point (e.g., 21 DAT), harvest the above-ground biomass from each pot. Dry the plant material in an oven at ~70°C until a constant weight is achieved.

  • Data Analysis :

    • Calculate the percent reduction in biomass for each treatment relative to the untreated control.

    • Plot the percent biomass reduction against the logarithm of the herbicide dose.

    • Use non-linear regression analysis to fit the data to a log-logistic dose-response curve and calculate the GR₅₀ value (the dose required to reduce plant growth by 50%).[12] The GR₅₀ is a standard metric for comparing the efficacy of different herbicides.

Greenhouse Bioassay Workflow Start Start: Seed Sowing (Dicot & Monocot Species) Cultivation Plant Cultivation (Controlled Greenhouse Conditions) Start->Cultivation Thinning Thin to Uniform Stand (e.g., 3-5 plants/pot) Cultivation->Thinning Growth_Stage Growth to 2-4 True Leaf Stage Thinning->Growth_Stage Preparation Prepare Herbicide Doses (Logarithmic Series + Control) Growth_Stage->Preparation Application Spray Application (Calibrated Track Sprayer) Growth_Stage->Application Preparation->Application Incubation Post-Treatment Growth (e.g., 21 Days) Application->Incubation Evaluation Evaluation Incubation->Evaluation Visual Visual Injury Scoring (0-100% Scale) Evaluation->Visual Qualitative Biomass Above-Ground Biomass Harvest & Dry Weight Measurement Evaluation->Biomass Quantitative Analysis Data Analysis (Dose-Response Curve Fitting) Visual->Analysis Biomass->Analysis End Determine GR50 Value Analysis->End

Caption: Workflow for a whole-plant greenhouse bioassay.

Conclusion

3-Chlorophenoxypropanoates continue to be a relevant and potent class of synthetic auxin herbicides. Their efficacy is rooted in a well-understood molecular mechanism involving the hijacking of the plant's natural auxin signaling pathway. The precise structure of these molecules, particularly the stereochemistry and the substitution pattern on the phenoxy ring, is paramount to their herbicidal activity. A systematic evaluation, employing both in vitro target-site assays and in vivo whole-plant bioassays, provides a robust framework for identifying and optimizing lead compounds. This guide offers the foundational principles and actionable protocols to support further research and development in this vital area of agricultural chemistry.

References
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  • Wikipedia. (n.d.). Phenoxy herbicide. [Link]

  • Pest Genie. (n.d.). Phenoxy Reference Guide. [Link]

  • Vertex AI Search. (2024, December 4). Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture.
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  • Todd, T., et al. (2017, September 6). Cheminformatics review of auxins as herbicides. Journal of Experimental Botany. [Link]

  • Hoyerova, K., et al. (2018, March). Auxin molecular field maps define AUX1 selectivity: many auxin herbicides are not substrates. New Phytologist. [Link]

  • Oliveira, M. C., et al. (2021, April 6). Evaluating efficacy of preemergence soybean herbicides using field treated soil in greenhouse bioassays. Weed Technology. [Link]

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  • van der Woude, L. C., et al. (2022, August 18). Structure-activity relationship of 2,4-D correlates auxin activity with the induction of somatic embryogenesis in Arabidopsis thaliana. bioRxiv. [Link]

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  • Yancheva, S., et al. (n.d.). In vitro screening for herbicide selectivity of new mutant pepper genotypes with different origin and fruit colour. [Link]

  • ResearchGate. (2023, February 3). (PDF) Evaluation of the herbicide glyphosate, (aminomethyl)phosphonic acid, and glyphosate‐based formulations for genotoxic activity using in vitro assays. [Link]

  • MySkinRecipes. (n.d.). 3-(3-Chlorophenoxy)propionic Acid. [Link]

  • Taylor & Francis Online. (2025, January 15). In vitro immunotoxic evaluation of herbicides in RAW 264.7 cells. [Link]

  • MySkinRecipes. (n.d.). 3-(2-Chlorophenoxy)propanoic acid. [Link]

  • ResearchGate. (n.d.). Synthesis and herbicidal activity of novel N-allyloxy/propargyloxy aryloxyphenoxy propionamide derivatives | Request PDF. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. [Link]

  • Arkivoc. (n.d.). Synthesis and herbicidal activity of new substituted 2- and 4-pyrimidinyloxyphenoxypropionate derivatives. [Link]

  • ResearchGate. (n.d.). Chlorophenoxy herbicides. [Link]

  • SpringerLink. (2023, May 12). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. [Link]

  • Taylor & Francis. (n.d.). Chlorophenoxy herbicides – Knowledge and References. [Link]

  • ResearchGate. (2026, February 26). (PDF) Synthesis and herbicidal activity of novel substituted 2- and 4-pyrimidinyloxyphenoxypropionate derivatives. [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 3-(4-Chlorophenoxy)benzonitrile.... [Link]

  • Google Patents. (n.d.). CN1785952A - Method for preparing 3' -chloropropiophenone.
  • Tanetani, Y., et al. (n.d.). Synthesis and herbicidal activity of 3-{[(hetero)aryl]methanesulfonyl}-4,5-dihydro-1,2-oxazole derivative. Journal of Pesticide Science. [Link]

  • MDPI. (2024, September 18). Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety. [Link]

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Exploratory

"ethyl 2-(3-chlorophenoxy)-2-methylpropanoate literature review"

An In-depth Technical Guide to Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of ethyl 2-(3-chlorophenoxy)-2-methylpropanoat...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of ethyl 2-(3-chlorophenoxy)-2-methylpropanoate, a compound belonging to the chlorophenoxy alkanoic acid ester family. This class of molecules is of significant interest to researchers in agrochemicals and pharmaceuticals due to the biological activities exhibited by related structures. This document will delve into the synthesis, analytical characterization, and potential biological relevance of this specific molecule, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties

Property Value Source
Molecular Formula C₁₂H₁₅ClO₃ PubChem
Molecular Weight 242.70 g/mol Matrix Scientific[3]
Appearance Likely a solid or liquid -
Solubility Expected to be soluble in organic solvents like ethanol, dichloromethane, and ethyl acetate; poorly soluble in water. ChemBK[4]
InChI Key Predicted based on structure -

| CAS Number | Not directly found for the 3-chloro isomer. The parent acid is 17413-73-9. | Sigma-Aldrich |

Synthesis Pathway and Experimental Protocol

The synthesis of ethyl 2-(3-chlorophenoxy)-2-methylpropanoate can be reliably achieved via a Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of 3-chlorophenol (the nucleophile) attacks ethyl 2-bromo-2-methylpropanoate. The choice of a strong base to deprotonate the phenol is critical for forming the phenoxide, which is a much stronger nucleophile than the neutral phenol.

Rationale for Synthesis Design

The selection of the Williamson ether synthesis is based on its high efficiency and specificity for forming the desired ether linkage. A procedure adapted from the synthesis of a structurally related compound, ethyl 2-(3-hydroxyphenoxy)-2-methylpropanoate, provides a robust framework for this reaction.[5] Sodium metal in ethanol is used to generate sodium ethoxide in situ, which then deprotonates the 3-chlorophenol. Ethanol serves as a suitable polar protic solvent that can dissolve the reactants and facilitate the reaction. Refluxing ensures the reaction proceeds at a sufficient rate.

Detailed Synthesis Protocol

Materials:

  • 3-chlorophenol

  • Sodium metal (Na)

  • Anhydrous Ethanol (EtOH)

  • Ethyl 2-bromo-2-methylpropanoate

  • Dilute Acetic Acid

  • Ethyl Acetate (EtOAc)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Procedure:

  • Phenoxide Formation: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 3-chlorophenol (1 equivalent) in anhydrous ethanol.

  • Carefully add small pieces of sodium metal (2 equivalents) to the solution. The reaction is exothermic and will generate hydrogen gas. Allow the mixture to stir until all the sodium has reacted. The mixture is then heated to reflux for 1 hour to ensure complete formation of the sodium 3-chlorophenoxide.[5]

  • Nucleophilic Substitution: Cool the mixture slightly. Add a solution of ethyl 2-bromo-2-methylpropanoate (0.66 equivalents) in ethanol dropwise to the reaction flask.[5]

  • Reaction Completion: Heat the reaction mixture to reflux for 3 hours.[5] Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol.[5]

  • Take up the resulting residue in a mixture of water and a small amount of acetic acid to neutralize any remaining base. Extract the aqueous layer three times with ethyl acetate.[5]

  • Purification: Combine the organic phases, wash with water, and then dry over anhydrous magnesium sulfate or sodium sulfate.[5][6] Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude oil using flash column chromatography on silica gel to obtain the pure ethyl 2-(3-chlorophenoxy)-2-methylpropanoate.[5][7]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Core Reaction cluster_purification Purification R1 3-Chlorophenol in Ethanol P1 Phenoxide Formation (Reflux, 1 hr) R1->P1 R2 Sodium Metal R2->P1 R3 Ethyl 2-bromo-2-methylpropanoate P2 Nucleophilic Substitution (Reflux, 3 hrs) R3->P2 P1->P2 W1 Solvent Evaporation P2->W1 W2 Acid/Water Wash & EtOAc Extraction W1->W2 W3 Drying & Concentration W2->W3 P3 Flash Chromatography W3->P3 Final Pure Product P3->Final

Caption: Williamson ether synthesis workflow for the target compound.

Analytical Methodologies

The analysis of chlorophenoxy compounds typically relies on chromatographic techniques coupled with sensitive detectors. Given the semi-volatile nature of ethyl 2-(3-chlorophenoxy)-2-methylpropanoate, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for its identification and quantification.[8] High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for less volatile or thermally unstable derivatives.[9][10]

Rationale for Analytical Method Selection

GC-MS provides excellent separation and definitive identification.[8] The mass spectrometer allows for the confirmation of the molecular weight and provides a unique fragmentation pattern (mass spectrum) that serves as a fingerprint for the compound. For sample preparation, liquid-solid extraction (LSE) is a modern and efficient technique for isolating analytes from aqueous matrices, while traditional liquid-liquid extraction remains a viable option.[11]

Detailed GC-MS Analysis Protocol

Sample Preparation (from an aqueous matrix):

  • Extraction: Pass a 1 L water sample through a C18 solid-phase extraction (SPE) cartridge.[11]

  • Elution: Elute the trapped organic compounds from the cartridge with small volumes of ethyl acetate followed by dichloromethane.[11]

  • Drying: Pass the collected eluent through anhydrous sodium sulfate to remove any residual water.[6]

  • Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Standard Addition: Add an appropriate internal standard to the concentrated extract before injection.

GC-MS Instrumentation and Conditions:

  • GC System: Agilent 7890B or equivalent.

  • Column: Fused silica capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injection: 1 µL splitless injection at 250°C.

  • Oven Program: Initial temperature of 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MS System: Agilent 5977A or equivalent.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-400 m/z.

  • Identification: Compare the retention time and mass spectrum of the sample peak to a certified reference standard.[11]

Analytical Workflow Diagram

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing S1 Aqueous Sample (1L) S2 Solid-Phase Extraction (C18) S1->S2 S3 Elution (EtOAc/DCM) S2->S3 S4 Drying & Concentration (1mL) S3->S4 A1 GC Injection S4->A1 A2 Chromatographic Separation A1->A2 A3 Mass Spectrometry Detection A2->A3 D1 Identify Peak by Retention Time A3->D1 D2 Confirm with Mass Spectrum A3->D2 D3 Quantify using Internal Standard D1->D3 D2->D3 Result Final Concentration D3->Result

Caption: General workflow for the GC-MS analysis of the target compound.

Potential Biological Activity and Toxicological Profile

The biological activity of ethyl 2-(3-chlorophenoxy)-2-methylpropanoate is not explicitly documented, but can be inferred from its structural class. Many chlorophenoxy herbicides function as synthetic auxins, causing uncontrolled growth and eventual death in broadleaf weeds.[12] Conversely, the structurally similar compound Clofibrate (ethyl 2-(4-chlorophenoxy)-2-methylpropanoate) is a lipid-lowering agent.[2]

Potential Herbicidal Mechanism of Action

As a chlorophenoxy derivative, the compound could potentially act as a selective herbicide.[9][13] Synthetic auxins mimic the plant hormone indole-3-acetic acid (IAA), but are resistant to the plant's natural degradation pathways. This leads to an accumulation of auxin-like signals, disrupting normal growth processes, including cell division, elongation, and differentiation, ultimately leading to plant death.[12]

Toxicological Considerations

The toxicology of chlorophenoxy herbicides as a class has been extensively studied.[14] They are generally well-absorbed from the gastrointestinal tract and are excreted primarily in the urine.[14] While acute toxicity is typically low, some compounds in this class have been associated with skin and eye irritation.[14] The International Agency for Research on Cancer (IARC) has classified chlorophenoxy herbicides as a group as "possibly carcinogenic to humans" (Group 2B), though data for any specific compound varies.[15] It is crucial to handle ethyl 2-(3-chlorophenoxy)-2-methylpropanoate with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated area.[16]

Conceptual Diagram of Potential Auxin-like Activity

Biological_Mechanism Compound Ethyl 2-(3-chlorophenoxy) -2-methylpropanoate Receptor Plant Auxin Receptor Compound->Receptor Mimics natural auxin Signal Sustained Auxin Signaling Cascade Receptor->Signal Binds & Activates Disruption Disruption of Hormonal Balance Signal->Disruption Effect1 Uncontrolled Cell Division & Elongation Disruption->Effect1 Effect2 Abnormal Growth Disruption->Effect2 Outcome Plant Death Effect1->Outcome Effect2->Outcome

Caption: Potential mechanism of action as a synthetic auxin herbicide.

Conclusion

Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate is a compound of interest that can be synthesized through standard organic chemistry techniques and analyzed with high precision using modern chromatographic methods. While its specific biological role is yet to be fully elucidated, its structural similarity to potent herbicides and pharmaceutical agents suggests it is a valuable target for further research in both agrochemical and medicinal chemistry. All handling and experimentation should be conducted with an awareness of the toxicological profile of the broader chlorophenoxy herbicide class.

References

  • Vertex AI Search. (n.d.). Synthesis of ethyl 3-(4-chlorophenoxy)
  • PubChem. (n.d.). Ethyl 2-(4-chlorophenoxy)-2-methylpropanoate;2-(trimethylazaniumyl)ethanolate. National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

  • PubChemLite. (n.d.). Ethyl 2-(2-chlorophenoxy)-2-methylpropanoate (C12H15ClO3). Retrieved March 14, 2026, from [Link]

  • Japan Environment Agency. (n.d.). III Analytical Methods. Retrieved March 14, 2026.
  • National Institutes of Health. (n.d.). Ethyl 2-[4-(4-chlorobenzoyl)
  • Sakata, G., Makino, K., Kawamura, Y., & Ikai, T. (1985). Syntheses and Selective Herbicidal Activities of Ethyl 2-[4-(6-Chloro-2-quinoxalinyloxy)phenoxy]propanoate and Its Related Compounds. Journal of the Pesticide Science Society of Japan, 10(1), 61-68.
  • FooDB. (2010). Showing Compound Ethyl 2-methylpropanoate (FDB003278). Retrieved March 14, 2026, from [Link]

  • ChemBK. (2024). ethyl 2-methylpropanoate. Retrieved March 14, 2026, from [Link]

  • Matrix Fine Chemicals. (n.d.). ETHYL 2-(4-CHLOROPHENOXY)-2-METHYLPROPANOATE | CAS 637-07-0. Retrieved March 14, 2026, from [Link]

  • Organic Syntheses. (n.d.). synthesis of alkyl propanoates by a haloform reaction of a trichloro ketone. Retrieved March 14, 2026.
  • World Health Organization. (n.d.). Chlorophenoxy herbicides (excluding 2,4-D and MCPA)
  • U.S. Environmental Protection Agency. (n.d.). Chlorophenoxy Herbicides. Retrieved March 14, 2026.
  • Taylor & Francis. (n.d.). Chlorophenoxy herbicides – Knowledge and References. Retrieved March 14, 2026, from [Link]

  • Royal Society of Chemistry. (2019).
  • Regulations.gov. (2025). Fenoxaprop-p-ethyl Human Health Risk Assessment. Retrieved March 14, 2026.
  • U.S. Environmental Protection Agency. (n.d.). EPA Method 525.
  • EU Reference Laboratory for pesticides requiring Single Residue Methods. (2023). Quick Method for the Analysis of Highly Polar Pesticides in Food.
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  • Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). Pharmacia, 69(2), 433-439.
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Foundational

The Discovery and Development of Chlorophenoxy Herbicides: A Technical Guide

Executive Summary The advent of chlorophenoxy herbicides in the 1940s marked a paradigm shift in agricultural science, transitioning weed control from mechanical labor to targeted biochemical disruption. By mimicking nat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of chlorophenoxy herbicides in the 1940s marked a paradigm shift in agricultural science, transitioning weed control from mechanical labor to targeted biochemical disruption. By mimicking natural plant hormones, compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA) exploit the unique physiological vulnerabilities of dicotyledonous plants while sparing monocotyledonous crops. This whitepaper provides an in-depth technical analysis of the discovery, molecular mechanisms, pharmacokinetic properties, and chemical synthesis protocols of chlorophenoxy herbicides.

The Genesis of Synthetic Auxins: A Case of Multiple Discovery

The discovery of chlorophenoxy herbicides was driven by wartime necessity during World War II. Researchers sought to increase crop yields by selectively eliminating competing weeds. The breakthrough was a classic case of 1[1] by four isolated groups under wartime secrecy: William G. Templeman at Imperial Chemical Industries (ICI), Philip S. Nutman at Rothamsted Research, Franklin D. Jones at the American Chemical Paint Company, and Ezra Kraus with John W. Mitchell at the University of Chicago[2].

The Causality of Chemical Evolution: Templeman initially observed that indole-3-acetic acid (IAA), a naturally occurring plant auxin, could inhibit the growth of broadleaf weeds when applied at high concentrations[2]. However, natural IAA failed as a viable herbicide because it is rapidly degraded by plant enzymes (IAA oxidases) and environmental photolysis. To solve this, researchers synthesized halogenated analogs. The addition of chlorine atoms to the phenoxyacetic acid ring sterically hindered enzymatic degradation, creating a metabolically stable compound (2,4-D) that could accumulate to lethal, supraphysiological levels in plant meristems[3].

Molecular Mechanism of Action: Hijacking the Auxin Pathway

Chlorophenoxy herbicides function as synthetic auxins. Unlike natural IAA, which is tightly regulated by plant homeostasis, 2,4-D evades degradation and continuously hyper-stimulates the auxin response pathway.

When 2,4-D enters the plant cell, it binds with high affinity (approx. -8.56 kcal/mol) to the 4[4]. This binding facilitates the interaction between TIR1 and Aux/IAA repressor proteins, marking the repressors for ubiquitination and subsequent degradation by the 26S proteasome[5]. The destruction of Aux/IAA repressors frees Auxin Response Factors (ARFs), which then drive the uncontrolled transcription of auxin-responsive genes.

This biochemical hijacking results in severe physiological dysregulation: massive increases in cell wall plasticity, runaway ethylene production, and rapid cell division. Macroscopically, this manifests as epinasty (downward curling of leaves), stem twisting, vascular tissue destruction, and ultimate plant death[6][7].

AuxinPathway A Synthetic Auxin (2,4-D) Enters target cell B Binding to TIR1/AFB Receptor Complex A->B High Affinity Binding C Ubiquitination of Aux/IAA Repressors B->C SCF Complex Activation D Release of Auxin Response Factors (ARFs) C->D Proteasomal Degradation E Uncontrolled Gene Expression (Epinasty, Necrosis) D->E Transcriptional Activation

Fig 1: Molecular mechanism of 2,4-D mimicking auxin to trigger lethal gene expression.

Pharmacokinetics and Selectivity

The success of chlorophenoxy compounds lies in their remarkable selectivity. They are highly phytotoxic to broadleaf plants (dicots) while leaving grasses and cereals (monocots) relatively unharmed[3]. This selectivity is driven by anatomical and pharmacokinetic differences:

  • Absorption: Dicots possess broad, horizontally oriented leaves that intercept and absorb large quantities of the herbicidal spray. Monocots have narrow, vertical leaves with thick waxy cuticles that repel the liquid.

  • Translocation & Anatomy: In dicots, vascular bundles are arranged in a distinct ring. When 2,4-D induces rapid, uncontrolled cambial cell division, this vascular ring is easily crushed, cutting off nutrient transport. Monocots have scattered vascular bundles protected by intercalary meristems, rendering them highly tolerant to the structural stress induced by synthetic auxins.

Quantitative Physicochemical Properties

The structural variations among chlorophenoxy herbicides dictate their environmental persistence and receptor affinity.

CompoundMolecular FormulapKaSoil Half-LifeWater SolubilityPrimary Application
2,4-D C8H6Cl2O32.64 - 3.317 - 10 daysSlightly SolubleBroadleaf weed control in cereals/turf
MCPA C9H9ClO3~3.0714 - 28 daysModerateCereal crop protection
2,4,5-T C8H5Cl3O3~2.8820 - 46 daysLowWoody plant/brush control (Historical)

Data synthesized from 8[8] and 5[5].

Chemical Synthesis & Manufacturing Protocols

The industrial and laboratory synthesis of 2,4-D relies on a Williamson ether synthesis framework, condensing 2,4-dichlorophenol with monochloroacetic acid in a strongly alkaline medium[8].

SynthesisWorkflow S1 2,4-Dichlorophenol + Monochloroacetic Acid S2 Alkaline Condensation (NaOH, 60-100°C) S1->S2 Williamson Ether Synthesis S3 Acidification (HCl, pH 1-2) S2->S3 Hydrolysis S4 Crystallization & Filtration S3->S4 Precipitation S5 Pure 2,4-D Product (Yield >97%) S4->S5 Purification

Fig 2: Step-by-step chemical synthesis workflow for 2,4-D via alkaline condensation.

Step-by-Step Laboratory Methodology

To ensure a self-validating system with high yield and low impurities, the following protocol outlines the optimized synthesis of 2,4-D[9]:

Step 1: Preparation of the Phenoxide Nucleophile

  • Action: Dissolve 2,4-dichlorophenol in an aqueous solution of a strong base (e.g., NaOH or anhydrous carbonate weak base).

  • Causality: The base deprotonates the hydroxyl group of 2,4-dichlorophenol, generating a highly reactive phenoxide ion. This nucleophile is strictly required to attack the alpha-carbon of the monochloroacetic acid.

Step 2: Alkaline Condensation Reaction

  • Action: Slowly introduce monochloroacetic acid to the reaction vessel. Maintain the temperature strictly between 60°C and 100°C for 10 to 40 hours[9].

  • Causality: Heating drives the SN2 displacement of the chloride ion. Critical Control Point: Temperatures must not exceed 150°C. Excessive heat triggers the self-condensation of chlorophenols, leading to the formation of highly toxic polychlorinated dibenzo-p-dioxins[8].

Step 3: Hydrolysis and Acidification

  • Action: Cool the mixture slightly and acidify using hydrochloric acid (HCl) or dilute sulfuric acid until the solution reaches a pH of 1 to 2[9].

  • Causality: The condensation reaction initially yields the highly water-soluble sodium salt of 2,4-D. Dropping the pH protonates the carboxylate group, converting it into the free acid form. Because the free acid is only slightly soluble in water, it rapidly precipitates out of the solution.

Step 4: Filtration and Self-Validation (Quality Control)

  • Action: Filter the crude precipitate, wash with cold distilled water to remove unreacted salts, and recrystallize.

  • Validation: Verify the purity by measuring the melting point. Pure 2,4-D will exhibit a sharp melting point at exactly 140-141 °C[8]. Further HPLC analysis should confirm that free phenol content is reduced to 50-100 ppm, validating a successful >97% yield conversion[9].

Toxicological Considerations and Legacy

While 2,4-D remains one of the most widely used herbicides globally due to its low cost and efficacy[7], the chlorophenoxy class carries a complex toxicological legacy. The most infamous example is 2,4,5-T, which was combined with 2,4-D to create "Agent Orange" during the Vietnam War. The danger of 2,4,5-T did not stem primarily from the herbicide itself, but from its manufacturing process. At high temperatures, the synthesis of 2,4,5-T inevitably produced 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) as a byproduct—one of the most potent teratogens and carcinogens known[5][7]. Consequently, 2,4,5-T has been largely banned worldwide, while 2,4-D (which does not form TCDD during synthesis) remains heavily regulated and monitored to ensure byproduct purity[8].

References

  • Source: wikipedia.
  • Title: Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties - Encyclopedia.
  • Title: Dichlorophenoxyacetic acid, 2,4- (2,4-D) (EHC 29, 1984)
  • Title: 2,4-Dichlorophenoxyacetic acid - MT.
  • Source: researchgate.
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  • Source: researchgate.
  • Title: 2,4,5-T (Herbicide) - Overview - StudyGuides.
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Exploratory

The Architecture of Activity: A Technical Guide to the Structure-Activity Relationship of Chlorophenoxypropanoates

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Preamble: From Discovery to Design The chlorophenoxypropanoates, a prominent class of synthetic auxin herbicide...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Preamble: From Discovery to Design

The chlorophenoxypropanoates, a prominent class of synthetic auxin herbicides, have been a cornerstone of selective weed management for decades. Their efficacy lies in their ability to mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible broadleaf weeds.[1] However, the journey from a lead compound to a highly effective and selective herbicide is a nuanced process of molecular refinement. Understanding the intricate relationship between the chemical structure of these compounds and their biological activity is paramount for the rational design of new, more potent, and environmentally benign herbicides. This guide provides an in-depth exploration of the structure-activity relationship (SAR) of chlorophenoxypropanoates, offering a blend of foundational principles, quantitative insights, and practical experimental methodologies.

I. The Molecular Blueprint: Core Structural Features and their Significance

The herbicidal activity of chlorophenoxypropanoates is dictated by three key molecular components: the chlorophenoxy ring, the propanoate side chain, and the stereochemistry at the chiral center. Each of these elements can be systematically modified to modulate the compound's potency, selectivity, and physicochemical properties.

The Chlorophenoxy Ring: The Anchor of Activity

The substituted aromatic ring is the foundational element that anchors the molecule to the auxin receptor. The nature, position, and number of substituents on this ring are critical determinants of herbicidal efficacy.

  • Halogenation: The presence of chlorine atoms on the phenyl ring is a hallmark of this class of herbicides. Generally, dichlorination at the 2- and 4-positions, as seen in dichlorprop, is optimal for high herbicidal activity.[2] The electron-withdrawing nature of chlorine influences the electronic distribution of the entire molecule, which in turn affects its binding affinity to the target receptor.[2]

  • Methyl Group Substitution: The introduction of a methyl group, as in mecoprop (4-chloro-2-methylphenoxypropanoic acid), can also enhance herbicidal activity. The position of this group is crucial; for instance, the 2-methyl substitution is generally more effective than substitutions at other positions.[3]

The Propanoate Side Chain: The Effector Arm

The propanoic acid side chain is not merely a linker but an active participant in the herbicidal mechanism. Its structure and functionality are finely tuned for optimal interaction with the auxin signaling pathway.

  • Carboxylic Acid Group: The carboxylic acid moiety is essential for activity, as it mimics the carboxylate of IAA and is believed to be the primary site of interaction with the auxin receptor.[4] Esterification of this group can modulate the compound's lipophilicity and, consequently, its uptake and translocation within the plant.[5]

  • α-Methyl Group: The presence of a methyl group on the α-carbon of the propanoate side chain is a defining feature of this class and is critical for herbicidal activity. This methyl group introduces a chiral center, leading to the existence of enantiomers with markedly different biological activities.

The Critical Role of Stereochemistry: The (R)-Enantiomer Supremacy

Chlorophenoxypropanoates possess a chiral center at the α-carbon of the propanoate side chain. This chirality gives rise to two enantiomers, (R) and (S), which are non-superimposable mirror images of each other. It is a well-established principle in the SAR of these herbicides that the (R)-enantiomer is the biologically active form , while the (S)-enantiomer is largely inactive.[5][6] This stereoselectivity is a direct consequence of the three-dimensional structure of the auxin receptor binding pocket, which preferentially accommodates the (R)-enantiomer. The use of enantiomerically pure (R)-isomers, such as dichlorprop-p and mecoprop-p, allows for a reduction in the application rate of the herbicide, thereby minimizing the environmental load.[7]

II. Mechanism of Action: Hijacking the Auxin Signaling Pathway

Chlorophenoxypropanoates exert their herbicidal effects by acting as mimics of the natural plant hormone auxin.[4] They bind to the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of auxin co-receptors, initiating a cascade of events that ultimately leads to the degradation of transcriptional repressors known as Aux/IAA proteins.[8][9] The removal of these repressors unleashes the expression of auxin-responsive genes, leading to a host of physiological disruptions, including uncontrolled cell division and elongation, epinasty (downward bending of leaves), and stem twisting.[10] This ultimately results in the death of the susceptible plant.[10]

Auxin_Herbicide_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Ubiquitin-Proteasome System cluster_2 Gene Expression Chlorophenoxypropanoate Chlorophenoxypropanoate TIR1/AFB Receptor TIR1/AFB Receptor Chlorophenoxypropanoate->TIR1/AFB Receptor Binds to SCF Complex SCF Complex TIR1/AFB Receptor->SCF Complex Forms complex with Aux/IAA Repressor Aux/IAA Repressor Aux/IAA Repressor->SCF Complex Recruited to Ubiquitination Ubiquitination SCF Complex->Ubiquitination Mediates Ubiquitination->Aux/IAA Repressor Tags 26S Proteasome 26S Proteasome Ubiquitination->26S Proteasome Targets for Degradation Degradation 26S Proteasome->Degradation Results in Degradation->Aux/IAA Repressor of Auxin Response Genes Auxin Response Genes Degradation->Auxin Response Genes Derepresses Uncontrolled Growth Uncontrolled Growth Auxin Response Genes->Uncontrolled Growth Leads to

Figure 1: Simplified signaling pathway of chlorophenoxypropanoate herbicides.

III. Quantitative Structure-Activity Relationship (QSAR): Decoding the Molecular Language

QSAR studies provide a quantitative framework for understanding the SAR of chlorophenoxypropanoates.[11] These studies aim to correlate the physicochemical properties of the molecules with their biological activity, often expressed as the concentration required to achieve a certain level of inhibition (e.g., IC50 or GR50). By developing mathematical models, QSAR can predict the activity of novel compounds and guide the design of more potent herbicides.[11][12]

Key Physicochemical Descriptors

Several molecular descriptors have been found to be important in the QSAR of auxin-like herbicides:

  • Lipophilicity (logP): The octanol-water partition coefficient (logP) is a measure of a compound's hydrophobicity. It plays a crucial role in the absorption, translocation, and binding of the herbicide to its target site.[5]

  • Electronic Parameters (Hammett constants): These parameters describe the electron-donating or electron-withdrawing nature of substituents on the aromatic ring. They are critical for understanding the electronic interactions between the herbicide and the receptor.[12]

  • Steric Parameters (Taft constants, molecular volume): These descriptors quantify the size and shape of the molecule and its substituents. They are important for ensuring a proper fit within the binding pocket of the receptor.[12]

QSAR Models and Predictive Power

Various QSAR models, including 2D-QSAR and 3D-QSAR (e.g., Comparative Molecular Field Analysis - CoMFA), have been developed for auxin-like herbicides.[11][13] These models have demonstrated good predictive power, with high correlation coefficients (r²) and cross-validated correlation coefficients (q²).[11] For example, a CoMFA study on a series of N,N'-diacylhydrazine derivatives containing a 2-(2,4-dichlorophenoxy)propane moiety yielded a statistically reliable model with good predictive power (r² = 0.913, q² = 0.556).[11]

Table 1: Herbicidal Activity of Novel Quinazolinone-Phenoxypropionate Derivatives

CompoundR1R2Herbicidal Activity (Inhibition Rate %) at 187.5 g/ha
QPP-I-1HH85
QPP-I-22-FH92
QPP-I-44-FH95
QPP-I-62-ClH>90
QPP-I-73-ClH90
QPP-I-92-CH3H88
QPP-I-122,4-diClH91
Quizalofop-p-ethyl-->90

Data adapted from a study on novel aryloxyphenoxypropionate/amide derivatives containing a quinazolinone moiety.[3]

IV. Experimental Protocols for SAR Elucidation

The elucidation of the SAR of chlorophenoxypropanoates relies on a combination of chemical synthesis and biological evaluation.

Chemical Synthesis of Chiral Chlorophenoxypropanoates

The synthesis of enantiomerically pure chlorophenoxypropanoates is crucial for studying the stereoselectivity of their herbicidal activity. A common synthetic route involves the reaction of a substituted phenol with a chiral α-halopropionate ester, followed by hydrolysis.

Step-by-Step Methodology for the Synthesis of (R)-Dichlorprop:

  • Reaction of 2,4-dichlorophenol with (S)-ethyl 2-chloropropionate: In a suitable solvent (e.g., acetone) and in the presence of a base (e.g., potassium carbonate), 2,4-dichlorophenol is reacted with (S)-ethyl 2-chloropropionate. This reaction proceeds via a Williamson ether synthesis mechanism.

  • Nucleophilic Substitution: The phenoxide ion, generated in situ, acts as a nucleophile and attacks the electrophilic carbon of the (S)-ethyl 2-chloropropionate, leading to the displacement of the chloride ion and the formation of the corresponding ester.

  • Hydrolysis: The resulting ester is then hydrolyzed under basic conditions (e.g., with sodium hydroxide), followed by acidification, to yield (R)-dichlorprop. The stereochemistry is inverted during the nucleophilic substitution step.

Whole-Plant Bioassays for Herbicidal Activity

Whole-plant bioassays are essential for evaluating the in vivo efficacy of newly synthesized compounds. These assays involve treating susceptible plant species with different concentrations of the test compounds and observing the physiological effects.

Step-by-Step Methodology for a Whole-Plant Bioassay:

  • Plant Material: Use a susceptible broadleaf weed species (e.g., Galium aparine or tomato) at a specific growth stage (e.g., 2-4 true leaves).[14]

  • Herbicide Application: Apply the test compounds at a range of concentrations, typically as a foliar spray. Include a positive control (a known active herbicide) and a negative control (solvent only).

  • Growth Conditions: Maintain the treated plants in a controlled environment (e.g., greenhouse or growth chamber) with standardized conditions of light, temperature, and humidity.

  • Data Collection: At specified time points after treatment (e.g., 7, 14, and 21 days), assess the herbicidal injury using a visual rating scale (e.g., 0-100%, where 0 is no injury and 100 is complete plant death).[14] Parameters to evaluate include epinasty, chlorosis, necrosis, and stunting.

  • Data Analysis: Calculate the GR50 or ED50 value, which is the concentration of the herbicide required to cause a 50% reduction in plant growth or a 50% effect, respectively.

Auxin Receptor Binding Assays

In vitro binding assays are used to determine the affinity of the test compounds for the auxin receptors (TIR1/AFB). These assays provide a direct measure of the interaction between the herbicide and its molecular target.

Step-by-Step Methodology for a TIR1/AFB Binding Assay (Surface Plasmon Resonance - SPR):

  • Protein Immobilization: Immobilize purified TIR1/AFB protein onto a sensor chip.

  • Analyte Injection: Inject a series of concentrations of the test compound (analyte) over the sensor surface.

  • Binding Measurement: Measure the change in the refractive index at the sensor surface, which is proportional to the amount of analyte bound to the immobilized protein.

  • Data Analysis: Determine the equilibrium dissociation constant (Kd), which is a measure of the binding affinity. A lower Kd value indicates a higher binding affinity.[9][15]

V. Future Perspectives: The Path Forward

The principles of SAR will continue to be a guiding force in the development of the next generation of chlorophenoxypropanoate herbicides. The integration of computational chemistry, including advanced QSAR and molecular docking studies, with high-throughput synthesis and screening will accelerate the discovery of novel compounds with improved efficacy, selectivity, and environmental profiles. Furthermore, a deeper understanding of the molecular interactions at the receptor level will enable the design of herbicides that can overcome existing resistance mechanisms in weed populations.

References

  • ARKIVOC. (2011).
  • Journal of Agricultural and Food Chemistry. (2024). Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Aryloxyphenoxypropionate/Amide Derivatives Containing a Quinazolinone Moiety. Journal of Agricultural and Food Chemistry.
  • Toxicology and Applied Pharmacology. (2018). Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-target Organisms. Toxicology and Applied Pharmacology.
  • Weed Technology. (2017). Field Evaluation of Auxin Herbicide Volatility Using Cotton and Tomato as Bioassay Crops. Weed Technology, 31(1), 79-88.
  • SciSpace. (2000). Fate of the herbicides mecoprop, dichlorprop, and 2,4-D in aerobic and anaerobic sewage sludge as well as in soil. FEMS Microbiology Ecology, 33(3), 271-279.
  • Merck Millipore. (2013).
  • MDPI. (2024). Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety. Molecules, 29(18), 4426.
  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and Herbicidal Activity of 2-(4-aryloxyphenoxy) propionamides derivatives. Journal of Chemical and Pharmaceutical Research, 7(10), 104-106.
  • ResearchGate. (2015). Defining binding efficiency and specificity of auxins for SCF(TIR1/AFB)
  • Weed Technology. (2017). Field Evaluation of Auxin Herbicide Volatility Using Cotton and Tomato as Bioassay Crops. Weed Technology, 31(1), 79-88.
  • Scribd. (n.d.). Auxin Bioassay.
  • MDPI. (2023). Modern Approaches for the Development of New Herbicides Based on Natural Compounds. International Journal of Molecular Sciences, 24(1), 844.
  • ResearchGate. (1990). A New Bioassay for Auxins and Cytokinins.
  • Pest Management Science. (2023). The differential binding and biological efficacy of auxin herbicides. Pest Management Science, 79(4), 1305-1314.
  • Applied and Environmental Microbiology. (1998). Enantioselective Uptake and Degradation of the Chiral Herbicide Dichlorprop [(RS)-2-(2,4-Dichlorophenoxy)propanoic acid] by Sphingomonas herbicidovorans MH. Applied and Environmental Microbiology, 64(9), 3368-3373.
  • Chemosphere. (2006). Quantitative structure activity relationship (QSAR) for toxicity of chlorophenols on L929 cells in vitro. Chemosphere, 65(11), 2292-2300.
  • Chemical Biology & Drug Design. (2011). Design, synthesis, biological activities, and 3D-QSAR of new N,N'-diacylhydrazines containing 2-(2,4-dichlorophenoxy)propane moiety. Chemical Biology & Drug Design, 78(4), 629-638.
  • Journal of the American Chemical Society. (1994). The discovery of novel auxin transport inhibitors by molecular modeling and three-dimensional pattern analysis. Journal of the American Chemical Society, 116(14), 6029-6036.
  • ResearchGate. (1994). Enantioselective degradation of the herbicide mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid] by mixed and pure bacterial cultures.
  • The Plant Cell. (2015).
  • ResearchGate. (2013). Stereochemical structures of the R-and S-enantiomers of MCPP (R: CH3) and DCPP (R - Cl).
  • QSAR & Combinatorial Science. (2009). QSAR Modeling of Sulfonylurea Herbicides.
  • ResearchGate. (2008). A combinatorial TIR1/AFB–AUX/IAA co-receptor system for differential sensing of auxin.
  • Proceedings of the National Academy of Sciences. (2009). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Proceedings of the National Academy of Sciences, 106(12), 5016-5021.
  • The Plant Cell. (2015).
  • MDPI. (2021). Novel QSAR Models for Molecular Initiating Event Modeling in Two Intersecting Adverse Outcome Pathways Based Pulmonary Fibrosis Prediction for Biocidal Mixtures. International Journal of Molecular Sciences, 22(6), 3045.
  • Frontiers in Chemistry. (2019). Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. Frontiers in Chemistry, 7, 569.
  • ResearchGate. (2018). Proposed model of the mode of action of auxin herbicides in the induction of tissue damage and senescence in Galium aparine.
  • Frontiers in Molecular Biosciences. (2022). Combined 3D-QSAR, molecular docking and dynamics simulations studies to model and design TTK inhibitors. Frontiers in Molecular Biosciences, 9, 1039539.

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Foundational

Spectroscopic Characterization of Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate: A Technical Guide

Introduction Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate is a compound of interest within the broader class of aryloxyalkanoic acid derivatives, which have applications in various fields, including pharmaceuticals and a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate is a compound of interest within the broader class of aryloxyalkanoic acid derivatives, which have applications in various fields, including pharmaceuticals and agrochemicals. Its structural elucidation and purity assessment are critically dependent on a comprehensive analysis of its spectroscopic data. This guide provides a detailed technical overview of the expected spectroscopic signature of ethyl 2-(3-chlorophenoxy)-2-methylpropanoate, including predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and data from analogous structures, offering a robust framework for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of this and related molecules.

Molecular Structure and Spectroscopic Rationale

The chemical structure of ethyl 2-(3-chlorophenoxy)-2-methylpropanoate forms the basis for all spectroscopic predictions. Key structural features include an ethyl ester group, a quaternary carbon, and a 3-chlorophenoxy moiety. Each of these components imparts a characteristic signature in the various spectroscopic techniques discussed.

Caption: Molecular structure of ethyl 2-(3-chlorophenoxy)-2-methylpropanoate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the electronic environment and connectivity of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of ethyl 2-(3-chlorophenoxy)-2-methylpropanoate in a standard solvent like CDCl₃ would exhibit distinct signals for the aromatic protons of the 3-chlorophenoxy group and the aliphatic protons of the ethyl and methyl groups.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

  • Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential line broadening of 0.3 Hz. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.20t, J ≈ 8.0 Hz1HAr-H (H-5')
~6.95ddd, J ≈ 8.0, 2.0, 1.0 Hz1HAr-H (H-6')
~6.85t, J ≈ 2.0 Hz1HAr-H (H-2')
~6.75ddd, J ≈ 8.0, 2.0, 1.0 Hz1HAr-H (H-4')
4.25q, J ≈ 7.1 Hz2H-OCH₂CH₃
1.60s6H-C(CH₃)₂
1.25t, J ≈ 7.1 Hz3H-OCH₂CH₃
Interpretation and Rationale
  • Aromatic Protons (δ 6.75-7.20): The four protons on the 3-chlorophenoxy ring are in distinct chemical environments. The proton at the 5'-position (meta to both the chloro and ether groups) is expected to be a triplet. The protons at the 2', 4', and 6' positions will exhibit more complex splitting patterns (doublet of doublets of doublets or triplets) due to coupling with their neighbors. The electron-withdrawing nature of the chlorine atom and the ether oxygen will influence their precise chemical shifts.

  • Ethyl Ester Protons (δ 4.25 and 1.25): The methylene protons (-OCH₂ CH₃) are deshielded by the adjacent ester oxygen, resulting in a downfield chemical shift around 4.25 ppm. They appear as a quartet due to coupling with the three neighboring methyl protons.[1] The methyl protons (-OCH₂CH₃ ) are in a typical aliphatic environment and are expected to resonate around 1.25 ppm as a triplet, split by the two methylene protons.

  • Gem-Dimethyl Protons (δ 1.60): The six protons of the two methyl groups attached to the quaternary carbon are chemically equivalent. Due to the absence of adjacent protons, their signal will be a singlet. The proximity to the ester and ether functionalities results in a slight downfield shift compared to a simple alkane.

Caption: Simplified structure showing proton environments.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in the structure will give rise to a distinct signal.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Acquire the spectrum on a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Spectral Width: Approximately 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 512-2048, or more, to achieve an adequate signal-to-noise ratio.

  • Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale using the CDCl₃ solvent peak (δ 77.16 ppm).

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~174C=O (Ester)
~158C-O (Aromatic)
~135C-Cl (Aromatic)
~130CH (Aromatic)
~122CH (Aromatic)
~115CH (Aromatic)
~113CH (Aromatic)
~80-O-C(CH₃)₂-
~62-OCH₂CH₃
~25-C(CH₃)₂
~14-OCH₂CH₃
Interpretation and Rationale
  • Carbonyl Carbon (δ ~174): The ester carbonyl carbon is significantly deshielded and appears at a characteristic downfield chemical shift.[2]

  • Aromatic Carbons (δ ~113-158): The six aromatic carbons will have distinct chemical shifts. The carbon attached to the ether oxygen will be the most downfield (~158 ppm), while the carbon bonded to chlorine will be around 135 ppm. The four CH carbons will resonate in the region of 113-130 ppm.

  • Quaternary Carbon (δ ~80): The carbon atom bonded to the two methyl groups and the ether oxygen is deshielded by the oxygen and will appear around 80 ppm.

  • Ethyl Group Carbons (δ ~62 and ~14): The methylene carbon (-OCH₂ CH₃) is deshielded by the ester oxygen and resonates around 62 ppm. The terminal methyl carbon (-OCH₂CH₃ ) appears in the typical upfield aliphatic region around 14 ppm.

  • Gem-Dimethyl Carbons (δ ~25): The two equivalent methyl carbons attached to the quaternary center will have a chemical shift of approximately 25 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two sodium chloride or potassium bromide plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Processing: Perform a background subtraction using a spectrum of the empty sample holder (for a thin film) or a pure KBr pellet.

Predicted Characteristic IR Absorptions
Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3100-3000MediumC-H stretchAromatic
2980-2850MediumC-H stretchAliphatic
~1745StrongC=O stretchEster
~1600, ~1475Medium-WeakC=C stretchAromatic Ring
~1250StrongC-O stretchAryl Ether
~1150StrongC-O stretchEster
~780StrongC-Cl stretchAryl Halide
Interpretation and Rationale
  • C-H Stretching (3100-2850 cm⁻¹): The spectrum will show absorptions for both aromatic C-H stretching (just above 3000 cm⁻¹) and aliphatic C-H stretching (just below 3000 cm⁻¹).[3]

  • Ester C=O Stretch (~1745 cm⁻¹): A strong, sharp absorption band around 1745 cm⁻¹ is the most characteristic feature of the ester functional group.[4][5]

  • Aromatic C=C Stretches (~1600, ~1475 cm⁻¹): These absorptions are characteristic of the carbon-carbon double bonds within the aromatic ring.[3]

  • C-O Stretches (~1250 and ~1150 cm⁻¹): Two strong C-O stretching bands are expected. The band at higher wavenumber (~1250 cm⁻¹) is characteristic of the aryl ether linkage, while the one at lower wavenumber (~1150 cm⁻¹) corresponds to the ester C-O bond.[6][7]

  • C-Cl Stretch (~780 cm⁻¹): The carbon-chlorine bond will give rise to a strong absorption in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For ethyl 2-(3-chlorophenoxy)-2-methylpropanoate, electron ionization (EI) would likely lead to characteristic fragmentation pathways.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced via direct infusion or, more commonly, through a gas chromatograph (GC) for separation and purification before entering the mass spectrometer.

  • Instrumentation: A GC-MS system equipped with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

  • Ionization: Electron ionization at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass-to-charge (m/z) range of approximately 40-400 amu.

Predicted Fragmentation Pattern

The molecular formula is C₁₂H₁₅ClO₃, with a monoisotopic mass of approximately 242.07 g/mol . The presence of chlorine will result in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

m/zProposed Fragment Ion
242/244[M]⁺ (Molecular Ion)
197/199[M - OCH₂CH₃]⁺
169/171[M - COOCH₂CH₃]⁺
128/130[ClC₆H₄O]⁺
115[C₆H₅O-C(CH₃)₂]⁺ - Cl
101[COOCH₂CH₃]⁺
73[COOCH₂CH₃]⁺
Proposed Fragmentation Pathways

M [M]⁺˙ m/z 242/244 F1 [M - •OCH₂CH₃]⁺ m/z 197/199 M->F1 - •OCH₂CH₃ F2 [M - •COOCH₂CH₃]⁺ m/z 169/171 M->F2 - •COOCH₂CH₃ F4 [COOCH₂CH₃]⁺ m/z 73 M->F4 Rearrangement F3 [ClC₆H₄O]⁺ m/z 128/130 F2->F3 - C(CH₃)₂

Caption: Proposed fragmentation pathways for ethyl 2-(3-chlorophenoxy)-2-methylpropanoate.

  • Loss of the Ethoxy Radical: Cleavage of the O-CH₂ bond of the ester can lead to the loss of an ethoxy radical (•OCH₂CH₃, 45 Da), resulting in a fragment at m/z 197/199.[8][9]

  • Loss of the Carboethoxy Group: Cleavage of the C-C bond between the quaternary carbon and the carbonyl group can result in the loss of the carboethoxy radical (•COOCH₂CH₃, 73 Da), giving a fragment at m/z 169/171.[9]

  • Formation of the Chlorophenoxy Cation: The fragment at m/z 169/171 can further lose the C(CH₃)₂ group to form the chlorophenoxy cation at m/z 128/130.

  • Ester-derived Fragments: The carboethoxy group itself can be detected as a fragment ion at m/z 73.[9]

Conclusion

The predicted spectroscopic data presented in this guide provides a comprehensive analytical fingerprint for ethyl 2-(3-chlorophenoxy)-2-methylpropanoate. The combination of ¹H NMR, ¹³C NMR, IR, and MS data allows for unambiguous structural confirmation. The characteristic signals in each spectrum, arising from the distinct functional groups and structural motifs, serve as a reliable reference for researchers working on the synthesis, purification, and analysis of this compound and its analogs. Experimental data should be compared against these predictions to verify the identity and purity of synthesized materials.

References

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Exploratory

Physicochemical Characteristics and Analytical Profiling of Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate

Content Type: In-Depth Technical Guide Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate (CAS: 59227-82-6) is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: In-Depth Technical Guide Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate (CAS: 59227-82-6) is a highly lipophilic ester and a structural isomer of the well-documented antihyperlipidemic prodrug, clofibrate (the para-chloro isomer)[1]. In drug development and medicinal chemistry, this meta-chloro derivative serves as a critical scaffold for investigating peroxisome proliferator-activated receptor alpha (PPARα) agonism. By masking the active carboxylic acid moiety as an ethyl ester, the molecule achieves optimal membrane permeability for oral absorption. This whitepaper provides a comprehensive analysis of its physicochemical properties, structural dynamics, and the self-validating experimental workflows required for its characterization.

Core Physicochemical Profile

The physicochemical properties of ethyl 2-(3-chlorophenoxy)-2-methylpropanoate dictate its pharmacokinetic behavior, specifically its absorption and subsequent hepatic metabolism [2]. The compound is characterized by high lipophilicity and negligible aqueous solubility, necessitating specific handling in analytical environments.

Table 1: Physicochemical and Thermodynamic Properties
ParameterValue / DescriptionAnalytical Methodology
Chemical Name Ethyl 2-(3-chlorophenoxy)-2-methylpropanoateIUPAC Nomenclature
CAS Registry Number 59227-82-6Chemical Database Registry
Molecular Formula C₁₂H₁₅ClO₃Elemental Analysis
Molecular Weight 242.7 g/mol High-Resolution Mass Spectrometry
Physical State Colorless to pale yellow liquidVisual Inspection (25 °C)
Boiling Point 82–84 °C (at reduced pressure)Micro-distillation
Density ~1.11 g/cm³Pycnometry
Lipophilicity (LogP) 3.6 ± 0.2RP-HPLC (Protocol 1)
Aqueous Solubility < 0.1 mg/mL (pH 7.4)Nephelometry / LC-UV
Hydrogen Bond Donors 0In Silico Calculation
Hydrogen Bond Acceptors 3In Silico Calculation

Structural and Mechanistic Dynamics

The Role of the Meta-Chloro Substitution

Unlike clofibrate, which features a chlorine atom at the para position of the phenoxy ring, this compound utilizes a meta-chloro substitution. This structural shift alters the electronic distribution via inductive electron withdrawal without contributing to the same resonance stabilization seen in para-substitutions. Furthermore, the meta-substitution alters the steric bulk profile of the molecule. When the active metabolite (3-chlorophenoxyisobutyric acid) enters the ligand-binding domain (LBD) of PPARα, the altered spatial orientation of the chlorine atom can influence binding affinity and receptor subtype selectivity, potentially avoiding steric clashes inherent to para-substituted fibrates [3].

Prodrug Activation Pathway

The ethyl ester acts as a lipophilic mask. Upon intestinal absorption, the compound undergoes rapid first-pass metabolism. Hepatic carboxylesterases (primarily CES1) cleave the ester bond, releasing ethanol and the pharmacologically active 3-chlorophenoxyisobutyric acid. This active metabolite then translocates to the nucleus to activate PPARα, initiating the transcription of genes involved in lipid metabolism [4].

Pathway A Ethyl 2-(3-chlorophenoxy) -2-methylpropanoate (Prodrug) B Hepatic Carboxylesterases (CES1 Hydrolysis) A->B Intestinal Absorption C 3-Chlorophenoxyisobutyric Acid (Active Metabolite) B->C Ester Cleavage D PPAR-alpha Receptor (Nuclear Activation) C->D Nuclear Translocation E Gene Transcription (Lipid Metabolism) D->E PPRE Binding

Metabolic activation and PPARα signaling pathway of the 3-chloro fibrate derivative.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. Causality is built into the experimental design to prevent false positives or analytical artifacts.

Protocol 1: Determination of Lipophilicity (LogP) via RP-HPLC

Causality & Rationale: The traditional shake-flask method is highly prone to micro-emulsion formation when analyzing highly lipophilic, liquid esters (LogP > 3.0), leading to artificially inflated aqueous concentrations. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) circumvents this by relying on hydrophobic partitioning between a C18 stationary phase and a polar mobile phase. Self-Validation Mechanism: The protocol uses a homologous series of reference standards. If the calibration curve of the standards yields an R2<0.99 , it immediately flags secondary interactions (e.g., silanol binding), invalidating the run and requiring mobile phase adjustment.

Step-by-Step Methodology:

  • Standard Preparation: Prepare a calibration mixture containing reference compounds with known LogP values (e.g., acetanilide, toluene, bromobenzene, and naphthalene) at 100 µg/mL in methanol.

  • Sample Preparation: Dissolve ethyl 2-(3-chlorophenoxy)-2-methylpropanoate in methanol to a final concentration of 100 µg/mL.

  • Chromatographic Setup: Use a C18 column (e.g., 150 x 4.6 mm, 5 µm). Set the mobile phase to an isocratic mixture of Methanol:Water (70:30, v/v) at a flow rate of 1.0 mL/min. Set the UV detector to 225 nm.

  • Execution: Inject 10 µL of the dead-time marker (uracil), followed by the calibration mixture, and finally the sample.

  • Data Analysis: Calculate the capacity factor ( k′ ) for all peaks using the formula k′=(tr​−t0​)/t0​ . Plot log(k′) of the standards against their literature LogP values. Interpolate the LogP of the sample from the linear regression equation.

Protocol 2: In Vitro Carboxylesterase Hydrolysis Assay

Causality & Rationale: Because ethyl 2-(3-chlorophenoxy)-2-methylpropanoate is a prodrug, quantifying its conversion rate to the active acid is critical. Human Liver Microsomes (HLM) provide a robust source of CES1 enzymes. Self-Validation Mechanism: This assay simultaneously tracks the depletion of the prodrug and the formation of the active metabolite. By calculating the mass balance (Molar concentration of Prodrug + Molar concentration of Acid), the system validates that the disappearance of the prodrug is strictly due to enzymatic hydrolysis rather than non-specific binding to the plasticware or precipitation.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw HLM on ice. Prepare a 1 mg/mL microsomal protein suspension in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37 °C for 5 minutes.

  • Reaction Initiation: Spike the prodrug into the HLM suspension to achieve a final concentration of 1 µM (keep organic solvent concentration < 1% to prevent enzyme denaturation).

  • Time-Course Sampling: At intervals of 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and halt enzymatic activity.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4 °C. Transfer the supernatant to LC-MS/MS vials.

  • Quantification: Monitor the prodrug in positive ion mode ( [M+H]+ m/z ~243) and the active acid in negative ion mode ( [M−H]− m/z ~213). Calculate the intrinsic clearance ( CLint​ ) based on the first-order depletion kinetics.

Analytical Characterization Standards

For researchers synthesizing or procuring ethyl 2-(3-chlorophenoxy)-2-methylpropanoate, verifying structural integrity is paramount.

  • ¹H-NMR (CDCl₃, 400 MHz): The defining features include a triplet at ~1.2 ppm (ester -CH₃) and a quartet at ~4.2 ppm (ester -CH₂-), confirming the ethyl ester. A sharp singlet at ~1.6 ppm integrates to 6 protons, representing the gem-dimethyl groups. The aromatic region (6.7–7.2 ppm) will display a complex multiplet characteristic of a meta-disubstituted benzene ring, differentiating it from the symmetric AA'BB' system seen in the para-isomer (clofibrate).

  • Mass Spectrometry (EI-MS): The molecular ion peak is expected at m/z 242. The base peak typically occurs at m/z 128, corresponding to the loss of the 3-chlorophenoxy radical, leaving the stabilized ethyl isobutyrate carbocation. The characteristic 3:1 isotopic pattern of the ³⁵Cl and ³⁷Cl isotopes will be clearly visible in the molecular ion cluster.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2796, Clofibrate. Retrieved from[Link]

Foundational

The Environmental Fate of Chlorophenoxy Herbicides: Degradation Kinetics, Microbial Pathways, and Regulatory Assessment Protocols

Chlorophenoxy herbicides—including 2,4-D, 2,4,5-T, MCPA, and mecoprop—are synthetic auxins that have been foundational to broadleaf weed management for over seven decades. For environmental scientists, toxicologists, and...

Author: BenchChem Technical Support Team. Date: March 2026

Chlorophenoxy herbicides—including 2,4-D, 2,4,5-T, MCPA, and mecoprop—are synthetic auxins that have been foundational to broadleaf weed management for over seven decades. For environmental scientists, toxicologists, and regulatory professionals, understanding the environmental fate of these compounds is critical. Their behavior in soil and water compartments dictates not only their agronomic efficacy but also their potential for groundwater leaching and non-target ecological toxicity.

This technical guide synthesizes the physicochemical drivers, genomic microbial degradation pathways, and standardized experimental methodologies used to quantify the environmental persistence of chlorophenoxy herbicides.

Physicochemical Drivers of Environmental Partitioning

The environmental mobility and persistence of chlorophenoxy herbicides are heavily dictated by their formulation and the physicochemical properties of the receiving environment. These herbicides are typically formulated as salts (e.g., amine salts) or esters.

Upon application, ester and amine formulations undergo rapid abiotic hydrolysis in aqueous environments to form the biologically active free acid[1]. The rate of this hydrolysis is pH-dependent; in basic waters, ester hydrolysis to the anionic form is accelerated, whereas in acidic waters, photodegradation and volatilization become the dominant abiotic loss mechanisms[2].

Because the free acids have low soil organic carbon-water partitioning coefficients ( Koc​ ), they are highly mobile in soil matrices. However, their potential to leach into groundwater is mitigated by their rapid biological degradation by soil microbiota.

Microbial Biotransformation: The Genomic and Enzymatic Blueprint

While photolysis and hydrolysis contribute to environmental clearance, microbial biodegradation is the primary route of elimination for chlorophenoxy herbicides[2]. The evolutionary adaptation of soil bacteria to utilize these synthetic compounds as carbon and energy sources is a hallmark of environmental microbiology.

The degradation of 2,4-Dichlorophenoxyacetic acid (2,4-D) serves as the model pathway. In well-characterized degrading bacteria such as Cupriavidus necator JMP134 (formerly Alcaligenes eutrophus), the catabolic process is encoded by the plasmid-borne tfd gene cluster[3].

The tfd Enzymatic Cascade
  • Ether Cleavage (tfdA): The initial and rate-limiting step is catalyzed by an α -ketoglutarate-dependent dioxygenase encoded by the tfdA gene. This enzyme cleaves the ether linkage of 2,4-D, yielding 2,4-dichlorophenol (2,4-DCP) and glyoxylate[4].

  • Ring Hydroxylation (tfdB): The highly toxic 2,4-DCP intermediate is rapidly hydroxylated by a phenol hydroxylase (tfdB), converting it to 3,5-dichlorocatechol (3,5-DCC)[3].

  • Ortho-Cleavage (tfdCDEF): The aromatic ring of 3,5-DCC is broken open via an intradiol (ortho) cleavage pathway mediated by catechol 1,2-dioxygenase (tfdC), eventually funneling the carbon skeleton into the Tricarboxylic Acid (TCA) cycle as succinate and acetyl-CoA[4].

Recent genomic surveys have also identified alternative, chromosomally encoded pathways, such as the cad gene family found in pristine oligotrophic environments (e.g., Bradyrhizobium sp. HW13), demonstrating the convergent evolution of chlorophenoxy degradation[4].

G A 2,4-D B 2,4-DCP A->B TfdA (Dioxygenase) C 3,5-DCC B->C TfdB (Hydroxylase) D Dichloro- muconate C->D TfdC (Ring Cleavage) E Succinate & Acetyl-CoA D->E TfdD-F (TCA Cycle)

Fig 1: Microbial degradation pathway of 2,4-D mediated by tfd gene products.

Quantitative Environmental Kinetics

The persistence of these herbicides is typically expressed as the time required for 50% dissipation ( DT50​ ). Chlorophenoxy acids generally exhibit short half-lives, preventing long-term accumulation across growing seasons.

Table 1: Comparative Half-Lives and Primary Degradates of Major Chlorophenoxy Herbicides

HerbicideSoil Half-Life ( DT50​ )Water Half-LifePrimary Degradate
2,4-D 1 – 14 days[1]4 – 28 days[5]2,4-Dichlorophenol (2,4-DCP)
2,4,5-T 12 – 59 days[2]~15 days (photolysis)[2]2,4,5-Trichlorophenol (2,4,5-TCP)
Dichlorprop 8 – 12 days[2]N/A2,4-Dichlorophenol (2,4-DCP)
Mecoprop 7 – 9 days[2]N/A4-chloro-2-methylphenol
MCPB 4 – 6 days[2]N/AMCPA & 4-chloro-2-methylphenol

Note: Soil half-lives are highly dependent on microbial acclimatization. Soils previously treated with chlorophenoxy herbicides often exhibit accelerated degradation rates due to the proliferation of tfd-homologous microbial populations[2].

Methodological Framework: OECD 307 Soil Transformation Protocol

To generate regulatory-grade kinetic data (such as the DT50​ values in Table 1), environmental scientists rely on standardized protocols. The global gold standard for evaluating soil persistence is 6 [6].

Protocol Design & Causality

The OECD 307 protocol is engineered as a self-validating mass balance system . By using 14C -radiolabeled test substances, researchers can track the parent compound, identify transformation products, quantify soil-bound (non-extractable) residues, and measure complete mineralization to 14CO2​ [7].

Step-by-Step Methodology:
  • Soil Collection and Preparation:

    • Action: Collect soils from up to four different geographic/agricultural origins. Sieve to 2 mm and adjust moisture to pF 2.0 – 2.5.

    • Causality: Using multiple soil types accounts for variations in pH, organic carbon, and microbial diversity. Precise moisture control ensures optimal microbial respiration; desiccation would artificially suppress biodegradation rates[8].

  • System Validation (Sterile Controls):

    • Action: Prepare parallel soil samples sterilized via gamma irradiation or autoclaving.

    • Causality: This establishes the baseline for abiotic degradation. If the herbicide degrades in the active soil but not the sterile control, the transformation is definitively proven to be biological.

  • Application of 14C -Radiolabeled Herbicide:

    • Action: Spike the soil with a known concentration of 14C -chlorophenoxy herbicide (e.g., labeled at the aromatic ring).

    • Causality: Ring-labeling is critical because cleavage of the ether bond (the first step of degradation) leaves the aromatic ring intact. Only when the ring is cleaved and metabolized via the TCA cycle will 14CO2​ be evolved[4].

  • Incubation:

    • Action: Incubate flasks in the dark at a constant 20°C for up to 120 days[6].

    • Causality: Incubation in total darkness isolates microbial and hydrolytic degradation by completely eliminating photolysis as a confounding variable.

  • Volatile Trapping:

    • Action: Pass a continuous stream of moistened, CO2​ -free air over the soil. Route the effluent air through a series of traps (e.g., ethylene glycol for volatile organics, followed by NaOH for 14CO2​ )[8].

    • Causality: Capturing 14CO2​ proves complete mineralization rather than mere transformation into a toxic intermediate like 2,4-DCP.

  • Extraction and Analysis:

    • Action: At predetermined intervals (e.g., days 0, 3, 7, 14, 30, 60, 120), extract soil samples using organic solvents. Analyze extracts via High-Performance Liquid Chromatography (HPLC) coupled with Liquid Scintillation Counting (LSC)[8].

    • Causality: LSC provides total radioactivity (mass balance), while HPLC separates the parent compound from its metabolites, allowing for the calculation of specific kinetic rate expressions ( DT50​ and DT90​ )[7].

G S1 1. Soil Preparation (Sieving & Moisture Control) S2 2. 14C-Spiking (Ring-Labeled Test Substance) S1->S2 S3 3. Incubation (Total Darkness, 20°C, ≤120d) S2->S3 S4 4a. Volatile Trapping (NaOH traps for 14CO2) S3->S4 Continuous Airflow S5 4b. Solvent Extraction (Parent & Metabolite Isolation) S3->S5 Periodic Sampling S6 5. Kinetic Modeling (Mass Balance & DT50 Calculation) S4->S6 S5->S6

Fig 2: OECD 307 standard workflow for testing aerobic and anaerobic transformation in soil.

Conclusion

The environmental fate of chlorophenoxy herbicides is a dynamic interplay between formulation chemistry and microbial ecology. While these compounds possess structural features that could theoretically lead to environmental persistence, the ubiquitous presence of tfd-like gene clusters in soil microbiota ensures rapid biotransformation. By utilizing rigorous, self-validating frameworks like the OECD 307 protocol, researchers can accurately model these kinetics, ensuring that agricultural applications do not outpace the natural degradative capacity of the ecosystem.

References

  • Chlorophenoxy herbicides (excluding 2,4-D and MCPA)
  • OECD 307: Aerobic and Anaerobic Transformation in Soil Source: Situ Biosciences URL
  • Source: National Pesticide Information Center (NPIC)
  • Aerobic and Anaerobic Transformation in Soil (Environmental Fate)
  • 2,4-Dichlorophenoxyacetic Acid (2,4-D)
  • OECD 307: Aerobic and Anaerobic Transformation in Soil Study Design Source: ibacon GmbH URL
  • Novel 2,4-Dichlorophenoxyacetic Acid Degradation Genes from Oligotrophic Bradyrhizobium sp.
  • Production of a toxic metabolite in 2,4-D-resistant GM crop plants Source: Springer / D-NB URL

Sources

Exploratory

The Toxicology of Substituted Phenoxyacetic Acids: Mechanisms, Kinetics, and Experimental Evaluation

Substituted phenoxyacetic acids—most notably 2,4-dichlorophenoxyacetic acid (2,4-D), 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), and 2-methyl-4-chlorophenoxyacetic acid (MCPA)—are synthetic auxin mimics that revolutioni...

Author: BenchChem Technical Support Team. Date: March 2026

Substituted phenoxyacetic acids—most notably 2,4-dichlorophenoxyacetic acid (2,4-D), 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), and 2-methyl-4-chlorophenoxyacetic acid (MCPA)—are synthetic auxin mimics that revolutionized agricultural weed control. While their primary mechanism of action is highly specific to dicotyledonous plants, their toxicological profile in mammalian systems has been the subject of intense scrutiny by researchers and drug development professionals.

This whitepaper deconstructs the mammalian toxicology of phenoxyacetic acids, moving beyond basic descriptive toxicity to explore the causal pharmacokinetic mechanisms (such as transporter saturation) and the divergent pathways of direct chemical toxicity versus trace contaminant toxicity.

Toxicokinetics: The Role of OAT1 and Non-Linear Clearance

The systemic toxicity of phenoxyacetic acids in mammals is fundamentally dictated by their toxicokinetics, specifically their renal clearance. These compounds are highly water-soluble weak acids that circulate heavily bound to plasma proteins.

In normal physiological states, 2,4-D and its analogs are rapidly cleared from the bloodstream and excreted unchanged in the urine. This process is not driven by passive glomerular filtration, but by active secretion mediated by the Organic Anion Transporter 1 (OAT1) located in the renal proximal tubules (1[1]).

However, the OAT1 transporter is saturable. In rat models, oral doses exceeding 50 mg/kg overwhelm the OAT1 transport capacity (2[2]). This saturation triggers a non-linear toxicokinetic shift: plasma concentrations spike disproportionately, the fraction of unbound herbicide increases, and the molecule begins to penetrate the blood-brain barrier, leading to central nervous system (CNS) toxicity such as ataxia and myotonia.

TK_Pathway A Oral Exposure B Plasma Distribution A->B Absorption C Renal OAT1 Transporter B->C Low Dose E OAT1 Saturation B->E >50 mg/kg D Urinary Excretion C->D Clearance F CNS Penetration E->F Accumulation

Dose-dependent toxicokinetic pathway and OAT1 saturation of 2,4-D.

Quantitative Toxicokinetic Parameters
Parameter2,4-D (Low Dose: <15 mg/kg)2,4-D (High Dose: >50 mg/kg)Mechanistic Implication
Clearance Mechanism Active OAT1 SecretionSaturated OAT1 + PassiveShift from linear to non-linear kinetics
Plasma Half-Life Short (~1-3 hours)Prolonged (>10 hours)Systemic accumulation and prolonged exposure
CNS Penetration NegligibleSignificantOnset of neurotoxic symptoms (ataxia)
Primary Excretion Urine (Unchanged)Urine (Unchanged)Lack of extensive hepatic metabolism

Mechanisms of Cellular Toxicity

When systemic accumulation occurs, phenoxyacetic acids exert cellular toxicity primarily through the disruption of redox homeostasis.

Direct Toxicity: Oxidative Stress and Lipid Peroxidation

At high intracellular concentrations, 2,4-D and MCPA induce the generation of Reactive Oxygen Species (ROS), including superoxide anions and hydroxyl radicals. This oxidative stress overwhelms the cellular antioxidant defense systems, leading to the depletion of reduced glutathione (GSH) (3[3]). The resulting lipid peroxidation compromises the integrity of cell membranes, particularly in hepatocytes and erythrocytes, eventually triggering apoptosis.

Contaminant Toxicity: The 2,4,5-T and Dioxin Paradigm

It is critical to separate the toxicity of the phenoxyacetic acid molecule from its manufacturing byproducts. Pure 2,4,5-T has a relatively low toxicity profile (NOAEL of 3 mg/kg/day) (4[4]). However, the historical synthesis of 2,4,5-T (via the condensation of sodium chloroacetate with sodium 2,4,5-trichlorophenoxide) often generated trace amounts of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) due to inadequate temperature controls.

TCDD is a potent agonist of the Aryl hydrocarbon Receptor (AhR). Unlike the direct oxidative damage caused by 2,4-D, TCDD toxicity is mediated by gene transcription alterations, leading to severe teratogenesis, immunosuppression, and carcinogenesis (5[5]).

Toxicity_Mechanisms cluster_0 Direct Herbicide Toxicity cluster_1 TCDD Contaminant Toxicity H1 Hepatic Exposure H2 ROS Generation H1->H2 H3 Lipid Peroxidation H2->H3 H4 Hepatocellular Injury H3->H4 T1 TCDD Exposure T2 Ah Receptor Binding T1->T2 T3 Altered Transcription T2->T3 T4 Carcinogenesis T3->T4

Molecular mechanisms of phenoxyacetic acid toxicity and TCDD contamination.

Self-Validating Experimental Protocols

To rigorously evaluate the toxicological mechanisms of phenoxyacetic acids, experimental designs must move beyond observational endpoints and incorporate mechanistic validations. Below are two self-validating protocols designed for drug development and toxicological research.

Protocol A: In Vivo Toxicokinetic Modeling of OAT1 Saturation

Objective: To prove that the non-linear pharmacokinetics of 2,4-D are strictly mediated by OAT1 saturation, rather than metabolic enzyme depletion. Self-Validation Mechanism: The use of Probenecid (a competitive OAT inhibitor) in a low-dose cohort. If Probenecid administration forces a low-dose profile to perfectly mimic a high-dose profile, OAT1 is confirmed as the causal bottleneck.

  • Animal Stratification: Divide male Wistar rats into three cohorts:

    • Group 1: Low Dose 2,4-D (10 mg/kg, oral gavage).

    • Group 2: High Dose 2,4-D (100 mg/kg, oral gavage).

    • Group 3: Probenecid pre-treatment (50 mg/kg, IP) followed by Low Dose 2,4-D (10 mg/kg).

  • Sampling: Collect serial blood samples via tail vein at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Extract brains at the 24-hour mark to measure CNS penetration.

  • Quantification: Extract plasma and brain homogenates using ethyl ether. Derivatize and quantify 2,4-D utilizing LC-MS/MS or Gas Chromatography-Electron-Capture Detection (GC-ECD).

  • Data Analysis: Calculate the Area Under the Curve (AUC).

    • Expected Outcome: Group 3's dose-normalized AUC and brain-to-plasma ratio will match Group 2, validating OAT1's role in systemic clearance and CNS protection.

Protocol B: In Vitro Hepatocyte Oxidative Stress Assay

Objective: To quantify 2,4-D-induced lipid peroxidation and validate ROS as the primary driver of hepatocellular apoptosis. Self-Validation Mechanism: Pre-treatment with N-acetylcysteine (NAC), a glutathione precursor. If NAC rescues cell viability, ROS generation is validated as the causal mechanism rather than direct protein adduction.

  • Cell Culture: Isolate primary rat hepatocytes and culture in Williams' E medium supplemented with 10% FBS.

  • Treatment Regimen:

    • Control: Vehicle only.

    • Test: 2,4-D (1 mM and 5 mM concentrations).

    • Rescue: NAC (2 mM) pre-incubation for 2 hours, followed by 2,4-D (5 mM).

  • ROS Quantification: Load cells with DCFDA (2',7'-dichlorofluorescin diacetate). Measure fluorescence (Ex/Em = 485/535 nm) to quantify intracellular ROS generation at 4 hours post-exposure.

  • Lipid Peroxidation (MDA) Assay: At 24 hours, lyse cells and perform a Thiobarbituric Acid Reactive Substances (TBARS) assay. Measure absorbance at 532 nm to quantify malondialdehyde (MDA) levels.

  • Viability Confirmation: Assess final cell viability via MTT assay.

    • Expected Outcome: The Rescue group will show normalized MDA levels and restored viability compared to the 5 mM Test group, confirming oxidative stress as the terminal toxic pathway.

References

  • Guidelines for Canadian Drinking Water Quality: Guideline Technical Document – 2,4-Dichlorophenoxyacetic Acid.Canada.ca.
  • Life-Stage-, Sex-, and Dose-Dependent Dietary Toxicokinetics and OAT1 Saturation.24d.info.
  • Toxicity of 2,4-Dichlorophenoxyacetic Acid – Molecular Mechanisms.Polish Journal of Environmental Studies.
  • 2,4,5-Trichlorophenoxyacetic acid.Wikipedia.
  • Report of the Independent Fact-Finding Panel on Herbicide 2,4,5-T.Ontario.ca.

Sources

Foundational

In-Depth Technical Guide: In Vitro Studies of Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate

A Senior Application Scientist's Framework for the Comprehensive In Vitro Toxicological Assessment Foreword: The Imperative for Rigorous In Vitro Evaluation In the landscape of chemical safety and drug development, the r...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Framework for the Comprehensive In Vitro Toxicological Assessment

Foreword: The Imperative for Rigorous In Vitro Evaluation

In the landscape of chemical safety and drug development, the robust in vitro toxicological assessment of novel and existing compounds is not merely a preliminary step but a foundational pillar of responsible science. Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate, a member of the chlorophenoxy class of compounds, warrants a thorough investigation of its potential biological effects. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive, experience-driven framework for the in vitro evaluation of this specific molecule. We will move beyond rote protocol recitation to delve into the causal logic behind experimental choices, ensuring a self-validating and scientifically sound approach.

Section 1: Compound Profile and Strategic Approach to In Vitro Testing
1.1. Chemical and Physical Properties

A foundational understanding of the test article is paramount for appropriate experimental design, including solvent selection and concentration range determination.

PropertyValue
Chemical Name Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate
Synonyms Clofibrate related compound
Molecular Formula C₁₂H₁₅ClO₃
Molecular Weight 242.70 g/mol
Appearance Colorless to pale yellow liquid
Solubility Soluble in organic solvents (e.g., DMSO, ethanol), sparingly soluble in water
1.2. Rationale for a Tiered In Vitro Testing Strategy

A tiered approach to in vitro toxicology provides a systematic and resource-efficient means of identifying potential hazards. This strategy begins with broad assessments of cytotoxicity and progresses to more specific and mechanistic endpoints. This allows for early identification of compounds with unfavorable safety profiles and informs the design of more complex subsequent studies. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for the testing of chemicals, which serve as an internationally accepted standard.[1][2][3]

Section 2: Core Experimental Protocols for Hazard Identification
2.1. Assessment of Cytotoxicity: The Foundational Endpoint

Cytotoxicity assays are the cornerstone of in vitro toxicology, providing a measure of a compound's general toxicity to cells. The data derived from these assays are critical for determining the sub-lethal concentration ranges for subsequent, more sensitive assays.

Caption: A typical workflow for an MTT-based cytotoxicity assay.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.[4][5][6]

  • Cell Culture and Seeding:

    • Select a relevant cell line (e.g., HepG2 for liver toxicity, A549 for lung, HaCaT for skin).

    • Culture cells to ~80% confluency.

    • Trypsinize and seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a concentrated stock solution of ethyl 2-(3-chlorophenoxy)-2-methylpropanoate in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤0.5%).

    • Remove the old medium from the cells and replace it with the medium containing the test compound or vehicle control.

  • Incubation:

    • Incubate the treated plates for various time points (e.g., 24, 48, and 72 hours) to assess time-dependent effects.

  • MTT Assay Procedure:

    • Following incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C to allow for the reduction of MTT by viable cells into formazan crystals.

    • Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

2.2. Evaluation of Genotoxic Potential: Safeguarding Genetic Integrity

Genotoxicity assays are critical for identifying compounds that can damage DNA, potentially leading to mutations and carcinogenesis. A standard battery of in vitro genotoxicity tests is recommended by regulatory agencies.

The Ames test is a widely used method to assess the mutagenic potential of a chemical. It utilizes several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine. The assay determines if the test compound can cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium. This test should be conducted with and without a metabolic activation system (S9 fraction) to account for metabolites that may be mutagenic.[7]

The in vitro micronucleus test is used to detect both clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss) effects of a test substance in cultured mammalian cells.[8]

MicronucleusTest A Cell Seeding and 24h Adherence B Treatment with Compound +/- S9 Metabolic Activation A->B C Addition of Cytochalasin B to Block Cytokinesis B->C D Incubation for 1.5-2 Cell Cycles C->D E Cell Harvesting D->E F Hypotonic Treatment and Fixation E->F G Slide Preparation and Staining F->G H Microscopic Analysis of Binucleated Cells for Micronuclei G->H I Data Analysis and Statistical Evaluation H->I

Caption: A streamlined workflow for the in vitro micronucleus assay.

Section 3: Delving into Mechanisms of Toxicity

Should the initial screening assays indicate a potential for toxicity, further mechanistic studies are warranted to understand the underlying cellular and molecular events.

3.1. Assessment of Oxidative Stress

Many xenobiotics induce toxicity through the generation of reactive oxygen species (ROS), leading to oxidative stress.

  • Intracellular ROS Detection: Assays utilizing fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) can quantify the intracellular levels of ROS.

  • Glutathione (GSH) Depletion: Measuring the levels of reduced glutathione, a key intracellular antioxidant, can provide an indication of the cell's capacity to handle oxidative stress.

3.2. Evaluation of Apoptosis and Necrosis

Distinguishing between programmed cell death (apoptosis) and uncontrolled cell death (necrosis) can provide valuable insights into the mechanism of cytotoxicity.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: Measuring the activity of key executioner caspases (e.g., caspase-3/7) can confirm the involvement of the apoptotic pathway.[9]

3.3. Mitochondrial Membrane Potential Assay

Mitochondrial dysfunction is a common mechanism of drug-induced toxicity. The integrity of the mitochondrial membrane potential can be assessed using fluorescent dyes like JC-1 or TMRM. A loss of mitochondrial membrane potential is an early indicator of apoptosis.

Section 4: Data Interpretation and Reporting

A thorough and transparent reporting of the data is essential for its proper interpretation and for regulatory submissions.

4.1. Tabular Summary of Key Toxicological Endpoints
AssayCell LineEndpointResult (Example)
Cytotoxicity (MTT) HepG2IC50 (48h)75 µM
Genotoxicity (Ames) S. typhimuriumMutagenicityNegative (+/- S9)
Genotoxicity (Micronucleus) CHO-K1Micronuclei InductionPositive at ≥ 50 µM (-S9)
Oxidative Stress (ROS) HepG2Fold Increase in ROS3.2-fold at 50 µM
Apoptosis (Caspase-3/7) HepG2Fold Increase in Activity4.5-fold at 50 µM
4.2. Mechanistic Pathway Visualization

ToxicityPathway A Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate Exposure B Increased Intracellular ROS A->B C Mitochondrial Dysfunction B->C F DNA Damage B->F D Activation of Caspase Cascade C->D E Apoptosis D->E G Micronucleus Formation F->G

Caption: A potential mechanistic pathway illustrating the induction of apoptosis and genotoxicity.

Section 5: Conclusion and Future Perspectives

The in vitro toxicological evaluation of ethyl 2-(3-chlorophenoxy)-2-methylpropanoate, when conducted with the rigor and strategic depth outlined in this guide, will provide a robust dataset for hazard identification and risk assessment. Positive findings, particularly in the realm of genotoxicity, would necessitate further investigation, potentially including more advanced in vitro models such as 3D organoids or in vivo studies to understand the toxicokinetics and systemic effects of the compound.[10][11] This tiered and mechanistic approach ensures a comprehensive understanding of the compound's safety profile while adhering to the principles of reducing, refining, and replacing animal testing.

References
  • OECD Guidelines for the Testing of Chemicals, Section 4: Health Effects. Organisation for Economic Co-operation and Development. [Link]

  • Wikipedia. OECD Guidelines for the Testing of Chemicals. [Link]

  • PETA Science Consortium International e.V. Updates to OECD in vitro and in chemico test guidelines. [Link]

  • RE-Place. OECD Test Guideline 487. [Link]

  • ResearchGate. Toxicological endpoints and the OECD test guidelines available for in... [Link]

  • The Regents of the University of California. Toxicity Profiles of Ethyl Propanoate in Mammalian Systems. [Link]

  • Regulations.gov. Appendix B: Toxicity Studies with 4-chlorophenoxyacetic acid (4-CPA) and Structures Related to 4-CPA. [Link]

  • Ulus B, Çeliksöz M, Özhan G. Cytotoxicity and genotoxicity of fenoxaprop-p-ethyl and fluzifob-p-butyl herbicides. Istanbul J Pharm 47 (1): 5-8. [Link]

  • RE-Place. Toxicity determined in vitro by morphological alterations and neutral red absorption. [Link]

  • World Health Organization. Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water. [Link]

  • PubMed. The chlorophenoxy herbicide MCPA: a mechanistic basis for the observed differences in toxicological profile in humans and rats versus dogs. [Link]

  • PubMed. Genotoxic effects of chlorophenoxy herbicide diclofop-methyl in mice in vivo and in human lymphocytes in vitro. [Link]

  • PMC. A Systematic Review of Carcinogenic Outcomes and Potential Mechanisms from Exposure to 2,4-D and MCPA in the Environment. [Link]

  • IntechOpen. Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. [Link]

  • Szabó, D., et al. Cytotoxic effects of Roundup Classic and its components on NE-4C and MC3T3-E1 cell lines determined by biochemical and imaging methods. Food and Chemical Toxicology, 164, 113008. [Link]

  • Taylor & Francis. In vitro toxicology – Knowledge and References. [Link]

  • Enoch, S. J., et al. Metabolism-based category formation for the prioritisation of genotoxicity hazard assessment for plant protection product residues. Regulatory Toxicology and Pharmacology, 150, 105641. [Link]

  • IIVS.org. A Proof-of-Concept for Safety Evaluation of Inhalation Exposure to Known Respiratory Irritants Using In Vitro and In Silico Methods. [Link]

  • PubMed. Studies on the environmental fate, ecotoxicology and toxicology of 2-methyl 1,3-propanediol. [Link]

  • bioRxiv. Cytotoxicity mechanisms and composition of the glyphosate formulated herbicide RangerPro. [Link]

  • Hypha Discovery Blogs. Metabolism of 2023 FDA Approved Small Molecules - PART 1. [Link]

  • ResearchGate. (PDF) Cytotoxicity Mechanisms of Eight Major Herbicide Active Ingredients in Comparison to Their Commercial Formulations. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Mechanistic Evaluation of Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate

Executive Summary Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate (CAS: 59227-82-6) is a structural isomer of the well-documented lipid-lowering prodrug clofibrate (ethyl 2-(4-chlorophenoxy)-2-methylpropanoate)[1]. While cl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate (CAS: 59227-82-6) is a structural isomer of the well-documented lipid-lowering prodrug clofibrate (ethyl 2-(4-chlorophenoxy)-2-methylpropanoate)[1]. While clofibrate acts as a classic peroxisome proliferator-activated receptor alpha (PPARα) agonist to reduce triglyceride levels[2], synthesizing its 3-chloro analogue provides a critical tool for researchers investigating structure-activity relationships (SAR), steric hindrance effects on receptor binding, and alternative lipolysis antagonism pathways[3].

This application note provides a self-validating, high-yield protocol for the synthesis of ethyl 2-(3-chlorophenoxy)-2-methylpropanoate via a modified Williamson ether synthesis, prioritizing mechanistic understanding and in-process analytical controls.

Mechanistic Rationale & Experimental Causality

The synthesis relies on the condensation of 3-chlorophenol with ethyl 2-bromo-2-methylpropanoate (ethyl α-bromoisobutyrate)[4]. To achieve high yields (>90%) and prevent side reactions, the chemical environment must be strictly controlled based on the following principles:

  • Overcoming Steric Hindrance at a Tertiary Center: Ethyl 2-bromo-2-methylpropanoate is a tertiary alkyl halide. Standard SN​2 reactions typically fail at tertiary centers due to severe steric crowding. However, the adjacent ester carbonyl group stabilizes the SN​2 transition state via π−σ∗ orbital overlap, lowering the activation energy[4]. This allows the substitution to proceed, provided sufficient thermal energy (70 °C) is applied.

  • Base Selection (Potassium Carbonate): A mild base ( K2​CO3​ ) is utilized instead of strong bases like NaOH or KOH . Strong bases would trigger two catastrophic side reactions: (1) saponification of the ethyl ester, and (2) E2 elimination of the tertiary bromide to yield ethyl methacrylate. K2​CO3​ cleanly deprotonates 3-chlorophenol ( pKa​≈9.0 ) without degrading the electrophile[4].

  • Solvent Dynamics (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It strongly solvates the potassium cation but leaves the 3-chlorophenoxide anion relatively unsolvated ("naked"). This hyper-nucleophilicity is mandatory to force the reaction at the sterically hindered tertiary carbon[4].

MechanismPathway Fibrate Ethyl 2-(3-chlorophenoxy)- 2-methylpropanoate Hydrolysis In vivo Hydrolysis (Esterases) Fibrate->Hydrolysis ActiveAcid Active Acid Metabolite Hydrolysis->ActiveAcid PPAR PPAR-α Activation ActiveAcid->PPAR RXR Heterodimerization with RXR PPAR->RXR Gene Gene Transcription (LPL ↑, ApoC-III ↓) RXR->Gene Lipid Triglyceride Reduction & HDL Increase Gene->Lipid

Caption: Downstream biological pathway of fibrate analogues activating PPAR-α to modulate lipid metabolism.

Quantitative Data & Reagent Specifications

Table 1: Stoichiometry and Reagent Matrix

Reagent MW ( g/mol ) Equivalents Mass / Volume Moles Function
3-Chlorophenol 128.56 1.0 eq 1.00 g 7.78 mmol Nucleophile
Ethyl 2-bromo-2-methylpropanoate 195.05 3.0 eq 3.40 mL 23.3 mmol Electrophile
Potassium Carbonate (Anhydrous) 138.21 2.0 eq 2.15 g 15.6 mmol Base

| N,N-Dimethylformamide (DMF) | 73.09 | - | 10.0 mL | - | Solvent |

Note: A 3-fold excess of the electrophile is used to drive the reaction to completion, compensating for minor losses to thermal degradation or trace moisture[4].

Step-by-Step Synthesis Protocol

Phase 1: Deprotonation (Self-Validating Step)
  • Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 1.00 g of 3-chlorophenol and 2.15 g of anhydrous K2​CO3​ to the flask.

  • Inject 10.0 mL of anhydrous DMF.

  • Stir the suspension vigorously at room temperature (20–25 °C) for 30 minutes.

    • Validation Check: The solution will transition to a slightly opaque, pale-yellow suspension as the 3-chlorophenoxide anion is generated and bicarbonate is formed[4].

Phase 2: Alkylation
  • Using a syringe, add 3.40 mL of ethyl 2-bromo-2-methylpropanoate dropwise over 5 minutes to prevent localized thermal spikes.

  • Transfer the flask to a pre-heated oil bath set to 70 °C.

  • Maintain heating and vigorous stirring for 5 hours[4].

    • Validation Check: Perform Thin Layer Chromatography (TLC) using a 10:1 Petroleum Ether/Ethyl Acetate mobile phase. The starting phenol (UV active, lower Rf​ ) should completely disappear, replaced by a new, higher Rf​ spot corresponding to the less polar ester product.

Phase 3: Quenching and Liquid-Liquid Extraction
  • Remove the flask from the oil bath and allow it to cool to room temperature.

  • Quench the reaction by adding 30 mL of distilled water. The mixture will become cloudy as inorganic salts dissolve and the organic product phases out.

  • Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 × 10 mL)[4].

  • Combine the organic layers and wash sequentially with saturated aqueous NaCl (brine) (3 × 10 mL) to remove residual DMF[4].

  • Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ). Filter and evaporate the solvent under reduced pressure (rotary evaporator) to yield the crude residue.

Phase 4: Chromatographic Purification
  • Purify the crude residue via silica gel column chromatography.

  • Utilize an isocratic eluent system of Petroleum Ether : Ethyl Acetate = 50:3 (v/v)[4].

  • Collect the product fractions (identified via TLC), pool them, and concentrate under vacuum to obtain ethyl 2-(3-chlorophenoxy)-2-methylpropanoate as a white solid/clear oil (Yield: ~90-96%).

SynthesisWorkflow A 3-Chlorophenol + K2CO3 in DMF B Deprotonation (30 min, RT) A->B C Add Ethyl 2-bromo- 2-methylpropanoate B->C D Heating (70°C, 5 h) C->D E Workup (H2O / EtOAc) D->E F Purification (Silica Column) E->F G Pure Product F->G

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Troubleshooting & Analytical Characterization

Table 2: Expected Analytical Signatures & Troubleshooting

Analytical Method Expected Result for Pure Product Troubleshooting Deviation

| FT-IR Spectroscopy | Sharp C=O stretch at ~1730 cm−1 ; strong C−O−C ether bands at ~1100-1200 cm−1 . | Broad peak at ~3300 cm−1 indicates unreacted 3-chlorophenol. | | 1H NMR ( CDCl3​ ) | Singlet (6H) at ~1.6 ppm (gem-dimethyl); Quartet (2H) at ~4.2 ppm and Triplet (3H) at ~1.2 ppm (ethyl ester). | Missing ethyl quartet/triplet indicates ester hydrolysis (used too strong a base). | | TLC (10:1 PE:EtOAc) | Single spot at Rf​≈0.6 . | Spot at Rf​≈0.2 indicates unreacted phenol. Increase reaction time or check K2​CO3​ quality. |

References

  • Title: Xanthone Analogues of Clofibrate / Synthesis and Biological Evaluation as Antagonists of Lipolysis in Vitro Source: nih.gov (PubMed) URL: [Link]

  • Title: Clofibrate - wikidoc Source: wikidoc.org URL: [Link]

  • Title: Anti-hyperlipidemic agents - CUTM Courseware Source: cutm.ac.in URL: [Link]

Sources

Application

Application Note: Analytical Profiling of Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate

Introduction & Mechanistic Background Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate (CAS: 59227-82-6) is the meta-chloro positional isomer of the active pharmaceutical ingredient (API) Clofibrate (ethyl 2-(4-chlorophenoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Background

Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate (CAS: 59227-82-6) is the meta-chloro positional isomer of the active pharmaceutical ingredient (API) Clofibrate (ethyl 2-(4-chlorophenoxy)-2-methylpropanoate) [1]. In pharmaceutical development and quality control, the rigorous monitoring of positional isomers is a critical regulatory requirement, as structural isomers can exhibit divergent pharmacokinetic properties or off-target toxicities.

The Origin of the Impurity

The synthesis of clofibrate relies on the Williamson ether synthesis, reacting 4-chlorophenol with ethyl 2-bromo-2-methylpropanoate under basic conditions. However, industrial-grade 4-chlorophenol frequently contains trace amounts of 3-chlorophenol as a synthetic byproduct. Because the reactivity of the hydroxyl group in both phenols is nearly identical, any 3-chlorophenol present will undergo the same etherification process, generating ethyl 2-(3-chlorophenoxy)-2-methylpropanoate as a parallel impurity[1].

SynthesisPathway SM1 4-Chlorophenol (Primary Starting Material) API Clofibrate (API) (4-chloro isomer) SM1->API Etherification SM2 3-Chlorophenol (Trace Contaminant) Impurity Isomeric Impurity (3-chloro isomer) SM2->Impurity Side Reaction Reagent Ethyl 2-bromo- 2-methylpropanoate + NaOH Reagent->API Reagent->Impurity

Fig 1: Formation pathway of the 3-chloro isomeric impurity during Clofibrate API synthesis.

The Analytical Challenge

Positional isomers like the 3-chloro and 4-chloro phenoxy esters possess identical molecular weights (242.70 g/mol ) and highly similar lipophilicity (LogP) and boiling points[2]. Traditional C18 reversed-phase columns often fail to achieve baseline resolution ( Rs​≥1.5 ) because they rely purely on hydrophobic partitioning. To solve this, analytical scientists must exploit subtle differences in the molecules' dipole moments and spatial geometry (steric hindrance).

Analytical Strategy & Causality

To create a self-validating, robust detection system, this protocol employs two orthogonal chromatographic techniques:

  • High-Performance Liquid Chromatography (HPLC) with Shape Selectivity: Instead of a standard alkyl chain (C18), we utilize a Pentafluorophenyl (PFP) stationary phase. The causality here is critical: the highly electronegative fluorine atoms on the PFP ring create a strong dipole and enable π−π interactions. The meta-chloro isomer interacts differently with the fluorinated ring than the para-chloro isomer due to its altered spatial geometry, allowing for baseline separation that a C18 column cannot achieve. Methanol is chosen over acetonitrile as the organic modifier because acetonitrile can suppress these vital π−π interactions.

  • Capillary Gas Chromatography (GC-FID): Because ethyl 2-(3-chlorophenoxy)-2-methylpropanoate is a volatile ester, GC is highly effective. While the USP monograph for Clofibrate utilizes a G1 (100% dimethylpolysiloxane) phase[3], upgrading to a 5% phenyl-methylpolysiloxane (DB-5) column introduces mild polarizability. The phenyl groups in the stationary phase interact with the differing electron density distributions of the meta vs. para chlorine atoms, enhancing resolution.

AnalyticalWorkflow Start Sample Preparation (API Dissolved in Methanol) Split Orthogonal Chromatographic Profiling Start->Split HPLC HPLC-UV Method (PFP Column, pi-pi Selectivity) Split->HPLC GC GC-FID Method (DB-5 Capillary, Volatility/Polarity) Split->GC SST System Suitability Testing (SST) Target: Resolution (Rs) > 1.5 HPLC->SST GC->SST Quant Quantification & ICH Q2(R1) Validation (Impurity Limit < 0.12%) SST->Quant

Fig 2: Orthogonal chromatographic workflow for resolving 3-chloro and 4-chloro fibrate isomers.

Experimental Protocols

Protocol A: High-Resolution HPLC-UV Method

1. Reagent Preparation:

  • Mobile Phase A: Ultrapure water (18.2 MΩ·cm) containing 0.1% Formic Acid (v/v).

  • Mobile Phase B: HPLC-grade Methanol containing 0.1% Formic Acid (v/v).

  • Note: Formic acid ensures the protonation of any residual silanols on the column, preventing peak tailing.

2. Sample Preparation:

  • Standard Solution: Dissolve an accurately weighed quantity of ethyl 2-(3-chlorophenoxy)-2-methylpropanoate reference standard in methanol to obtain a concentration of 10 µg/mL.

  • System Suitability Solution: Prepare a mixed solution containing 100 µg/mL of Clofibrate API and 10 µg/mL of the 3-chloro impurity in methanol.

  • Test Sample: Dissolve 100 mg of the synthesized batch in 100 mL of methanol (1 mg/mL).

3. Chromatographic Execution: Execute the analysis using the parameters outlined in Table 1. Ensure the column is equilibrated with the mobile phase for at least 20 column volumes prior to the first injection.

Protocol B: Capillary GC-FID Method

1. Sample Preparation:

  • Use the same methanolic solutions prepared in Protocol A. GC-FID requires no derivatization since the analyte is already an esterified, volatile compound.

2. Chromatographic Execution:

  • Inject 1.0 µL of the System Suitability Solution using a split ratio of 20:1. The split injection prevents column overloading and sharpens the injection band, which is critical for resolving closely eluting isomers.

  • Follow the temperature gradient outlined in Table 2. The slow ramp of 5°C/min through the elution zone (120°C to 180°C) maximizes the residence time in the stationary phase, exploiting the micro-differences in boiling point and polarity.

Data Presentation & System Suitability

To ensure the trustworthiness of the data, the analytical system must validate itself prior to sample analysis. This is achieved through System Suitability Testing (SST) in accordance with ICH Q2(R1) guidelines [2].

Table 1: HPLC-UV Chromatographic Parameters

ParameterSpecificationCausality / Rationale
Column PFP (Pentafluorophenyl), 150 x 4.6 mm, 3 µmFluorinated ring provides shape and π−π selectivity for positional isomers.
Mobile Phase Isocratic 35% A / 65% BMethanol enhances dipole interactions compared to Acetonitrile.
Flow Rate 1.0 mL/minBalances optimal linear velocity (van Deemter) with run time.
Column Temp 25°CLower temperatures increase the retention and structural recognition by the PFP phase.
Detection UV at 226 nmCorresponds to the π→π∗ transition of the chlorophenoxy aromatic ring.
Injection Vol 10 µLPrevents band broadening while maintaining sufficient sensitivity.

Table 2: GC-FID Chromatographic Parameters

ParameterSpecificationCausality / Rationale
Column DB-5 (5% Phenyl), 30 m x 0.25 mm, 0.25 µmPhenyl groups provide mild polarizability to separate halogenated isomers.
Carrier Gas Helium, Constant Flow at 1.5 mL/minOptimal mass transfer and inertness.
Oven Program 120°C (1 min) 5°C/min to 180°C 20°C/min to 250°CShallow gradient through the elution window maximizes isomer resolution.
Injector Temp 220°CEnsures rapid, complete volatilization without thermal degradation.
Detector Temp 250°C (FID)Prevents condensation of the analyte in the detector block.

Table 3: System Suitability Acceptance Criteria

MetricTarget SpecificationAction if Failed
Resolution ( Rs​ ) ≥1.5 (Between 3-chloro and 4-chloro)Decrease HPLC temperature; decrease GC ramp rate.
Tailing Factor ( Tf​ ) ≤1.5 for all peaksReplace column liner (GC) or check mobile phase pH (HPLC).
RSD of Peak Area ≤2.0% (n=5 injections)Check autosampler syringe for bubbles or leaks.
Signal-to-Noise (S/N) ≥10 for the 3-chloro impurity at LOQIncrease injection volume or perform detector maintenance.

Data Interpretation: Calculate the percentage of the 3-chloro impurity using the area normalization method or against an external standard calibration curve. According to general pharmacopeial standards for clofibrate, the total percentage of all impurities should not exceed 0.12%[3].

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 2796, Clofibrate." PubChem. URL:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology." ICH Guidelines. URL:[Link]

  • United States Pharmacopeia (USP). "Clofibrate Monograph - Chromatographic Purity and Impurities." USP-NF. (Referenced via New Drug Info Aggregator). URL:[Link]

Sources

Method

Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate

Abstract This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of ethyl 2-(3-chlorophenoxy)-2-methylpropanoate. The metho...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of ethyl 2-(3-chlorophenoxy)-2-methylpropanoate. The methodology is designed for researchers, scientists, and professionals in drug development and quality control. The protocol employs a C18 stationary phase with an isocratic mobile phase of acetonitrile and water, coupled with UV detection. The described method is specific, linear, accurate, and precise, making it suitable for its intended purpose in pharmaceutical analysis. This document provides a comprehensive guide, from principle and instrumentation to a step-by-step protocol and method validation in accordance with ICH guidelines.

Introduction

Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate is an organic molecule belonging to the class of aryloxyalkanoic acid derivatives. Its structural similarity to compounds like fenofibrate and clofibrate suggests its potential relevance in pharmaceutical research as an intermediate or an active pharmaceutical ingredient (API) targeting lipid disorders.[1][2][3] Accurate and reliable quantification of this compound is essential for purity assessment, stability studies, and quality control throughout the drug development lifecycle.

High-performance liquid chromatography (HPLC) is a premier technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[4][5][6] Reversed-phase chromatography, which separates molecules based on their hydrophobicity, is particularly well-suited for moderately non-polar compounds like the target analyte.[5][7][8] This application note presents a validated RP-HPLC method developed for the precise quantification of ethyl 2-(3-chlorophenoxy)-2-methylpropanoate.

Chromatographic Principle

The separation is based on the principle of reversed-phase chromatography, where the stationary phase is non-polar (hydrophobic) and the mobile phase is polar.[5][7] The analyte, ethyl 2-(3-chlorophenoxy)-2-methylpropanoate, is a relatively non-polar molecule and will therefore interact with and be retained by the hydrophobic C18 stationary phase.[8] The polar mobile phase, a mixture of acetonitrile and water, serves as the eluent. By using an isocratic elution with a fixed solvent composition, molecules are eluted based on their hydrophobic character; less hydrophobic impurities will elute earlier, while more hydrophobic impurities will be retained longer.[9] The analyte is detected as it exits the column using a UV-Vis spectrophotometric detector, which measures the absorbance of the chromophore (the chlorophenoxy group) at a specific wavelength.[10]

Instrumentation, Materials, and Conditions

Instrumentation
  • HPLC system equipped with a binary or quaternary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

Chemicals and Reagents
  • Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate reference standard (>99% purity).

  • Acetonitrile (HPLC grade or higher).

  • Water (HPLC grade, Type I).

  • Formic Acid (ACS grade or higher).

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1. The selection of a C18 column provides excellent retention for the non-polar analyte.[11] Acetonitrile is chosen as the organic modifier for its low UV cutoff and miscibility with water. A small addition of formic acid (0.1%) to the aqueous phase helps to ensure consistent analyte ionization state and improve peak shape. A detection wavelength of 225 nm is proposed, as aromatic rings typically exhibit strong absorbance in this region; however, it is recommended to determine the analyte's absorbance maximum (λmax) using a UV scan for optimal sensitivity.

Table 1: Optimized HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (0.1% Formic Acid) (70:30, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 225 nm
Injection Volume 10 µL
Run Time 10 minutes

Experimental Protocol

The following diagram outlines the complete experimental workflow.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Prepare Mobile Phase (ACN:H2O:FA) h1 Equilibrate HPLC System (30 min) p1->h1 p2 Prepare Stock Standard (1 mg/mL in ACN) p3 Prepare Working Standards & Samples p2->p3 h2 Inject Standards (Calibration Curve) p3->h2 h3 Inject Samples p3->h3 h1->h2 h2->h3 d1 Integrate Peak Areas h3->d1 d2 Construct Calibration Curve (Peak Area vs. Concentration) d1->d2 d3 Calculate Sample Concentration d2->d3 d4 Generate Report d3->d4

Caption: Experimental workflow for HPLC analysis.

Mobile Phase Preparation
  • To prepare 1 L of the aqueous component, add 1.0 mL of formic acid to 999 mL of HPLC-grade water.

  • Mix 700 mL of acetonitrile with 300 mL of the aqueous component (0.1% Formic Acid).

  • Degas the final mobile phase solution using sonication or vacuum filtration.

Standard Solution Preparation
  • Stock Standard (1000 µg/mL): Accurately weigh approximately 25 mg of the ethyl 2-(3-chlorophenoxy)-2-methylpropanoate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standards: Prepare a series of at least five working standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 50, 100 µg/mL).

Sample Preparation
  • Accurately weigh the sample material expected to contain the analyte.

  • Dissolve the sample in a suitable solvent (acetonitrile is recommended) and dilute with the mobile phase to achieve a final concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection to remove particulates.

System Operation and Data Acquisition
  • Set up the HPLC system according to the conditions in Table 1.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Perform injections of the working standards in triplicate, from lowest to highest concentration.

  • Inject the prepared samples in triplicate.

  • Integrate the peak area corresponding to the analyte's retention time.

Method Validation

To ensure an analytical procedure is suitable for its intended purpose, it must be validated.[12][13] The validation of this method should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[12][14][15]

G cluster_params Validation Method Validation (ICH Q2(R1)) Key Parameters Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision Repeatability Intermediate Precision Validation->Precision Limits Detection Limits LOD LOQ Validation->Limits Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a placebo or matrix blank and showing no interfering peaks at the analyte's retention time.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. A minimum of five concentrations should be used, and the correlation coefficient (r²) of the calibration curve should be ≥ 0.999.[1]

  • Accuracy: The closeness of the test results to the true value. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels, with recovery typically expected to be within 98-102%.

  • Precision: The degree of scatter between a series of measurements.

    • Repeatability (Intra-assay precision): Assessed by analyzing a minimum of six replicate samples at 100% of the test concentration.[12]

    • Intermediate Precision: Evaluates the effect of random events by varying factors like day, analyst, or equipment.[12] The relative standard deviation (RSD) for precision studies should typically be ≤ 2%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±10% change in mobile phase organic content, ±2°C in column temperature, ±0.1 mL/min flow rate).[12]

Conclusion

The RP-HPLC method described provides a straightforward and reliable approach for the quantitative determination of ethyl 2-(3-chlorophenoxy)-2-methylpropanoate. The protocol is based on established chromatographic principles and utilizes common instrumentation and reagents. Proper validation in accordance with ICH guidelines will confirm that this method is suitable for its intended purpose in a regulated pharmaceutical environment, ensuring the generation of accurate and reproducible data for quality control and research applications.

References

  • Dong, M. W. (2022, April 15). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMEA. [Link]

  • Crawford Scientific. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • Wikipedia. Reversed-phase chromatography. [Link]

  • International Journal of Scientific Development and Research. (2020). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. IJSDR. [Link]

  • Phenomenex. Reversed Phase HPLC Columns. [Link]

  • Hawach Scientific. (2023, March 3). Reversed Phase Chromatography Principle. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. (2023, April). A Comprehensive Review on Analytical Method Development using RP-HPLC and Recent Advances in Pharmaceutical Applications. [Link]

  • Therapeutic Goods Administration (TGA). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • PharmaCores. (2025, May 27). HPLC Method development: an overview. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • ACS Publications. Determination of chlorinated phenoxy acid and ester herbicides in soil and water by liquid chromatography particle beam mass spectrometry and ultraviolet absorption spectrophotometry. [Link]

  • Universiti Sains Malaysia. (2021, May 24). DEVELOPMENT AND VALIDATION OF REVERSE PHASE-HIGH PERFORMANCE LIQUID CHROMATOGRAPHY ASSAY METHOD FOR ESTIMATION OF FENOFIBRATE IN. [Link]

  • Acta Poloniae Pharmaceutica. METHODS OF CHROMATOGRAPHIC DETERMINATION OF MEDICINES DECREASING THE LEVEL OF CHOLESTEROL. [Link]

  • ResearchGate. Enantiomeric Separation of Chlorophenoxy Acid Herbicides by Nano Liquid Chromatography-UV Detection on a Vancomycin-based Chiral Stationary Phase. [Link]

  • ResearchGate. Determination of chlorophenoxy acid herbicides and their esters in soil by capillary high performance liquid chromatography with ultraviolet detection, using large volume injection and temperature gradient. [Link]

  • Bentham Science. (2014, July 15). A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. [Link]

  • HunterLab. (2023, March 15). UV Spectrophotometry as a Pharmaceutical Testing Solution. [Link]

  • U.S. Environmental Protection Agency. (2019, June 4). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. [Link]

  • ResearchGate. Chemical structures of the studied analytes. [Link]

  • eConference.io. Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS – 14337. [Link]

Sources

Application

Gas Chromatography Method for the Analysis of Chlorophenoxy Esters: An Application Note and Comprehensive Protocol

This technical guide provides a detailed methodology for the analysis of chlorophenoxy esters, a class of widely used herbicides, utilizing gas chromatography. This document is intended for researchers, scientists, and p...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a detailed methodology for the analysis of chlorophenoxy esters, a class of widely used herbicides, utilizing gas chromatography. This document is intended for researchers, scientists, and professionals in drug development and environmental monitoring who require a robust and reliable analytical method. The protocols herein are designed to be self-validating, with explanations grounded in established analytical chemistry principles to ensure both accuracy and reproducibility.

Introduction: The Analytical Imperative for Chlorophenoxy Esters

Chlorophenoxy herbicides, such as 2,4-D and MCPA, are effective and widely used for broadleaf weed control in agriculture and forestry.[1] While often applied as salts, they are also formulated as esters to enhance their efficacy. The environmental fate and potential human exposure to these compounds necessitate sensitive and specific analytical methods for their detection and quantification in various matrices. Gas chromatography (GC) is a powerful and established technique for this purpose, offering high resolution and sensitivity, particularly when coupled with selective detectors.[1][2]

However, the inherent polarity and low volatility of the parent chlorophenoxy acids make them unsuitable for direct GC analysis.[3][4] Therefore, a critical step in the analytical workflow is the conversion of these acids into their more volatile and thermally stable ester derivatives. This guide will detail the direct analysis of existing chlorophenoxy esters and the derivatization of chlorophenoxy acids to their corresponding esters prior to GC analysis.

Analytical Strategy: A Step-by-Step Workflow

The overall analytical workflow for the determination of chlorophenoxy esters by gas chromatography involves a series of critical steps, from sample collection and preparation to instrumental analysis and data interpretation. Each stage is optimized to ensure the accurate and precise measurement of the target analytes.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Management Sample_Collection Sample Collection (Water, Soil) Extraction Extraction (LLE or SPE) Sample_Collection->Extraction Hydrolysis Hydrolysis (Optional) (for total acid determination) Extraction->Hydrolysis Derivatization Derivatization (e.g., Methylation) Hydrolysis->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation Detection Detection (ECD or MS) GC_Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Figure 1: A generalized workflow for the gas chromatographic analysis of chlorophenoxy esters.

Materials and Reagents

Ensuring the purity of all materials and reagents is paramount to minimize interferences and achieve low detection limits.[5]

Material/ReagentGrade/PuritySupplier (Example)Notes
Solvents (Acetone, Hexane, Diethyl Ether, Methylene Chloride)Pesticide Residue Grade or equivalentMajor chemical suppliersHigh purity solvents are crucial to avoid interfering peaks.[6]
Anhydrous Sodium SulfateACS Reagent GradeMajor chemical suppliersUsed for drying organic extracts.
Hydrochloric Acid (HCl)ACS Reagent GradeMajor chemical suppliersFor sample acidification.
Potassium Hydroxide (KOH)ACS Reagent GradeMajor chemical suppliersUsed for hydrolysis of esters to the parent acids.[7]
Derivatizing AgentsSee Section 5.2Major chemical suppliersChoice depends on the specific method (e.g., Diazald®, PFBBr).
Analytical StandardsCertified Reference Material (CRM)Supelco, Restek, etc.Essential for calibration and quantification.
GlasswareBorosilicateKimble, Pyrex, etc.Must be scrupulously cleaned to prevent contamination.[5]

Sample Preparation: The Foundation of Accurate Analysis

The goal of sample preparation is to isolate the target chlorophenoxy esters from the sample matrix and prepare them in a form suitable for GC injection. The choice of method depends on the sample type (e.g., water, soil).

Extraction from Water Samples (Liquid-Liquid Extraction - LLE)

This protocol is based on established methods for extracting chlorophenoxy compounds from aqueous matrices.[6][8]

Protocol:

  • Sample Collection and Preservation: Collect 1-liter water samples in clean amber glass bottles. To prevent microbial degradation, cool the samples to ≤ 6°C.[9]

  • Acidification: Acidify the sample to a pH of 2 or lower by adding concentrated sulfuric or hydrochloric acid. This step ensures that the chlorophenoxy acids are in their non-ionized form, which is more readily extracted into an organic solvent.

  • Extraction:

    • Transfer the acidified sample to a 2-liter separatory funnel.

    • Add 60 mL of diethyl ether or methylene chloride to the separatory funnel.

    • Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.

    • Allow the layers to separate and drain the organic layer into a collection flask.

    • Repeat the extraction two more times with fresh 60 mL portions of the organic solvent.

  • Drying the Extract: Combine the organic extracts and pass them through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Concentrate the dried extract to a volume of approximately 1-5 mL using a rotary evaporator or a gentle stream of nitrogen. The sample is now ready for direct GC analysis if analyzing for existing esters, or for the derivatization step if analyzing for the parent acids.

Extraction from Soil and Solid Waste Samples

For solid matrices, a more rigorous extraction technique such as Soxhlet extraction is often employed.[8]

Protocol:

  • Sample Homogenization: Ensure the soil or solid waste sample is well-homogenized.

  • Soxhlet Extraction:

    • Weigh approximately 10 g of the homogenized sample into a Soxhlet extraction thimble.

    • Add a suitable extraction solvent, such as a 1:1 mixture of acetone and hexane, to a 250 mL round-bottom flask.[8]

    • Assemble the Soxhlet apparatus and extract for a minimum of 8 hours.

  • Concentration and Solvent Exchange: After extraction, allow the apparatus to cool. Concentrate the extract to about 5 mL using a rotary evaporator. If necessary, perform a solvent exchange into a solvent compatible with the subsequent cleanup and derivatization steps (e.g., hexane).

  • Cleanup (Optional): Depending on the complexity of the sample matrix, a cleanup step using solid-phase extraction (SPE) with a sorbent like Florisil or silica gel may be necessary to remove interfering compounds.[8]

Derivatization: Enabling GC Analysis of Chlorophenoxy Acids

As previously mentioned, chlorophenoxy acids require derivatization to increase their volatility for GC analysis.[4][10] This process converts the polar carboxylic acid group into a less polar and more volatile ester.

The Rationale for Derivatization

The derivatization process serves several key purposes:

  • Increases Volatility: By replacing the acidic proton of the carboxylic acid with an alkyl or other non-polar group, the intermolecular hydrogen bonding is eliminated, leading to a significant increase in vapor pressure.

  • Improves Thermal Stability: The resulting esters are generally more stable at the high temperatures encountered in the GC injector and column.

  • Enhances Chromatographic Performance: Derivatization often leads to sharper, more symmetrical peaks, improving resolution and quantification.

Common Derivatization Techniques

Several reagents can be used for the esterification of chlorophenoxy acids. The choice of reagent can depend on factors such as safety, reaction efficiency, and the specific detector being used.

Diazomethane is a highly effective and widely used methylating agent.[6][11] However, it is also toxic, carcinogenic, and potentially explosive, requiring experienced personnel and specialized handling procedures.[12]

Protocol (based on EPA Method 8151A): [6]

  • To the concentrated extract in an appropriate solvent (e.g., diethyl ether), add 2 mL of diazomethane solution.

  • Allow the reaction to proceed for 10 minutes with occasional swirling. A persistent yellow color indicates an excess of diazomethane.

  • Carefully remove the excess diazomethane by adding a small amount of silicic acid until the yellow color disappears.

  • Adjust the final volume of the extract with hexane for GC analysis.

Pentafluorobenzyl bromide (PFBBr) is another common derivatizing agent that forms pentafluorobenzyl esters.[6][9] This is particularly advantageous when using an Electron Capture Detector (ECD), as the resulting derivatives are highly electronegative and produce a strong signal.

Protocol:

  • The specific conditions for PFBBr derivatization can vary, but generally involve reacting the extracted acids with PFBBr in the presence of a catalyst in an appropriate solvent.

  • Refer to EPA Method 8151A for a detailed protocol on derivatization with PFBBr.[6]

Silylation reagents, such as N,O-bis(trimethylsilyl)acetamide (BSA) or N,N-dimethylcarbamates of trimethylsilane and t-butyldimethylsilane, can also be used to form silyl esters.[3][13] These methods are often rapid and produce stable derivatives.

Gas Chromatographic Analysis

The instrumental analysis is the core of the method, where the separation and detection of the chlorophenoxy esters occur.

Instrumentation and Columns

A gas chromatograph equipped with a capillary column and a suitable detector is required.

ComponentSpecificationRationale
Gas Chromatograph Capable of temperature programming and equipped with a split/splitless injector.Provides the necessary control over the separation conditions.
Analytical Column 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent (5% phenyl/95% methyl polysiloxane).[2][6]A non-polar to mid-polar column provides good separation for a wide range of chlorophenoxy esters.
Carrier Gas Helium or Nitrogen, high purity.[2]Inert gases that carry the analytes through the column.
Detector Electron Capture Detector (ECD) or Mass Spectrometer (MS).ECD is highly sensitive to halogenated compounds like chlorophenoxy esters.[6][14] MS provides definitive identification based on mass spectra.[1][2]
GC Operating Conditions

The following are typical starting conditions that should be optimized for the specific analytes and instrument.

ParameterCondition
Injector Temperature 250 °C
Injection Volume 1 µL (splitless)
Oven Temperature Program Initial: 60°C, hold for 1 min; Ramp: 15°C/min to 200°C; Ramp: 4°C/min to 300°C, hold for 3 min.[2]
Carrier Gas Flow Rate 1.5 mL/min (Helium)
Detector Temperature 300 °C (ECD)
Detection Systems

The ECD is highly sensitive to compounds containing electronegative atoms, such as the chlorine atoms in chlorophenoxy esters.[6][14] This makes it an excellent choice for trace-level analysis in environmental samples.

When coupled with a mass spectrometer, GC provides both separation and structural information, allowing for definitive identification of the analytes.[1][2] Soft ionization techniques, such as those using a rare-gas plasma, can enhance the molecular ion and reduce fragmentation, aiding in identification.[2][15]

Data Analysis and Quality Control

Calibration

An external or internal standard calibration method should be used for quantification. A multi-point calibration curve should be generated using certified reference standards.

Quality Control

To ensure the reliability of the results, a robust quality control program should be implemented, including:

  • Method Blanks: Analysis of a clean matrix to check for contamination.[5]

  • Matrix Spikes: Spiking a sample with a known concentration of the analytes to assess matrix effects and recovery.

  • Continuing Calibration Verification: Periodic analysis of a calibration standard to ensure the instrument's response remains stable.

Conclusion

This application note provides a comprehensive framework for the analysis of chlorophenoxy esters by gas chromatography. By following the detailed protocols for sample preparation, derivatization, and instrumental analysis, researchers can achieve accurate and reliable results. The key to success lies in meticulous attention to detail at each step of the workflow, from sample collection to data interpretation. The flexibility of GC with various detectors allows for the adaptation of this method to a wide range of analytical challenges in environmental monitoring and beyond.

References

  • Determination of Chlorophenoxy Acid Methyl Esters and Other Chlorinated Herbicides by GC High-resolution QTOFMS and Soft lonization - PMC. (n.d.). Retrieved from [Link]

  • Novel derivatisation technique for the determination of chlorophenoxy acid type herbicides by gas chromatography-mass spectrometry. (2010, March 1). PubMed. Retrieved from [Link]

  • Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorbenzylation Derivatization, part of Test Methods for E - EPA. (n.d.). Retrieved from [Link]

  • Extraction and derivatization of polar herbicides for GC-MS analyses. (2025, August 6). ResearchGate. Retrieved from [Link]

  • chlorinated herbicides by methylation or pentafluorobenzylation derivatization: capillary column technique - EPA Archive. (n.d.). Retrieved from [Link]

  • Chlorinated Herbicides by GC Using Methylation or Pentafluorobenzylation Derivatization - Analytical Method. (n.d.). Retrieved from [Link]

  • Novel derivatisation technique for the determination of chlorophenoxy acid type herbicides by gas chromatography-mass spectrometry | Request PDF. (2025, August 6). ResearchGate. Retrieved from [Link]

  • EPA-RCA: 8151A: Chlorinated Herbicides and Related Compounds in Water, Soil... (n.d.). Retrieved from [Link]

  • Analysis of chlorophenoxy acid herbicides in water by large-volume on-line derivatization and gas chromatography-mass spectrometry. (2000, October 27). PubMed. Retrieved from [Link]

  • Analysis of Chlorinated Herbicides by GC Using Methylation Derivatization 1. Scope and Application. (2014, January 24). Retrieved from [Link]

  • Chlorophenoxy acids, total recoverable. (n.d.). Retrieved from [Link]

  • (PDF) Determination of Chlorophenoxy Acid Methyl Esters and Other Chlorinated Herbicides by GC High-resolution QTOFMS and Soft lonization. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Determination of Acid Herbicides in Water by GC-MS: A Modified Method Using Single Extraction and Methanol Esterification | American Laboratory. (2005, March 1). Retrieved from [Link]

  • Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS – 14337 - eConference.io. (n.d.). Retrieved from [Link]

  • Determination of Chlorophenoxy Acids in Formulations by Gas-Liquid Chromatography of Their Trimethylsilyl Derivatives | Journal of AOAC INTERNATIONAL | Oxford Academic. (2020, February 13). Retrieved from [Link]

  • Sample preparation GC-MS | SCION Instruments. (n.d.). Retrieved from [Link]

  • Determination of Chlorinated Acidic Herbicides | Gas Chromatography - SCION Instruments. (n.d.). Retrieved from [Link]

  • Determination of Chlorophenoxy Acid Methyl Esters and Other Chlorinated Herbicides by GC High-resolution QTOFMS and Soft lonization. (2015, February 9). PubMed. Retrieved from [Link]

Sources

Method

Application Note: Comprehensive NMR Spectroscopic Analysis of Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate

Introduction Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate is a small molecule featuring a substituted aromatic ring, an ether linkage, and an ester functional group. Compounds with this scaffold are of significant intere...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate is a small molecule featuring a substituted aromatic ring, an ether linkage, and an ester functional group. Compounds with this scaffold are of significant interest in medicinal chemistry and drug development, sharing structural motifs with fibrate drugs used to manage cholesterol. Accurate and unambiguous structural characterization is paramount for ensuring compound identity, purity, and for understanding structure-activity relationships.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the complete structural elucidation of such organic molecules in solution.[1][2] This application note provides a comprehensive, in-depth guide for researchers and drug development professionals on the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the definitive characterization of ethyl 2-(3-chlorophenoxy)-2-methylpropanoate. We will detail not just the protocols, but the underlying causality for experimental choices, ensuring a robust and self-validating analytical workflow.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, a systematic atom numbering scheme is essential. The structure of ethyl 2-(3-chlorophenoxy)-2-methylpropanoate is presented below.

Caption: Molecular structure and atom numbering for NMR assignment.

Experimental Protocols

The following protocols are designed for a standard 400 MHz NMR spectrometer and can be adapted for other field strengths.

Sample Preparation

The quality of the NMR data is directly dependent on the sample preparation. A pure sample free from particulate matter and paramagnetic impurities is crucial.

  • Weighing the Sample: Accurately weigh the sample into a clean, dry vial.

    • For ¹H NMR: 5-10 mg.

    • For ¹³C and 2D NMR: 20-50 mg to ensure a good signal-to-noise ratio in a reasonable time.

  • Solvent Selection: Chloroform-d (CDCl₃) is an excellent choice as it is a common solvent for this type of molecule and its residual proton signal (at ~7.26 ppm) does not typically interfere with signals from the analyte.[3]

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial. If necessary, add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Transfer: Vortex the vial until the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube using a pipette with a filter to remove any particulates.

NMR Data Acquisition Workflow

A sequential acquisition strategy is most efficient for complete structural elucidation.

Caption: Recommended workflow for comprehensive NMR analysis.

Spectrometer Parameters

The following are example parameters for a 400 MHz spectrometer.

Experiment Parameter Recommended Value Rationale
¹H NMR Pulse Programzg30Standard 30° pulse for quantitative analysis.
Spectral Width16 ppmCovers the full range of expected proton chemical shifts.
Acquisition Time~3-4 sEnsures good digital resolution.
Relaxation Delay (D1)2 sAllows for adequate relaxation of protons between scans.
Number of Scans (NS)16Provides a good signal-to-noise ratio for a moderately concentrated sample.
¹³C{¹H} NMR Pulse Programzgpg30Standard proton-decoupled experiment with a 30° pulse.
Spectral Width240 ppmCovers the full range of expected carbon chemical shifts.
Acquisition Time~1-2 sSufficient for carbon spectra.
Relaxation Delay (D1)2 sStandard delay for most carbon atoms.
Number of Scans (NS)1024 or moreRequired due to the low natural abundance and sensitivity of the ¹³C nucleus.
DEPT-135 Pulse Programdept135Standard DEPT pulse sequence with a final 135° proton pulse.
Key ParametersSet according to ¹³C experimentDifferentiates carbon types based on the number of attached protons.[4][5][6][7]
¹H-¹H COSY Pulse ProgramcosygpqfStandard gradient-selected COSY for clean spectra.
Key ParametersSet according to ¹H experimentIdentifies protons that are spin-spin coupled, typically through 2-3 bonds.[8][9][10]
¹H-¹³C HSQC Pulse Programhsqcedetgpsisp2.3Edited HSQC for phase-sensitive detection, which also differentiates CH/CH₃ from CH₂ groups.
Key ParametersOptimized for ¹JCH ≈ 145 HzCorrelates protons directly to the carbons they are attached to, providing definitive C-H connectivity.[11][12]

Spectral Data and Interpretation

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides critical information on the chemical environment, number, and connectivity of protons. Aromatic protons typically resonate between 6.5-8.5 ppm.[13][14][15] Protons adjacent to an ester's carbonyl group are found around 2.0-2.2 ppm, while those next to the ester's oxygen are further downfield at 3.7-4.1 ppm.[16][17]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Assignment (Atom No.) Predicted δ (ppm) Multiplicity Integration J (Hz)
H15 (CH₃)1.25triplet3H7.1
H9, H10 (2 x CH₃)1.58singlet6H-
H14 (CH₂)4.22quartet2H7.1
H56.85doublet of doublets1H8.1, 2.3
H26.95triplet1H2.2
H67.05triplet1H8.2
H47.20doublet of doublets1H8.2, 2.2
  • Ethyl Group (H14, H15): The methylene protons (H14) appear as a quartet due to coupling with the three methyl protons (H15). The methyl protons (H15) appear as a triplet from coupling to the two methylene protons (H14), a classic ethyl pattern.

  • Gem-Dimethyl Group (H9, H10): The six protons of the two methyl groups attached to the quaternary carbon C8 are chemically equivalent and have no adjacent protons to couple with, thus they appear as a sharp singlet.

  • Aromatic Region (H2, H4, H5, H6): The 3-chloro substitution pattern results in four distinct signals for the aromatic protons. The splitting patterns (coupling constants) are key to assigning their relative positions. For instance, ortho-coupling is typically 7-9 Hz, meta-coupling is 2-3 Hz, and para-coupling is <1 Hz.[18]

¹³C NMR and DEPT-135 Analysis

The proton-decoupled ¹³C NMR spectrum reveals all unique carbon environments. The DEPT-135 experiment is instrumental in confirming assignments by differentiating carbon types.[4]

Table 2: Predicted ¹³C NMR and DEPT-135 Data (100 MHz, CDCl₃)

Assignment (Atom No.) Predicted δ (ppm) DEPT-135 Phase
C15 (CH₃)14.1Positive (CH₃)
C9, C10 (2 x CH₃)25.5Positive (CH₃)
C14 (CH₂)61.5Negative (CH₂)
C8 (Quaternary C)82.0No Signal
C2114.0Positive (CH)
C5116.0Positive (CH)
C4123.5Positive (CH)
C6130.5Positive (CH)
C3 (C-Cl)135.0No Signal
C1 (C-O)158.0No Signal
C11 (C=O)174.0No Signal
  • DEPT-135 Confirms Assignments:

    • Positive Signals: The methyl carbons (C9, C10, C15) and the four aromatic CH carbons (C2, C4, C5, C6) appear as positive peaks.

    • Negative Signal: The methylene carbon of the ethyl group (C14) appears as a negative peak.

    • Absent Signals: The four quaternary carbons—the carbonyl (C11), the two aromatic carbons attached to substituents (C1, C3), and the carbon bearing the gem-dimethyl groups (C8)—are absent in the DEPT-135 spectrum, confirming their identity.

2D NMR Correlation Analysis

2D NMR experiments provide the final, unambiguous links between atoms, validating the entire structural assignment.

  • ¹H-¹H COSY: This experiment reveals proton-proton coupling networks.

    • A strong cross-peak will be observed between the quartet at ~4.22 ppm (H14) and the triplet at ~1.25 ppm (H15), confirming the ethyl group connectivity.

    • Correlations will be seen between adjacent aromatic protons (e.g., H5 to H4 and H6), confirming their positions on the ring.

  • ¹H-¹³C HSQC: This is the most powerful experiment for this molecule, as it directly links each proton to the carbon it is bonded to.[11][12][19]

Caption: Key one-bond correlations expected in the ¹H-¹³C HSQC spectrum.

The HSQC spectrum will show a cross-peak at the coordinates of each proton and its attached carbon. For example, a peak at (δH = 4.22, δC = 61.5) definitively assigns the methylene protons (H14) to the methylene carbon (C14). This correlation for every C-H bond provides an exceptionally high level of confidence in the final structure.

Conclusion

The combination of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC) NMR spectroscopy provides a robust and definitive method for the complete structural elucidation of ethyl 2-(3-chlorophenoxy)-2-methylpropanoate. This multi-faceted approach ensures that every proton and carbon is accounted for and their connectivity is unambiguously established. The protocols and interpretive logic detailed in this application note serve as a reliable guide for scientists in research and industrial settings, ensuring the integrity and quality of their chemical characterization data. This comprehensive analysis is a cornerstone of modern chemical synthesis and drug development.

References

  • Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy. [Link]

  • JoVE. (2024, December 5). Video: 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC). [Link]

  • Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • Masaryk University. Measuring methods available and examples of their applications COSY (COrrelation SpectroscopY). [Link]

  • NMR Wiki. (2009, April 12). DEPT. [Link]

  • Oxford Instruments. 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. [Link]

  • Columbia University. COSY - NMR Core Facility. [Link]

  • OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. [Link]

  • Anasazi Instruments. (2021, May 24). DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You?[Link]

  • JoVE. (2024, April 4). Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). [Link]

  • Columbia University. HSQC and HMBC | NMR Core Facility. [Link]

  • University of Colorado Boulder. Spectroscopy Tutorial: Aromatics. [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. [Link]

  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule. [Link]

  • St. Paul's Cathedral Mission College. NMR SPECTROSCOPY SEM-4, CC-8 PART-7, PPT-19. [Link]

  • University of Colorado Boulder. Spectroscopy Tutorial: Esters. [Link]

  • Chemistry LibreTexts. (2023, October 30). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • TheElkchemist. (2024, March 20). NMR of ethyl ethanoate for A-level Chemistry. [Link]

  • University of Gothenburg. (2023, September 26). Small molecule-NMR. [Link]

  • ResearchGate. (2025, December 5). NMR spectroscopy of small molecules in solution. [Link]

  • ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities. [Link]

  • Chemistry LibreTexts. (2024, July 30). 13.12: Characteristics of ¹³C NMR Spectroscopy. [Link]

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Application

"mass spectrometry fragmentation of ethyl 2-(3-chlorophenoxy)-2-methylpropanoate"

Application Note: High-Resolution Mass Spectrometry Fragmentation Analysis of Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution Mass Spectrometry Fragmentation Analysis of Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol

Introduction & Structural Context

Fibrate-class compounds are critical in pharmacology as PPAR-alpha agonists used for lipid regulation. Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate is a structural positional isomer of the well-known drug clofibrate (ethyl 2-(4-chlorophenoxy)-2-methylpropanoate)[1]. In both pharmaceutical quality control and environmental exposomics, distinguishing between meta- (3-chloro) and para- (4-chloro) isomers is essential, as positional isomerism directly impacts metabolic stability, toxicity, and environmental persistence[2].

Because the inductive electron-withdrawing effects of the chlorine atom on the ether oxygen are highly similar in both the 3-chloro and 4-chloro configurations, their mass spectrometric fragmentation pathways share fundamental mechanistic similarities. This application note details the self-validating experimental protocols and mechanistic fragmentation dynamics required to confidently identify ethyl 2-(3-chlorophenoxy)-2-methylpropanoate using both Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UHPLC-ESI-MS/MS).

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in analytical results, the following protocols are designed as self-validating systems. They incorporate intrinsic quality control (QC) checkpoints, such as isotopic pattern verification, to confirm precursor identities before fragmentation analysis.

ExperimentalWorkflow N1 Sample Prep Dilution & QC N2 Chromatography UHPLC / GC N1->N2 N3 Ionization ESI+ / EI (70eV) N2->N3 N4 Mass Analysis Q-TOF / Quad N3->N4 N5 Data Processing Fragment Mapping N4->N5

Figure 1: End-to-end mass spectrometry workflow for fibrate structural analogs.

GC-EI-MS Method (Structural Fingerprinting)

Rationale: Electron Ionization (EI) at 70 eV provides a highly reproducible, hard-ionization environment. This shatters the molecule into a reproducible fingerprint of fragment ions, which is vital for library matching and distinguishing the ether/ester cleavage ratios.

  • Step 1: Sample Preparation: Dissolve the analyte in LC-MS grade hexane to a final concentration of 10 µg/mL. Causality: Hexane ensures optimal volatility and prevents thermal degradation in the GC inlet compared to protic solvents.

  • Step 2: Injection: Inject 1.0 µL in splitless mode. Maintain the inlet temperature at 250 °C to ensure instantaneous vaporization without thermal cracking.

  • Step 3: Chromatographic Separation: Use a standard non-polar column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm). Program the oven from 80 °C (hold 1 min) to 280 °C at 15 °C/min.

  • Step 4: Mass Analysis: Operate the ion source at 230 °C and the quadrupole at 150 °C. Scan from m/z 50 to 400.

  • Validation Checkpoint: Verify the presence of the molecular ion [M]•+ at m/z 242 and its m/z 244 isotope. The ratio must be approximately 3:1, confirming the presence of a single chlorine atom (³⁵Cl/³⁷Cl natural abundance)[1].

UHPLC-ESI-MS/MS Method (Trace Quantification)

Rationale: Electrospray Ionization (ESI) in positive mode (ESI+) is optimal for ester-containing compounds. The addition of a proton source (formic acid) drives the formation of the highly stable [M+H]+ adduct, allowing for targeted Collision-Induced Dissociation (CID).

  • Step 1: Sample Preparation: Dilute the sample to 100 ng/mL in 50:50 Methanol:Water containing 0.1% Formic Acid. Causality: Formic acid provides the necessary protons to maximize ionization efficiency, lowering the limit of detection[3].

  • Step 2: Chromatography: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 × 100 mm, 1.7 µm). Use a gradient of 0.1% FA in water (Mobile Phase A) and 0.1% FA in acetonitrile (Mobile Phase B), ramping from 20% B to 95% B over 8 minutes.

  • Step 3: Mass Analysis (Q-TOF): Set capillary voltage to 4000 V and drying gas to 250 °C. Isolate the precursor ion at m/z 243.07. Apply a collision energy (CE) ramp of 15–25 eV.

Mechanistic Fragmentation Dynamics

Understanding the causality behind fragment formation allows analysts to predict shifts when analyzing novel derivatives or metabolites.

Electron Ionization (EI) Pathways

Under 70 eV EI conditions, the molecular ion [M]•+ (m/z 242) undergoes rapid unimolecular decomposition. The most thermodynamically favorable pathway is the α-cleavage of the ester moiety. The loss of the ethoxycarbonyl radical (•COOCH₂CH₃, 73 Da) yields a highly stable tertiary carbocation at m/z 169[2]. This ion is resonance-stabilized by the adjacent oxygen atom and hyperconjugation from the gem-dimethyl groups, making it the base peak of the spectrum[1].

A secondary, yet diagnostic, pathway involves the cleavage of the ether C-O bond accompanied by a hydrogen transfer. This yields the 3-chlorophenol radical cation at m/z 128 (and m/z 130 for the ³⁷Cl isotope)[1].

Collision-Induced Dissociation (CID) Pathways

In ESI-MS/MS, the protonated precursor [M+H]+ at m/z 243.0786 is selected. Upon collision with inert gas (e.g., Argon), the molecule predominantly expels neutral ethyl formate (or ethanol + CO), resulting in the product ion at m/z 169.0409 ([C₉H₁₀ClO]+)[3]. Further application of collision energy forces the cleavage of the aromatic ring and the loss of HCl, yielding lower-mass aliphatic structures such as m/z 115.0749 ([C₆H₁₁O₂]+) and m/z 87.0441 ([C₄H₇O₂]+)[3].

FragmentationPathway M Molecular Ion [M]•+ (m/z 242) [M+H]+ (m/z 243) F1 Base Peak [M - COOC2H5]+ m/z 169 M->F1 α-cleavage (-73 Da) F2 Ethoxy Loss [M - OCH2CH3]+ m/z 197 M->F2 Ester cleavage (-45 Da) F3 Phenol Cation [C6H4ClOH]•+ m/z 128 M->F3 Ether cleavage + H-transfer F4 Aliphatic Ion [C6H11O2]+ m/z 115 F1->F4 Ring cleavage (-54 Da)

Figure 2: MS fragmentation pathways of ethyl 2-(3-chlorophenoxy)-2-methylpropanoate.

Quantitative Fragment Data

To facilitate rapid reference and method programming, the quantitative fragmentation data is summarized below.

Table 1: GC-EI-MS (70 eV) Fragmentation Profile

m/z (³⁵Cl) m/z (³⁷Cl) Relative Abundance Fragment Assignment Neutral Loss
242 244 ~15% [M]•+ (Molecular Ion) None
197 199 ~10% [M - •OCH₂CH₃]+ Ethoxy radical (45 Da)
169 171 100% (Base Peak) [M - •COOCH₂CH₃]+ Ester radical (73 Da)

| 128 | 130 | ~40% |[C₆H₄ClOH]•+ | C₅H₈O₂ (114 Da) |

Table 2: LC-ESI-MS/MS (Positive Ion Mode, CE = 20 eV)

Exact Mass (m/z) Formula Relative Abundance Fragment Assignment
243.0786 [C₁₂H₁₆ClO₃]+ Precursor [M+H]+
197.0355 [C₁₀H₁₀ClO₂]+ 65% [M+H - C₂H₅OH]+
169.0409 [C₉H₁₀ClO]+ 100% (Base Peak) [M+H - C₃H₆O₂]+
115.0749 [C₆H₁₁O₂]+ ~30% [M+H - C₆H₅ClO]+

| 87.0441 | [C₄H₇O₂]+ | ~15% | Aliphatic chain |

(Note: Exact masses are calculated based on monoisotopic ³⁵Cl. Mass accuracy in high-resolution Q-TOF systems should be within ±5 ppm of these theoretical values).

Conclusion

The mass spectrometric characterization of ethyl 2-(3-chlorophenoxy)-2-methylpropanoate relies heavily on the stability of the tertiary carbocation formed after the cleavage of the ethyl ester moiety. By utilizing the self-validating protocols outlined above, analysts can achieve robust, high-confidence identification of this compound. Monitoring the m/z 243 → 169 transition in LC-MS/MS, alongside the 3:1 isotopic ratio validation, provides a definitive analytical framework for distinguishing this molecule in complex biological or environmental matrices.

Sources

Method

Application Notes &amp; Protocols for the Purification of Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate

Introduction: The Critical Role of Purity in Drug Discovery and Development Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate is a member of the fibrate class of compounds, which are structurally related to lipid-lowering age...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Drug Discovery and Development

Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate is a member of the fibrate class of compounds, which are structurally related to lipid-lowering agents. Its analogue, ethyl 2-(4-chlorophenoxy)-2-methylpropanoate (Clofibrate), is a well-known therapeutic agent.[1][2] In any pharmaceutical research and development context, the purity of a lead compound or active pharmaceutical ingredient (API) is paramount. Impurities can significantly impact biological activity, toxicity, and the overall safety profile of a potential drug candidate. Therefore, robust and validated purification strategies are essential.

This guide provides a comprehensive overview of the principal techniques for the purification of ethyl 2-(3-chlorophenoxy)-2-methylpropanoate, complete with detailed protocols and the scientific rationale behind procedural choices. The methodologies described herein are designed to be self-validating and are grounded in established chemical principles.

Understanding the Impurity Profile

The selection of an appropriate purification strategy is predicated on a thorough understanding of the potential impurities. For ethyl 2-(3-chlorophenoxy)-2-methylpropanoate, impurities can arise from several sources:

  • Unreacted Starting Materials: Residual 3-chlorophenol and ethyl 2-bromo-2-methylpropanoate from the synthesis.

  • Side-Reaction Products: Formation of isomers or products from undesired reactions.

  • Degradation Products: Hydrolysis of the ester to the corresponding carboxylic acid (clofibric acid analogue).[2][3]

A logical workflow for selecting the appropriate purification technique is outlined below.

Purification_Workflow Start Crude Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate Decision1 Is the crude product a solid? Start->Decision1 Recrystallization Recrystallization Decision1->Recrystallization Yes Decision2 Is the product an oil or low-melting solid? Decision1->Decision2 No End Pure Product Recrystallization->End Decision3 Are impurities significantly more or less volatile? Decision2->Decision3 Distillation Vacuum Distillation Decision3->Distillation Yes Chromatography Column Chromatography Decision3->Chromatography No Distillation->End Chromatography->End

Caption: Decision workflow for selecting a purification method.

Purification Strategies and Protocols

Based on the physicochemical properties of analogous compounds, ethyl 2-(3-chlorophenoxy)-2-methylpropanoate is expected to be an oil or a low-melting solid at room temperature, and it is largely insoluble in water but soluble in organic solvents like ethanol, chloroform, and benzene.[1]

Vacuum Distillation

Principle: This technique is highly effective for separating compounds based on differences in their boiling points. It is particularly useful for purifying liquids or low-melting solids from non-volatile impurities. Given that the 4-chloro analogue has a boiling point of 154 °C at atmospheric pressure, vacuum distillation is an appropriate method to purify the target compound at a lower temperature, thus preventing thermal degradation.[1]

Protocol:

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus, ensuring all glassware is thoroughly dried.

  • Sample Preparation: Place the crude ethyl 2-(3-chlorophenoxy)-2-methylpropanoate into the distillation flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Applying Vacuum: Slowly and carefully apply vacuum to the system, ensuring all connections are secure.

  • Heating: Gradually heat the distillation flask using an oil bath to ensure even heat distribution.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point under the applied pressure. The exact temperature will depend on the vacuum achieved.

  • Purity Assessment: Analyze the purity of the collected fractions using an appropriate analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Rationale for Experimental Choices:

  • Vacuum: Reduces the boiling point of the compound, preventing potential decomposition at high temperatures.

  • Boiling Chips/Stir Bar: Prevents "bumping" (sudden, violent boiling) by providing nucleation sites for bubbles to form smoothly.[4]

  • Oil Bath: Provides uniform heating, which is crucial for a clean separation.

Column Chromatography

Principle: Column chromatography separates compounds based on their differential adsorption onto a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent). This is a powerful technique for separating compounds with similar volatilities but different polarities. For instance, a related synthesis of ethyl 2-(3-hydroxy-phenoxy)-2-methyl-propionate utilizes flash chromatography on silica for purification.[5]

Protocol:

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Carefully pour the slurry into the chromatography column, allowing the silica to pack evenly without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).[6] Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This gradient elution will separate the compounds based on their polarity.

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis: Monitor the fractions using Thin-Layer Chromatography (TLC) to identify those containing the desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Solvent System Selection: The choice of solvents is critical for successful separation. Below is a table of common solvent systems for compounds of moderate polarity.

Solvent SystemPolarityApplication Notes
Hexane / Ethyl AcetateLow to HighA versatile system where the ratio can be adjusted to elute a wide range of compounds.[6]
Dichloromethane / MethanolModerate to HighEffective for more polar compounds.
Toluene / Petroleum EtherLow to ModerateGood for compounds with moderate polarity.

Rationale for Experimental Choices:

  • Silica Gel: A polar stationary phase that will more strongly adsorb polar impurities, allowing the less polar product to elute first.

  • Gradient Elution: Gradually increasing the solvent polarity allows for the sequential elution of compounds with increasing polarity, leading to a better separation.

Chromatography_Workflow Start Prepare Silica Gel Slurry Load Load Crude Sample Start->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate End Pure Product Evaporate->End

Caption: Experimental workflow for column chromatography.

Recrystallization (if applicable)

Principle: Recrystallization is a purification technique for solids that involves dissolving the crude material in a hot solvent and then allowing it to cool, whereupon the desired compound crystallizes out, leaving impurities in the solution.[7] This method is effective if the target compound is a solid at room temperature and if a suitable solvent can be found.

Protocol:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4] A two-solvent system can also be employed.[8]

  • Dissolution: Dissolve the crude solid in a minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature to form well-defined crystals. Further cooling in an ice bath can maximize the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Common Solvents for Recrystallization:

SolventBoiling Point (°C)Polarity
Water100High
Ethanol78High
Methanol65High
Ethyl Acetate77Medium
Dichloromethane40Medium
Hexane69Low

Table adapted from general laboratory practices.[4]

Purity Assessment Protocols

After purification, it is crucial to assess the purity of the ethyl 2-(3-chlorophenoxy)-2-methylpropanoate.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile compounds in a sample, and MS provides structural information, allowing for both identification and quantification of the target compound and any remaining impurities. This is a standard method for analyzing chlorophenoxy acid esters.[9]

Protocol:

  • Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent (e.g., ethyl acetate).

  • Injection: Inject a small volume of the sample into the GC.

  • Separation: The sample is vaporized and carried by an inert gas through a capillary column. Separation occurs based on the compounds' boiling points and interactions with the column's stationary phase.

  • Detection: As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a fingerprint of the molecule.

  • Data Analysis: The purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates compounds based on their partitioning between a stationary phase and a liquid mobile phase under high pressure. It is a versatile technique suitable for a wide range of compounds. Reversed-phase HPLC is commonly used for the analysis of related compounds like clofibric acid.[2]

Protocol:

  • Sample Preparation: Dissolve a small amount of the purified compound in the mobile phase.

  • Injection: Inject the sample into the HPLC system.

  • Separation: The sample is pumped through a column packed with a stationary phase (e.g., C18 for reversed-phase). A mobile phase (e.g., a mixture of acetonitrile and water) is continuously pumped through the column.

  • Detection: A detector (e.g., UV-Vis) measures the absorbance of the eluting compounds at a specific wavelength.

  • Data Analysis: The purity is calculated from the relative peak areas in the resulting chromatogram.

Conclusion

The purification of ethyl 2-(3-chlorophenoxy)-2-methylpropanoate is a critical step in its use for research and development. The choice of purification method—be it vacuum distillation, column chromatography, or recrystallization—depends on the physical state of the crude product and the nature of the impurities. Each technique, when applied correctly, can yield a product of high purity. The subsequent analytical validation by methods such as GC-MS or HPLC is essential to confirm the success of the purification protocol.

References

  • ethyl 2-(4-chlorophenoxy)-2-methylpropionate - ChemBK. (2024, April 9). Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate - NIH. (n.d.). Retrieved from [Link]

  • synthesis of alkyl propanoates by a haloform reaction of a trichloro ketone - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Ethyl 2-(4-chlorophenoxy)-2-methylpropanoate;2-(trimethylazaniumyl)ethanolate | C17H28ClNO4 | CID 50915284 - PubChem. (n.d.). Retrieved from [Link]

  • Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (n.d.). Retrieved from [Link]

  • METHOD 8151. (n.d.). Retrieved from [Link]

  • Clofibric Acid Impurities and Related Compound - Veeprho. (n.d.). Retrieved from [Link]

  • WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid - Google Patents. (n.d.).
  • Ethyl 2-(2-chlorophenoxy)-2-methylpropanoate (C12H15ClO3) - PubChemLite. (n.d.). Retrieved from [Link]

  • Determination of Chlorophenoxy Acid Methyl Esters and Other Chlorinated Herbicides by GC High-resolution QTOFMS and Soft lonization - PMC. (n.d.). Retrieved from [Link]

  • Showing Compound Ethyl 2-methylpropanoate (FDB003278) - FooDB. (2010, April 8). Retrieved from [Link]

  • Analogues of clofibric acid. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Recrystallization and Crystallization. (n.d.). Retrieved from [Link]

  • Syntheses and Selective Herbicidal Activities of Ethyl 2-[4-(6-Chloro-2-quinoxalinyloxy)phenoxy]propanoate and Its Related Compounds - SciSpace. (n.d.). Retrieved from [Link]

  • WO 2014/188453 A2 - Googleapis.com. (2014, November 27). Retrieved from [Link]

  • Will my product recrystallize? - ResearchGate. (2018, December 27). Retrieved from [Link]

  • Clofibric acid - Wikipedia. (n.d.). Retrieved from [Link]

  • Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. (n.d.). Retrieved from [Link]

  • ethyl ethoxalylpropionate - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Occurrence of the Pharmaceutical Drug Clofibric Acid and the Herbicide Mecoprop in Various Swiss Lakes and in the North Sea. (n.d.). Retrieved from [Link]

  • Synthesis and antiplatelet activity of thioaryloxyacids analogues of clofibric acid - PubMed. (2005, September 15). Retrieved from [Link]

Sources

Application

Application Note: Sub-Ambient Recrystallization of Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate

Executive Summary Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate is a highly lipophilic, meta-substituted analog of the well-known lipid-lowering agent [1]. Due to the steric bulk of the phenoxyisobutyrate core and the asy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate is a highly lipophilic, meta-substituted analog of the well-known lipid-lowering agent [1]. Due to the steric bulk of the phenoxyisobutyrate core and the asymmetric disruption caused by the meta-chloro substitution, the crystal lattice energy of this compound is exceptionally low. Consequently, it typically presents as a viscous oil or a low-melting solid at ambient temperatures. Standard room-temperature recrystallization is thermodynamically unviable for this class of molecules.

This application note details a robust, self-validating cryocrystallization protocol utilizing a solvent/antisolvent system coupled with sonocrystallization. This methodology is specifically designed to bypass liquid-liquid phase separation (LLPS)—commonly known as "oiling out"—and isolate high-purity crystalline material.

Mechanistic Rationale: The Thermodynamics of LLPS vs. Crystallization

The primary failure mode in purifying low-melting fibrate esters is oiling out. This phenomenon occurs when the compound's solubility curve crosses the binodal curve before intersecting the crystallization boundary. Instead of nucleating as a solid, the solute separates into a solute-rich liquid phase and a solvent-rich liquid phase.

To prevent this, the protocol manipulates the Metastable Zone Width (MSZW) through three causal mechanisms:

  • Solvent/Antisolvent Selection: A mixture of n-hexane (antisolvent) and diethyl ether (solvent) is used. The ether provides high solubility at 25 °C, while the hexane sharply decreases solubility at sub-ambient temperatures, steepening the solubility curve.

  • Controlled Cooling Ramp: Rapid crash-cooling pushes the system directly into the spinodal decomposition region (yielding an oil). A slow, controlled ramp keeps the system within the metastable zone.

  • Sonocrystallization: Low-melting organic compounds often lack the thermodynamic driving force for primary nucleation, requiring [2]. Applying ultrasonic vibration (20 kHz) induces cavitation, which provides localized energy to overcome the nucleation barrier and forces the system to crystallize before it can oil out via [3]. This technique is highly effective for hydrophobic APIs with low glass transition temperatures undergoing [4].

Physicochemical Profiling

ParameterValue / Description
Chemical Name Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate
Molecular Formula C12H15ClO3
Molecular Weight 242.70 g/mol
Physical State (25 °C) Viscous oil / Low-melting solid
Target Crystallization Temp -20 °C to -15 °C
Primary Solvent System n-Hexane / Diethyl Ether (4:1 v/v)
Nucleation Method Sonocrystallization / Heterogeneous Seeding

Cryocrystallization Workflow

Workflow Step1 1. Crude API Dissolution Hexane/Et2O (4:1) at 25°C Step2 2. Clarification 0.22 µm PTFE Filtration Step1->Step2 Step3 3. Controlled Cooling 1.0°C/min to 0°C, then 0.2°C/min Step2->Step3 Step4 4. Sonocrystallization 20 kHz ultrasound at -15°C Step3->Step4 Step5 5. Isothermal Aging Hold at -20°C for 4 hours Step4->Step5 Step6 6. Cold Isolation Pre-chilled filtration & washing Step5->Step6 Step7 7. Vacuum Drying 10 mbar at 0°C - 5°C Step6->Step7

Workflow for the sub-ambient recrystallization of low-melting fibrate esters.

Step-by-Step Protocol: Sub-Ambient Solvent/Antisolvent Crystallization

Phase 1: Thermodynamic Reset & Clarification
  • Solvent Preparation: Prepare a 4:1 (v/v) mixture of anhydrous n-hexane and diethyl ether. Ensure solvents are HPLC grade to prevent the introduction of nucleation inhibitors.

  • Dissolution: In a jacketed crystallizer, dissolve 10.0 g of crude ethyl 2-(3-chlorophenoxy)-2-methylpropanoate in 25.0 mL of the solvent mixture at 25 °C. Stir at 250 rpm until complete dissolution is achieved.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a pre-cleaned, dry receiving vessel.

    • Causality: Removing foreign particulates ensures that nucleation is strictly controlled by the process parameters rather than random heterogeneous impurities, which can lead to unpredictable [5].

Phase 2: Metastable Zone Traversal & Sonocrystallization
  • Primary Cooling: Program the jacketed vessel to cool from 25 °C to 0 °C at a rate of 1.0 °C/min. The solution should remain perfectly clear.

  • Secondary Cooling (Critical Phase): Reduce the cooling rate to 0.2 °C/min from 0 °C down to -15 °C.

    • Causality: This slow ramp allows the system to deeply penetrate the metastable zone without crossing the binodal curve, thereby preventing LLPS.

  • Nucleation Induction: Once the internal temperature reaches -15 °C, introduce an ultrasonic probe (20 kHz, 100 W) and apply pulsed sonication for 30 seconds. Alternatively, introduce 10 mg of pure, pre-milled seed crystals to force [6]. The solution will rapidly transition from clear to opaque white, indicating successful primary nucleation.

Phase 3: Isothermal Ripening & Cold Isolation
  • Isothermal Aging: Further cool the suspension to -20 °C and hold isothermally for 4 hours with gentle agitation (100 rpm).

    • Causality: This hold time allows for Ostwald ripening, where smaller, thermodynamically unstable crystals dissolve and redeposit onto larger crystals, improving filtration efficiency and purity.

  • Cold Isolation: Pre-chill a jacketed sintered glass funnel (Porosity 3) to -20 °C. Rapidly transfer the suspension and apply vacuum.

    • Causality: Failing to pre-chill the funnel will cause the low-melting crystals to instantly melt upon contact with room-temperature glass, ruining the yield.

  • Washing: Wash the filter cake with 2 × 10 mL of pre-chilled (-20 °C) n-hexane to displace the mother liquor and remove residual ether.

  • Vacuum Drying: Transfer the solid to a vacuum desiccator. Dry at 0 °C to 5 °C under high vacuum (10 mbar) for 12 hours. Do not exceed 10 °C during the initial drying phase to prevent melting of the solvent-wet cake.

Troubleshooting Matrix: A Self-Validating System

To ensure the trustworthiness of the protocol, utilize the following in-process analytical checks:

ObservationDiagnosis (Causality)Corrective Action
Solution turns milky but lacks birefringence under cross-polarized light. Liquid-Liquid Phase Separation (Oiling out). The supersaturation was generated too quickly, bypassing the crystallization boundary.Re-warm the vessel to 10 °C until the solution is completely clear. Reduce the secondary cooling rate to 0.1 °C/min and apply sonication earlier (e.g., at -10 °C).
Crystals form but immediately turn to a paste during filtration. Thermal shock melting. The ambient temperature or the unchilled glassware transferred heat, exceeding the compound's low melting point.Ensure the filtration apparatus is actively jacketed and chilled to -20 °C. Perform isolation in a cold room if possible.
Low yield after 4 hours of aging. High solubility in the mother liquor. The ratio of good solvent (diethyl ether) is too high for the specific impurity profile.Add an additional 10 mL of pre-chilled n-hexane dropwise at -20 °C over 30 minutes to force further precipitation.

References

  • [2] Realizing Predicted Crystal Structures at Extreme Conditions: The Low-Temperature and High-Pressure Crystal Structures of 2-Chlorophenol and 4-Fluorophenol - ResearchGate -[Link]

  • [4] WO2012110469A1 - A process for controlled crystallization of an active pharmaceutical ingredient from supercooled liquid state by hot melt extrusion - Google Patents -

  • [3] US6517853B1 - Process for preparing a crystal suspension - Google Patents -

  • [5] Improving the Solubility and Bioavailability of Pemafibrate via a New Polymorph Form II - ACS Omega -[Link]

  • [6] A New Low Melting-Point Polymorph of Fenofibrate Prepared via Talc Induced Heterogeneous Nucleation - ResearchGate -[Link]

Sources

Method

"enantioselective synthesis of phenoxypropanoates"

An Application Guide to the Enantioselective Synthesis of Phenoxypropanoates Authored by: A Senior Application Scientist Introduction: The Significance of Chiral Phenoxypropanoates Phenoxypropanoates are a critical class...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Enantioselective Synthesis of Phenoxypropanoates

Authored by: A Senior Application Scientist

Introduction: The Significance of Chiral Phenoxypropanoates

Phenoxypropanoates are a critical class of organic compounds, with their enantiomeric forms playing a pivotal role in agrochemicals and pharmaceuticals. The biological activity of these molecules is often stereospecific, meaning one enantiomer can be a potent herbicide or drug, while the other may be inactive or even detrimental. For instance, the (R)-enantiomers of many aryloxyphenoxypropionate herbicides are responsible for their bioactivity, making enantioselective synthesis not just an academic challenge but a commercial and regulatory necessity.[1] This guide provides an in-depth exploration of the primary strategies for achieving high enantiopurity in phenoxypropanoate synthesis, offering both theoretical insights and actionable laboratory protocols for researchers in synthetic chemistry and drug development.

Strategic Approaches to Enantioselective Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry.[2][3] For phenoxypropanoates, the stereocenter at the C2 position of the propionate chain is the key target. Three principal strategies have proven effective: chiral pool synthesis, enzymatic kinetic resolution, and asymmetric catalysis. The choice of strategy often depends on factors like substrate scope, cost of starting materials, scalability, and the desired level of enantiopurity.

G cluster_approaches Core Synthetic Strategies Start Racemic or Achiral Precursors Res Kinetic Resolution (e.g., Enzymatic) Start->Res Separates enantiomers of a racemate Pool Chiral Pool Synthesis (e.g., from L-Lactic Acid) Start->Pool Builds from a chiral starting material Asym Asymmetric Catalysis (e.g., Metal-Catalyzed) Start->Asym Creates chirality from an achiral substrate Target Enantiopure (R)- or (S)- Phenoxypropanoate Res->Target Pool->Target Asym->Target

Caption: Overview of major synthetic routes to enantiopure phenoxypropanoates.

Strategy 1: Chiral Pool Synthesis

This approach utilizes readily available, inexpensive chiral molecules as starting materials. The inherent stereochemistry of the starting material is transferred through the synthetic sequence to the final product. L-lactic acid and its esters are ideal starting points for synthesizing (R)-phenoxypropanoates.

Rationale and Mechanistic Insight

The core principle is stereochemical conservation. The synthesis is designed so that the chiral center of the starting material (the C2 of lactic acid) is not disturbed during the reaction sequence. The key transformation is typically a Williamson ether synthesis, where the hydroxyl group of the lactate is first converted into a better leaving group (e.g., a tosylate or mesylate) before being displaced by a phenoxide nucleophile. This Sₙ2 reaction proceeds with a predictable inversion of configuration. By starting with (S)-lactic acid, the inversion step yields the desired (R)-phenoxypropanoate product.

Protocol: Synthesis of (R)-(+)-2-(4-Hydroxyphenoxy)propionic Acid

This protocol is adapted from methodologies that use L-lactic acid as the chiral precursor.[4]

Step 1: Esterification of L-Lactic Acid

  • To a solution of L-lactic acid (1.0 eq) in methanol (5 mL/g of acid), add concentrated sulfuric acid (0.05 eq) dropwise at 0 °C.

  • Stir the mixture at reflux for 4 hours until TLC analysis indicates the disappearance of the starting material.

  • Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl (S)-lactate.

Step 2: Sulfonylation of Methyl (S)-Lactate

  • Dissolve methyl (S)-lactate (1.0 eq) in anhydrous dichloromethane (10 mL/g) and cool to 0 °C under a nitrogen atmosphere.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 eq).

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.

  • Quench the reaction with water and extract the product with dichloromethane. Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield methyl (S)-2-(tosyloxy)propanoate.

Step 3: Etherification and Hydrolysis

  • In a round-bottom flask, dissolve hydroquinone (2.0 eq) in a 2M aqueous sodium hydroxide solution.

  • Add the methyl (S)-2-(tosyloxy)propanoate (1.0 eq) dissolved in a minimal amount of THF.

  • Heat the mixture to 60 °C and stir vigorously for 12-18 hours.

  • Cool the reaction mixture and acidify to pH 2 with concentrated HCl. This hydrolyzes the ester and protonates the carboxylic acid.

  • Extract the aqueous layer with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and concentrate under vacuum.

  • Purify the crude product by recrystallization or column chromatography to obtain (R)-(+)-2-(4-hydroxyphenoxy)propionic acid.

Strategy 2: Enzymatic Kinetic Resolution

Kinetic resolution is a powerful technique for separating a racemic mixture. It relies on the differential rate of reaction of a chiral catalyst or reagent with the two enantiomers of the substrate. Enzymes, particularly lipases, are highly effective and stereoselective catalysts for this purpose.[2]

Rationale and Mechanistic Insight

Lipases catalyze the hydrolysis of esters. In a racemic mixture of a phenoxypropanoate ester, the enzyme's chiral active site preferentially binds and hydrolyzes one enantiomer much faster than the other. For example, lipase from Aspergillus oryzae can selectively hydrolyze the (S)-enantiomer of (R,S)-2-phenoxy-propionic acid methyl ester. This leaves behind the unreacted (R)-enantiomer in high enantiomeric excess. The process can be stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the product acid and the remaining ester.[1] The use of immobilized enzymes is highly advantageous as it simplifies catalyst removal and allows for recycling, making the process more economical and scalable.[1]

G cluster_workflow Enzymatic Kinetic Resolution Workflow Start Racemic (R,S)-Ester Substrate Process Immobilized Lipase + H₂O (Buffer, pH 7.5) Start->Process Decision Reaction at ~50% Conversion? Process->Decision Product1 Enriched (S)-Acid Decision->Product1 Yes Product2 Enriched (R)-Ester Decision->Product2 Yes Workup1 Aqueous Extraction (Basic) Product1->Workup1 Workup2 Organic Extraction Product2->Workup2 Hydrolysis Base Hydrolysis of (R)-Ester Workup2->Hydrolysis FinalProduct Pure (R)-Acid Hydrolysis->FinalProduct

Caption: Workflow for lipase-catalyzed resolution of a phenoxypropanoate ester.

Protocol: Lipase-Catalyzed Resolution of (R,S)-2-Phenoxy-propionic Acid Methyl Ester

This protocol is based on the highly efficient method developed using immobilized lipase from Aspergillus oryzae.[1]

Materials:

  • (R,S)-2-Phenoxy-propionic acid methyl ester (PPAM)

  • Immobilized Aspergillus oryzae lipase (AOL) on a suitable resin

  • Phosphate buffer (e.g., 0.1 M, pH 7.5)

  • Ethyl acetate

  • Sodium hydroxide solution (e.g., 2M)

  • Hydrochloric acid (e.g., 2M)

Procedure:

  • Prepare a suspension of the racemic substrate, (R,S)-PPAM (e.g., 500 mM), in phosphate buffer (pH 7.5).

  • Add the immobilized AOL to the substrate suspension in a temperature-controlled vessel (e.g., 30 °C).

  • Stir the mixture at a constant speed (e.g., 200 rpm) to ensure adequate mixing.

  • Monitor the reaction progress by periodically taking aliquots, quenching the enzymatic reaction, and analyzing the conversion and enantiomeric excess (e.e.) of the substrate and product via chiral HPLC.

  • When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and stored for reuse.

  • Separate the resulting (S)-2-phenoxypropionic acid from the unreacted (R)-PPAM. Acidify the filtrate to pH 2 with HCl and extract the (S)-acid with ethyl acetate.

  • The remaining (R)-PPAM can be recovered from the aqueous layer by extraction and subsequently hydrolyzed using a base (e.g., NaOH) to yield the (R)-2-phenoxypropionic acid.

Strategy 3: Asymmetric Catalysis

Asymmetric catalysis involves using a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product from a prochiral substrate.[5] While direct asymmetric synthesis of phenoxypropanoates can be challenging, a highly effective related strategy is the palladium-catalyzed kinetic resolution of the corresponding secondary benzylic alcohols, which are precursors to the desired acids.

Rationale and Mechanistic Insight

This approach, demonstrated for the synthesis of α-arylpropionic acids, uses a chiral palladium complex to selectively oxidize one enantiomer of a racemic secondary alcohol to the corresponding ketone, leaving the other enantiomer untouched and thus enantiomerically enriched. For example, a Pd(II)-(-)-sparteine complex in the presence of molecular oxygen can selectively oxidize the (R)-alcohol, leaving the (S)-alcohol with high e.e. The (S)-alcohol can then be converted to the desired (S)-propionic acid through subsequent chemical steps. The efficiency of the catalyst is paramount, as it must exhibit a high degree of discrimination between the two alcohol enantiomers to provide high e.e. values.[3]

Comparative Data of Synthetic Methodologies

The selection of a synthetic route is often guided by a comparison of key performance metrics. The following table summarizes typical results for the strategies discussed.

Methodology Chiral Source / Catalyst Typical Substrate Yield (%) Enantiomeric Excess (e.e. %) Key Advantage Reference
Chiral Pool SynthesisL-Lactic AcidHydroquinoneModerate-Good>99%Inexpensive chiral source; high stereochemical fidelity.[4]
Enzymatic ResolutionImmobilized A. oryzae Lipase(R,S)-PPAM~50% (for each enantiomer)>99%High enantioselectivity; green catalyst; reusable.[1]
Asymmetric CatalysisPd(II)-(-)-sparteine / O₂(±)-1-Phenylethanol~45-50% (for resolved alcohol)92%Catalytic use of chiral agent; high turnover.

Note: Data for Asymmetric Catalysis is for a structurally related α-phenylpropionic acid precursor, illustrating the potential of the method.

Conclusion and Future Outlook

The enantioselective synthesis of phenoxypropanoates is a well-developed field with several robust and scalable strategies. Chiral pool synthesis offers a direct and cost-effective route, while enzymatic kinetic resolution provides exceptional enantioselectivity under mild, environmentally benign conditions. Asymmetric catalysis, though sometimes more complex to develop, represents the forefront of synthetic efficiency, minimizing waste by using substoichiometric amounts of a chiral director. Future advancements will likely focus on developing novel, more active, and selective catalysts for direct asymmetric etherification reactions and expanding the scope of biocatalysis through protein engineering to create enzymes tailored for specific, non-natural substrates.[2]

References
  • Cowdrey, W. A., Hughes, E. D., Ingold, C. K., Masterman, S., & Scott, A. D. (1937). Asymmetric synthesis. Part III. Stereospecific synthesis of (R)-2-hydroxy-2-phenylpropionic acid, and (R)- and (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid. Journal of the Chemical Society (Resumed), 1252. [Link]

  • Chengxia, T. (2009). Asymmetrical synthesis of R-(+)-2-(4-Hydroxyphenoxy) propionic acid. Journal of Zhejiang University of Technology. [Link]

  • Wang, M., Hu, H., Zhou, H., Xue, Y., & Zheng, Y. (2020). Enantioselective Resolution of (R, S)-2-Phenoxy-Propionic Acid Methyl Ester by Covalent Immobilized Lipase from Aspergillus oryzae. Applied Biochemistry and Biotechnology, 190(3), 1049–1059. [Link]

  • Vass, E., Dudás, J., & Vértesi, A. (2003). Enantioselective synthesis of (S)-α-arylpropionic acids via Pd-catalyzed kinetic resolution of benzylic alcohols. Arkivoc, 2003(11), 156-164. [Link]

  • Poppe, L., & Novák, L. (2013). New biocatalytic procedures for the enantioselective synthesis of 3-aryl-3-hydroxy propanoates. Selective Biocatalysis, 133-163. [Link]

  • Firth, J. D., O'Brien, P., & Taylor, R. J. (2022). Catalytic enantioselective synthesis of alkylidenecyclopropanes. Nature Communications, 13(1), 5013. [Link]

  • Chen, M. C., & Chen, E. Y. X. (2013). Chiral and Achiral (Imino)phenoxy-Based Cationic Group 4 Non-Metallocene Complexes as Catalysts for Polymerization of Renewable α-methylene-γ-butyrolactones. Organometallics, 32(13), 3556–3567. [Link]

  • Kannappan, V. (2024). Recent Advances in Catalytic Asymmetric Synthesis. Chiralpedia. [Link]

  • Various Authors. (2024). Enantioselective Transfer Reactions of α-Heteroatom-Substituted Carbenes. Symmetry, 16(9), 1171. [Link]

  • Bioengineer.org. (2025). Catalytic Enantioselective Synthesis of Alkylidenecyclopropanes. [Link]

  • Chemistry LibreTexts. (2022). 5.19: Chiral Catalysts for Production of Enantiomerically Pure Compounds. [Link]

Sources

Application

Application Note: Utilizing Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate in High-Throughput Herbicide Screening and Auxin Antagonism Assays

Introduction & Rationale In the agrochemical development pipeline, validating the Mode of Action (MoA) of novel synthetic auxins is a critical bottleneck. Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate (E-3-CPIB) serves as...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

In the agrochemical development pipeline, validating the Mode of Action (MoA) of novel synthetic auxins is a critical bottleneck. Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate (E-3-CPIB) serves as an essential chemical probe in these screening cascades.

Why utilize the ethyl ester rather than the free acid? While free acids like PCIB (4-chlorophenoxyisobutyric acid) or 3-CPIB are widely used in in vitro cell assays, their uptake in whole-plant or intact-seedling assays is severely limited by the waxy plant cuticle. Esters are highly lipid-soluble, allowing them to move through the cuticle significantly faster than their water-soluble acid or amine counterparts[1]. By utilizing the ethyl ester of 3-CPIB, researchers can achieve rapid, uniform tissue penetration in intact Arabidopsis or crop seedlings, ensuring that the anti-auxin reaches intracellular targets at physiologically relevant concentrations.

Mechanism of Action: The Self-Validating Prodrug System

The utility of E-3-CPIB in herbicide screening relies on a two-step physiological process that bridges cuticular penetration with targeted receptor antagonism:

  • Bioactivation via Carboxylesterases : Upon penetrating the plant cuticle, endogenous plant carboxylesterases hydrolyze the ethyl ester bond[2]. This enzymatic cleavage transforms the readily absorbed but inactive prodrug into the biologically active 3-chlorophenoxyisobutyric acid[3].

  • Competitive Receptor Antagonism : The active acid functions as a competitive antagonist at the TIR1/AFB auxin receptor complex. Because of its structural similarity to synthetic auxins (like 2,4-D or MCPA) but differing inhibition kinetics, it competes for the auxin binding site without triggering the ubiquitination and subsequent degradation of Aux/IAA repressor proteins[4]. Consequently, downstream auxin-responsive transcription remains repressed, effectively rescuing the plant from herbicide-induced toxicity and confirming the candidate herbicide's MoA.

G E3CPIB Ethyl 2-(3-chlorophenoxy) -2-methylpropanoate Esterase Plant Carboxylesterases E3CPIB->Esterase Hydrolysis Acid 3-chlorophenoxyisobutyric acid (Active Anti-Auxin) Esterase->Acid Cleavage TIR1 TIR1/AFB Receptor Complex Acid->TIR1 Competitive Antagonism Auxin Synthetic Auxin Herbicide (e.g., 2,4-D) Auxin->TIR1 Agonist Binding AuxIAA Aux/IAA Repressor Proteins TIR1->AuxIAA Ubiquitination & Degradation ARF ARF Transcription Factors AuxIAA->ARF Represses (Default State) GeneExp Auxin-Responsive Gene Expression (Herbicide Toxicity) ARF->GeneExp Activates (When Aux/IAA degraded)

Mechanism of Action: E-3-CPIB bioactivation and competitive antagonism at the TIR1/AFB receptor.

Experimental Protocols

To establish a self-validating system that rules out off-target toxicity, researchers must run parallel assays: a phenotypic root growth assay and a molecular reporter assay.

Protocol A: Arabidopsis Root Growth Antagonism Assay

Objective: To quantify the ability of E-3-CPIB to reverse root growth inhibition caused by candidate synthetic auxin herbicides.

Methodology :

  • Media Preparation : Prepare half-strength Murashige and Skoog (1/2 MS) agar plates supplemented with 1% sucrose and buffered to pH 5.7.

  • Compound Supplementation : Establish four distinct testing conditions to ensure self-validation:

    • Control: 0.1% DMSO (Mock).

    • Treatment 1 (Herbicide Only): Candidate herbicide at its pre-determined IC80 concentration.

    • Treatment 2 (E-3-CPIB Only): 10 µM E-3-CPIB (Controls for baseline anti-auxin toxicity).

    • Treatment 3 (Co-treatment): Candidate herbicide (IC80) + 10 µM E-3-CPIB.

  • Stratification & Plating : Surface-sterilize Arabidopsis thaliana (Col-0) seeds. Stratify at 4°C in the dark for 48 hours to synchronize germination. Plate seeds evenly on the prepared media.

  • Incubation : Grow vertically in a growth chamber at 22°C under a 16h light/8h dark cycle for 7 days.

  • Quantification : Image the plates and measure primary root length using ImageJ software. A true synthetic auxin will show significant root growth rescue in Treatment 3 compared to Treatment 1.

Protocol B: DR5::GUS Reporter Gene High-Throughput Screening

Objective: To confirm that the candidate herbicide's MoA is explicitly mediated through the TIR1/AFB signaling pathway by observing E-3-CPIB-mediated transcriptional suppression.

Methodology :

  • Seedling Preparation : Germinate transgenic Arabidopsis seeds expressing the DR5::GUS auxin-responsive reporter in liquid 1/2 MS media in 96-well clear-bottom plates (5-10 seeds/well) for 5 days.

  • Dosing : Add candidate herbicides (1 µM) with or without E-3-CPIB (20 µM) to the wells. Incubate for 24 hours at 22°C.

  • GUS Staining : Remove media and add GUS staining buffer (containing 1 mM X-Gluc, 50 mM sodium phosphate buffer, 0.1% Triton X-100). Vacuum infiltrate for 10 minutes, then incubate at 37°C in the dark for 12 hours.

  • Clearance & Readout : Clear chlorophyll using 70% ethanol. Quantify the blue precipitate spectrophotometrically at 415 nm.

Workflow Seed Seed Stratification (Arabidopsis DR5::GUS) Germ Germination (5 days, 16h light) Seed->Germ Treat Compound Treatment (96-well plates) Germ->Treat Incubate Incubation (24 hours) Treat->Incubate Stain GUS Staining & Clearance Incubate->Stain Quant Spectrophotometric Quantification (415 nm) Stain->Quant

High-throughput DR5::GUS reporter screening workflow for validating herbicide Mode of Action.

Data Presentation & Interpretation

The following table summarizes the expected quantitative outcomes when screening a confirmed synthetic auxin herbicide versus an off-target compound. The rescue of root length and the suppression of GUS activity by E-3-CPIB definitively validate an auxin-mimic MoA.

Treatment ConditionPrimary Root Length (cm)DR5::GUS Activity (Abs 415 nm)Biological Interpretation
Mock (DMSO Control) 4.5 ± 0.30.15 ± 0.02Baseline physiological state.
E-3-CPIB (10 µM) 4.2 ± 0.40.12 ± 0.02Mild anti-auxin effect; no inherent toxicity.
True Auxin Herbicide (IC80) 0.8 ± 0.20.85 ± 0.05Severe growth inhibition; high TIR1 signaling.
True Auxin + E-3-CPIB 3.5 ± 0.30.25 ± 0.04Antagonism Confirmed : Auxin MoA validated.
Off-Target Herbicide (IC80) 0.9 ± 0.20.16 ± 0.03Growth inhibited via non-auxin pathway.
Off-Target + E-3-CPIB 1.0 ± 0.20.15 ± 0.03No Antagonism : Compound is not an auxin mimic.

Sources

Method

Application Note: Tiered Experimental Design for Herbicidal Activity Screening and Validation

Target Audience: Agrochemical Researchers, Formulation Scientists, and Regulatory Toxicologists Document Type: Advanced Protocol & Methodological Guide Mechanistic Rationale & Screening Architecture As a Senior Applicati...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Agrochemical Researchers, Formulation Scientists, and Regulatory Toxicologists Document Type: Advanced Protocol & Methodological Guide

Mechanistic Rationale & Screening Architecture

As a Senior Application Scientist, I emphasize that a successful herbicidal screening program must systematically bridge the gap between intrinsic biochemical activity and complex environmental efficacy. Direct application of novel compounds to soil in early screening often yields false negatives due to confounding variables such as soil organic carbon adsorption, rapid microbial degradation, or poor cuticular penetration.

To build a self-validating system, we employ a tiered experimental architecture. The Organisation for Economic Co-operation and Development (OECD) guidelines provide the internationally recognized framework for the safety and efficacy testing of chemicals[1]. We begin with an in vitro assay to isolate the physiological response of the plant from environmental variables, providing a time-saving and environmentally independent baseline for phytotoxicity[2]. Once intrinsic activity is confirmed, the compound progresses to in vivo glasshouse testing using standardized soil matrices to evaluate real-world bioavailability.

Workflow Visualization

G Start Agrochemical Discovery Library InVitro Tier 1: In Vitro Screening (Agar Germination Assay) Start->InVitro Decision1 IC50 < Target Threshold? InVitro->Decision1 InVivo Tier 2: In Vivo Glasshouse (OECD 208 Protocol) Decision2 GR80 Achieved at Field Rate? InVivo->Decision2 Field Tier 3: Field Trials (Efficacy & Crop Selectivity) Decision1->InVivo YES (Active) Fail Discard or Reformulate Decision1->Fail NO (Inactive) Decision2->Field YES (Efficacious) Decision2->Fail NO (Poor Soil Efficacy)

Tiered experimental workflow for herbicide screening, from in vitro assays to field trials.

Tier 1: In Vitro High-Throughput Screening Protocol

Objective: To determine the baseline half-maximal inhibitory concentration ( IC50​ ) of a compound on seed germination and radicle elongation.

Causality & Experimental Choices: Wild weed seeds possess intense evolutionary dormancy. If this dormancy is not artificially broken, uneven germination will destroy the statistical power of the assay. We utilize potassium nitrate ( KNO3​ ) and cold stratification to synchronize germination[3]. Testing on agar ensures continuous, uniform chemical exposure without the partitioning effects seen in soil.

Step-by-Step Methodology:
  • Seed Surface Sterilization: Agitate target seeds (e.g., Amaranthus retroflexus, Lolium rigidum) in a 1% sodium hypochlorite solution for 10 minutes to prevent fungal outgrowth on the nutrient media. Rinse thoroughly with sterile deionized water.

  • Dormancy Breaking: Soak the sterilized seeds in a 0.2% KNO3​ solution and subject them to cold stratification at 4°C in the dark for 48 hours[3].

  • Media Preparation: Prepare a 0.8% agar medium (pH 5.8). Spike the cooling agar (at ~50°C to prevent thermal degradation of the active ingredient) with the test herbicide at logarithmic concentrations (e.g., 0.1, 1.0, 10, 100 µM). Pour into standard 90 mm Petri dishes.

  • Plating & Incubation: Plate 20 seeds per dish using sterile forceps. Seal dishes with Parafilm to prevent desiccation. Incubate in a growth chamber at 25°C/20°C (day/night) with a 16-hour photoperiod.

  • Data Acquisition (Day 7): Measure radicle length (mm) and calculate the germination percentage relative to the untreated control.

Tier 2: In Vivo Glasshouse Efficacy Protocol (OECD 208)

Objective: To evaluate the pre-emergence and post-emergence herbicidal efficacy in a realistic soil matrix.

Causality & Experimental Choices: The OECD 208 Terrestrial Plant Toxicity Test is the gold standard for evaluating the impact of herbicides on seedling emergence and early growth[4]. We utilize a standardized loamy sand (organic carbon <1.5%). High organic matter binds lipophilic herbicides, artificially lowering their bioavailability. By using a low-organic soil, we create a "worst-case" scenario for leaching and a "best-case" scenario for bioavailability, ensuring reproducible dose-response curves. Sub-irrigation is strictly used for pre-emergence tests because overhead watering can leach the herbicide out of the shallow germination zone.

Step-by-Step Methodology:
  • Soil Matrix Standardization: Fill 10 cm square plastic pots with standardized loamy sand. Ensure uniform bulk density by tapping the pots lightly.

  • Sowing: Sow a known quantity of seeds (e.g., 15 seeds per pot) at a depth of 0.5 cm.

  • Application (Pre-emergence): Apply the herbicide to the soil surface using a calibrated laboratory track sprayer. Critical parameter: The sprayer must be calibrated to deliver a water volume of 200 L/ha using flat-fan nozzles at 200 kPa to mimic agricultural boom sprayers perfectly.

  • Maintenance: Place pots in a climate-controlled glasshouse (24°C/18°C, 60% RH). Irrigate via capillary action (sub-irrigation) by placing pots in water-filled trays. Do not water from above.

  • Assessment (Day 14 & Day 21): Record the number of emerged seedlings. Harvest the fresh shoot biomass by cutting plants at the soil line. Weigh immediately to prevent moisture loss.

Quantitative Data Analysis & Interpretation

To validate the experimental design, quantitative data must be modeled using a non-linear log-logistic regression to calculate the IC50​ (for in vitro assays) and GR50​ (Dose reducing growth by 50% for in vivo assays). A Selectivity Index (SI) is calculated by dividing the GR50​ of the crop by the GR50​ of the target weed. An SI>3 indicates a promising margin of safety for selective crop protection.

Representative Dose-Response Summary
Test CompoundTarget Species (Type)Assay Tier IC50​ (µM) GR50​ (g ai/ha)Selectivity Index (vs. Z. mays)
Cmpd-A (Novel) Amaranthus retroflexus (Broadleaf)Tier 1: In Vitro1.2N/A> 10.0
Cmpd-A (Novel) Amaranthus retroflexus (Broadleaf)Tier 2: In VivoN/A45.58.5
Cmpd-A (Novel) Lolium rigidum (Grass)Tier 2: In VivoN/A> 500.00.8 (Inactive)
Glyphosate (Ref) Lolium rigidum (Grass)Tier 2: In VivoN/A120.01.0 (Non-selective)

Data Interpretation Note: In the table above, Cmpd-A demonstrates strong intrinsic activity in vitro and maintains excellent efficacy in vivo against broadleaf weeds while showing safety (high SI) for corn (Zea mays). The lack of efficacy against L. rigidum indicates a highly selective mechanism of action.

References

  • OECD 208 Terrestrial Plant Toxicity Test for Herbicides | testinglab.com |[Link]

  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species | jove.com |[Link]

  • In vitro screening for herbicide selectivity of new mutant pepper genotypes | cabidigitallibrary.org |[Link]

  • Guidelines for the Testing of Chemicals | oecd.org |[Link]

Sources

Application

Determining Optimal Phenoxy Herbicide Dosage in Research: A Detailed Application Guide

This comprehensive guide provides researchers, scientists, and drug development professionals with a robust framework for determining the optimal dosage of phenoxy herbicides in a research setting. Moving beyond a simple...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a robust framework for determining the optimal dosage of phenoxy herbicides in a research setting. Moving beyond a simple recitation of steps, this document elucidates the underlying scientific principles, ensuring that experimental design is both technically sound and contextually relevant.

Introduction: The Criticality of Precise Dosage Determination

Phenoxy herbicides, a class of synthetic auxins, have been a cornerstone of weed management since their introduction in the 1940s.[1] Their mechanism of action involves mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth in susceptible broadleaf plants, ultimately causing plant death.[2][3][4] Prominent members of this class include 2,4-dichlorophenoxyacetic acid (2,4-D), 2-methyl-4-chlorophenoxyacetic acid (MCPA), and dicamba.[5][6][7]

In a research context, the precise determination of herbicide dosage is paramount. An incorrect dose can lead to misleading results, such as underestimating efficacy or overlooking potential phytotoxicity to non-target organisms. This guide provides a systematic approach to establishing the effective dose (ED) of phenoxy herbicides, ensuring the generation of reliable and reproducible data.

Foundational Principles: Understanding the Mechanism of Action

Phenoxy herbicides function as synthetic auxins, disrupting the normal hormonal balance that regulates plant growth and development.[2][3][4] When absorbed by the plant, these compounds bind to auxin receptors, leading to an overstimulation of auxin-responsive genes.[8] This results in a cascade of detrimental effects, including epinasty (twisting of stems and leaves), uncontrolled cell division and elongation, and ultimately, vascular tissue destruction and plant death.[8][9][10]

dot digraph "Phenoxy_Herbicide_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

// Nodes Herbicide [label="Phenoxy Herbicide\n(e.g., 2,4-D, MCPA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Plant [label="Susceptible\nBroadleaf Plant", fillcolor="#F1F3F4", fontcolor="#202124"]; Absorption [label="Absorption\n(Foliar/Root)", fillcolor="#FBBC05", fontcolor="#202124"]; Translocation [label="Translocation\n(Phloem/Xylem)", fillcolor="#FBBC05", fontcolor="#202124"]; Receptors [label="Auxin Receptors\n(e.g., TIR1/AFB)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Degradation [label="Degradation of\nAux/IAA Repressors", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gene_Expression [label="Overexpression of\nAuxin-Responsive Genes", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Uncontrolled_Growth [label="Uncontrolled Cell Division\n& Elongation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Symptoms [label="Visual Symptoms\n(Epinasty, Curling)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Death [label="Plant Death", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Herbicide -> Plant [label="Application", fontsize=8, color="#5F6368"]; Plant -> Absorption [style=invis]; Absorption -> Translocation [dir=back]; Translocation -> Receptors; Receptors -> Degradation; Degradation -> Gene_Expression; Gene_Expression -> Uncontrolled_Growth; Uncontrolled_Growth -> Symptoms; Symptoms -> Death; }

Caption: Mechanism of action for phenoxy herbicides.

Key Factors Influencing Dosage Determination

The efficacy of a phenoxy herbicide is not solely dependent on its concentration but is influenced by a multitude of interacting factors. A thorough understanding of these variables is crucial for designing meaningful dose-response experiments.

Plant-Related Factors
  • Species and Biotype: Different plant species exhibit varying levels of susceptibility to phenoxy herbicides. Even within a species, biotypes may exist with developed resistance.[11]

  • Growth Stage: Younger, actively growing plants are generally more susceptible to herbicides than mature plants.[12] Efficacy can be significantly reduced when weeds are stressed or have passed their optimal treatment window.

Environmental Conditions
  • Temperature and Humidity: Optimal herbicide activity generally occurs under warm, humid conditions, which favor plant growth and herbicide uptake. Low humidity can lead to the development of a thicker leaf cuticle, potentially reducing absorption.

  • Soil Moisture: Plants under drought stress can be less susceptible to herbicides due to reduced metabolic activity and translocation.[13]

  • Light Intensity: Light is essential for the photo-oxidative damage that contributes to the herbicidal effect of some compounds.

Formulation and Application
  • Herbicide Formulation: Phenoxy herbicides are available in various formulations, such as amines and esters, which can differ in their volatility, absorption characteristics, and rainfastness.[14]

  • Adjuvants: The addition of adjuvants, such as surfactants, crop oil concentrates (COCs), or methylated seed oils (MSOs), can significantly enhance herbicide performance by improving spray retention, spreading, and penetration of the leaf cuticle.[15][16][17][18][19][20][21]

  • Spray Volume and Nozzle Type: These factors influence the coverage and droplet size, which can impact herbicide efficacy and the potential for off-target drift.

Experimental Protocol: Conducting a Dose-Response Bioassay

This protocol outlines a whole-plant bioassay conducted in a greenhouse or controlled environment to determine the dose-response relationship of a phenoxy herbicide.

Materials
  • Herbicide of interest (technical grade or formulated product)

  • Solvent for stock solution preparation (e.g., acetone, if using technical grade)[13]

  • Adjuvant (as recommended by the herbicide label or for research purposes)

  • Test plant species (seeds or seedlings)

  • Pots and appropriate growing medium

  • Laboratory sprayer or calibrated hand sprayer

  • Personal Protective Equipment (PPE)

Step-by-Step Methodology

Step 1: Plant Propagation

  • Sow seeds of the target weed species in pots filled with a suitable growing medium.

  • Grow the plants in a greenhouse or growth chamber under controlled conditions (e.g., temperature, light, humidity) to ensure uniform growth.

  • Thin seedlings to one plant per pot once they have established to avoid competition.

  • Treat plants when they reach the desired growth stage (e.g., 2-4 true leaves), as this is typically when they are most susceptible.[6]

Step 2: Preparation of Herbicide Solutions

  • Stock Solution: Prepare a concentrated stock solution of the herbicide.[13][22][23] If using a technical grade chemical, dissolve a known weight in a small amount of an appropriate solvent (e.g., acetone) before diluting with water. For formulated products, use the concentration provided on the label.

  • Serial Dilutions: Perform a series of dilutions from the stock solution to create a range of treatment concentrations.[22][23] A logarithmic or geometric series of doses is recommended to effectively capture the full dose-response curve.[6] A typical range might include a non-treated control and 6-8 herbicide concentrations.

Step 3: Herbicide Application

  • Arrange the potted plants in a completely randomized design or a randomized complete block design.[24] Include a minimum of 4-6 replicates per treatment.

  • Calibrate the sprayer to deliver a known volume of spray solution per unit area.

  • Apply the different herbicide concentrations to the respective treatment groups, ensuring uniform coverage of the foliage.[7]

  • Include an untreated control group that is sprayed only with water and any adjuvant used in the herbicide solutions.

Step 4: Post-Treatment Incubation and Data Collection

  • Return the treated plants to the greenhouse or growth chamber and maintain them under the same controlled conditions.

  • Assess the plants at regular intervals (e.g., 7, 14, and 21 days after treatment).

  • Data to Collect:

    • Visual Injury Ratings: Score plant injury on a scale of 0% (no effect) to 100% (complete plant death).[6][25]

    • Plant Biomass: Harvest the above-ground biomass at the end of the experiment, dry it in an oven, and record the dry weight.[26]

    • Chlorophyll Content: Non-destructive measurements of chlorophyll content can be taken using a SPAD meter or through solvent extraction and spectrophotometry as an indicator of plant health.[16][17][27]

dot digraph "Dose_Response_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Plant_Propagation [label="1. Plant Propagation\n(Uniform Growth Stage)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solution_Prep [label="2. Herbicide Solution Preparation\n(Stock & Serial Dilutions)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Application [label="3. Herbicide Application\n(Calibrated Sprayer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation [label="4. Post-Treatment Incubation\n(Controlled Environment)", fillcolor="#FBBC05", fontcolor="#202124"]; Data_Collection [label="5. Data Collection\n(Visual, Biomass, etc.)", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="6. Statistical Analysis\n(Log-Logistic Model)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ED50_Calc [label="7. ED50 Determination", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Plant_Propagation; Plant_Propagation -> Solution_Prep; Solution_Prep -> Application; Application -> Incubation; Incubation -> Data_Collection; Data_Collection -> Analysis; Analysis -> ED50_Calc; ED50_Calc -> End; }

Caption: Experimental workflow for a dose-response bioassay.

Data Analysis and Interpretation

The goal of a dose-response study is to model the relationship between the herbicide dose and the plant response. The most widely accepted method for this is non-linear regression using a log-logistic model.[2][3][9][28]

The Log-Logistic Model

The four-parameter log-logistic model is commonly used to describe sigmoidal dose-response curves:

Y = c + (d - c) / (1 + exp(b(log(x) - log(e))))

Where:

  • Y is the response (e.g., biomass, visual injury)

  • d is the upper limit (response of the control)

  • c is the lower limit (response at an infinite dose)

  • e is the dose causing a 50% response (ED₅₀)

  • b is the slope of the curve around the ED₅₀

ED₅₀ Determination

The ED₅₀ (Effective Dose, 50%) is a key parameter derived from the dose-response curve. It represents the herbicide dose required to cause a 50% reduction in the measured response (e.g., 50% growth reduction, GR₅₀).[6][25][28][29] The ED₅₀ is a robust measure for comparing the efficacy of different herbicides or the susceptibility of different plant species.

Statistical software packages, such as R with the 'drc' package, are well-suited for fitting log-logistic models and calculating ED values with their corresponding confidence intervals.[1][2][3][10][24]

Quantitative Data Summary

The following table provides a hypothetical example of data that could be generated from a dose-response study and the resulting calculated ED values.

HerbicideTarget WeedAdjuvantED₅₀ (g a.i./ha)95% Confidence Interval
2,4-D AmineAmaranthus retroflexusNone250220 - 280
2,4-D AmineAmaranthus retroflexusNon-ionic Surfactant (0.25% v/v)180160 - 200
MCPA EsterChenopodium albumCrop Oil Concentrate (1% v/v)150135 - 165
DicambaKochia scoparia (Susceptible)None10090 - 110
DicambaKochia scoparia (Resistant)None550500 - 600

This data is for illustrative purposes only.

Troubleshooting and Considerations

  • Poor Herbicide Efficacy: If the herbicide appears ineffective even at high doses, consider potential issues such as weed resistance, incorrect application timing, unfavorable environmental conditions, or improper herbicide formulation or adjuvant use.[9]

  • High Variability: High variability in plant response can be due to non-uniform plant material, inconsistent application, or environmental fluctuations. Ensure standardized procedures and adequate replication.

  • Self-Validation: A well-designed experiment should include both a susceptible and, if available, a known resistant biotype to validate the assay's ability to differentiate between susceptibility levels.[30]

Conclusion

Determining the appropriate dosage of phenoxy herbicides is a multifaceted process that requires a solid understanding of their mode of action, the factors influencing their efficacy, and rigorous experimental design and statistical analysis. By following the principles and protocols outlined in this guide, researchers can generate high-quality, reliable data that will advance our understanding of herbicide performance and contribute to the development of more effective and sustainable weed management strategies.

References

  • Ritz, C., Baty, F., Streibig, J. C., & Gerhard, D. (2015). Dose-Response Analysis Using R. PLOS ONE, 10(12), e0146021. [Link]

  • Knezevic, S. Z., Streibig, J. C., & Ritz, C. (2007). Utilizing R Software Package for Dose-Response Studies: The Concept and Data Analysis. Weed Technology, 21(3), 840–848. [Link]

  • Seefeldt, S. S., Jensen, J. E., & Fuerst, E. P. (1995). Log-Logistic Analysis of Herbicide Dose-Response Relationships. Weed Technology, 9(2), 218-227. [Link]

  • Peterson, G. E. (1975). The Phenoxy Herbicides. Weed Science, 23(3), 255-262. [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2014). Efficacy experimental design and analysis. APVMA. [Link]

  • Bayer Crop Science Canada. (2024). Dicamba basics. [Link]

  • Scarabel, L., Varotto, S., & Sattin, M. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52922. [Link]

  • FBN. (2025). Dicamba 101: Everything Farmers Need to Know About Dicamba. [Link]

  • Arts, G. H. P., et al. (2011). Biomass or growth rate endpoint for algae and aquatic plants: Relevance for the aquatic risk assessment of herbicides. Integrated Environmental Assessment and Management, 7(2), 237-247. [Link]

  • Farm Progress. (2018). 10 things to know about dicamba. [Link]

  • Corteva Agriscience. (n.d.). 10 Tips for Effective Herbicide Applications. [Link]

  • Inno Pharmchem. (2026). The Mechanism of Action: How Phenoxy Herbicides Work. [Link]

  • Ritz, C., & Streibig, J. C. (2022). Analysis of bioassays. In Bioassay for Analysing Mixtures of Chemicals (pp. 1-13). CABI. [Link]

  • Vargas Martínez, A., Vargas-Rojas, J. C., & Corrales Brenes, E. (2025). Modeling strategies to determine the effective dose of herbicides. Agronomía Mesoamericana. [Link]

  • Trial Supplies. (2025). How To Complete Small Plot Agricultural Research Spray Trials: A Beginner's Guide. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]

  • Pennsylvania State University Extension. (n.d.). Chemical Application Methods for Herbaceous Weeds. [Link]

  • Inno Pharmchem. (2024). Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture. [Link]

  • University of Georgia Cooperative Extension. (n.d.). PESTICIDE RATE AND DOSAGE CALCULATIONS. [Link]

  • IASIS. (n.d.). MCPA / PHENOXY USE IN GRASSLAND WEED CONTROL. [Link]

  • Chemical Warehouse. (2024). Dicamba DMA - Active Ingredient Page. [Link]

  • Bayer Crop Science Canada. (2021). Understanding Herbicide Adjuvants. [Link]

  • Poorter, H., & de Jong-Van Berkel, Y. (n.d.). Chlorophyll extraction and determination. Prometheus. [Link]

  • Indian Society of Weed Science. (2017). Fitting dose-response curve to identify herbicide efficacy and ED50 value in mixture. [Link]

  • Bar-Ilan, R., et al. (2017). Utilization of Chlorophyll Fluorescence Imaging Technology to Detect Plant Injury by Herbicides in Sugar Beet and Soybean. Weed Science, 65(4), 543-552. [Link]

  • The Garden Superstore. (n.d.). Application Rate Calculator. [Link]

  • LabXchange. (n.d.). How To: Make Stock Solutions and Serial Dilutions. [Link]

  • University of North Carolina at Pembroke. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS. [Link]

  • GFZ German Research Centre for Geosciences. (n.d.). Measuring Leaf Chlorophyll Content with the Konica Minolta SPAD-502Plus. [Link]

  • South Dakota State University Extension. (2022). How to Choose the Right Adjuvant for the Job. [Link]

  • Bugwood. (2023). Quick Guide: Calculating Herbicide Concentration. [Link]

  • CATIE. (n.d.). Use of Bioassays for Herbicide Persistence Studies in the Humid Tropics!. [Link]

  • University of Hawaii at Manoa. (n.d.). UNIT 10: Applying the Correct Amount. [Link]

  • Pennsylvania State University. (n.d.). Common Calculations. [Link]

  • University of California Agriculture and Natural Resources. (2022). Determining the herbicide-resistance in grower fields is a key for successful weed control in rice. [Link]

  • Analyzeseeds. (2016). Herbicide Bioassay Solution Preparation. [Link]

  • NC State Extension Publications. (2016). Conducting a Bioassay For Herbicide Residues. [Link]

  • Preprints.org. (2024). Assessing Herbicide Efficacy and Susceptibility for Weed Management and Enhancing Production of Non-GMO Soybean Cultivation. [Link]

  • Saskatchewan Pulse Growers. (2023). Adjuvants: What they do and how they do it. [Link]

  • ResearchGate. (2023). Adjuvants for Agrichemicals. [Link]

  • Crop Protection Network. (2024). Adjuvants with Herbicides. When and Why They Are Needed. [Link]

Sources

Method

Application Note: Cell-Based Assays for Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate

Mechanistic Rationale & Compound Profiling Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate (CAS 59227-82-6)[1] is a synthetic structural isomer of the classical lipid-lowering drug clofibrate (ethyl 2-(4-chlorophenoxy)-2-me...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Compound Profiling

Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate (CAS 59227-82-6)[1] is a synthetic structural isomer of the classical lipid-lowering drug clofibrate (ethyl 2-(4-chlorophenoxy)-2-methylpropanoate)[2]. Like its para-substituted counterpart, this meta-chloro analog functions as an agonist for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) .

PPARα is a ligand-activated nuclear transcription factor highly expressed in tissues with robust fatty acid catabolism, such as the liver and skeletal muscle[3]. Upon ligand binding, PPARα heterodimerizes with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes[4]. This transcriptional cascade upregulates critical enzymes involved in mitochondrial and peroxisomal fatty acid oxidation (FAO), including Carnitine Palmitoyltransferase 1a (CPT1a) and Acyl-CoA Oxidase 1 (Acox1)[5][6].

To rigorously evaluate the pharmacodynamics of ethyl 2-(3-chlorophenoxy)-2-methylpropanoate, researchers must employ a multi-tiered in vitro testing strategy. A self-validating assay cascade must measure three distinct biological tiers:

  • Direct Receptor Engagement: Confirming PPARα agonism independent of downstream metabolic feedback.

  • Metabolic Flux: Quantifying the functional shift toward fatty acid oxidation.

  • Phenotypic Resolution: Measuring the clearance of intracellular lipid droplets (steatosis reversal).

PPAR_Signaling Ligand Ethyl 2-(3-chlorophenoxy)- 2-methylpropanoate PPAR PPARα Activation Ligand->PPAR Agonism RXR RXR Heterodimerization PPAR->RXR Forms Complex PPRE PPRE Binding (DNA) RXR->PPRE Translocates to Nucleus Genes Target Gene Expression (CPT1a, Acox1) PPRE->Genes Transcription FAO Increased Fatty Acid Oxidation (FAO) Genes->FAO Metabolic Shift Lipid Decreased Intracellular Lipids (Steatosis) FAO->Lipid Phenotypic Outcome

Mechanism of action for PPARα agonists and corresponding cellular endpoints.

Tier 1: PPARα Transactivation (Luciferase Reporter Assay)

Causality & Design: To prove that ethyl 2-(3-chlorophenoxy)-2-methylpropanoate directly activates PPARα, we utilize a reporter gene assay. Measuring downstream lipids alone is insufficient, as lipid clearance can occur via AMPK activation or lipogenesis inhibition. By co-transfecting cells with a PPARα expression plasmid and a PPRE-driven luciferase reporter, the luminescence output becomes a direct, proportional readout of receptor-ligand engagement. To make this a self-validating system, the PPARα antagonist GW6471 is used as a negative control to prove signal specificity[4].

Step-by-Step Protocol
  • Cell Seeding: Seed HepG2 (human hepatocellular carcinoma) cells in a 96-well white opaque plate at a density of 2×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Transient Transfection:

    • Prepare a transfection complex using a lipid-based reagent (e.g., Lipofectamine 3000).

    • Per well, combine 50 ng of a PPRE-luciferase reporter plasmid and 50 ng of a human PPARα expression vector (e.g., pBIND-hPPARα).

    • Include 5 ng of a Renilla luciferase plasmid (pRL-TK) as an internal control for transfection efficiency.

    • Add the complex to the cells and incubate for 24 hours.

  • Compound Treatment:

    • Aspirate the media and replace with serum-free DMEM.

    • Treat cells with a serial dilution of ethyl 2-(3-chlorophenoxy)-2-methylpropanoate (0.1 μM to 100 μM).

    • Validation Control: In parallel wells, co-treat the highest dose of the compound with 10 μM GW6471 (PPARα antagonist).

  • Detection: After 24 hours of treatment, lyse the cells and sequentially measure Firefly and Renilla luminescence using a Dual-Luciferase Reporter Assay System. Normalize Firefly signals to Renilla signals to calculate the relative light units (RLU).

Tier 2: Cellular Fatty Acid Oxidation (FAO) Assay

Causality & Design: Transcriptional activation must translate into functional metabolic reprogramming. Because PPARα target genes (CPT1a, Acox1) drive the import and β-oxidation of fatty acids in the mitochondria[5][7], treating cells with the compound should increase the Oxygen Consumption Rate (OCR) when exogenous fatty acids are supplied. We utilize the Seahorse XF Analyzer to measure OCR. To ensure the measured OCR is specifically derived from FAO and not glycolysis or glutaminolysis[6], Etomoxir (an irreversible CPT1a inhibitor) is injected during the assay to validate the lipid-dependency of the oxygen consumption.

FAO_Workflow Step1 1. Cell Seeding (HepG2 in XF Microplate) Step2 2. Compound Treatment (24-48h Incubation) Step1->Step2 Step3 3. Substrate Limitation (Nutrient Deprivation) Step2->Step3 Step4 4. Palmitate-BSA Addition (Exogenous Lipid) Step3->Step4 Step5 5. Seahorse XF Analysis (Measure OCR) Step4->Step5

Step-by-step workflow for the Seahorse XF Fatty Acid Oxidation (FAO) Assay.

Step-by-Step Protocol
  • Preparation: Seed HepG2 cells at 3×104 cells/well in a Seahorse XF96 cell culture microplate. Incubate overnight.

  • Pre-treatment: Treat cells with the calculated EC50​ of ethyl 2-(3-chlorophenoxy)-2-methylpropanoate for 48 hours to allow sufficient time for PPARα-mediated protein translation of FAO enzymes.

  • Substrate Limitation: 24 hours prior to the assay, replace the growth media with substrate-limited media (DMEM with 0.5 mM Glucose, 1 mM GlutaMAX, 0.5 mM Carnitine, and 1% FBS).

  • Assay Execution:

    • Wash cells and incubate in FAO Assay Medium (111 mM NaCl, 4.7 mM KCl, 2 mM MgSO₄, 1.2 mM Na₂HPO₄, 2.5 mM glucose, 0.5 mM carnitine, pH 7.4) for 45 minutes at 37°C in a non-CO₂ incubator.

    • Load the Seahorse cartridge ports: Port A = Palmitate-BSA (exogenous lipid substrate); Port B = Oligomycin; Port C = FCCP; Port D = Rotenone/Antimycin A.

    • Validation Control: In designated control wells, add 40 μM Etomoxir 15 minutes prior to the assay to block CPT1a[6].

  • Analysis: Run the standard XF Cell Mito Stress Test. The difference in maximal respiration between the Palmitate-BSA injected wells and the Etomoxir-treated wells represents the specific FAO capacity induced by the compound.

Tier 3: Hepatocyte Steatosis Reversal Assay

Causality & Design: The ultimate clinical utility of fibrates is the reduction of lipid burden in metabolic disorders[3]. While Tier 1 proves binding and Tier 2 proves metabolic flux, Tier 3 evaluates the phenotypic endpoint. By inducing an in vitro fatty liver phenotype using oleic acid, we can quantify the compound's ability to clear intracellular triglycerides.

Step-by-Step Protocol
  • Steatosis Induction: Seed HepG2 cells in a 96-well black, clear-bottom plate. Once 70% confluent, treat the cells with 1 mM Oleic Acid (complexed to BSA) for 24 hours to induce intracellular lipid droplet accumulation.

  • Therapeutic Intervention: Wash the cells with PBS to remove extracellular lipids. Apply ethyl 2-(3-chlorophenoxy)-2-methylpropanoate at varying concentrations (1 μM to 100 μM) in standard media for 48 hours.

  • Staining & Quantification:

    • Fix cells with 4% paraformaldehyde for 15 minutes.

    • Stain with Nile Red (1 μg/mL) for 15 minutes in the dark. Nile Red selectively fluoresces in hydrophobic environments (lipid droplets).

    • Counterstain nuclei with DAPI to normalize for cell number.

    • Read fluorescence (Nile Red: Ex 552 nm / Em 636 nm; DAPI: Ex 350 nm / Em 461 nm) using a microplate reader. Calculate the lipid clearance percentage relative to the vehicle-treated steatotic control.

Representative Pharmacological Profiling Data

To benchmark the efficacy of ethyl 2-(3-chlorophenoxy)-2-methylpropanoate, it must be compared against established clinical fibrates. The table below summarizes expected pharmacological parameters based on the behavior of structurally analogous PPARα agonists.

CompoundTransactivation EC50​ (μM)Max FAO OCR Increase (%)Steatosis Clearance (%) at 50 μM
Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate 18.5 ± 2.1+ 145%62%
Clofibrate (4-chloro analog)22.0 ± 3.4+ 130%58%
Fenofibrate (Standard Control)12.4 ± 1.8+ 180%75%

Note: Data represents expected comparative baselines for assay validation. The 3-chloro analog generally demonstrates comparable or slightly elevated lipophilicity and receptor affinity relative to clofibrate.

References

  • CymitQuimica. "CAS 637-07-0: Clofibrate".

  • Sigma-Aldrich. "Propanoic acid, 2-(3-chlorophenoxy)-2-methyl-, ethyl ester | 59227-82-6".

  • American Diabetes Association. "A Protective Effect of PPARα in Endothelial Progenitor Cells Through Regulating Metabolism".

  • e-Century Publishing Corporation. "Fenofibrate-induced mitochondrial dysfunction and metabolic reprogramming reversal: the anti-tumor effects in gastric carcinoma cells mediated by the PPAR pathway".

  • Journal of Autoimmunity / Osaka University. "Enhanced fatty acid oxidation by selective activation of PPARα alleviates autoimmunity through metabolic transformation in T-cells".

  • CORE / Kyoto University. "Activation of peroxisome proliferator-activated receptor-α (PPARα) suppresses postprandial lipidemia through fatty acid oxidation".

  • National Institutes of Health (PMC). "Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes".

Sources

Application

Application Note: Advanced Field Testing Protocols for Novel Herbicides

Executive Summary: The GxExM Paradigm Translating a novel herbicidal active ingredient (AI) from controlled greenhouse environments to commercial agriculture is fraught with variables. In the field, Genotype × Environmen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The GxExM Paradigm

Translating a novel herbicidal active ingredient (AI) from controlled greenhouse environments to commercial agriculture is fraught with variables. In the field, Genotype × Environment × Management (GxExM) interactions dictate product performance. As a Senior Application Scientist, the objective is not merely to observe weed death, but to systematically isolate variables, prove mechanistic efficacy, and establish an unimpeachable safety profile.

This application note outlines a comprehensive, self-validating field testing protocol designed for agrochemical researchers and drug development professionals.

Phase 1: Pre-Field Validation & Strategic Site Selection

The Causality of Site Selection

A novel herbicide's bioavailability is intrinsically linked to soil chemistry. For example, a highly lipophilic AI may perform flawlessly in greenhouse potting media but fail entirely in high-clay or high-organic-matter (OM) field soils due to rapid adsorption. Therefore, site selection cannot be random; it must be a calculated representation of the target market's agronomic reality.

Protocol: Site Characterization
  • Soil Mapping: Select testing sites that span a gradient of soil textures (e.g., sandy loam, silt loam, clay) and OM percentages.

  • Weed Spectrum Verification: Choose fields with a documented historical seedbank of the target weed species. The mandate that environmental and exposure conditions must closely resemble actual production and use scenarios[1].

  • Self-Validating Baseline: Before trial initiation, conduct comprehensive soil sampling (pH, Cation Exchange Capacity, OM%) and weed seedbank germination assays. If the baseline seedbank does not meet a minimum threshold (e.g., 50 target plants/ m2 ), the site must be rejected to prevent false-positive efficacy data[2].

Workflow S1 Phase 1: Site Selection (Soil & Weed Mapping) S2 Phase 2: RCBD Layout (Controls & Buffers) S1->S2 S3 Phase 3: Calibration (Nozzle & Carrier Vol) S2->S3 S4 Phase 4: In-Vivo Rating (Efficacy & Phytotoxicity) S3->S4 S5 Phase 5: Fate Analysis (Residue & Resistance) S4->S5

Sequential workflow for novel herbicide field testing and validation.

Phase 2: Experimental Design & Self-Validating Layouts

The Causality of RCBD

Field heterogeneity—such as micro-topography, drainage gradients, and uneven historical fertilizer application—can severely skew efficacy data. To neutralize spatial variability, trials must utilize a Randomized Complete Block Design (RCBD).

Protocol: Plot Layout
  • Replication: Establish a minimum of four replicate blocks per treatment[2].

  • Buffer Zones: Implement 1.5-meter untreated buffer zones between plots to prevent cross-contamination via spray drift or subsurface leaching.

  • Self-Validating Controls: Every block must contain three specific control plots:

    • Untreated Control (UTC): Validates baseline weed pressure. If the UTC fails to reach the required weed density, the entire block's data is statistically voided.

    • Standard Reference: A commercially available herbicide with a similar Mode of Action (MOA). This benchmarks the novel AI against current market standards[3].

    • 2X Phytotoxicity Plot: A plot treated with double the proposed label rate (2N dose) to establish the upper limit of crop safety and margin of error[3].

Phase 3: Precision Application Mechanics

The Causality of Droplet Physics

The physical delivery of the herbicide is as critical as its biochemistry. Contact herbicides (e.g., PPO inhibitors) require dense, fine droplets to maximize leaf surface coverage, as they do not translocate. Conversely, systemic herbicides (e.g., Synthetic Auxins, EPSPS inhibitors) translocate through the vascular system; therefore, coverage density is less critical than minimizing off-target drift, which is achieved using coarse droplets.

Protocol: Sprayer Calibration
  • Nozzle Selection: Select nozzles strictly based on the AI's mobility profile (See Table 1).

  • Environmental Monitoring: Applications must only proceed when wind speeds are between 3–15 km/h and temperature inversions are absent.

  • Self-Validating Coverage: Place water-sensitive paper cards at the top, middle, and bottom of the crop canopy during application. This provides immediate, objective verification of droplet density ( droplets/cm2 ) and canopy penetration, removing operator bias.

Table 1: Quantitative Nozzle Selection and Droplet Size Criteria

Herbicide MobilityTarget SiteRecommended Droplet Size (VMD)Optimal Nozzle TypeCarrier Volume (L/ha)
Contact (e.g., PPO, PSII)Leaf SurfaceFine to Medium (150-250 µm)Flat Fan, Twin-Jet150 - 200
Systemic (e.g., EPSPS, Auxins)Vascular SystemCoarse to Very Coarse (300-500 µm)Air Induction (AI)100 - 150
Soil-Applied (PRE-emergence)Soil SurfaceExtremely Coarse (>500 µm)Turbo TeeJet, Flood100 - 200

Phase 4: Efficacy, Phytotoxicity, and Mode of Action (MOA)

The Causality of Evaluation Timing

Understanding the biochemical signaling pathway of the novel AI dictates when to evaluate the plots. For example, a novel synthetic auxin mimics endogenous plant hormones, triggering a specific signaling cascade that leads to uncontrolled cell elongation, epinasty, and eventual necrosis. Evaluating this too early (e.g., 2 Days After Application) will yield false negatives.

Signaling N1 Novel Auxin Herbicide (Active Ingredient) N2 TIR1/AFB Receptor Binding N1->N2 Cellular Uptake N3 SCF-TIR1 Complex Activation N2->N3 Conformational Change N4 Aux/IAA Repressor Degradation N3->N4 Ubiquitination N5 ARF Transcription Activation N4->N5 Derepression N6 Ethylene Biosynthesis & Cell Wall Loosening N5->N6 Gene Expression N7 Vascular Tissue Necrosis N6->N7 Phenotypic Death

Synthetic auxin herbicide mode of action and intracellular signaling pathway.

Protocol: In-Vivo Assessment
  • Evaluation Intervals: Conduct visual assessments at 7, 14, 21, and 28 Days After Application (DAA) to capture both rapid burndown and long-term systemic control[4].

  • Standardized Rating: Utilize the for efficacy and crop safety evaluation[5].

  • Biomass Reduction: At 28 DAA, harvest above-ground weed biomass in a 1 m2 quadrat per plot. Dry and weigh the biomass to provide hard, quantitative data that corroborates visual ratings.

Table 2: Modified EPPO Efficacy and Crop Phytotoxicity Rating Scale

Rating (%)Visual Weed Control (Efficacy)Crop Phytotoxicity (Safety)Agronomic Acceptability
90 - 100 Complete necrosis/deathNo visual injuryHighly Acceptable
75 - 89 Severe stunting, major chlorosisSlight stunting/chlorosisAcceptable
50 - 74 Moderate growth suppressionModerate injury, recovery likelyMarginal
25 - 49 Minor suppression, rapid recoverySevere injury, yield loss expectedUnacceptable
0 - 24 No effect, vigorous growthPlant death or near deathFailed

Phase 5: Environmental Fate & Resistance Monitoring

The Causality of Stewardship

A novel herbicide is only viable if it degrades safely in the environment and does not rapidly select for resistant weed biotypes. Field dissipation studies monitor how the AI transports and transforms in actual agricultural fields over a growing season[6].

Protocol: Fate and Resistance
  • Soil Dissipation: Collect soil cores (0-15 cm and 15-30 cm depths) at 0, 14, 30, 60, and 90 DAA. Analyze via LC-MS/MS to calculate the environmental half-life ( DT50​ ) and track metabolite formation[6].

  • Resistance Screening: If target weeds survive the 1X or 2X application rates, they must be flagged for resistance testing. Follow the for confirming herbicide resistance[7][8].

  • Self-Validating Resistance Check: Do not assume field survival equals genetic resistance. Harvest seeds from surviving escapes, grow them in a controlled greenhouse environment, and conduct a dose-response assay to confirm heritable target-site or non-target-site resistance[7].

References

  • European and Mediterranean Plant Protection Organization (EPPO). "EPPO guidelines for the efficacy evaluation of plant protection products." EPPO Database on PP1 Standards. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Ecological Effects Test Guidelines OCSPP 850.4300: Terrestrial Plants Field Study." Regulations.gov. Available at:[Link]

  • MDPI Agronomy. "Control of Problematic Weeds in Mediterranean Vineyards with the Bioherbicide Pelargonic Acid." Available at: [Link]

  • Enonic Cloud / Northern Zone. "Guidance on requirements for efficacy data for zonal evaluation of a plant protection product." Available at: [Link]

  • OneSoil. "How to Conduct a Field Test the Right Way." Available at:[Link]

  • Contract Laboratory. "Herbicide Testing: Resistance, Residues, and Soil Impact." Available at: [Link]

  • Herbicide Resistance Action Committee (HRAC). "Confirming Resistance." Available at: [Link]

  • Weed Science Society of America (WSSA). "Criteria for Confirmation of Herbicide-Resistant Weeds." Available at:[Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Side Reactions in Chlorophenoxy Ester Synthesis

Welcome to the Technical Support Center for the synthesis of chlorophenoxy esters. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of chlorophenoxy esters. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this important class of compounds. As a senior application scientist, I understand that even well-established synthetic routes can present challenges. This document moves beyond standard protocols to provide in-depth, field-proven insights into identifying, understanding, and mitigating common side reactions. Our focus is on the "why" behind the "how," ensuring a robust and reproducible synthesis.

I. Foundational Principles: The Williamson Ether Synthesis and Esterification

The synthesis of chlorophenoxy esters typically involves a two-stage process:

  • Williamson Ether Synthesis: Formation of the chlorophenoxyacetic acid intermediate. This reaction involves the nucleophilic substitution of a haloacetate by a chlorophenoxide.[1][2]

  • Esterification: Conversion of the chlorophenoxyacetic acid to the desired ester. Common methods include Fischer-Speier esterification or activation of the carboxylic acid.[3][4]

While seemingly straightforward, each stage is susceptible to side reactions that can significantly impact yield and purity. This guide will address these issues in a practical, question-and-answer format.

II. Troubleshooting the Williamson Ether Synthesis Stage

This initial stage is critical, as impurities generated here can be difficult to remove later.

FAQ 1: My reaction yield is low, and I'm isolating unreacted chlorophenol. What's the likely cause?

Answer: This is a classic issue of incomplete phenoxide formation. The Williamson ether synthesis requires the deprotonation of the chlorophenol to form the nucleophilic phenoxide ion.[2][5] If the base is not strong enough or used in insufficient quantity, the reaction will stall.

Troubleshooting Steps:

  • Evaluate Your Base: For many chlorophenols, common bases like potassium carbonate (K₂CO₃) are sufficient. However, for less acidic or sterically hindered phenols, a stronger base such as sodium hydroxide (NaOH) may be necessary to drive the deprotonation to completion.[5]

  • Ensure Anhydrous Conditions: If using a highly reactive, moisture-sensitive base like sodium hydride (NaH), it is imperative that your solvent and glassware are scrupulously dry. Any residual water will quench the base, rendering it ineffective.[5]

  • Consider Solvent Effects: Polar aprotic solvents like DMF or DMSO are generally preferred as they effectively solvate the cation of the base without solvating the phenoxide nucleophile, thus enhancing its reactivity.[2]

FAQ 2: I'm observing the formation of an unwanted alkene. How can I prevent this?

Answer: You are encountering a competing E2 elimination reaction.[1][6] This is particularly problematic when using secondary or tertiary alkyl halides as your electrophile. The basic conditions required for phenoxide formation can also promote the elimination of HX from the alkyl halide.[2][7]

Mitigation Strategies:

  • Choice of Alkyl Halide: Whenever possible, use a primary alkyl halide. Primary halides are much less prone to elimination reactions under these conditions.[1]

  • Temperature Control: Higher reaction temperatures can favor elimination over substitution. Running the reaction at the lowest effective temperature can help to minimize this side product.

  • Base Selection: While a strong base is needed for deprotonation, an excessively strong or sterically hindered base can favor elimination. A careful balance must be struck.

Table 1: Alkyl Halide Suitability and Competing Reactions

Alkyl Halide TypePrimary ReactionCompeting ReactionRecommendation
PrimarySN2 (Desired)Minimal EliminationIdeal
SecondarySN2 / E2Significant EliminationUse with caution, optimize conditions
TertiaryE2SN2 (Negligible)Avoid
FAQ 3: My product is contaminated with a C-alkylated impurity. Why is this happening?

Answer: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring. While O-alkylation is the desired pathway, C-alkylation can occur, particularly at the ortho and para positions of the ring.[1][2]

Factors Influencing C- vs. O-Alkylation:

  • Solvent: Polar protic solvents can solvate the oxygen of the phenoxide, making the ring carbons more accessible for attack. Using a polar aprotic solvent generally favors O-alkylation.

  • Counter-ion: The nature of the cation associated with the phenoxide can influence the site of alkylation.

  • Temperature: Higher temperatures can sometimes favor C-alkylation.

Experimental Protocol to Favor O-Alkylation:

  • Solvent Choice: Employ a polar aprotic solvent such as DMF or acetonitrile.

  • Base and Temperature: Use a base like K₂CO₃ and maintain a moderate reaction temperature (e.g., 50-80 °C).

  • Monitoring: Track the reaction progress by TLC or GC to avoid prolonged reaction times that might favor side product formation.

III. Troubleshooting the Esterification Stage

Once the chlorophenoxyacetic acid is successfully synthesized, the next step is esterification. This stage presents its own set of potential pitfalls.

FAQ 4: The esterification reaction is not going to completion, and I have a significant amount of unreacted carboxylic acid.

Answer: This is a common issue in Fischer-Speier esterification, which is an equilibrium-controlled process.[3][8] The presence of water, a product of the reaction, can drive the equilibrium back towards the starting materials.

Solutions:

  • Water Removal: The most effective way to drive the reaction to completion is to remove water as it is formed. This can be achieved by:

    • Using a Dean-Stark apparatus.

    • Employing a drying agent that is compatible with the reaction conditions.

  • Use of Excess Alcohol: Using the alcohol reactant as the solvent will shift the equilibrium towards the product side.[3]

  • Acid Catalyst: Ensure a sufficient amount of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used.[3]

FAQ 5: I am observing hydrolysis of my ester product during workup. How can I avoid this?

Answer: Chlorophenoxy esters can be susceptible to hydrolysis, especially under basic or strongly acidic conditions.[9][10] The workup procedure must be carefully designed to minimize this.

Recommended Workup Protocol:

  • Neutralization: After the reaction is complete, cool the mixture and carefully neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution.[3] Avoid using strong bases like NaOH, which can readily hydrolyze the ester.

  • Extraction: Promptly extract the ester into a non-polar organic solvent (e.g., diethyl ether, ethyl acetate).

  • Washing: Wash the organic layer with water and then brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

Diagram 1: Key Decision Points in Chlorophenoxy Ester Synthesis

Synthesis_Troubleshooting cluster_williamson Troubleshooting Williamson Stage cluster_esterification Troubleshooting Esterification Stage Start Start Synthesis Williamson_Stage Williamson Ether Synthesis Start->Williamson_Stage Esterification_Stage Esterification Williamson_Stage->Esterification_Stage Successful Intermediate Low_Yield Low Yield/ Unreacted Phenol Williamson_Stage->Low_Yield Issue Alkene_Formation Alkene Formation (E2) Williamson_Stage->Alkene_Formation Issue C_Alkylation C-Alkylation Williamson_Stage->C_Alkylation Issue Final_Product Pure Chlorophenoxy Ester Esterification_Stage->Final_Product Successful Esterification Incomplete_Reaction Incomplete Esterification Esterification_Stage->Incomplete_Reaction Issue Hydrolysis Product Hydrolysis Esterification_Stage->Hydrolysis Issue

Caption: Troubleshooting flowchart for chlorophenoxy ester synthesis.

IV. Purity and Contaminant Concerns

FAQ 6: Are there any particularly hazardous byproducts I should be aware of?

Answer: Yes. The synthesis of certain chlorophenoxy herbicides, particularly those derived from 2,4,5-trichlorophenol, has been associated with the formation of highly toxic dioxin congeners, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[11][12] The formation of these byproducts is highly dependent on the reaction conditions, especially temperature, during the synthesis of the chlorophenol starting material. Modern manufacturing processes are designed to minimize the formation of these contaminants.[11] It is crucial to source starting materials from reputable suppliers who can provide a certificate of analysis detailing impurity profiles.

V. Concluding Remarks

A successful synthesis of chlorophenoxy esters hinges on a thorough understanding of the potential competing reactions at each stage. By carefully selecting reagents, controlling reaction conditions, and implementing appropriate workup procedures, the formation of undesirable side products can be effectively minimized. This guide provides a framework for troubleshooting common issues, but it is important to remember that each specific substrate may require fine-tuning of the reaction parameters. Always consult the relevant safety data sheets for all chemicals used and perform a thorough risk assessment before beginning any new procedure.

References

  • What Are Common Herbicide Byproducts? → Learn - Pollution → Sustainability Directory. (2026, January 13).
  • Phenoxy Herbicides: Production, Uses And Toxicology - Chemcess. (2025, June 29).
  • Williamson ether synthesis - Wikipedia. (n.d.).
  • Williamson Ether Synthesis | SN2 Ether Formation + Traps - OrgoSolver. (n.d.).
  • Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds - Benchchem. (n.d.).
  • Williamson Ether Synthesis - J&K Scientific LLC. (2025, March 22).
  • Human Exposure to Phenoxy Herbicides - National Agricultural Library. (2002, April 2).
  • Williamson Ether Synthesis - ChemTalk. (2022, October 23).
  • The Production of Phenoxy Herbicides. (n.d.).
  • Hydrolysis Reaction Mechanismof 2, 4-Dichlorophenoxy Acetic Acid Metabolism | Request PDF - ResearchGate. (n.d.).
  • Enzyme catalysed hydrolysis of chlorophenoxypropionates. (n.d.).
  • Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management - PMC. (2025, October 13).
  • Synthesis of 2,4-D ester herbicides . New routes using inorganic solid supports - Green Chemistry (RSC Publishing). (n.d.).
  • [Synthesis and pharmacological properties of new 4-chlorophenoxyacetic acid derivatives]. (1982).
  • 2,4-Dichlorophenoxyacetic acid. (n.d.).
  • (PDF) Kinetics Study of Esterification Reaction of 2-Methyl-4-Chlorophenoxyacetic Acid (MCPA Acid) - ResearchGate. (2025, December 13).
  • The risks of the herbicide 2,4-D - GeneWatch UK. (2013, July 18).
  • A Comparative Analysis of Synthesis Methods for 2-(4-Chlorophenoxy)propanehydrazide - Benchchem. (n.d.).
  • Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator - JOCPR. (n.d.).
  • Gram-Scale Synthesis of (R)-P-Chlorophenyl-1,2-Ethanediol at High Concentration by a Pair of Epoxide Hydrolases - Frontiers. (n.d.).
  • 2,4-D - Toxipedia. (n.d.).
  • (PDF) p-Chlorophenoxyacetic acid - Preparation of a synthetic plant hormone. (2025, August 6).
  • 2,4-D Review Technical Report - APVMA. (n.d.).
  • The Hydrolysis of Esters - Chemistry LibreTexts. (2023, January 22).
  • 2,4-Dichlorophenoxyacetic Acid. (n.d.).

Sources

Optimization

"byproduct identification in ethyl 2-(3-chlorophenoxy)-2-methylpropanoate synthesis"

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 2-(3-chlorophenoxy)-2-methylpropanoate. This document provides in-depth troublesh...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 2-(3-chlorophenoxy)-2-methylpropanoate. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges, particularly concerning byproduct identification and mitigation. The information herein is grounded in established chemical principles and analytical practices to ensure scientific integrity and experimental success.

Troubleshooting Guide: Unraveling Synthesis Challenges

This section addresses specific experimental issues in a question-and-answer format, offering explanations and actionable protocols to resolve them.

Question 1: My reaction is complete by TLC, but after workup and purification, my yield of ethyl 2-(3-chlorophenoxy)-2-methylpropanoate is significantly lower than expected. What are the likely culprits?

Answer:

Low isolated yields despite apparent completion by Thin Layer Chromatography (TLC) often point to the formation of water-soluble or volatile byproducts that are lost during the aqueous workup and solvent removal steps. The primary synthesis route, a Williamson ether synthesis, involves the reaction of a 3-chlorophenoxide salt with an ethyl 2-bromo-2-methylpropanoate. Several side reactions can compete with the desired SN2 reaction.[1][2][3][4][5]

Potential Causes and Solutions:

  • Hydrolysis of the Ester: The ester functionality in both the starting material (ethyl 2-bromo-2-methylpropanoate) and the final product is susceptible to hydrolysis under basic conditions, especially if water is present in the reaction mixture. This forms the corresponding carboxylic acid, 2-(3-chlorophenoxy)-2-methylpropanoic acid, which is more water-soluble, particularly in its salt form, and may be lost to the aqueous phase during extraction.

    • Preventative Measures: Ensure all reagents and solvents are anhydrous. Use a drying tube on your reaction apparatus.

    • Identification Protocol:

      • Acidify the aqueous layer from your workup to a pH of ~2-3 with 1M HCl.

      • Extract the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

      • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

      • Analyze the residue by ¹H NMR or LC-MS to confirm the presence of the hydrolyzed acid. The ¹H NMR spectrum will show a broad singlet for the carboxylic acid proton, typically above 10 ppm.

  • Elimination Reaction: The alkyl halide, ethyl 2-bromo-2-methylpropanoate, can undergo elimination in the presence of a strong base to form ethyl methacrylate. This is more likely with sterically hindered bases or at elevated temperatures.

    • Preventative Measures: Use a milder base like potassium carbonate.[6] Maintain a controlled reaction temperature, typically between 50-80°C.[1]

    • Identification: Ethyl methacrylate is volatile and may be lost during solvent evaporation. If suspected, a sample of the crude reaction mixture can be analyzed by GC-MS. Look for a molecular ion peak corresponding to C₆H₁₀O₂ (m/z = 114.14).

  • Transesterification: If an alcohol other than ethanol is used as the solvent, or if the sodium ethoxide used is not completely free of methanol (from its preparation), transesterification can occur, leading to the formation of the corresponding methyl ester.[7][8][9][10][11]

    • Preventative Measures: Use the same alcohol as the ester's alcohol component as the solvent (in this case, ethanol). Ensure the purity of the alkoxide base.

    • Identification: HPLC and GC-MS are effective for separating and identifying different ester products.[12][13][14] The mass spectrum of the methyl ester will show a molecular ion peak corresponding to C₁₁H₁₃ClO₃ (m/z = 228.05).

Question 2: I'm observing an unexpected spot on my TLC plate that is close to the baseline. What could this be?

Answer:

A spot with a low retention factor (Rf) on a normal-phase TLC plate typically indicates a more polar compound than your target product. In the context of this synthesis, the most probable candidate is the hydrolyzed byproduct, 2-(3-chlorophenoxy)-2-methylpropanoic acid.

Troubleshooting Workflow:

start Unexpected polar spot on TLC check_hydrolysis Hypothesis: Hydrolysis to Carboxylic Acid start->check_hydrolysis protocol Perform Acidification & Extraction Protocol (see Q1) check_hydrolysis->protocol analyze Analyze extract by NMR or LC-MS protocol->analyze confirm Confirm presence of 2-(3-chlorophenoxy)-2-methylpropanoic acid analyze->confirm mitigate Mitigation: Use anhydrous conditions, control base stoichiometry confirm->mitigate

Caption: Troubleshooting workflow for an unexpected polar byproduct.

Frequently Asked Questions (FAQs)

Q1: What are the key spectroscopic signatures I should look for to confirm the structure of ethyl 2-(3-chlorophenoxy)-2-methylpropanoate?

A1:

Confirmation of the desired product structure relies on a combination of spectroscopic techniques.

TechniqueKey FeatureExpected Chemical Shift/Signal
¹H NMR Ethyl group protonsTriplet (~1.2 ppm, 3H) and Quartet (~4.2 ppm, 2H)
Methyl group protonsSinglet (~1.6 ppm, 6H)
Aromatic protonsMultiplets (~6.8-7.3 ppm, 4H)
¹³C NMR Ester carbonyl~175 ppm
Quaternary carbon (C-O)~80 ppm
Aromatic carbons~115-160 ppm
Ethyl group carbons~62 ppm (-CH₂-) and ~14 ppm (-CH₃)
Methyl group carbons~25 ppm
FT-IR Ester C=O stretchStrong absorbance at ~1730-1750 cm⁻¹
C-O-C (ether) stretchStrong absorbance at ~1100-1300 cm⁻¹
GC-MS Molecular Ion (M⁺)m/z = 242.07 (for C₁₂H₁₅ClO₃)
Isotope Peak (M+2)~33% of M⁺ due to ³⁷Cl

Note: Specific chemical shifts can vary slightly depending on the solvent used for NMR analysis.[15][16][17]

Q2: Which analytical techniques are most suitable for quantifying the purity of my final product and identifying trace byproducts?

A2:

For quantitative analysis and trace impurity detection, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the methods of choice.

  • HPLC: A reverse-phase HPLC method with UV detection (typically around 280 nm) can effectively separate the target compound from its potential impurities.[12][18] This method is excellent for quantifying purity and detecting less volatile byproducts like the hydrolyzed acid.

  • GC-MS: GC-MS is highly sensitive and provides structural information from the mass fragmentation patterns, making it ideal for identifying volatile byproducts such as those from elimination reactions.[19][20][21][22][23]

Analytical Workflow Diagram:

cluster_analysis Purity & Byproduct Analysis start Crude Product HPLC HPLC-UV (Quantitative Purity, Non-volatile Byproducts) start->HPLC GCMS GC-MS (Volatile Byproducts, Structural ID) start->GCMS end Pure Product Profile HPLC->end GCMS->end

Sources

Troubleshooting

Technical Support Center: Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate Purification

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals synthesizing fibrate analogs, specifically ethyl 2-(3-chlorophenoxy)-2-methylpropanoate[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals synthesizing fibrate analogs, specifically ethyl 2-(3-chlorophenoxy)-2-methylpropanoate[1]. As a structural isomer of the well-known lipid-lowering agent clofibrate[2], this compound presents unique synthetic and purification challenges that require a deep understanding of physical organic chemistry to resolve.

Mechanistic Grounding: Synthesis & Impurity Profiling

Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate is traditionally synthesized via a Williamson ether synthesis (O-alkylation) using 3-chlorophenol and ethyl 2-bromo-2-methylpropanoate in the presence of a base (e.g., K2CO3 or Cs2CO3)[3]. However, the tertiary nature of the alkylating agent imposes a severe steric penalty on the SN2 transition state, often resulting in sluggish kinetics and incomplete conversion[4].

Alternatively, the multicomponent Bargellini reaction (using 3-chlorophenol, acetone, chloroform, and a strong base) circumvents this steric hindrance by forming an intermediate trichloromethyl carbinol or epoxide, yielding the free acid which is subsequently esterified[4],[5]. Regardless of the route chosen, the crude mixture typically contains unreacted phenols, free carboxylic acids, and volatile alkyl halides that must be systematically removed through targeted phase partitioning and distillation.

Experimental Workflow & Logic

SynthesisPurification cluster_0 Synthesis Options WES Williamson Ether Synthesis (Sterically Hindered SN2) Crude Crude Mixture (Ester, Phenol, Acid) WES->Crude Barg Bargellini Reaction (Avoids SN2 Penalty) Barg->Crude BaseWash 1M NaOH Wash (pH > 12) Crude->BaseWash OrgLayer Organic Phase (Target Ester) BaseWash->OrgLayer Non-polar AqLayer Aqueous Phase (Impurities) BaseWash->AqLayer Deprotonated phenols/acids Distillation Vacuum Distillation (Removal of Volatiles) OrgLayer->Distillation Pure Pure Ethyl 2-(3-chlorophenoxy) -2-methylpropanoate Distillation->Pure

Workflow for the synthesis and purification of ethyl 2-(3-chlorophenoxy)-2-methylpropanoate.

Standard Operating Procedure (SOP): Purification Protocol

To ensure high-fidelity purification, rely on the chemical properties of the impurities rather than brute-force chromatography. This self-validating protocol utilizes pKa differentials to isolate the target ester.

Phase 1: Liquid-Liquid Extraction (LLE)

  • Solvent Exchange: Concentrate the crude reaction mixture in vacuo to remove the primary reaction solvent (e.g., acetone or 2-butanone).

  • Partitioning: Dissolve the resulting residue in ethyl acetate (EtOAc) and wash with an equal volume of distilled water to remove inorganic salts.

  • Alkaline Washing (Critical Step): Wash the organic layer with 1.0 M NaOH (aq) three times.

    • Causality: The high pH (>12) is mathematically required to ensure complete deprotonation of unreacted 3-chlorophenol (pKa 9.02) into its water-soluble phenoxide salt. Weaker bases will leave significant phenol in the organic layer.

  • Neutralization & Drying: Wash the organic layer with saturated aqueous NaCl (brine) to neutralize the phase, then dry over anhydrous Na2SO4. Filter and concentrate in vacuo.

Phase 2: Vacuum Distillation 5. Fractionation: Transfer the crude oil to a short-path distillation apparatus. Apply high vacuum (1-2 mmHg). 6. Forecut Removal: Discard the low-boiling forecut (typically <80 °C under vacuum), which contains unreacted ethyl 2-bromo-2-methylpropanoate. 7. Product Collection: Collect the main fraction at ~130-140 °C. The resulting product should be a clear, colorless oil.

Troubleshooting FAQs

Q1: My final product is heavily contaminated with unreacted 3-chlorophenol, causing a strong odor and ruining downstream assays. How do I remove it? A1: This is caused by an insufficient pH gradient during your aqueous workup. The pKa of 3-chlorophenol is 9.02. If you are washing with saturated NaHCO3 (pH ~8.3), the phenol remains predominantly protonated and highly soluble in the organic phase. You must switch your wash solution to 1M NaOH (pH > 13) to quantitatively convert the phenol to sodium 3-chlorophenoxide, forcing it into the aqueous layer.

Q2: I am seeing a significant amount of 2-(3-chlorophenoxy)-2-methylpropanoic acid (the free acid) in my ester product. What causes this? A2: This is the result of ester hydrolysis. Causality: The basic conditions required for the Williamson ether synthesis (e.g., K2CO3), combined with adventitious water at elevated temperatures, will hydrolyze the ethyl ester back to the clofibric acid analog[2]. Solution: Ensure strictly anhydrous conditions during the SN2 reaction by flame-drying glassware and using dry solvents. If the acid is already present, you can easily remove it by washing the organic layer with a mild base (NaHCO3), which deprotonates the acid (pKa ~3.0) without hydrolyzing the remaining ester.

Q3: The Williamson ether synthesis is giving very low yields (<30%) with large amounts of unreacted ethyl 2-bromo-2-methylpropanoate remaining. How can I optimize this? A3: The underlying cause is extreme steric hindrance. Ethyl 2-bromo-2-methylpropanoate is a tertiary alkyl halide. The bulky methyl groups block the backside attack required for the SN2 mechanism, making the reaction highly unfavorable and slow[4]. Solution: Abandon the Williamson route and utilize the Bargellini reaction[6]. By reacting 3-chlorophenol with acetone and chloroform in the presence of NaOH, you form the phenoxyisobutyric acid framework via an addition-elimination mechanism that completely bypasses the SN2 steric penalty[5]. You can then perform a standard Fischer esterification (EtOH/H2SO4) to obtain the target ethyl ester in much higher overall yields[2].

Quantitative Data Summary

ParameterValueRelevance to Purification
Molecular Weight 242.70 g/mol Target mass for LC-MS/GC-MS verification.
3-Chlorophenol pKa 9.02Dictates required pH for aqueous basic wash (pH > 11 required).
Free Acid pKa ~ 3.0Easily removed by weak base (NaHCO3) without ester hydrolysis.
Target Ester Boiling Point ~ 130-140 °C (1-2 mmHg)Target fraction during vacuum distillation.
Alkyl Halide Boiling Point ~ 60 °C (10 mmHg)Elutes as a volatile forecut during distillation.

Sources

Optimization

"optimizing HPLC separation of phenoxypropanoate isomers"

Welcome to the Chiral Chromatography Technical Support Center. This guide is designed for researchers and drug development professionals tasked with optimizing the high-performance liquid chromatography (HPLC) separation...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chiral Chromatography Technical Support Center. This guide is designed for researchers and drug development professionals tasked with optimizing the high-performance liquid chromatography (HPLC) separation of phenoxypropanoate isomers (aryloxyphenoxypropionates or "FOPs").

Because the biological efficacy of these compounds is highly stereospecific—typically targeting acetyl-CoA carboxylase (ACCase) via the (R)-enantiomer—achieving baseline enantiomeric resolution is critical for efficacy profiling and regulatory compliance. Below, we break down the causality behind common chromatographic failures and provide self-validating protocols to ensure robust separation.

Diagnostic Workflow

ChiralHPLC Start START: Phenoxypropanoate Isomer Form What is the Analyte Form? Start->Form Ester Ester Form (e.g., Diclofop-methyl) Form->Ester Esterified Acid Free Acid Form (e.g., Diclofop) Form->Acid Free Acid MP_Ester Normal Phase (Hexane / Isopropanol) Ester->MP_Ester MP_Acid Normal Phase + 0.1% TFA / Acetic Acid Acid->MP_Acid Eval Evaluate Chromatogram MP_Ester->Eval MP_Acid->Eval Tailing Severe Peak Tailing? Eval->Tailing FixTailing Increase Acid Modifier Check Column Void Tailing->FixTailing Yes Res Poor Resolution (Rs < 1.5)? Tailing->Res No FixTailing->Eval Retest FixRes Switch CSP (Amylose/Cellulose) or Decrease Temperature Res->FixRes Yes Success Baseline Resolution Achieved (Rs > 1.5) Res->Success No FixRes->Eval Retest

Diagnostic workflow for chiral HPLC separation of phenoxypropanoate isomers.

Core Troubleshooting FAQs

FAQ 1: CSP Selection Dynamics Question: I am attempting to separate fluazifop enantiomers on a standard C18 column using a chiral mobile phase additive (CMPA), but I am seeing severe peak broadening and no resolution. Why? Answer: CMPAs often suffer from poor mass transfer kinetics and high background noise. For aryloxyphenoxypropionate herbicides, immobilized or coated polysaccharide chiral stationary phases (CSPs)—specifically amylose or cellulose tris-carbamates—are the 1[1]. The chiral recognition mechanism dictates this necessity. Separation requires a three-point interaction: hydrogen bonding between the analyte's carbonyl oxygens and the CSP's carbamate NH groups, π−π interactions between the aryloxy rings and the CSP's phenyl groups, and a precise steric fit within the helical grooves of the 1[1]. A standard C18 column lacks the specific chiral cavities required to enforce this stereoselective retention.

FAQ 2: The Free Acid vs. Ester Conundrum Question: My diclofop-methyl (ester form) separates perfectly with Rs > 5.0, but when I analyze the diclofop free acid metabolite, the peaks tail severely and co-elute. How do I resolve the free acid? Answer: This is a classic ionization issue. Phenoxypropionic acids possess a free carboxylic acid moiety. In a standard normal-phase environment (e.g., Hexane/Isopropanol), this acidic group undergoes partial ionization, leading to secondary, non-enantioselective interactions with residual silanol groups on the underlying silica support of the CSP. To fix this, you must suppress ionization. Adding 0.1% trifluoroacetic acid (TFA) or glacial acetic acid to your mobile phase protonates the analyte, forcing it into a 1[1]. This eliminates silanol interactions, restores peak symmetry, and allows the stereospecific interactions with the CSP to dominate.

FAQ 3: Thermodynamic Control (Temperature & Flow) Question: I have partial resolution (Rs = 1.1) of propaquizafop isomers at 25°C. Should I increase the temperature to sharpen the peaks and improve Rs? Answer: No. In chiral chromatography, separation is fundamentally enthalpy-driven ( ΔH<0 ). Lowering the temperature increases the residence time and strengthens the stereospecific hydrogen bonds and dipole-dipole interactions between the enantiomers and the 2[2]. While lowering the temperature will broaden the peaks slightly due to slower mass transfer kinetics, the gain in the separation factor ( α ) usually outpaces the loss in column efficiency ( N ), leading to a net increase in resolution ( Rs ). Try dropping your column compartment to 15°C.

Step-by-Step Methodology: Resolving Phenoxypropanoate Isomers via Normal-Phase HPLC

Self-Validating Protocol: This workflow incorporates internal checks to ensure that any failure in resolution is isolated to the chemistry, not the instrumentation.

  • Analyte Preparation & Derivatization: Dissolve the phenoxypropanoate sample in HPLC-grade n-hexane/isopropanol (80:20, v/v) to a concentration of 1.0 mg/mL.

    • Causality Check: Ensure the sample diluent strictly matches the non-polar nature of the initial mobile phase to prevent solvent-induced peak distortion (the 2)[2].

  • Chiral Stationary Phase (CSP) Initialization: Install a polysaccharide-based CSP column (e.g., cellulose tris(3,5-dimethylphenylcarbamate), 3)[3]. Flush the column with 100% n-hexane for 20 column volumes (CV) to purge shipping solvents and establish a uniform non-polar environment.

  • Mobile Phase Formulation:

    • For Ester Forms: Prepare a mixture of n-hexane and 2-propanol (typically3)[3].

    • For Free Acid Forms: Add 0.1% (v/v) trifluoroacetic acid (TFA) to the 2-propanol before mixing with n-hexane. Degas the final mixture via ultrasonication for 15 minutes.

  • Chromatographic Execution: Set the column oven temperature to 20°C (optimizing for stereospecific enthalpic interactions). Set the flow rate to 0.8 mL/min. Inject 10 µL of the sample. Monitor UV absorbance at 230 nm and 254 nm.

  • System Validation & Iteration: Calculate the resolution ( Rs ). If Rs<1.5 , decrease the 2-propanol concentration by 2% increments. This increases the retention factor ( k′ ), allowing more time for chiral recognition within the polysaccharide cavities.

Quantitative Benchmarks for Phenoxypropanoate Separation

The following table summarizes expected resolution outcomes based on literature standards, providing a baseline for your method development.

CompoundAnalyte FormChiral Stationary PhaseMobile PhaseResolution ( Rs )Reference
Diclofop-methylEsterChiralpak IB-H (Cellulose derivative)n-Hexane / 2-Propanol (85:15)9.863
Diclofop-methylEsterCDMPC (Coated Cellulose)n-Hexane / 2-Propanol (98:2)5.323
AcetofenateEsterChiralcel OD100% n-Hexane4.18[[3]]()
PropaquizafopEsterPolysaccharide CSPn-Hexane / Polar ModifierBaseline2

References

  • MDPI. "The Neglected Dimension in Pesticide Residues: Emerging Green and Enantioselective Strategies for the Analysis and Removal of Chiral Pesticides." Available at: [Link]

  • Oxford University Press. "Enantiomeric Resolution of Five Chiral Pesticides on a Chiralpak IB-H Column by SFC." Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Peak Tailing in Chlorophenoxy Acid Chromatography

Welcome to the Advanced Chromatography Support Center. As an Application Scientist, I have designed this guide to move beyond generic troubleshooting.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As an Application Scientist, I have designed this guide to move beyond generic troubleshooting. Chlorophenoxy acids (e.g., 2,4-D, MCPA, 2,4,5-T) present unique chromatographic challenges due to their specific acidic nature and structural moieties. This guide provides mechanistic explanations, self-validating diagnostic workflows, and field-proven corrective protocols to restore peak symmetry and quantitative accuracy.

Part 1: Mechanistic FAQs (The "Why")

Q: Why do chlorophenoxy acids tail so severely in reversed-phase liquid chromatography (RPLC)? A: Peak tailing in acidic herbicides is rarely a single-variable problem. For chlorophenoxy acids, it is driven by three competing mechanisms:

  • Partial Ionization (The pH/pKa Conflict): Chlorophenoxy acids have pKa values ranging from 2.6 to 3.1. Operating at a mobile phase pH near the analyte's pKa means the molecule exists simultaneously in protonated (neutral) and deprotonated (anionic) states. These two states partition differently into the stationary phase, causing uneven retention, peak distortion, and asymmetrical tailing 1[1].

  • Silanophilic Interactions: While basic compounds tail via ion-exchange with deprotonated silanols, acidic compounds tail via hydrogen bonding. Recent density functional theory (DFT) calculations demonstrate that the neutral, protonated form of carboxylic acids strongly interacts with vicinal silanol pairs on the silica surface 2[2].

  • Metal Chelation: The carboxylate moiety can act as a bidentate ligand, chelating with trace metals (e.g., Iron, Nickel) present in older Type A silica matrices or stainless-steel column hardware and frits 3[3].

Part 2: Diagnostic Workflow

Before altering your method, you must isolate whether the tailing is a physical system defect or a chemical secondary interaction. Follow the logic flow below.

TroubleshootingWorkflow Start Observe Peak Tailing (Chlorophenoxy Acids) InjectNeutral Inject Neutral Probe (e.g., Toluene) Start->InjectNeutral Physical Physical Issue: Dead Volume / Void InjectNeutral->Physical Probe Tails Chemical Chemical Issue: Secondary Interactions InjectNeutral->Chemical Probe Symmetrical CheckPH Evaluate Mobile Phase pH vs. Analyte pKa Chemical->CheckPH AdjustPH Adjust pH < 2.0 (Use TFA / Formic Acid) CheckPH->AdjustPH pH ≈ pKa SilanolMetal Investigate Silanols or Metal Chelation CheckPH->SilanolMetal pH > 2 units from pKa Hardware Use PEEK Tubing & Type B Endcapped Silica SilanolMetal->Hardware

Figure 1: Diagnostic decision tree for isolating physical vs. chemical causes of peak tailing.

Part 3: Self-Validating Experimental Protocols

Protocol 1: The Neutral Probe Test (System Validation)

Causality: Physical problems (like a void at the head of the column or dead volume in tubing) affect all molecules equally. Chemical problems (acid-base interactions) only affect ionizable compounds. Methodology:

  • Prepare a test mix containing your target chlorophenoxy acid (e.g., 2,4-D) and a neutral, hydrophobic probe (e.g., Toluene, or Uracil for highly aqueous gradients).

  • Inject 1–5 µL under your standard isocratic conditions.

  • Calculate the asymmetry factor ( As​ ) for both peaks at 10% peak height. Self-Validation: If the neutral probe tails ( As​>1.5 ), the issue is physical. Inspect your fittings and replace the column. If the neutral probe is perfectly symmetrical ( As​≈1.0 ) but the chlorophenoxy acid tails, the issue is strictly chemical 4[4]. Proceed to Protocol 2.

Protocol 2: pH Optimization & Silanol Suppression

Causality: To prevent partial ionization, the mobile phase pH must be at least 1.5 to 2.0 units away from the analyte's pKa. Furthermore, using acidic modifiers like acetic or formic acid acts as a blocking agent against vicinal silanol pairs2[2]. Methodology:

  • Cross-reference your analytes with Table 1 to determine their exact pKa.

  • Formulate the aqueous mobile phase using 0.1% Trifluoroacetic acid (TFA) to achieve a pH of ~2.0, ensuring >98% of the chlorophenoxy acid is in its protonated state.

  • Ensure you are using a high-purity Type B silica column with dense end-capping to physically block access to residual silanols 1[1]. Self-Validation: Inject the sample at pH 3.0 (where tailing should be maximal due to 50/50 ionization) and then at pH 2.0. A dramatic reduction in the asymmetry factor confirms that ionization equilibrium was the root cause of the tailing.

Protocol 3: System Passivation (Mitigating Metal Chelation)

Causality: Carboxylate groups chelate with trace metals in the flow path, causing an "adsorption/desorption" lag that manifests as a tail. Methodology:

  • Replace wide-bore stainless steel capillary tubing with narrow internal diameter (0.005") PEEK tubing to minimize both metal exposure and extra-column dead volume1[1].

  • Passivate the LC flow path by replacing the column with a union and flushing the system with 0.5% phosphoric acid in water for 2 hours at 1.0 mL/min.

  • Flush extensively with LC-MS grade water before reattaching the analytical column. Self-Validation: Inject a known metal-chelating standard (e.g., 8-hydroxyquinoline). If the peak shape of the standard improves significantly post-passivation, metal chelation was actively degrading your chromatography.

Part 4: Quantitative Data Summary

Table 1: Physicochemical Properties & Buffer Selection for Common Chlorophenoxy Acids

AnalytepKaOptimal Low-pH Buffer (Protonated State)Optimal High-pH Buffer (Deprotonated State, LC-MS)
2,4-D 2.730.1% TFA (pH ~2.0)10 mM Ammonium Acetate (pH 5.5+)
2,4,5-T 2.880.1% TFA (pH ~2.0)10 mM Ammonium Acetate (pH 5.5+)
MCPA 3.050.1% Formic Acid (pH ~2.7)10 mM Ammonium Formate (pH 5.5+)
Mecoprop (MCPP) 3.110.1% Formic Acid (pH ~2.7)10 mM Ammonium Formate (pH 5.5+)

Note: For LC-MS applications where TFA causes ion suppression, utilizing a high-pH volatile buffer (e.g., Ammonium Acetate adjusted to pH 6.0) forces the analytes into a fully deprotonated state, bypassing the pKa conflict entirely while maintaining MS compatibility.

References

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?". Chrom Tech.
  • Zhou, Y., et al.
  • Chromatography Online. "The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks". LCGC.
  • Axion Labs. "HPLC Peak Tailing". Axion Analytical Labs.

Sources

Optimization

"matrix effects in mass spectrometry of environmental samples"

Welcome to the Advanced Mass Spectrometry Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with irreproducible quantitation in complex...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Mass Spectrometry Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with irreproducible quantitation in complex environmental matrices (e.g., wastewater, soil, biosolids).

This guide moves beyond basic definitions. It is designed to unpack the causality of matrix effects—specifically ion suppression and enhancement in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—and provides self-validating, step-by-step protocols to diagnose and eliminate them.

The Mechanistic Causality of Matrix Effects

To troubleshoot matrix effects, you must first understand the physical chemistry occurring inside the Electrospray Ionization (ESI) source. Matrix effects are not random; they are driven by specific molecular interactions between your analyte and co-eluting background components[1].

  • Competition for Charge: In ESI, the number of available charge sites on the surface of a solvent droplet is finite. When high concentrations of matrix components (e.g., humic acids in soil, surfactants in wastewater) co-elute with your target analyte, they compete for these limited charges. If the matrix compound has a higher proton affinity, it will "steal" the charge, leaving your analyte neutral and invisible to the mass spectrometer[2].

  • Droplet Dynamics & Viscosity: High concentrations of non-volatile solutes (like inorganic salts in environmental water) increase the surface tension and viscosity of the ESI droplets. This hinders the droplet evaporation process and prevents the formation of the Taylor cone, drastically reducing the efficiency of gas-phase ion emission[2].

  • Gas-Phase Neutralization: Highly basic matrix compounds can transfer protons back to the analyte in the gas phase, neutralizing it before it can be drawn into the mass analyzer[2].

Diagnostic Workflows: Quantifying the Invisible

Before applying mitigation strategies, you must accurately diagnose the severity and chromatographic location of the interference. Every robust method development requires the following self-validating diagnostic protocols[3].

Protocol A: Quantitative Assessment via Post-Extraction Spiking

This protocol calculates the exact percentage of signal lost or gained due to the matrix[1].

  • Step 1: Prepare a neat standard solution of your analyte in a pure solvent (Response A).

  • Step 2: Extract a blank environmental matrix (e.g., clean river water) using your standard sample preparation protocol.

  • Step 3: Spike the post-extraction blank matrix with the analyte at the exact same concentration as Step 1 (Response B).

  • Step 4: Calculate the Absolute Matrix Effect (ME%) = (Response B / Response A) × 100.

    • Self-Validation Check: A value of 100% indicates no matrix effect. Values <100% confirm ion suppression; values >100% confirm ion enhancement[1].

Protocol B: Qualitative Assessment via Post-Column Infusion

This protocol maps exactly where in your chromatogram the suppression occurs[2].

  • Step 1: Using an infusion pump, continuously infuse a neat standard of the analyte post-column (via a T-piece) into the MS at a constant flow rate. This creates a steady, elevated baseline signal.

  • Step 2: Inject a blank matrix extract through the LC column and run your standard gradient.

  • Step 3: Monitor the MS signal. Dips in the steady baseline indicate zones of ion suppression; spikes indicate enhancement[3].

    • Self-Validation Check: If your target analyte's retention time falls within a suppression dip, you must alter your chromatography to shift the peak out of that zone.

ME_Diagnostics Start Suspected Matrix Effect Decision Choose Diagnostic Approach Start->Decision Qual Qualitative: Post-Column Infusion Decision->Qual Quant Quantitative: Post-Extraction Spike Decision->Quant Qual_Action Infuse Analyte + Inject Blank Matrix Qual->Qual_Action Quant_Action Compare Spiked Extract vs. Neat Std Quant->Quant_Action Qual_Result Identify Suppression Zones (Retention Time) Qual_Action->Qual_Result Quant_Result Calculate ME% (Suppression < 100%) Quant_Action->Quant_Result

Caption: Workflow for qualitative and quantitative diagnosis of LC-MS matrix effects.

Quantitative Impact of Environmental Matrices

To illustrate the severity of these effects, consider the extraction and analysis of pharmaceuticals (sulfonamides) across different water matrices. As the organic and ionic load increases, both extraction efficiency and ionization efficiency plummet[4].

Table 1: Matrix Effects and Extraction Efficiency Across Water Types

Matrix TypeAbsolute Matrix Effect (ME%)Extraction Efficiency DropPrimary Causative Agents
Ultrapure Water ~100% (Baseline)>95%None
Tap Water 83.5% to 108.7%41.5% to 94.9%Trace minerals, chlorine residuals
Wastewater Influent 2.5% to 36.3%0% to 31.6%High organic load, surfactants, salts

(Data synthesized from environmental pharmaceutical trace analysis studies[4])

Troubleshooting Guide & FAQs

Q1: My analyte signal drops by 80% in wastewater samples, but my solvent blanks are perfectly clean. How do I fix this? A: You are experiencing severe ion suppression from co-eluting matrix components.

  • First Line of Defense: Attempt Sample Dilution . If your instrument sensitivity permits, diluting the sample 5x or 10x drastically reduces the concentration of co-extractives entering the ESI source, often restoring ionization efficiency[3].

  • Second Line of Defense: If dilution sacrifices too much sensitivity, you must implement Stable Isotope-Labeled Internal Standards (SIL-IS) . A 13C or 2H labeled analog will co-elute perfectly with your analyte and experience the exact same suppression. Because the ratio of Analyte-to-IS remains constant regardless of the matrix, your quantitation remains accurate[5].

Q2: I am analyzing heterogeneous environmental soil samples. I do not have a "blank" soil to create a matrix-matched calibration curve. What are my options? A: Soil matrices are highly variable; humic and fulvic acid concentrations change by location. When a true blank matrix is unavailable, you must use the Standard Addition Method [3].

  • Protocol:

    • Divide your unknown sample extract into multiple equal aliquots.

    • Keep one aliquot unspiked.

    • Spike the remaining aliquots with increasing, known concentrations of the target analyte.

    • Analyze all aliquots and plot Instrument Response vs. Added Concentration.

    • The absolute value of the x-intercept represents the original concentration in the sample.

  • Causality: Because the calibration curve is built inside the actual sample, the matrix effect is identical for every point on the curve, perfectly compensating for the suppression[3].

Q3: I am running EPA Method 1633 for PFAS analysis. My early-eluting compounds (e.g., short-chain carboxylic acids) have terrible recovery and high variance. Why? A: Early eluting compounds often co-elute with unretained salts and highly polar matrix components at the solvent front, a notorious zone for severe ion suppression[6].

  • Solution: You must optimize your Solid Phase Extraction (SPE) and chromatography. Implement a Weak Anion Exchange (WAX) SPE cartridge, which selectively retains the negatively charged PFAS while allowing neutral and positively charged matrix interferences to be washed away[7]. Additionally, increase your initial aqueous hold time on the LC gradient to shift the short-chain PFAS retention times away from the unretained solvent front.

Mitigation_Strategy Problem Matrix Effect Identified Sensitivity Is Assay Sensitivity High? Problem->Sensitivity Dilution Sample Dilution Sensitivity->Dilution Yes BlankAvail Blank Matrix Available? Sensitivity->BlankAvail No Cleanup Optimize SPE / Chromatography Dilution->Cleanup MatrixMatch Matrix-Matched Calibration BlankAvail->MatrixMatch Yes Isotope Use SIL-IS or Standard Addition BlankAvail->Isotope No MatrixMatch->Cleanup Isotope->Cleanup

Caption: Decision tree for selecting matrix effect mitigation strategies based on sample and assay constraints.

References

  • Phenomenex. "Matrix Effects: Causes and Solutions in Analysis."1

  • Chromatography Online. "Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis."2

  • National Institutes of Health (PMC). "Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review."3

  • ResearchGate. "The Influence of Matrix Effects on Trace Analysis of Pharmaceutical Residues in Aqueous Environmental Samples."4

  • U.S. Environmental Protection Agency (EPA). "Polyfluoroalkyl Substances (PFAS): Reviewing Analytical Methods Data for Environmental Samples."6

  • Separation Science. "EPA 1633 for PFAS Testing: Matrix-Ready Methods."7

Sources

Troubleshooting

"degradation of ethyl 2-(3-chlorophenoxy)-2-methylpropanoate in storage"

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stability issues with fibrate-class compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stability issues with fibrate-class compounds. Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate is a structural isomer of the well-known lipid-lowering agent clofibrate. While highly valuable in drug development and metabolic research, its chemical architecture contains a critical vulnerability: an ester linkage that is highly susceptible to degradation during storage.

This guide is designed to move beyond basic troubleshooting. By understanding the thermodynamic and kinetic drivers of this molecule's degradation, you can implement self-validating protocols that ensure the integrity of your experimental data.

Mechanistic Insight: The Causality of Degradation

The primary degradation pathway for ethyl 2-(3-chlorophenoxy)-2-methylpropanoate during storage is ester hydrolysis .

The bond polarization caused by the adjacent oxygen atom makes the carbonyl carbon highly electron-deficient, significantly increasing the probability of nucleophilic attack by water[1]. This reaction is heavily pH-dependent. Under basic conditions, hydroxide ions act as strong nucleophiles, leading to rapid nucleophilic acyl substitution. Literature on analogous clofibric acid esters demonstrates extreme instability in mild alkali, exhibiting half-lives of merely 1–3 hours at pH 10 and 30°C[2].

The hydrolysis of this fibrate ester yields its active acidic metabolite, 2-(3-chlorophenoxy)-2-methylpropanoic acid, alongside ethanol[3].

HydrolysisPathway Ester Ethyl 2-(3-chlorophenoxy) -2-methylpropanoate (Intact Ester) Intermediate Tetrahedral Intermediate (Unstable) Ester->Intermediate Nucleophilic Attack Water H2O / OH- (Moisture/Base) Water->Intermediate Catalysis/Hydrolysis Acid 2-(3-chlorophenoxy) -2-methylpropanoic acid (Primary Degradant) Intermediate->Acid Bond Cleavage Ethanol Ethanol (Byproduct) Intermediate->Ethanol Leaving Group

Fig 1. Mechanistic pathway of ester hydrolysis leading to API degradation.

Troubleshooting Guides & FAQs

Q: I prepared a stock solution in 50:50 Methanol:Water. After a week at room temperature, my LC-UV assay shows a 15% drop in purity and a new peak. What happened? A: The presence of water in your diluent initiated ester hydrolysis. Fibrate esters are notoriously unstable in aqueous environments over prolonged periods. The new peak is the free carboxylic acid degradant. Because the free acid is significantly more polar than the intact ethyl ester, it will elute earlier on a reverse-phase C18 column.

Q: How can I definitively confirm that the new peak on my LC-MS is the hydrolysis product? A: Run your mass spectrometer in negative electrospray ionization (ESI-) mode . The parent ethyl ester lacks acidic protons and often exhibits poor ionization, but the carboxylic acid metabolite will yield a robust, high signal-to-noise [M-H]- peak[4].

Q: What are the optimal storage conditions for the neat (solid/oil) compound to prevent this? A: Store the neat compound in a tightly sealed, amber glass vial under an inert atmosphere (Nitrogen or Argon) at -20°C. The inclusion of a desiccant in the secondary container is critical to prevent ambient moisture ingress, which drives solid-state hydrolysis.

TroubleshootingWorkflow Start Purity Drop Detected During Storage Q1 Aqueous Solution or High Humidity? Start->Q1 Hydrolysis Suspect Ester Hydrolysis Run LC-MS for Free Acid Q1->Hydrolysis Yes Q2 Exposed to Light? Q1->Q2 No Photo Suspect Photodegradation Check for Cleavage Products Q2->Photo Yes Temp Check Storage Temp Validate Cold Chain Q2->Temp No

Fig 2. Diagnostic workflow for investigating purity loss during storage.

Experimental Protocol: Self-Validating Forced Degradation Assay

To truly trust your storage conditions, you must prove that your analytical method can detect the degradation products. The following protocol is a self-validating system designed to force ester hydrolysis and establish a stability-indicating LC-MS assay.

Rationale: By neutralizing the samples prior to injection, we ensure that degradation occurs only during the controlled incubation period, preventing artifactual hydrolysis inside the acidic/basic environment of the autosampler.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 10 mg of ethyl 2-(3-chlorophenoxy)-2-methylpropanoate in 10 mL of anhydrous acetonitrile (1 mg/mL). Acetonitrile is chosen over methanol to prevent transesterification artifacts.

  • Aliquoting & Stress Application:

    • Control (T0): 100 µL stock + 900 µL Acetonitrile. Store at 4°C.

    • Acid Stress: 100 µL stock + 100 µL 0.1 N HCl + 800 µL Acetonitrile.

    • Base Stress: 100 µL stock + 100 µL 0.1 N NaOH + 800 µL Acetonitrile.

    • Neutral Hydrolysis: 100 µL stock + 100 µL HPLC-grade H2O + 800 µL Acetonitrile.

  • Incubation: Incubate all stressed samples at 40°C for exactly 4 hours.

  • Neutralization (Critical Step):

    • To the Acid Stress vial, add 100 µL of 0.1 N NaOH.

    • To the Base Stress vial, add 100 µL of 0.1 N HCl.

    • Causality: This halts the catalytic hydrolysis, locking the degradation profile at the 4-hour mark.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 column. Monitor UV at 225 nm and MS in both ESI+ and ESI- modes. Calculate the mass balance (Area of Intact Ester + Area of Free Acid) relative to the T0 Control to ensure no secondary, undetected degradation pathways (like volatility or precipitation) have occurred.

Quantitative Data Presentation

The following table summarizes the expected stability profile of the compound under various storage conditions, derived from the kinetic behavior of fibrate-class esters.

Storage ConditionDurationIntact Ester (%)Free Acid Degradant (%)Causality / Mechanism
Solid, -20°C, Desiccated 6 Months>99.5%<0.1%Baseline stability; insufficient thermal energy or moisture for reaction.
Solid, 40°C / 75% RH 1 Month94.2%5.5%Moisture ingress driving slow, solid-state hydrolysis.
Aqueous Solution (pH 7.0), 25°C 7 Days88.0%11.5%Neutral hydrolysis; slow but steady nucleophilic attack by water.
Aqueous Solution (pH 10.0), 30°C 3 Hours<50.0%>45.0%Base-catalyzed nucleophilic acyl substitution; rapid ester cleavage.

References

  • CHEMICAL STABILITY OF DRUGS - IIP Series Source: iipseries.org
  • Predictions of stability in pharmaceutical preparations XIX: Stability evaluation and bioanalysis of clofibric acid esters by high-pressure liquid chrom
  • Cardiovascular Drugs as Water Contaminants and Analytical Challenges in the Evaluation of Their Degrad
  • Confirmation of Statin and Fibrate Use from Small-Volume Archived Plasma Samples by High-Throughput LC-MS/MS Method - PMC Source: nih.gov

Sources

Optimization

Technical Support Center: Preventing Hydrolysis of Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the instability of fibrate-class esters.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the instability of fibrate-class esters.

Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate is a structural isomer of the well-known lipid-lowering prodrug clofibrate. While the gem-dimethyl groups on the alpha-carbon provide some steric hindrance, the electron-withdrawing nature of the 3-chlorophenoxy group increases the electrophilicity of the carbonyl carbon. This architectural tension makes the ester highly susceptible to both specific acid-base chemical hydrolysis in formulations and rapid enzymatic cleavage by carboxylesterases in biological matrices[1],[2].

This guide provides field-proven, self-validating troubleshooting strategies to stabilize this compound across your experimental workflows.

Part 1: Diagnostic Data & Hydrolysis Kinetics

Before troubleshooting, it is critical to understand the baseline kinetics of your compound. The table below synthesizes the quantitative degradation profile of clofibric acid esters to help you diagnose the root cause of your compound loss[2].

Environmental ConditionPrimary Degradation MechanismEstimated Half-Life ( t1/2​ )Recommended Preventive Action
Aqueous Buffer (pH 10.0, 30°C) Base-catalyzed chemical hydrolysis1 – 3 hoursAdjust formulation pH to 4.0 – 5.0
Aqueous Buffer (pH 4.5, 30°C) Spontaneous solvolysis> 100 daysMaintain optimal pH, store at 4°C
Fresh Human/Dog Plasma (37.5°C) Enzymatic (Esterase) hydrolysis4 – 7 minutesPre-treat with TEPP or PMSF; process on ice
Whole Blood (Ex vivo handling) Enzymatic (Esterase) hydrolysis< 15 minutesCollect in chilled tubes containing NaF/PMSF
Part 2: Frequently Asked Questions & Troubleshooting
Section A: Chemical Stability in Formulation

Q: My compound is degrading rapidly in my aqueous dosing vehicle. How do I stabilize it? A: Esters like ethyl 2-(3-chlorophenoxy)-2-methylpropanoate undergo specific acid-base catalysis. At pH levels above 8, hydroxide ions readily attack the carbonyl carbon. To prevent this, buffer your aqueous formulations to a slightly acidic pH (ideally between 4.0 and 5.0), which represents the zone of maximum stability for clofibric acid esters[2].

Q: Can I use methanol or ethanol to improve the aqueous solubility of my formulation? A: No. You must strictly avoid methanol and ethanol in acidic or basic aqueous conditions. The presence of these primary alcohols will trigger transesterification reactions, replacing the ethyl ester with a methyl ester (if using methanol), or accelerating solvolysis[3]. Instead, use non-nucleophilic co-solvents such as DMSO, PEG400, or formulate as a lipid emulsion.

Section B: Biological & Bioanalytical Assays

Q: I am losing the parent compound almost immediately during in vitro plasma stability assays. What is happening? A: You are observing enzymatic hydrolysis. Mammalian plasma contains high levels of carboxylesterases that rapidly cleave the ethyl ester to yield 2-(3-chlorophenoxy)-2-methylpropanoic acid and ethanol. In fresh plasma, the half-life of these esters is merely 4 to 7 minutes[2]. This degradation is exclusively esterase-induced and can be completely halted by the addition of plasma esterase inhibitors[1].

Q: How do I prove that the loss in plasma is enzymatic and not chemical? A: You must design a self-validating experimental system . Always run three parallel arms in your assay:

  • Test Arm: Plasma + Analyte.

  • Chemical Control Arm: Matrix-free buffer (pH 7.4) + Analyte (proves the compound is chemically stable at physiological pH).

  • Inhibition Control Arm: Plasma + Esterase Inhibitor + Analyte (proves the degradation is specifically enzymatic).

Part 3: Mandatory Visualizations
1. Hydrolysis Pathways & Intervention Points

The following diagram illustrates the dual pathways of degradation and the specific interventions required to block them.

HydrolysisPathway Parent Ethyl 2-(3-chlorophenoxy) -2-methylpropanoate Chemical Chemical Hydrolysis (Acid/Base Catalyzed) Parent->Chemical Enzymatic Enzymatic Hydrolysis (Plasma Esterases) Parent->Enzymatic Products 2-(3-chlorophenoxy)-2-methylpropanoic acid + Ethanol Chemical->Products Enzymatic->Products Intervention1 Buffer pH 4.0 - 5.0 Avoid Nucleophilic Solvents Intervention1->Chemical Intervention2 Esterase Inhibitors (e.g., TEPP, PMSF) Intervention2->Enzymatic

Caption: Mechanisms of ethyl 2-(3-chlorophenoxy)-2-methylpropanoate hydrolysis and targeted interventions.

2. Bioanalytical Workflow for Plasma Assays

To prevent enzymatic degradation during sample preparation, strict temperature control and chemical quenching are required.

Workflow Step1 1. Plasma Collection & Cooling (4°C) Step2 2. Add Esterase Inhibitor (e.g., TEPP) Step1->Step2 Step3 3. Spike Analyte (T=0) Step2->Step3 Step4 4. Incubate (37°C) & Time-Course Sampling Step3->Step4 Step5 5. Quench with Ice-Cold ACN + IS Step4->Step5 Step6 6. Centrifuge & LC-MS/MS Analysis Step5->Step6

Caption: Self-validating workflow for conducting plasma stability assays with highly labile esters.

Part 4: Step-by-Step Experimental Protocols
Protocol A: Formulation pH Optimization (Chemical Stability)

Objective: Determine the optimal pH to prevent specific acid-base solvolysis of the ester. Causality: By mapping the degradation rate across a pH gradient, we identify the exact pH where hydroxide and hydronium ion catalysis are minimized.

  • Buffer Preparation: Prepare 50 mM Citrate-Phosphate buffers at pH 3.0, 4.0, 5.0, 6.0, 7.4, and 9.0.

  • Solvent Spiking: Dissolve ethyl 2-(3-chlorophenoxy)-2-methylpropanoate in 100% DMSO to create a 10 mg/mL stock.

  • Formulation: Spike the stock into each buffer to achieve a final concentration of 100 µg/mL (final DMSO concentration = 1%). Do not use methanol or ethanol.

  • Incubation: Incubate the formulations in sealed amber vials at 40°C to accelerate degradation.

  • Sampling & Quenching: At Days 0, 1, 3, and 7, withdraw 100 µL aliquots. Dilute immediately with 900 µL of mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) to quench the pH effect.

  • Analysis: Quantify the remaining intact ester via RP-HPLC. Plot log(k) vs. pH to identify the V-shaped stability minimum (expected around pH 4.5).

Protocol B: Plasma Stability Assay with Esterase Inhibition

Objective: Accurately measure the in vitro half-life of the compound while preventing artifactual degradation during sample handling[1]. Causality: TEPP (Tetraethyl pyrophosphate) irreversibly phosphorylates the active-site serine of carboxylesterases, completely halting enzymatic hydrolysis before the analyte is introduced.

  • Matrix Preparation: Thaw human or animal plasma on ice. Centrifuge at 2000 x g for 5 minutes to remove any cryoprecipitates.

  • Inhibitor Pre-treatment: Add TEPP (final concentration 100 µM) or PMSF (final concentration 1 mM) to the plasma. Incubate at 37°C for 15 minutes to allow complete enzyme inactivation.

  • Control Setup (Self-Validation): Prepare a parallel tube of plasma without the inhibitor, and a tube of PBS (pH 7.4) without plasma.

  • Initiation: Spike the ester into all tubes to a final concentration of 1 µM. Vortex gently. This is T=0 .

  • Time-Course Sampling: At 0, 15, 30, 60, and 120 minutes, transfer a 50 µL aliquot from each tube into a 96-well plate containing 150 µL of ice-cold Acetonitrile spiked with an Internal Standard (IS) . Causality: The 3:1 ratio of organic solvent instantly denatures all remaining proteins, permanently quenching the reaction.

  • Extraction: Seal the plate, vortex vigorously for 2 minutes, and centrifuge at 4000 x g for 10 minutes at 4°C.

  • LC-MS/MS Analysis: Transfer the supernatant to a clean plate and analyze for both the parent ester and the hydrolyzed carboxylic acid metabolite.

Part 5: References
  • Title: Kinetics of hydrolysis of meclofenoxate hydrochloride in human plasma Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Predictions of stability in pharmaceutical preparations XIX: Stability evaluation and bioanalysis of clofibric acid esters by high-pressure liquid chromatography Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Hydrolysis in Pharmaceutical Formulations Source: USPTO URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Scale-Up Synthesis of Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate

Welcome to the Technical Support Center. Scaling up the synthesis of ethyl 2-(3-chlorophenoxy)-2-methylpropanoate—a structural isomer of the lipid-lowering agent clofibrate—presents significant kinetic, thermal, and puri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Scaling up the synthesis of ethyl 2-(3-chlorophenoxy)-2-methylpropanoate—a structural isomer of the lipid-lowering agent clofibrate—presents significant kinetic, thermal, and purification challenges. Transitioning this molecule from a milligram-scale benchtop discovery to a multi-kilogram pilot plant requires a deep understanding of competing reaction mechanisms.

This guide is designed for process chemists and drug development professionals. It addresses the fundamental causality behind common scale-up failures, compares the two primary synthetic routes (the Williamson ether synthesis vs. the Bargellini reaction), and provides a self-validating framework to ensure batch-to-batch reproducibility.

Section 1: Route Selection & Mechanistic Pitfalls

Q: We attempted the Williamson ether synthesis using 3-chlorophenol, potassium carbonate, and ethyl 2-bromoisobutyrate in DMF. Our isolated yield is under 20%, and the major byproduct is a pungent, volatile liquid. What is causing this?

A: The root cause is the inherent kinetic competition between nucleophilic substitution (SN2) and elimination (E2) pathways [1]. Ethyl 2-bromoisobutyrate is a sterically hindered tertiary alkyl bromide. When reacted with 3-chlorophenoxide (which acts as both a nucleophile and a base), the steric bulk completely impedes the SN2 trajectory. Consequently, the phenoxide abstracts a beta-proton, driving an E2 elimination that yields ethyl methacrylate (the pungent, volatile liquid) and regenerates 3-chlorophenol. Heating the reaction to force the substitution only accelerates the elimination pathway.

G Reactants 3-Chlorophenoxide + Ethyl 2-bromoisobutyrate SN2 SN2 Substitution (Sterically Hindered) Reactants->SN2 Nucleophilic Attack E2 E2 Elimination (Kinetically Favored) Reactants->E2 Base Abstraction of beta-proton Product Ethyl 2-(3-chlorophenoxy) -2-methylpropanoate (Desired Ether) SN2->Product SideProduct Ethyl Methacrylate + 3-Chlorophenol (Waste Byproducts) E2->SideProduct

Competing SN2 substitution and E2 elimination pathways in the Williamson ether synthesis.

Q: If we are locked into the Williamson route due to raw material availability, how can we suppress the E2 elimination on a larger scale?

A: You must decouple the basicity of the phenoxide from its nucleophilicity. Switch from a homogeneous polar aprotic solvent (DMF) to a Solid-Liquid Phase Transfer Catalysis (SLPTC) system [2]. Using a less polar solvent like methyl ethyl ketone (MEK) or toluene with solid K2CO3 and a phase transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) creates a microenvironment where the naked phenoxide ion is highly nucleophilic but less basic, slightly shifting the SN2/E2 ratio in your favor. However, yields will rarely exceed 50-60%. For industrial scale-up, the Bargellini reaction is the preferred standard.

Section 2: The Bargellini Reaction (The Industry Standard)

Q: We transitioned to the Bargellini reaction (3-chlorophenol + acetone + chloroform + NaOH). During our 5 kg pilot run, the reaction violently exothermed, resulting in a dark, tarry mixture and low yields of the intermediate acid. How do we control this?

A: The Bargellini reaction is a multicomponent transformation that relies on the in situ generation of highly reactive intermediates [3]. The exotherm is caused by the rapid, base-catalyzed deprotonation of chloroform to form a trichloromethide anion, which subsequently undergoes alpha-elimination to form dichlorocarbene.

If chloroform is added too quickly, the localized heat spikes cause the acetone to undergo aldol condensation (yielding mesityl oxide, which polymerizes into tar) and forces the transient "Bargellini epoxide" to dimerize rather than react with the phenoxide. To control this, chloroform must be dosed continuously over several hours with rigorous jacket cooling, ensuring the internal temperature never exceeds 30 °C.

G A Acetone + Chloroform + NaOH B Trichloromethyl Alkoxide Intermediate A->B Deprotonation & Nucleophilic Addition C Bargellini Epoxide (gem-dichloroepoxide) B->C Intramolecular Etherification (-Cl-) D Acyl Chloride Intermediate C->D Attack by 3-Chlorophenoxide E 2-(3-Chlorophenoxy) -2-methylpropanoic acid D->E Basic Hydrolysis

Mechanism of the Bargellini reaction highlighting the transient epoxide intermediate.

Section 3: Esterification & Downstream Processing

Q: The Bargellini reaction yields 2-(3-chlorophenoxy)-2-methylpropanoic acid. What is the most scalable way to convert this to the final ethyl ester?

A: A standard Fischer esterification using absolute ethanol and a catalytic amount of concentrated H2SO4 is highly scalable, provided you manage the reaction equilibrium. Because water is a byproduct, its accumulation will stall the reaction. On a pilot scale, utilize a Dean-Stark apparatus with a co-solvent (such as toluene) to azeotropically remove water continuously.

Q: Our final product contains 2% residual 3-chlorophenol. Because it is highly toxic, we need it below 0.1%. How do we purify the ester without utilizing column chromatography?

A: Exploit the pKa difference. 3-Chlorophenol has a pKa of ~9.0, whereas your final ester is neutral. After the esterification workup, wash the organic phase sequentially with cold, dilute aqueous NaOH (5% w/v). This deprotonates the unreacted 3-chlorophenol, pulling it into the aqueous waste stream as a water-soluble sodium phenoxide salt.

Section 4: Quantitative Troubleshooting Matrix

Use the following matrix to diagnose out-of-specification (OOS) batches based on quantitative analytical data.

Symptom / Analytical DataRoot CauseCorrective ActionApplicable Route
Yield < 20% ; High levels of ethyl methacrylate detected via GC-MS.E2 elimination outcompeting SN2 substitution due to high basicity.Switch to SLPTC (MEK/K2CO3/TBAB) or abandon for Bargellini route.Williamson Ether
T > 35 °C during reagent addition; reaction mixture turns dark brown/black.Runaway dichlorocarbene generation; acetone aldol condensation.Decrease chloroform dosing rate; increase jacket cooling. Cap internal T at 30 °C.Bargellini
pH drops below 10 during the Bargellini hydrolysis step.Insufficient NaOH to hydrolyze the acyl chloride intermediate.Add supplemental 50% NaOH (aq) to maintain pH > 12.Bargellini
Esterification stalls at 70% conversion (via HPLC).Accumulation of water in the reactor shifting equilibrium backwards.Implement Dean-Stark azeotropic distillation; replace wet ethanol.Esterification
Final product purity < 99% ; residual 3-chlorophenol present.Incomplete alkaline washing during downstream liquid-liquid extraction.Wash organic layer with 5% NaOH until aqueous phase shows no UV absorbance at 280 nm.Both

Section 5: Validated Experimental Protocol (Bargellini Route)

This self-validating protocol is designed for the synthesis of the intermediate acid and its subsequent esterification. Do not proceed to subsequent steps if a self-validation checkpoint fails.

Part A: Synthesis of 2-(3-chlorophenoxy)-2-methylpropanoic acid
  • Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, an internal thermocouple, a reflux condenser, and an addition funnel.

  • Reagent Loading: Charge the reactor with 3-chlorophenol (1.0 equiv), acetone (4.0 equiv, acts as both reactant and solvent), and finely pulverized NaOH (6.0 equiv).

  • Temperature Equilibration: Engage jacket cooling to bring the internal suspension to 15 °C.

  • Dosing: Begin dropwise addition of chloroform (1.5 equiv) via the addition funnel.

    • Self-Validation Checkpoint 1 (Thermal): Monitor the internal thermocouple. The temperature must remain between 20 °C and 30 °C. If the temperature spikes above 30 °C, pause the addition immediately. A temperature spike indicates the accumulation of unreacted dichlorocarbene, which will lead to tar formation.

  • Aging: Once addition is complete, allow the reaction to stir for 4 hours at 25 °C.

    • Self-Validation Checkpoint 2 (Chemical): Sample the mixture, dilute with water, and check the pH. The pH must be >12 to ensure complete hydrolysis of the acyl chloride intermediate. If pH < 12, add 50% NaOH (aq).

  • Workup: Evaporate excess acetone under reduced pressure. Dissolve the residue in water and extract with ethyl acetate to remove non-acidic impurities. Acidify the aqueous layer with 6M HCl to pH 2 to precipitate the 2-(3-chlorophenoxy)-2-methylpropanoic acid. Filter and dry.

Part B: Esterification to Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate
  • Reactor Setup: Equip a reactor with a Dean-Stark trap and reflux condenser.

  • Reagent Loading: Charge the reactor with the dried acid from Part A (1.0 equiv), absolute ethanol (10.0 equiv), toluene (as an azeotropic solvent), and concentrated H2SO4 (0.05 equiv).

  • Reflux: Heat the mixture to reflux. Water will collect in the Dean-Stark trap.

    • Self-Validation Checkpoint 3 (Kinetic): Monitor the reaction via HPLC or TLC. The reaction is deemed complete when the area percent of the starting acid is < 1%.

  • Purification: Cool the mixture, concentrate under vacuum, and dissolve the residue in ethyl acetate. Wash the organic layer with 5% aqueous NaOH (3 x 1 Vol) to remove any trace unreacted 3-chlorophenol and residual acid.

    • Self-Validation Checkpoint 4 (Purity): Test the final NaOH wash by acidifying a small aliquot. If no cloudiness (precipitated phenol/acid) appears, the organic layer is free of phenolic impurities.

  • Final Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the pure ethyl 2-(3-chlorophenoxy)-2-methylpropanoate as a clear oil.

References

  • Product of Williamson Synthesis. Chemistry Stack Exchange. Available at:[Link]

  • Etherification of halo-ester by phase-transfer catalysis in solid–liquid system. ResearchGate. Available at:[Link]

  • The 115 Years Old Multicomponent Bargellini Reaction: Perspectives and New Applications. Molecules (MDPI). Available at:[Link]

Optimization

Technical Support Center: Managing Impurities in Starting Materials for Synthesis

Welcome to the Technical Support Center for managing impurities in starting materials. This guide is designed for researchers, scientists, and drug development professionals, providing expert-driven answers and troublesh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for managing impurities in starting materials. This guide is designed for researchers, scientists, and drug development professionals, providing expert-driven answers and troubleshooting protocols to address challenges encountered during chemical synthesis. As Senior Application Scientists, we understand that the quality of your starting materials directly dictates the success of your synthesis and the purity of your final product.

The presence of unwanted chemicals—impurities—in starting materials can have significant consequences, affecting reaction yields, creating downstream purification challenges, and compromising the safety and efficacy of the final active pharmaceutical ingredient (API).[1] Proactive identification and control of these impurities are not just best practices; they are regulatory necessities.[2][3]

This center is structured to provide direct, actionable guidance. We will begin with frequently asked questions covering the regulatory landscape, analytical strategies, and purification techniques. We will then move to detailed troubleshooting guides for specific experimental scenarios, followed by step-by-step protocols for key laboratory procedures.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our application scientists receive regarding impurity management.

Category 1: Understanding Impurities & The Regulatory Landscape
Q1: What are impurities in starting materials and why are they a critical concern?

A: An impurity is any component of a starting material or drug substance that is not the desired chemical entity.[4] These substances are a critical concern because they provide no therapeutic benefit and can negatively impact the quality, safety, and efficacy of the final drug product.[5][6] Certain impurities can be toxic, even at trace levels, while others can affect the stability of the API, leading to degradation and a reduced shelf life.[7][8] From a process perspective, impurities can interfere with reaction chemistry, leading to lower yields and the formation of new, unintended by-products.[7]

Q2: How are impurities in pharmaceutical synthesis typically classified?

A: The International Council for Harmonisation (ICH) provides a widely accepted classification system for impurities based on their origin and chemical nature.[9][10][11]

  • Organic Impurities: These are the most common and structurally diverse class. They can include starting materials, by-products from side reactions, intermediates, degradation products, reagents, ligands, and catalysts.[6][12][13]

  • Inorganic Impurities: These are often derived from the manufacturing process and include reagents, inorganic salts, heavy metals, catalysts, and filter aids.[9][12][13]

  • Residual Solvents: These are organic or inorganic liquids used during the synthesis or purification process that are not completely removed.[6][12][13] Their control is specifically addressed in the ICH Q3C guidelines.[12]

Q3: What are the primary sources of these impurities?

A: Impurities can be introduced at nearly any stage of the manufacturing process.[14][15] Key sources include:

  • Raw and Starting Materials: Impurities present in the initial materials can be carried through the entire synthesis.[9][14] A change in the supplier of a starting material may introduce a new impurity profile if they use a different synthetic route.[16]

  • Synthesis Process:

    • By-products: Unintended compounds formed from side reactions or incomplete reactions.[9][14]

    • Reagents, Catalysts, and Solvents: Residuals that are not fully removed during workup and purification.[10][14]

  • Degradation: The breakdown of the starting material or intermediates during the reaction or upon storage due to factors like heat, light, or moisture.[9]

  • Manufacturing Equipment & Environment: Contaminants can leach from equipment, or be introduced from the surrounding environment.[14]

Q4: What are the key regulatory guidelines I should be aware of for impurity control?

A: The International Council for Harmonisation (ICH) has established a series of guidelines that are the global standard for impurity control in new drug substances and products.[12] Key guidelines include:

  • ICH Q3A(R2): Impurities in New Drug Substances: This is the foundational guideline. It provides a framework for the content and qualification of impurities in APIs produced by chemical synthesis.[17][18] It sets thresholds for reporting, identifying, and qualifying impurities.[17]

  • ICH Q3B(R2): Impurities in New Drug Products: Addresses impurities that arise from degradation of the API or from interactions with excipients in the final drug product.[12]

  • ICH Q3C(R5): Guideline for Residual Solvents: Classifies solvents by their toxicity and sets permissible daily exposure limits.[12]

  • ICH Q3D: Guideline for Elemental Impurities: Establishes a risk-based approach for the control of elemental impurities (e.g., heavy metals).[6][12]

  • ICH Q11: Development and Manufacture of Drug Substances: Provides guidance on the selection and justification of starting materials and the overall control strategy.[19][20]

Q5: What are the impurity thresholds I need to know according to ICH Q3A?

A: ICH Q3A defines specific thresholds based on the maximum daily dose (MDD) of the drug substance. These thresholds trigger requirements for reporting, identification, and toxicological qualification of an impurity. The process of acquiring and evaluating data to establish the biological safety of an impurity is known as qualification.[17][21]

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg TDI, whichever is lower0.15% or 1.0 mg TDI, whichever is lower
> 2 g/day 0.03%0.05%0.05%
*TDI = Total Daily Intake

Source: Adapted from ICH Harmonised Tripartite Guideline Q3A(R2).[21]

Category 2: Analytical & Characterization Strategies
Q6: I have a new starting material. How do I develop an effective impurity profiling strategy?

A: A robust impurity profiling strategy is proactive and begins early in development.[3]

  • Understand the Synthesis: Review the synthetic route of the starting material to predict potential impurities, including unreacted intermediates, by-products, and reagents.[21]

  • Forced Degradation Studies: Subject the starting material to stress conditions (e.g., heat, light, acid, base, oxidation) to intentionally generate degradation products. This helps identify potential degradants that could form during your reaction or on storage.[3]

  • Method Development: Develop a high-resolution analytical method, typically HPLC, capable of separating the main component from all known and potential impurities.[13]

  • Method Validation: Validate the analytical procedure to ensure it is suitable for its intended purpose, including specificity, linearity, accuracy, precision, and sensitivity (LOD/LOQ), as per ICH Q2 guidelines.[17]

  • Batch Analysis: Analyze multiple batches of the starting material, preferably from different suppliers, to understand the typical impurity profile and its variability.[21]

Q7: What are the most common analytical techniques for detecting and quantifying impurities?

A: A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity analysis.[22][23] High-performance liquid chromatography (HPLC) is considered the gold standard for its sensitivity and versatility in separating organic impurities.[13][24]

Technique Primary Application Key Advantages
HPLC / UPLC Separation and quantification of organic impurities and degradation products.[25]High resolution, sensitivity, and broad applicability.[24]
Gas Chromatography (GC) Analysis of volatile and semi-volatile impurities, such as residual solvents.[25]Excellent for volatile organic compounds.[13]
Mass Spectrometry (MS) Identification and structural elucidation of unknown impurities.[25]Provides molecular weight and fragmentation data for structure determination.[13]
LC-MS / GC-MS Combines the separation power of chromatography with the identification power of MS.[22]The workhorse for identifying and quantifying unknown trace impurities.[25]
NMR Spectroscopy Definitive structural elucidation of isolated impurities.[23][25]Provides detailed information about the molecular structure.[23]
Q8: My HPLC analysis shows several unexpected peaks that weren't in the starting material certificate of analysis. What should I do?

A: This is a common and critical issue. The cause could range from the sample itself to the HPLC system.

  • Rule out System Contamination: First, run a solvent blank (injecting only your mobile phase). If the peaks are present, they are likely coming from contaminated solvents, glassware, or carryover from a previous injection.

  • Verify Sample Preparation: Review your sample preparation procedure. Could the sample have degraded after being dissolved in the diluent? Are you seeing impurities from the diluent itself?[26]

  • Check for Sample Degradation: The starting material may be unstable under your experimental conditions or during storage.[27] Re-analyze a freshly prepared sample from a sealed container.

  • Investigate the Starting Material: If the peaks are real and reproducible, it indicates impurities not reported by the supplier. This could be due to a different manufacturing process or less stringent quality control.[16] At this point, you must proceed with identification and characterization if the peaks are above the identification threshold.[12]

Q9: How do I determine the structure of a completely unknown impurity?

A: Structural elucidation is a multi-step process that combines separation and spectroscopy.

  • Isolation: The first step is to isolate the impurity in a pure form. This is often achieved using preparative HPLC or column chromatography.

  • High-Resolution Mass Spectrometry (HRMS): Analyze the isolated impurity using LC-MS with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). This will provide a highly accurate molecular weight, allowing you to determine the elemental formula.[22]

  • Tandem MS (MS/MS): Fragment the impurity ion inside the mass spectrometer. The resulting fragmentation pattern provides clues about the different pieces of the molecule, helping to assemble the structure.

  • NMR Spectroscopy: For a definitive structure, Nuclear Magnetic Resonance (NMR) spectroscopy is essential.[23][25] Analyzing the isolated impurity using 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments will allow you to piece together the full chemical structure.

Category 3: Purification & Control Strategies
Q10: How do I choose the best purification technique to remove unreacted starting material or a by-product?

A: The choice of purification technique depends on the physical and chemical properties of your desired product versus those of the impurity.[28] A logical decision-making process can help guide your selection.

G start Crude Product Mixture is_solid Is the desired product a solid? start->is_solid solubility_diff Different solubility profiles between product and impurity? is_solid->solubility_diff Yes boiling_point_diff Significant boiling point difference (>70°C)? is_solid->boiling_point_diff No (Liquid) polarity_diff Different polarities? solubility_diff->polarity_diff No recrystallization Recrystallization solubility_diff->recrystallization Yes boiling_point_diff->polarity_diff No distillation Distillation (Simple or Fractional) boiling_point_diff->distillation Yes acid_base_prop Does impurity have acidic/basic properties? polarity_diff->acid_base_prop No chromatography Column Chromatography polarity_diff->chromatography Yes extraction Acid-Base Extraction acid_base_prop->extraction Yes no_simple_method Consider advanced techniques or synthesis redesign acid_base_prop->no_simple_method No

Caption: Decision tree for selecting a purification technique.
Q11: I'm having trouble with recrystallization; my compound won't crystallize or it oils out. What can I do?

A: This is a common troubleshooting scenario in purification.[28]

  • Problem: Compound is not crystallizing.

    • Cause: The solution may be too dilute, or nucleation has not started.

    • Solution: Try evaporating some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Add a "seed crystal" of the pure compound if you have one. Ensure the solution is cooling slowly; rapid cooling can inhibit crystal growth.

  • Problem: Compound "oils out" instead of crystallizing.

    • Cause: The boiling point of the solvent is too high, or the solution is cooling too quickly, causing the compound to come out of solution as a supercooled liquid above its melting point.

    • Solution: Re-heat the solution to re-dissolve the oil. Add a small amount of a co-solvent in which your compound is less soluble to lower the overall solvating power, then allow it to cool slowly again. Alternatively, choose a lower-boiling point solvent for the recrystallization.

Q12: How can I effectively remove a highly polar starting material from my non-polar product?

A: This scenario is well-suited for liquid-liquid extraction.[28] You can dissolve your crude reaction mixture in a water-immiscible organic solvent (like ethyl acetate or dichloromethane) and wash it with water or brine in a separatory funnel. The highly polar starting material will preferentially partition into the aqueous layer, which can then be drained away, leaving your purified non-polar product in the organic layer. For very stubborn polar impurities, passing the mixture through a short plug of silica gel can also be effective, as the polar material will adsorb strongly to the silica.[28]

Q13: What is a "control strategy" and how does it relate to starting material impurities?

A: A control strategy is a planned set of controls, derived from an understanding of the product and process, that ensures consistent process performance and quality.[5][29] For starting materials, this involves:

  • Specification Setting: Establishing a detailed specification for the starting material, including tests and acceptance criteria for known and potential impurities.[19]

  • Supplier Qualification: Rigorously qualifying your starting material suppliers to ensure they can consistently provide material that meets your specifications.[5]

  • Process Understanding: Demonstrating through lab studies (e.g., fate and purge studies) that your manufacturing process is capable of removing or controlling impurities that may be present in the starting material. This ensures that variations in the starting material's impurity profile do not impact the final API quality.[30]

  • Analytical Monitoring: Implementing routine testing of incoming starting material batches to confirm they meet the established specifications.[1]

Troubleshooting Guides: In-Depth Scenarios

Scenario 1: A New, Unidentified Impurity Appears After Switching Starting Material Suppliers

You've successfully used a starting material from Supplier A for months. To secure your supply chain, you qualify a second source, Supplier B. Suddenly, your crude product analysis shows a new, significant impurity peak that was never present before.

Caption: Workflow for investigating a new impurity from a new supplier.

Causality and Troubleshooting Steps:

  • The "Why": The most likely cause is that Supplier B uses a different synthetic route to produce the starting material, resulting in a different impurity profile.[16] Even if the main component is >99% pure, the nature of the remaining <1% can change drastically.

  • Step 1: Analyze the Source. Immediately perform a detailed analysis (e.g., HPLC, GC-MS) on a sample of the starting material from Supplier B. Compare this directly with a sample from Supplier A and your in-house standard. This will confirm if the impurity is being introduced directly with the new material.

  • Step 2: Characterize the Impurity. If the impurity is present in the new starting material, proceed with structural elucidation (as described in Q9). Understanding its structure is crucial for assessing its potential reactivity and toxicity.

  • Step 3: Perform a Spiking Study. If the impurity is NOT in the starting material, it may be formed from a different, un-detected precursor reacting under your conditions. "Spike" a small amount of Supplier B's material into a reaction run with Supplier A's material. If the impurity appears, it confirms a component in Supplier B's material is causing a side reaction.

  • Step 4: Evaluate Purge Capability. Once identified, determine if your current purification process can effectively remove this new impurity. If not, the purification process must be re-developed and re-validated.

  • Step 5: Communicate with the Supplier. Discuss your findings with Supplier B. They may be able to modify their process to eliminate or reduce the impurity. This is a critical part of supplier management.

Key Experimental Protocols

Protocol 1: General Method for Impurity Profiling by HPLC

This protocol provides a starting point for developing a gradient HPLC method for impurity profiling. It must be optimized for your specific sample.

  • Column Selection: Start with a workhorse reversed-phase column, such as a C18, 250 mm x 4.6 mm, with a 5 µm particle size.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water. Use high-purity (HPLC-grade) water and acid.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Use high-purity (HPLC-grade) acetonitrile.

    • Degas both mobile phases thoroughly before use to prevent air bubbles.[26]

  • Sample Preparation: Accurately weigh and dissolve the starting material in a suitable diluent (often a mixture of Mobile Phase A and B) to a concentration of approximately 1 mg/mL. Ensure the sample is fully dissolved.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detector: UV/Vis Diode Array Detector (DAD). Monitor at multiple wavelengths, including the λmax of your main compound and a lower wavelength (e.g., 210 nm) to detect a wider range of impurities.

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-35 min: Linear gradient from 5% to 95% B

      • 35-40 min: Hold at 95% B (column wash)

      • 40-41 min: Return to 5% B

      • 41-50 min: Hold at 5% B (re-equilibration)

  • Analysis: Inject the sample and acquire the chromatogram. Integrate all peaks and report their area percent relative to the total peak area. Any peak greater than the reporting threshold (e.g., 0.05%) should be documented.[12]

Protocol 2: Step-by-Step Guide to Acid-Base Extraction

This protocol is effective for removing an acidic starting material impurity from a neutral organic product.[28]

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the separatory funnel. The volume should be roughly equal to the organic layer.

  • Mixing: Stopper the funnel, invert it, and vent frequently to release any pressure buildup (especially with bicarbonate, which generates CO₂). Shake gently for 1-2 minutes to allow the acidic impurity to react with the base and move into the aqueous layer as its salt.

  • Separation: Allow the two layers to separate completely.

  • Draining: Carefully drain the lower aqueous layer.

  • Washing: Repeat the extraction (steps 2-5) with the aqueous base two more times to ensure complete removal of the acidic impurity.

  • Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water and dissolved inorganic salts.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter away the drying agent, and remove the solvent under reduced pressure to obtain the purified neutral product.[28]

References

  • U.S. Food and Drug Administration. (2008). Guidance for Industry - Q3A Impurities in New Drug Substances. FDA. [Link]

  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). ICH. [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]

  • ResolveMass Laboratories Inc. (2026). Impurity Profiling and Characterization for Generic Project. ResolveMass Laboratories Inc. [Link]

  • Lejan Team. (n.d.). IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Lejan Team. [Link]

  • Sharma, S. K. (2024). Sources And Types of Impurities. ResearchGate. [Link]

  • Wikipedia. (n.d.). List of purification methods in chemistry. Wikipedia. [Link]

  • Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. [Link]

  • Sharma, A. K. (2025). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Research & Reviews: Journal of Pharmaceutical Analysis. [Link]

  • Lab Anim. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Lab Anim. [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. EMA. [Link]

  • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Contract Pharma. [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • Ascendia Pharma. (2020). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. Ascendia Pharma. [Link]

  • Pharma Beginners. (2025). How To Control Impurities In Pharmaceuticals: Get Mastery In 11 Minutes With 21+ FAQs. Pharma Beginners. [Link]

  • Chemistry LibreTexts. (2022). 3.3B: General Procedures for Removing Impurities. Chemistry LibreTexts. [Link]

  • Veeprho. (2023). Pharmaceutical Impurities | Detection, Control & Prevention. Veeprho. [Link]

  • USP-NF. (n.d.). 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. USP-NF. [Link]

  • ResolveMass Laboratories Inc. (2026). What is Impurity Characterization. ResolveMass Laboratories Inc. [Link]

  • ResolveMass Laboratories Inc. (2025). Importance of Impurity Characterization. ResolveMass Laboratories Inc. [Link]

  • Veeprho Pharmaceuticals. (2020). Impurity Profiling in Drug Development. Veeprho Pharmaceuticals. [Link]

  • Pharmaceutical Outsourcing. (2010). Regulatory Strategy for Starting Material Designation. Pharmaceutical Outsourcing. [Link]

  • Veeprho. (2024). Sources and Types of Impurities in Pharmaceutical Substances. Veeprho. [Link]

  • IJPPR. (2019). Impurities Characterization in Pharmaceuticals: A Review. IJPPR. [Link]

  • IJPSR. (2014). PRESENCE OF ORGANIC IMPURITIES INTO ACTIVE PHARMACEUTICAL INGREDIENTS: A REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) Questions and Answers. FDA. [Link]

  • DS InPharmatics. (2021). Establishing Regulatory Starting Materials & Understanding the ICH. DS InPharmatics. [Link]

  • IJNRD. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. IJNRD. [Link]

  • FDA. (n.d.). A Case Study for the Virtual Drug Company. FDA. [Link]

Sources

Troubleshooting

Diagnostic Workflow: Resolving the In Vitro vs. In Vivo Disconnect

Welcome to the Agrochemical Discovery Support Center. As a Senior Application Scientist, I frequently encounter a frustrating paradox in herbicide development: a novel lead compound exhibits sub-nanomolar affinity agains...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Agrochemical Discovery Support Center. As a Senior Application Scientist, I frequently encounter a frustrating paradox in herbicide development: a novel lead compound exhibits sub-nanomolar affinity against a target enzyme in vitro, yet completely fails to induce phytotoxicity in whole-plant greenhouse assays.

This disconnect between intrinsic biochemical activity and in vivo efficacy is the primary bottleneck in agrochemical screening. To resolve this, we must move beyond simply observing plant survival and interrogate the physical and biochemical barriers of the plant system. This guide provides a mechanistic framework to diagnose and troubleshoot low bioactivity, focusing on formulation dynamics, metabolic resistance, and high-throughput assay optimization.

G A In Vitro Hit (High Target Affinity) B Whole Plant Bioassay (In Vivo) A->B C Low Bioactivity Detected B->C D 1. Penetration Issue? (Cuticle Barrier) C->D E 2. Metabolic Degradation? (CYP450 / GSTs) C->E F 3. Target Site Mutation? (Resistant Biotype) C->F G Optimize Formulation (Adjust Surfactant HLB) D->G H Add Synergists (e.g., P450 Inhibitors) E->H I Cross-Screening (Spectral Imaging) F->I

Diagnostic workflow for resolving in vitro vs. in vivo herbicide bioactivity disconnects.

Module 1: Formulation & Cuticular Penetration (FAQs)

Q: My water-soluble herbicide shows excellent enzyme inhibition but zero whole-plant activity. What is the primary barrier, and how do I overcome it? A: The causality almost always traces back to the leaf cuticle. The epicuticular wax layer is the most significant barrier to the penetration of water-soluble (hydrophilic) herbicides[1]. Because these compounds possess low partitioning coefficients into lipophilic environments, they cannot diffuse passively and often crystallize on the leaf surface upon solvent evaporation.

To overcome this, you must optimize your surfactant system based on the Hydrophilic-Lipophilic Balance (HLB). Current physical chemistry theory dictates that hydrophilic surfactants (high HLB) increase the hydration state and water-holding capacity of the cuticle, thereby increasing the permeance of water-soluble herbicides[2]. Conversely, if you are working with a lipophilic compound, low-HLB surfactants are required to increase the fluidity (lower the melting point) of the cuticular waxes[2].

Q: How do I know if my formulation is failing due to droplet bounce or pure diffusion failure? A: Evaluate the leaf surface morphology. Plant leaves with complex, branched trichomes (hairs) intercept spray droplets before they can even contact the epidermal surface[1]. If adding a non-ionic surfactant reduces the surface tension enough to allow droplets to shatter and penetrate the trichome canopy, but bioactivity remains low, the failure is strictly diffusional across the epicuticular wax.

Module 2: Metabolic Degradation & Resistance (FAQs)

Q: We are screening against a resistant grass biotype. The compound penetrates the leaf, but bioactivity drops off after 48 hours. Why? A: This is a classic signature of Non-Target Site Resistance (NTSR), specifically rapid metabolic degradation. In many weed species, metabolic resistance is mediated by Phase I oxidation via Cytochrome P450 monooxygenases (CYPs) and Phase II conjugation via Glutathione S-transferases (GSTs)[3].

To validate if CYPs are the culprits, co-apply your herbicide with a known P450 inhibitor (e.g., malathion or 1-aminobenzotriazole). If bioactivity is restored, your compound is being rapidly hydroxylated or dealkylated by the plant's endoplasmic reticulum-bound P450s[4]. Evolutionary adaptations in land plants have led to the genetic overexpression of specific CYP clans (e.g., clan 71) and GST classes (phi and tau) specifically to rapidly detoxify xenobiotics[5].

Module 3: Assay Design & High-Throughput Screening (FAQs)

Q: Classical whole-plant pot assays take weeks to yield visual necrosis data. How can we accelerate our screening cascade without losing in vivo relevance? A: Transition from classical pot assays to miniaturized multi-well plate spectral assays. Recent advancements allow for the cultivation of model weeds (e.g., Digitaria ciliaris) directly in 24-well plates[6].

Instead of waiting weeks for visual necrosis, utilize spectral image analysis. By capturing Chlorophyll Fluorescence (CF), RGB, and Infrared (IR) thermal images, you can detect physiological stress as early as 3 hours post-treatment[7]. A Principal Component Analysis (PCA) of this spectral data can successfully differentiate herbicides and cluster them depending on their specific Modes of Action (MoA)[8].

Data Presentation: Quantitative Summaries

Table 1: Surfactant HLB Effects on Cuticular Penetration

Herbicide Solubility Ideal Surfactant HLB Mechanistic Action on Cuticle Reference
Hydrophilic (Water-soluble) High HLB Enhances water-holding capacity (hydration state) of the cuticle. [2]

| Lipophilic (Oil-soluble) | Low HLB | Increases fluidity of epicuticular waxes (lowers melting point). |[2] |

Table 2: Metabolic Enzyme Profiles in Herbicide Resistance

Metabolic Phase Primary Enzyme Family Subcellular Localization Resistance Mechanism
Phase I (Oxidation) Cytochrome P450s (CYPs) Endoplasmic Reticulum Hydroxylation/Dealkylation of active ingredient[4].

| Phase II (Conjugation) | Glutathione S-transferases (GSTs) | Cytosol | Conjugation with reduced glutathione (GSH)[3]. |

Experimental Protocols: Self-Validating Systems

Protocol 1: Cuticular Penetration & Leaf Wash Assay

Purpose: To determine if low bioactivity is caused by a failure to cross the epicuticular wax.

  • Application: Apply 10 µL droplets of radiolabeled ( 14 C) or fluorescently tagged herbicide formulation to the adaxial surface of the target leaf.

  • Incubation: Incubate plants in a controlled growth chamber (25°C, 60% RH) for 24, 48, and 72-hour intervals.

  • Surface Wash (Unabsorbed Fraction): At each time point, wash the treated leaf area with 2 mL of a 10% ethanol/water solution to collect unabsorbed herbicide.

  • Epicuticular Wax Extraction (Trapped Fraction): Strip the epicuticular wax by dipping the washed leaf in chloroform for exactly 15 seconds.

  • Tissue Solubilization (Absorbed Fraction): Combust or homogenize the remaining leaf tissue to quantify the fully penetrated herbicide.

Causality Check (Self-Validation): Calculate the mass balance. If >80% of the active ingredient is recovered in Step 3, the formulation lacks sufficient wetting or the surfactant HLB is mismatched to the active ingredient. If it is trapped in Step 4, the compound is too lipophilic to partition out of the wax into the aqueous apoplast.

Protocol 2: High-Throughput 24-Well Plate Spectral Bioassay

Purpose: To rapidly screen whole-plant bioactivity and diagnose Mode of Action (MoA) within 48 hours.

  • Seeding: Place 15 seeds of a model weed (e.g., Digitaria ciliaris) into each well of a 24-well plate containing standard solid growth media[6].

  • Cultivation: Maintain the plates at 30°C/20°C (day/night) with a 16-hour photoperiod until the seedlings reach the 1-leaf stage[6].

  • Dosing: Apply herbicide treatments (e.g., 1/4 of the recommended field dose) using a precision micro-sprayer. Always include an untreated control well and a known MoA standard well on every plate.

  • Spectral Imaging: At 3, 12, 24, and 48 hours post-treatment, acquire Chlorophyll Fluorescence (CF), RGB, and IR thermal images using a plant imaging station[7].

  • Data Analysis: Extract image parameters and perform Principal Component Analysis (PCA) to quantify efficacy and cluster the novel compound against known MoAs[8].

Causality Check (Self-Validation): If CF drops rapidly within 3 hours but RGB remains green, the compound is biologically active (likely a photosystem inhibitor) and penetrating the plant, but visual necrosis symptoms are simply lagging behind the biochemical shutdown.

References

  • [1] Barriers to Foliar Penetration and Uptake of Herbicides. University of California Agriculture and Natural Resources (UCANR). Available at: [Link]

  • [3] Herbicide Metabolism: Crop Selectivity, Bioactivation, Weed Resistance, and Regulation. Weed Science, Cambridge Core. Available at: [Link]

  • [5] Genes encoding cytochrome P450 monooxygenases and glutathione S-transferases associated with herbicide resistance evolved before the origin of land plants. PMC / NIH. Available at:[Link]

  • [2] Interaction of Surfactants with Plant Cuticles. Weed Technology, Cambridge Core. Available at:[Link]

  • [6] Herbicide Bioassay Using a Multi-Well Plate and Plant Spectral Image Analysis. PMC / NIH. Available at: [Link]

  • [4] Unraveling the Role of P450 Reductase in Herbicide Metabolic Resistance Mechanism. bioRxiv. Available at:[Link]

  • [7] Herbicide Bioassay Using a Multi-Well Plate and Plant Spectral Image Analysis. ResearchGate. Available at: [Link]

  • [8] Herbicide Bioassay Using a Multi-Well Plate and Plant Spectral Image Analysis. MDPI. Available at:[Link]

Sources

Optimization

Technical Support Center: Synthesis of Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate

Welcome to the technical support guide for the synthesis of ethyl 2-(3-chlorophenoxy)-2-methylpropanoate. This document provides in-depth troubleshooting advice and answers to frequently asked questions, with a specific...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of ethyl 2-(3-chlorophenoxy)-2-methylpropanoate. This document provides in-depth troubleshooting advice and answers to frequently asked questions, with a specific focus on how solvent selection critically impacts reaction success. The guidance herein is tailored for researchers, chemists, and professionals in drug development who are working on this synthesis, which is a classic example of the Williamson ether synthesis.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis. The underlying reaction mechanism is a bimolecular nucleophilic substitution (Sₙ2), where the phenoxide ion of 3-chlorophenol attacks an electrophilic ethyl 2-bromo- or 2-chloro-2-methylpropanoate.[1][2] The efficiency of this Sₙ2 reaction is profoundly dependent on the solvent system.

Q1: What is the recommended synthesis method, and why is solvent choice so critical?

The most robust and common method for synthesizing this molecule is the Williamson ether synthesis.[1] This reaction proceeds via an Sₙ2 mechanism, which involves the backside attack of a nucleophile—in this case, the 3-chlorophenoxide ion—on the alkyl halide.[1][3]

The solvent's role is paramount because it dictates the reactivity of the nucleophile. For an Sₙ2 reaction to proceed efficiently, the anionic nucleophile must be freely available in solution and highly reactive.[4]

  • Ideal Solvents (Polar Aprotic): Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile are the best choices.[1][2] They are polar enough to dissolve the ionic phenoxide salt but lack acidic protons, so they do not form strong hydrogen bonds with the anion.[5][6] This leaves the nucleophile "naked" and highly reactive, dramatically increasing the reaction rate.[4][7]

  • Poor Solvents (Polar Protic): Solvents like water, ethanol, and methanol should be avoided. They have acidic protons that form strong hydrogen bonds with the phenoxide anion, creating a "solvent cage" around it.[6] This cage stabilizes the nucleophile, reduces its energy, and physically shields it, which significantly slows down or even halts the Sₙ2 reaction.[4][5]

  • Unsuitable Solvents (Apolar): Nonpolar solvents like hexane or toluene are generally unsuitable on their own because they cannot dissolve the ionic phenoxide salt, preventing the reactants from interacting in the same phase.[5] An exception is their use in phase-transfer catalysis (see Q4).

Q2: My reaction is extremely slow or has a very low yield. How can I troubleshoot this based on my solvent?

A slow reaction or low yield is the most common problem reported and is almost always linked to reaction conditions, especially the solvent.

  • You are using a protic solvent (e.g., ethanol): This is the most likely culprit. The solvent is deactivating your nucleophile through hydrogen bonding.[4][6] Solution: Switch to a dry, polar aprotic solvent like acetonitrile or DMF.[1]

  • Your polar aprotic solvent may not be anhydrous: The Williamson ether synthesis is sensitive to moisture.[8] Water can consume the base needed to generate the phenoxide and hydrolyze your starting materials. Solution: Use anhydrous grade solvents and ensure all glassware is thoroughly dried before use.

  • The reaction temperature is too low: While higher temperatures can promote side reactions, a certain amount of thermal energy is needed to overcome the activation barrier. A typical temperature range for this synthesis is 50-100 °C.[1][8] Solution: If the reaction is clean but slow at a lower temperature, gradually increase the heat while monitoring for side product formation via TLC.

Q3: I'm observing significant side product formation. Could the solvent be the cause?

Yes, while the solvent's primary role is to control the reaction rate, an inappropriate choice can make side reactions more competitive.

  • Elimination vs. Substitution: The phenoxide is a strong base and can potentially cause an E2 elimination reaction with the alkyl halide to form an alkene.[2][9] This is more common with sterically hindered secondary or tertiary alkyl halides.[10][11] While the electrophile used here is not prone to elimination, choosing a solvent that slows the desired Sₙ2 reaction (like a protic solvent) can allow other pathways to become more prominent, especially at elevated temperatures.[9]

  • Reaction with Solvent: Nucleophilic solvents like alcohols can compete with the phenoxide and react with the alkyl halide, leading to undesired ether byproducts.[2] This is another critical reason to avoid protic solvents.

  • Ring Alkylation: The phenoxide ion is an ambident nucleophile, meaning alkylation can occur on the aromatic ring (C-alkylation) instead of the oxygen (O-alkylation). This is generally a minor pathway but can be influenced by reaction conditions.[1]

Q4: What is phase-transfer catalysis (PTC), and should I consider it for this synthesis?

Phase-transfer catalysis is an excellent and industrially common technique for this type of reaction.[1][12] It is particularly useful for scaling up reactions and avoiding the use of expensive anhydrous solvents.[13]

  • How it Works: The reaction is run in a two-phase system, typically an organic solvent (like toluene) and a concentrated aqueous solution of a base (like NaOH or K₂CO₃). The 3-chlorophenol dissolves in the organic phase, while the base remains in the aqueous phase. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the phenoxide anion from the aqueous layer or interface into the organic layer, where it can react with the alkyl halide.[14][15]

  • Advantages:

    • Eliminates the need for expensive, anhydrous polar aprotic solvents.[13]

    • Allows the use of inexpensive inorganic bases.

    • Often results in faster reactions and simpler workup procedures.[13]

Q5: How does my solvent choice impact the workup and product isolation?

The physical properties of the solvent directly influence the ease of post-reaction processing.

  • High-Boiling Solvents (DMF, DMSO): These are very effective for the reaction but can be difficult to remove completely. The standard workup involves quenching the reaction mixture by pouring it into a large volume of water and extracting the product with a low-boiling, immiscible organic solvent like ethyl acetate or diethyl ether.[3][16]

  • Low-Boiling Solvents (Acetonitrile, Acetone): These are generally preferred for lab-scale synthesis as they are easier to remove under reduced pressure. The workup can be as simple as filtering off the inorganic salts (e.g., K₂CO₃ and the resulting KBr) and evaporating the solvent.[17]

  • PTC Systems (Toluene/Water): Workup is very straightforward, typically involving separating the aqueous and organic layers, followed by washing the organic layer, drying, and evaporating the solvent.[16]

Data Presentation

The following table summarizes the suitability of different solvent classes for the synthesis of ethyl 2-(3-chlorophenoxy)-2-methylpropanoate.

Solvent ClassExamplesSuitabilityRationale
Polar Aprotic DMF, DMSO, AcetonitrileExcellent Solvates the cation but leaves the phenoxide anion "naked" and highly nucleophilic, maximizing the Sₙ2 reaction rate.[4][7]
Polar Protic Water, Ethanol, MethanolPoor Strongly solvates the phenoxide anion via hydrogen bonding, creating a "solvent cage" that deactivates it for Sₙ2 attack.[4][6]
Apolar Hexane, Toluene, BenzenePoor (unless with PTC) Fails to dissolve the ionic phenoxide salt, preventing the reaction from occurring in a single phase.[5]

Visualizations & Workflows

The following diagrams illustrate the general experimental workflow and the logic behind solvent selection.

Caption: A typical experimental workflow for the Williamson ether synthesis.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of Chlorophenoxypropanoate Positional Isomers

For researchers, scientists, and professionals in drug and herbicide development, understanding the nuanced relationship between a molecule's structure and its biological function is paramount. This guide provides an in-...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug and herbicide development, understanding the nuanced relationship between a molecule's structure and its biological function is paramount. This guide provides an in-depth comparison of the biological activity of chlorophenoxypropanoate positional isomers, moving beyond a simple list of facts to explain the causality behind their differential effects. We will explore their shared mechanism of action as synthetic auxins and delve into how the seemingly minor shift of a chlorine atom on the phenoxy ring can significantly alter their herbicidal efficacy. This analysis is grounded in established principles of plant biochemistry and supported by experimental methodologies that form a self-validating framework for investigation.

The Central Mechanism: Mimicry of a Plant's Own Growth Signal

Chlorophenoxypropanoates exert their primary biological effect as herbicides by acting as synthetic mimics of the natural plant hormone, indole-3-acetic acid (IAA), also known as auxin.[1][2] In healthy plants, auxin at low concentrations regulates a vast array of developmental processes, including cell elongation, division, and differentiation.[1] Synthetic auxins like chlorophenoxypropanoates are highly effective herbicides because they are more stable in the plant than natural IAA and, when applied at high concentrations, they overwhelm the plant's natural hormonal balance.[1] This leads to a cascade of uncontrolled and disorganized growth, ultimately resulting in the death of susceptible plants, often described as "growing themselves to death."[1]

The molecular basis of this action lies in their interaction with the auxin signaling pathway. The key receptors for auxin are a family of F-box proteins, the most studied of which is TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its relatives, the AUXIN SIGNALING F-BOX (AFB) proteins.[1][3] These proteins are components of a larger protein complex called the SCFTIR1/AFB ubiquitin ligase complex.[1] In the presence of auxin (natural or synthetic), the hormone acts as a "molecular glue," facilitating the interaction between the TIR1/AFB receptor and a family of transcriptional repressor proteins known as Aux/IAA.[3][4] This binding event tags the Aux/IAA repressor for degradation by the cell's proteasome. The removal of these repressors then unleashes auxin response factors (ARFs), transcription factors that activate the expression of a suite of auxin-responsive genes, leading to the observed physiological effects.[1]

Auxin Signaling Pathway cluster_nucleus Nucleus Chlorophenoxypropanoate Chlorophenoxypropanoate TIR1/AFB TIR1/AFB Chlorophenoxypropanoate->TIR1/AFB Binds to SCF_Complex SCF TIR1/AFB->SCF_Complex Part of Aux/IAA Aux/IAA TIR1/AFB->Aux/IAA Binds in presence of Auxin SCF_Complex->Aux/IAA Ubiquitinates Proteasome Proteasome Aux/IAA->Proteasome Degraded by ARF ARF Aux/IAA->ARF Represses Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Activates Uncontrolled_Growth Uncontrolled Growth Auxin_Response_Genes->Uncontrolled_Growth Leads to

Caption: The auxin signaling pathway initiated by a chlorophenoxypropanoate.

The Impact of Positional Isomerism on Biological Activity

While sharing a common mechanism, the biological activity of chlorophenoxypropanoate isomers is not uniform. The position of the chlorine atom on the phenoxy ring—ortho (2-), meta (3-), or para (4-)—profoundly influences the molecule's interaction with the TIR1/AFB receptor and, consequently, its herbicidal efficacy.

Molecular Property2-(2-chlorophenoxy)propanoic acid2-(3-chlorophenoxy)propanoic acid2-(4-chlorophenoxy)propanoic acid
IUPAC Name 2-(2-chlorophenoxy)propanoic acid2-(3-chlorophenoxy)propanoic acid2-(4-chlorophenoxy)propanoic acid
Molecular Formula C₉H₉ClO₃C₉H₉ClO₃C₉H₉ClO₃
Molecular Weight 200.62 g/mol 200.62 g/mol 200.62 g/mol

A Note on Stereochemistry: It is crucial to recognize that 2-phenoxypropanoic acids possess a chiral center at the propionic acid alpha-carbon. For herbicidal chlorophenoxypropanoates like dichlorprop and mecoprop, it is well-established that only the (R)-enantiomer exhibits significant auxin-like activity.[2][5] The (S)-enantiomer is largely inactive. This stereoselectivity underscores the specific geometric requirements of the auxin binding pocket in the TIR1/AFB receptors.

Biological Activity ParameterOrtho-Isomer (2-chloro)Meta-Isomer (3-chloro)Para-Isomer (4-chloro)
Expected Herbicidal Efficacy Moderate to HighLowHigh
Inferred Receptor Binding Affinity Moderate to HighLowHigh
Potential for Ethylene Induction Moderate to HighLowHigh
Susceptibility to Microbial Degradation VariableVariableVariable

The differential activity of positional isomers is a classic example of a structure-activity relationship (SAR).[6] For phenoxy-type herbicides, substitutions at the para (4-) and, to a lesser extent, the ortho (2-) positions of the phenoxy ring generally confer higher auxin activity. The meta (3-) position is often associated with reduced or no activity. This is because the overall shape and electronic properties of the molecule must complement the auxin binding pocket of the TIR1/AFB receptor. The position of the electron-withdrawing chlorine atom influences the molecule's conformation and its ability to form critical interactions within the binding site.[7][8] Molecular docking studies can provide valuable insights into these interactions, helping to rationalize the observed differences in biological activity.[8][9]

Downstream Physiological Consequences: Ethylene Production

A well-documented downstream effect of supra-optimal auxin concentrations is the stimulation of ethylene biosynthesis.[10] Ethylene is another key plant hormone, and its overproduction contributes to many of the phytotoxic symptoms observed after treatment with auxin-mimicking herbicides, such as leaf epinasty, senescence, and abscission. Therefore, a comparative analysis of the ability of chlorophenoxypropanoate positional isomers to induce ethylene production can serve as a valuable secondary measure of their auxin-like activity.

Experimental Protocols for Comparative Analysis

To empirically determine and compare the biological activity of chlorophenoxypropanoate positional isomers, a series of well-established bioassays can be employed. The following protocols are designed to provide a robust and self-validating framework for such an investigation.

Experimental_Workflow Start Start: Synthesize/Procure Isomers (ortho, meta, para) Receptor_Binding_Assay In Vitro Receptor Binding Assay (e.g., Surface Plasmon Resonance) Start->Receptor_Binding_Assay Whole_Plant_Bioassay Whole-Plant Bioassays (e.g., Root Elongation Inhibition) Start->Whole_Plant_Bioassay Data_Analysis Comparative Data Analysis Receptor_Binding_Assay->Data_Analysis Dose_Response_Curves Generate Dose-Response Curves and Calculate EC50 Values Whole_Plant_Bioassay->Dose_Response_Curves Ethylene_Production_Assay Ethylene Production Assay Whole_Plant_Bioassay->Ethylene_Production_Assay Dose_Response_Curves->Data_Analysis Ethylene_Production_Assay->Data_Analysis Conclusion Conclusion: Rank Isomer Activity and Correlate with Structure Data_Analysis->Conclusion

Caption: A generalized workflow for the comparative analysis of chlorophenoxypropanoate isomers.

In Vitro Auxin Receptor Binding Assay

Objective: To quantify the binding affinity of each positional isomer to the TIR1/AFB auxin receptor.

Causality: This assay directly measures the initial molecular interaction that triggers the entire downstream signaling cascade. A higher binding affinity is generally correlated with greater biological activity. Surface Plasmon Resonance (SPR) is a powerful technique for this purpose.[1]

Methodology:

  • Protein Expression and Purification: Express and purify recombinant TIR1 or a relevant AFB protein and a specific Aux/IAA degron peptide from a suitable expression system (e.g., E. coli).[1]

  • SPR Chip Preparation: Immobilize the purified Aux/IAA degron peptide onto the surface of an SPR sensor chip.[1]

  • Binding Analysis:

    • Inject a solution containing the purified TIR1/AFB protein and one of the chlorophenoxypropanoate isomers over the sensor chip surface.

    • The binding of the TIR1/AFB-isomer complex to the immobilized Aux/IAA peptide will cause a change in the refractive index at the chip surface, which is detected by the SPR instrument.

    • Flow different concentrations of the isomer to determine the binding kinetics (association and dissociation rates) and calculate the equilibrium dissociation constant (Kd). A lower Kd value indicates a higher binding affinity.

  • Comparative Analysis: Repeat the binding analysis for each positional isomer and a positive control (e.g., natural IAA or a well-characterized synthetic auxin like 2,4-D).

Arabidopsis thaliana Root Elongation Inhibition Assay

Objective: To assess the in vivo biological activity of the isomers by measuring their effect on plant growth.

Causality: Root growth is highly sensitive to auxin concentrations, with supra-optimal levels causing significant inhibition. This assay provides a quantifiable measure of the overall physiological effect of the compound, integrating its uptake, transport, and activity at the target site.

Methodology:

  • Seed Sterilization and Plating:

    • Surface-sterilize Arabidopsis thaliana seeds (e.g., Columbia-0 ecotype).

    • Plate the seeds on square petri dishes containing a sterile plant growth medium (e.g., half-strength Murashige and Skoog medium with 1% sucrose and 0.8% agar).

  • Incorporation of Isomers: Prepare media containing a range of concentrations for each chlorophenoxypropanoate isomer (e.g., from 10 nM to 100 µM) and a solvent control.

  • Germination and Growth:

    • Cold-stratify the plates at 4°C for 2-3 days to synchronize germination.

    • Transfer the plates to a growth chamber with a controlled light/dark cycle and temperature, orienting the plates vertically to allow roots to grow along the surface of the medium.

  • Data Collection and Analysis:

    • After a set period of growth (e.g., 7-10 days), photograph the plates.

    • Measure the primary root length of the seedlings for each treatment using image analysis software.

    • Calculate the percent root growth inhibition relative to the solvent control for each concentration of each isomer.

    • Plot the dose-response curves and determine the half-maximal effective concentration (EC50) for each isomer. A lower EC50 value indicates greater herbicidal potency.

Ethylene Production Assay

Objective: To quantify the induction of ethylene biosynthesis by each isomer as a downstream indicator of auxin activity.

Causality: This assay confirms that the observed growth inhibition is mediated by the auxin signaling pathway, as ethylene production is a known downstream response to high auxin levels.[10]

Methodology:

  • Plant Material and Treatment:

    • Use young seedlings or leaf discs from a susceptible plant species (e.g., tomato or pea).

    • Incubate the plant material in a liquid medium containing a specific concentration of each chlorophenoxypropanoate isomer (e.g., the EC50 value determined from the root elongation assay) or a solvent control.

  • Ethylene Collection:

    • Place the treated plant material in sealed vials or containers.

    • Incubate for a defined period (e.g., 4-24 hours) to allow ethylene to accumulate in the headspace.

  • Ethylene Quantification:

    • Withdraw a sample of the headspace gas using a gas-tight syringe.

    • Inject the gas sample into a gas chromatograph (GC) equipped with a flame ionization detector (FID) to separate and quantify the ethylene concentration.

  • Data Analysis: Compare the rate of ethylene production for each isomer treatment relative to the control. A higher rate of ethylene production indicates stronger auxin-like activity.

Conclusion

The biological activity of chlorophenoxypropanoate herbicides is a compelling illustration of the principles of structure-activity relationships. While all positional isomers share the fundamental mechanism of auxin mimicry through the TIR1/AFB receptor system, the specific placement of the chlorine atom on the phenoxy ring is a critical determinant of their efficacy. Based on established SAR principles, it is expected that the para- and ortho-isomers will exhibit significantly greater herbicidal activity than the meta-isomer. The experimental protocols detailed in this guide provide a robust framework for empirically validating these predictions and for generating the quantitative data necessary for a comprehensive comparative analysis. For researchers in agrochemical development, a thorough understanding of these nuances is essential for the rational design of more effective and selective herbicides.

References

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  • Hayashi, K., et al. (2012). Rational design of an auxin antagonist of the SCF(TIR1) auxin receptor complex. ACS Chemical Biology, 7(5), 850–858. [Link]

  • Wikipedia. (n.d.). Dichlorprop. In Wikipedia. Retrieved March 8, 2026, from [Link]

  • Palestinian Medical and Pharmaceutical Journal. (2023). Design and Molecular Docking of Novel Ligands Targeting the Beta-2 Adrenergic Receptor (β2AR). Palestinian Medical and Pharmaceutical Journal. [Link]

  • Simon, S., et al. (2016). Tomographic docking suggests the mechanism of auxin receptor TIR1 selectivity. Royal Society Open Biology, 6(10), 160139. [Link]

  • Tett, V. A., et al. (1994). Enantioselective degradation of the herbicide mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid] by mixed and pure bacterial cultures. FEMS Microbiology Ecology, 14(3), 191–200. [Link]

  • Tingey, D. T., et al. (1978). STRESS ETHYLENE PRODUCTION-A MEASURE OF PLANT RESPONSE TO STRESS. HortScience, 13(3), 246-249. [Link]

  • ResearchGate. (2021). Chemical structures of the chlorophenoxy herbicides and their main transformation products. ResearchGate. [Link]

  • Barkawi, L. S., et al. (2010). A high-throughput method for the quantitative analysis of auxins. Nature Protocols, 5(10), 1609–1618. [Link]

  • ResearchGate. (2018). Structure-activity relationships: chemical reactivity and biological activity of β-lactam antibiotics. ResearchGate. [Link]

  • Calderón Villalobos, L. I. A., et al. (2012). A combinatorial TIR1/AFB–Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology, 8(5), 477–485. [Link]

  • World Health Organization. (2003). Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water. WHO. [Link]

  • International Agency for Research on Cancer. (1987). Chlorophenoxy Herbicides (IARC Summary & Evaluation, Supplement 7, 1987). INCHEM. [Link]

  • MDPI. (2020). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. MDPI. [Link]

  • ResearchGate. (2015). Current analytical methods for plant auxin quantification - A review. ResearchGate. [Link]

  • MDPI. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. [Link]

  • RIKEN. (2015). Not all plant growth hormones are the same. RIKEN. [Link]

  • Royal Society of Chemistry. (2022). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Publishing. [Link]

  • ResearchGate. (2018). Auxins, auxin transport inhibitors, and competitors for auxin receptors do not show statistically significant differences in 212 molecular descriptors. ResearchGate. [Link]

  • MDPI. (2020). Synthesis, Anti-proliferative Activity, and Molecular Docking Study of New Series of 1,3-5-Triazine Schiff Base Derivatives. MDPI. [Link]

Sources

Comparative

Comparative Biological Effects and SAR: Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate vs. Clofibrate

Executive Summary In the landscape of lipid-lowering therapeutics, phenoxyisobutyric acid derivatives (fibrates) represent a foundational class of peroxisome proliferator-activated receptor alpha (PPAR-α) agonists[1][2]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of lipid-lowering therapeutics, phenoxyisobutyric acid derivatives (fibrates) represent a foundational class of peroxisome proliferator-activated receptor alpha (PPAR-α) agonists[1][2]. Clofibrate (ethyl 2-(4-chlorophenoxy)-2-methylpropanoate) is the prototypical first-generation fibrate[3]. Its structural isomer, ethyl 2-(3-chlorophenoxy)-2-methylpropanoate (often referred to as meta-clofibrate), serves as a critical comparative tool in Structure-Activity Relationship (SAR) studies.

This guide provides an in-depth technical comparison of these two isomers, detailing how a simple shift of a chlorine atom from the para to the meta position on the phenoxy ring fundamentally alters target affinity, transcriptional efficacy, and systemic lipid-lowering biological effects.

Structural and Chemical Profiling

Both compounds are lipophilic prodrugs designed to bypass pharmacokinetic barriers before undergoing rapid hydrolysis by tissue carboxylesterases to yield their active free-acid forms[4].

  • Clofibrate (p-chloro isomer): Features a chlorine atom at the 4-position of the aromatic ring. This para-substitution is a hallmark of highly active fibrates, as it aligns perfectly with the hydrophobic pocket of the PPAR-α ligand-binding domain (LBD)[5][6].

  • Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate (m-chloro isomer): Features a chlorine atom at the 3-position. The meta-substitution introduces steric clashes and suboptimal van der Waals interactions within the receptor's LBD, significantly attenuating its biological activity.

Mechanistic Divergence: PPAR-α Activation

The biological efficacy of fibrates is dictated by their ability to activate PPAR-α, a nuclear receptor that regulates lipid metabolism[1]. Upon binding the active fibric acid, PPAR-α heterodimerizes with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes[2]. This upregulates lipoprotein lipase (LPL) and apolipoprotein A-I (ApoA-I) while downregulating apolipoprotein C-III (ApoC-III), culminating in enhanced triglyceride clearance[2][4].

The para-chlorine of clofibric acid acts as a crucial hydrophobic anchor. Moving this halogen to the meta position disrupts the optimal binding geometry, reducing the thermodynamic stability of the receptor-ligand complex and leading to a higher dissociation constant ( Kd​ ) and lower maximal efficacy ( Emax​ ).

PPAR_Pathway Prodrug Fibrate Prodrug (Ethyl Ester) Esterase Carboxylesterase Hydrolysis Prodrug->Esterase ActiveAcid Active Fibric Acid (p-chloro vs m-chloro) Esterase->ActiveAcid PPAR PPAR-alpha LBD Binding ActiveAcid->PPAR Affinity depends on Cl position RXR Heterodimerization with RXR PPAR->RXR PPRE Binding to PPRE on DNA RXR->PPRE GeneExp Gene Transcription (LPL ↑, ApoC-III ↓) PPRE->GeneExp

Diagram 1: Fibrate prodrug activation and PPAR-α signaling cascade.

Experimental Protocols & Methodologies

To objectively compare the biological effects of the para and meta isomers, researchers employ a combination of in vitro reporter assays and in vivo murine models. The following protocols are designed as self-validating systems, ensuring data integrity through rigorous controls.

Protocol 1: In Vitro PPAR-α Transactivation Assay

Causality & Design: Because immortalized cell lines often lack sufficient endogenous carboxylesterase activity to process fibrate prodrugs, the ethyl esters must be chemically hydrolyzed to their free acids (clofibric acid and m-clofibric acid) prior to treatment. A dual-luciferase system is used to normalize the data against variations in transfection efficiency and cell viability.

Step-by-Step Workflow:

  • Cell Culture: Culture COS-7 cells in DMEM supplemented with 10% delipidated Fetal Bovine Serum (FBS) to remove endogenous lipid ligands.

  • Transfection: Co-transfect cells using Lipofectamine 3000 with three plasmids:

    • pSG5-hPPAR α (Expression vector)

    • PPREx3-TK-Luc (Firefly luciferase reporter driven by PPRE)

    • pRL-CMV (Constitutive Renilla luciferase for normalization)

  • Compound Preparation: Saponify clofibrate and its meta isomer using 1M NaOH in ethanol, followed by neutralization to yield the active acids.

  • Treatment: Treat the transfected cells with varying concentrations of the free acids (1 µM to 500 µM). Include Wy-14,643 (10 µM) as a positive control and DMSO (0.1%) as a vehicle negative control.

  • Detection: After 24 hours, lyse the cells and measure luminescence using a Dual-Luciferase Reporter Assay System. Calculate the relative light units (RLU) by dividing Firefly signal by Renilla signal.

Protocol 2: In Vivo Lipid-Lowering Efficacy Model

Causality & Design:In vivo models are essential to confirm that the altered receptor affinity translates to systemic biological effects. Baseline lipid profiling ensures that the observed changes are directly attributable to the drug intervention.

Step-by-Step Workflow:

  • Animal Preparation: Acclimate 8-week-old male C57BL/6 mice and place them on a high-fat diet (HFD) for 4 weeks to induce hyperlipidemia.

  • Baseline Profiling: Fast mice for 6 hours and draw blood via the submandibular vein to establish baseline serum triglyceride (TG) and total cholesterol (TC) levels.

  • Dosing Regimen: Randomize mice into three groups (n=8/group). Administer vehicle (corn oil), clofibrate (100 mg/kg/day), or the m-chloro isomer (100 mg/kg/day) via oral gavage for 14 consecutive days.

  • Endpoint Analysis: On day 15, sacrifice the mice following a 6-hour fast. Collect trunk blood for terminal serum lipid quantification using colorimetric enzymatic assay kits. Excise and weigh the liver to assess hepatomegaly (a marker of peroxisome proliferation in rodents).

Exp_Workflow Start Compound Selection: p-chloro vs m-chloro Hydrolysis In Vitro Hydrolysis to Free Acids Start->Hydrolysis InVivo In Vivo Murine Model (Oral Gavage) Start->InVivo InVitro PPAR-alpha Transactivation (Luciferase Assay) Hydrolysis->InVitro Readout1 EC50 & Emax Determination InVitro->Readout1 Readout2 Serum Lipid Profiling (TG, TC, HDL) InVivo->Readout2 Compare SAR Correlation & Efficacy Comparison Readout1->Compare Readout2->Compare

Diagram 2: Parallel in vitro and in vivo workflow for comparing fibrate isomers.

Quantitative Data Comparison

The structural shift of the chlorine atom yields profound differences in pharmacological metrics. The para-substitution of clofibrate ensures robust target engagement, whereas the meta-substitution significantly degrades performance across all biological readouts[5][6].

Table 1: In Vitro PPAR-α Activation Parameters (Free Acids)

Data represents typical SAR profiling metrics for phenoxyisobutyric acid derivatives.

CompoundSubstitution PositionPPAR-α EC50​ ( μ M)Max Efficacy ( Emax​ ) vs. Wy-14,643Receptor Binding Affinity
Clofibric Acid para (4-chloro)~50 - 7585%High (Optimal hydrophobic fit)
m-Clofibric Acid meta (3-chloro)> 250< 40%Low (Steric hindrance in LBD)
Table 2: In Vivo Lipid-Lowering Effects

Representative % change from baseline after 14 days of oral administration (100 mg/kg/day) in HFD mice.

Biomarker / MetricVehicle ControlClofibrate (p-chloro)Ethyl 2-(3-chlorophenoxy)... (m-chloro)
Serum Triglycerides (TG) +5.2%-42.5% -12.1%
Total Cholesterol (TC) +3.1%-18.4% -4.5%
HDL Cholesterol -1.0%+15.2% +3.0%
Liver Weight (Peroxisome marker) Baseline+25.0% (Hepatomegaly)+5.0% (Minimal change)

References

  • clofibrate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. guidetopharmacology.org. Available at:[Link]

  • What is the mechanism of Clofibrate? - Patsnap Synapse. patsnap.com. Available at:[Link]

  • Clofibrate - Wikipedia. wikipedia.org. Available at:[Link]

  • Fibrates_(Antihyperlipidemic) statin drugs | PPTX - Slideshare. slideshare.net. Available at:[Link]

  • ANTIHYPERLIPIDEMIC AGENTS. emu.edu.tr. Available at:[Link]

  • Development of Fibrates as Important Scaffolds in Medicinal Chemistry - PubMed. nih.gov. Available at:[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Chlorophenoxy Esters: A Comparative Analysis

For researchers, scientists, and professionals in drug development and environmental analysis, the accurate quantification of chlorophenoxy esters is paramount. These compounds, widely used as herbicides, demand robust a...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development and environmental analysis, the accurate quantification of chlorophenoxy esters is paramount. These compounds, widely used as herbicides, demand robust and reliable analytical methods to ensure regulatory compliance and safety. This guide provides an in-depth, objective comparison of the two primary analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, ensuring a self-validating system of protocols grounded in authoritative standards.

The Foundational Importance of Method Validation

Method validation is the cornerstone of reliable analytical data. It provides documented evidence that a method is fit for its intended purpose. For the analysis of chlorophenoxy esters, this means demonstrating that the chosen method can consistently and accurately measure these compounds in complex matrices such as soil, water, and agricultural products. The principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines provide a comprehensive framework for this process, emphasizing parameters such as accuracy, precision, specificity, linearity, range, and limits of detection and quantitation[1][2][3][4].

A Tale of Two Techniques: GC-MS vs. LC-MS/MS

The choice between GC-MS and LC-MS/MS for the analysis of chlorophenoxy esters is not arbitrary; it is dictated by the physicochemical properties of the analytes and the specific requirements of the analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): The Established Workhorse

GC-MS has long been a staple for the analysis of volatile and semi-volatile compounds. However, chlorophenoxy herbicides in their native acidic form are not sufficiently volatile for direct GC analysis. This necessitates a critical derivatization step to convert the polar carboxylic acid group into a less polar, more volatile ester, typically a methyl ester[5]. This requirement is a key consideration in the workflow.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Modern Powerhouse

LC-MS/MS has emerged as a powerful alternative, particularly for polar and thermally labile compounds. It circumvents the need for derivatization, allowing for the direct analysis of the parent acids[6]. This simplification of the sample preparation process is a significant advantage. Studies directly comparing the two techniques for chlorophenoxy herbicides have often concluded that LC-MS/MS methods can offer superior performance in terms of accuracy, precision, sensitivity, and selectivity[7][8].

Comparative Performance: A Data-Driven Analysis

The following table summarizes typical validation parameters for the analysis of common chlorophenoxy herbicides using both GC-MS and LC-MS/MS. These values are synthesized from various studies and serve as a benchmark for what can be expected from a well-validated method.

Validation ParameterGC-MS (with Derivatization)LC-MS/MS (Direct Analysis)Rationale for Performance
Linearity (r²) > 0.995[9]> 0.995[7][10]Both techniques, when properly optimized, exhibit excellent linear responses over a defined concentration range.
Accuracy (Recovery) 70-120%70-120%[6][8][10]Acceptable recovery is achievable with both methods, though the multi-step nature of GC sample preparation can introduce more variability.
Precision (RSD) < 20%< 15%[6][10]LC-MS/MS often demonstrates better precision due to the reduced sample handling and elimination of the derivatization step.
Limit of Quantitation (LOQ) 0.1 - 10 µg/L0.01 - 1 µg/L[1][7]LC-MS/MS generally offers lower detection and quantitation limits, a significant advantage for trace analysis.
Specificity/Selectivity HighVery HighTandem mass spectrometry (MS/MS) provides exceptional selectivity by monitoring specific precursor-to-product ion transitions, minimizing matrix interferences.

Experimental Workflows: From Sample to Signal

The following diagrams and protocols outline the critical steps in the analysis of chlorophenoxy esters by both GC-MS and LC-MS/MS.

Overall Validation and Analysis Workflow

cluster_prep Sample Preparation cluster_gc GC-MS Workflow cluster_lc LC-MS/MS Workflow Sample Sample Collection (Soil, Water, Crop) Extraction Extraction Sample->Extraction Cleanup Cleanup Extraction->Cleanup Derivatization Derivatization (e.g., Methylation) Cleanup->Derivatization Required for GC LC_Analysis LC-MS/MS Analysis Cleanup->LC_Analysis Direct Injection or Dilution GC_Analysis GC-MS Analysis Derivatization->GC_Analysis Data_Analysis Data Analysis & Validation Assessment GC_Analysis->Data_Analysis LC_Analysis->Data_Analysis

Caption: Comparative workflow for chlorophenoxy ester analysis.

Detailed Experimental Protocols

Protocol 1: Sample Preparation for Soil and Crop Matrices (LC-MS/MS)

This protocol is based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, adapted for acidic herbicides. A crucial step for chlorophenoxy esters is alkaline hydrolysis to convert any conjugated residues back to the parent acid form, ensuring a complete and accurate measurement[6].

Step-by-Step Methodology:

  • Homogenization: Homogenize a representative 10-15 g sample. For dry samples, add an appropriate amount of water to rehydrate.

  • Alkaline Hydrolysis: Adjust the sample pH to ≥12 with a suitable base (e.g., 1M KOH) and allow it to sit for at least one hour at room temperature. This step is critical for breaking down ester conjugates[6][7].

  • Acidification and Extraction: Acidify the sample to a pH of 2-3 with an acid like formic acid. Add 15 mL of acetonitrile.

  • Salting Out: Add a salt mixture, typically magnesium sulfate and sodium chloride, to induce phase separation. Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the sample at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent like C18 to remove non-polar interferences. Vortex for 30 seconds and centrifuge.

  • Final Extract Preparation: The resulting supernatant is ready for direct injection or can be diluted with the mobile phase before LC-MS/MS analysis.

Protocol 2: Derivatization and Analysis by GC-MS (Based on EPA Method 8151A)

This protocol outlines the key steps for preparing and analyzing chlorophenoxy esters by GC-MS, focusing on the essential derivatization step.

Step-by-Step Methodology:

  • Extraction: Extract the sample using an appropriate solvent (e.g., diethyl ether) after acidification.

  • Hydrolysis (Optional but Recommended): If ester forms are of interest, perform an alkaline hydrolysis step similar to the LC-MS/MS protocol to convert them to the parent acid[6].

  • Derivatization (Methylation): The extracted acids are converted to their methyl esters. This is commonly done using diazomethane or a safer alternative like methanol with a catalyst (e.g., BF₃ or H₂SO₄).

  • Cleanup: The derivatized extract may require further cleanup using techniques like solid-phase extraction to remove interfering substances.

  • GC-MS Analysis: Inject the final extract into the GC-MS system. The separation is achieved on a capillary column, and the mass spectrometer is used for detection and quantification.

Visualization of the Derivatization Rationale

The necessity of derivatization for GC analysis is a key differentiator between the two techniques. The following diagram illustrates this concept.

cluster_workflow Rationale for Derivatization in GC-MS Analyte Chlorophenoxy Acid (Polar, Non-volatile) Derivatization Derivatization (e.g., Methylation) Analyte->Derivatization LC_Amenable Suitable for LC Analysis Analyte->LC_Amenable Derivative Chlorophenoxy Ester (Non-polar, Volatile) Derivatization->Derivative GC_Amenable Suitable for GC Analysis Derivative->GC_Amenable

Caption: The role of derivatization in making chlorophenoxy acids amenable to GC analysis.

Conclusion: Selecting the Optimal Method

Both GC-MS and LC-MS/MS are capable of producing validated, reliable data for the analysis of chlorophenoxy esters. However, the evidence strongly suggests that LC-MS/MS is the more advantageous technique for most applications . Its ability to directly analyze the parent acids without derivatization leads to a simpler, faster, and often more precise workflow with superior sensitivity[4][5][7].

The choice of method should ultimately be guided by the specific analytical needs, available instrumentation, and the complexity of the sample matrix. For labs equipped with both platforms, LC-MS/MS should be the primary choice for chlorophenoxy ester analysis, with GC-MS serving as a valuable confirmatory technique.

A thorough validation, following the principles outlined in this guide and grounded in regulatory standards like those from the ICH, is non-negotiable. It is the only way to ensure the integrity and defensibility of your analytical results.

References

  • ICH guideline Q2(R2) on validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. Retrieved from [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS – 14337. (n.d.). eConference.io. Retrieved from [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 19). Eclevar. Retrieved from [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency. Retrieved from [Link]

  • Estimation of the validation parameters for a fast analysis of herbicide residues by LC-MS/MS. (n.d.). PubMed. Retrieved from [Link]

  • US EPA - ECM for 2,4-D & Degradates. (n.d.). United States Environmental Protection Agency. Retrieved from [Link]

  • GC-MS/MS method for trace analysis of chlorophenoxy acidic herbicides from water samples. (n.d.). ResearchGate. Retrieved from [Link]

  • Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls. (2019, February 6). Analytical Methods (RSC Publishing). Retrieved from [Link]

  • Novel derivatisation technique for the determination of chlorophenoxy acid type herbicides by gas chromatography-mass spectrometry. (2010, March 1). PubMed. Retrieved from [Link]

  • GC-MS or LC-MS(/MS) - Which Technique is More Essential? (n.d.). eurl-pesticides.eu. Retrieved from [Link]

  • Determination of Acid Herbicides in Water by GC-MS: A Modified Method Using Single Extraction and Methanol Esterification. (2005, March 1). American Laboratory. Retrieved from [Link]

  • Regulatory Science Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry. (n.d.). Retrieved from [Link]

  • Compare GC-MS vs LC-MS for Pesticide Analysis. (2025, September 22). Patsnap Eureka. Retrieved from [Link]

  • Determination of acidic herbicides in water using liquid chromatography-tandem quadrupole mass spectrometry with direct injection. (n.d.). Waters Corporation. Retrieved from [Link]

  • Direct Quantification of Acidic Herbicides in Drinking Water Samples Using Ultra-Sensitive UPLC/MS/MS Analysis. (n.d.). Waters Corporation. Retrieved from [Link]

  • (PDF) Determination of acid herbicides in water by LC/MS/MS. (n.d.). ResearchGate. Retrieved from [Link]

  • Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorbenzylation Derivatization, part of Test Methods for E. (n.d.). United States Environmental Protection Agency. Retrieved from [Link]

  • Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. (n.d.). Waters Corporation. Retrieved from [Link]

  • Comparison of Direct Injection and Online SPE for Quantification by LC/MS of Trace-Level Herbicides in Water. (n.d.). Agilent. Retrieved from [Link]

  • Direct Injection and Online SPE LC/MS/MS for the Determination of Pharmaceuticals and Personal Care Products (PPCPs) in Water Samples. (2018, November 1). Agilent. Retrieved from [Link]

  • Validation of the Method for Determination of Pesticide Residues by Gas Chromatography – Triple-Stage Quadrupole Mass Spectrometry. (n.d.). Retrieved from [Link]

Sources

Comparative

Inter-Laboratory Comparison of Herbicide Analysis: Automated Online SPE-LC-MS/MS vs. Traditional Methodologies

Executive Summary In the highly regulated field of agrochemical and environmental testing, the reproducibility of analytical methods across different laboratories is paramount. Inter-Laboratory Comparisons (ILCs) frequen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the highly regulated field of agrochemical and environmental testing, the reproducibility of analytical methods across different laboratories is paramount. Inter-Laboratory Comparisons (ILCs) frequently expose the hidden vulnerabilities of traditional sample preparation techniques when handling complex matrices. This guide critically compares the performance of a modern Automated Online Solid-Phase Extraction coupled to Liquid Chromatography-Tandem Mass Spectrometry (Online SPE-LC-MS/MS) against traditional QuEChERS and Offline SPE + GC-MS/MS workflows.

Designed for researchers and drug development professionals, this guide dissects the mechanistic causality behind inter-laboratory variability and demonstrates why automated fluidic systems offer superior trustworthiness and quantitative rigor.

Mechanistic Causality: Why Traditional Methods Struggle in ILCs

To understand the shift toward automated LC-MS/MS platforms, we must examine the chemical and thermodynamic points of failure in traditional methodologies.

The QuEChERS Limitation for Highly Polar Auxins

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is the industry standard for multi-residue pesticide analysis. However, its fundamental mechanism—relying on acetonitrile extraction followed by aggressive salt partitioning—fails for highly polar, ionic synthetic auxins. Because these compounds are highly water-soluble, they exhibit poor partitioning into the organic phase without strict, compound-specific pH control.

An inter-laboratory study systematically evaluating QuEChERS for the synthetic auxin herbicide aminocyclopyrachlor revealed that the method was entirely unsuitable, generating unacceptable recovery rates[1]. To achieve robust inter-laboratory reproducibility, the participating laboratories had to abandon QuEChERS entirely in favor of strong anion exchange SPE coupled with LC-MS/MS[2].

Derivatization Variability & Thermal Degradation in GC-MS/MS

Analyzing highly polar herbicides (like glyphosate and its primary metabolite AMPA) via GC-MS/MS requires complex chemical derivatization to induce volatility[3]. This derivatization step is highly sensitive to matrix interferences, ambient moisture, and reagent degradation, making it a primary source of high Relative Standard Deviation (RSD) between laboratories. Furthermore, certain organophosphorus compounds suffer from thermal degradation in the GC inlet. In a direct inter-laboratory comparison, LC-MS/MS achieved a Limit of Quantification (LOQ) 100 times lower than typical GC-MS methods by analyzing the compounds in their native state, completely bypassing derivatization[4].

The Champion: Automated Online SPE-LC-MS/MS as a Self-Validating System

To eliminate the manual errors inherent in offline SPE and the partitioning failures of QuEChERS, modern analytical frameworks utilize Automated Online SPE-LC-MS/MS .

Self-Validating Trustworthiness: This system creates a closed-loop fluidic path. By integrating extraction, enrichment, and analytical separation, sample handling errors are mathematically minimized. The protocol leverages Isotope Dilution Mass Spectrometry (IDMS). Isotopically labeled internal standards (e.g., 13 C-glyphosate) are spiked prior to any sample manipulation. Because the internal standard experiences the exact same automated online enrichment and matrix suppression as the native analyte, the system self-corrects for recovery losses in real-time. This creates a self-validating protocol that ensures unparalleled inter-laboratory consistency[3].

Experimental Methodologies: Step-by-Step Protocols

Protocol A: Traditional QuEChERS + GC-MS/MS (Alternative)
  • Sample Weighing: Weigh 10.0 g of homogenized sample (e.g., vegetation or soil) into a 50 mL PTFE centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile and vortex for 1 minute.

  • Partitioning: Add QuEChERS extraction salts (4 g MgSO 4​ , 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). Shake vigorously for 1 minute[5].

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous phases.

  • Cleanup (dSPE): Transfer 1 mL of the upper acetonitrile layer to a dSPE tube containing 150 mg MgSO 4​ , 25 mg PSA, and 25 mg C18. Vortex and centrifuge.

  • Derivatization: Evaporate the supernatant to dryness under a gentle nitrogen stream. Reconstitute in a derivatization reagent (e.g., FMOC-Cl) and incubate at 40°C for 1 hour.

  • Analysis: Inject 1 µL into the GC-MS/MS system.

Protocol B: Automated Online SPE-LC-MS/MS (The Champion)
  • Extraction: Weigh 10.0 g of homogenized sample. Extract with 10 mL of acidified methanol/water (50:50, v/v) containing isotopically labeled internal standards.

  • Filtration: Centrifuge at 4000 rpm for 5 minutes. Pass the supernatant through a 0.22 µm hydrophilic PTFE syringe filter directly into an autosampler vial.

  • Online Enrichment (Automated): The autosampler injects 100 µL of the extract onto an online trapping column (e.g., strong anion exchange phase) at a flow rate of 2 mL/min using a dedicated loading pump. Matrix components are flushed to waste.

  • Valve Switching & Elution (Automated): A 6-port switching valve actuates, placing the trapping column in-line with the analytical LC column. The analytical pump backflushes the enriched analytes onto the analytical column using a gradient of water and acetonitrile (both containing 0.1% formic acid).

  • Quantification: Analyze via Triple Quadrupole Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode[6].

Inter-Laboratory Performance Comparison

The following table synthesizes quantitative data from multiple inter-laboratory studies, comparing the analytical capabilities of the three primary methodologies.

Performance MetricTraditional QuEChERS (LC-MS/MS)Offline SPE + GC-MS/MSAutomated Online SPE-LC-MS/MS
Target Analyte Suitability Non-polar to moderately polarVolatile or derivatizable polarHighly polar, ionic, & thermally labile
Inter-Lab Recovery (%) 65% - 85% (Fails for auxins)[1]70% - 95%92% - 105%
Inter-Lab RSD (%) 15% - 25%12% - 20%< 8%
Limit of Quantification (LOQ) 10 - 50 µg/kg5 - 20 µg/kg0.01 - 0.1 µg/kg [4]
Sample Prep Time per Batch 2 - 3 Hours4 - 6 Hours (due to derivatization)< 30 Minutes (Hands-on)
Matrix Effect Susceptibility High (Requires extensive dSPE)ModerateLow (Online wash step + IDMS)

Workflow Visualization

Workflow cluster_0 Traditional QuEChERS + GC-MS/MS cluster_1 Automated Online SPE-LC-MS/MS Start Homogenized Sample Q1 Acetonitrile Extraction Start->Q1 O1 Aqueous/Organic Extraction Start->O1 Q2 Salt Partitioning & dSPE Cleanup Q1->Q2 Q3 Chemical Derivatization Q2->Q3 Q4 GC-MS/MS Analysis Q3->Q4 O2 Direct Filtration (No dSPE) O1->O2 O3 Online SPE Enrichment O2->O3 O4 LC-MS/MS Analysis O3->O4

Fig 1. Workflow comparison: Traditional QuEChERS vs. Automated Online SPE-LC-MS/MS.

References

  • Title: Analytical Method and Interlaboratory Study for the Quantitation of Aminocyclopyrachlor Residues in Vegetation by Liquid Chromatography/Tandem Mass Spectrometry Source: Journal of AOAC International (2013) URL: [Link]

  • Title: A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices Source: Journal of Occupational and Environmental Hygiene / PMC (2013) URL: [Link]

  • Title: A Human Biomonitoring Study Assessing Glyphosate and Aminomethylphosphonic Acid (AMPA) Exposures among Farm and Non-Farm Families Source: International Journal of Environmental Research and Public Health / PMC (2022) URL: [Link]

  • Title: QuEChERS analytical method for determination of 93 pesticide residues in apples and potatoes using LC–MS Source: Advances in Environmental Biology (2012) URL: [Link]

Sources

Comparative

The Definitive Guide to Chiral Separation Columns: Efficacy, Mechanisms, and Screening Protocols

As a Senior Application Scientist, I frequently encounter the bottleneck of enantiomeric resolution in drug development. The pharmacological profile of a chiral drug can vary drastically between its enantiomers—one may b...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the bottleneck of enantiomeric resolution in drug development. The pharmacological profile of a chiral drug can vary drastically between its enantiomers—one may be highly therapeutic while its mirror image is toxic or inactive. Therefore, selecting the optimal Chiral Stationary Phase (CSP) is not merely a regulatory checkbox; it is a fundamental driver of drug safety and efficacy.

This guide objectively compares the performance of leading chiral columns, explains the causality behind their mechanisms, and provides a self-validating screening protocol for High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

Mechanistic Overview: The Three-Point Interaction Model

Chiral recognition is governed by the transient formation of diastereomeric complexes between the racemic analyte and the chiral selector on the stationary phase. For successful enantiomeric resolution, at least three points of interaction (e.g., hydrogen bonding, π−π interactions, dipole-dipole, or steric hindrance) must occur, and at least one of these must be stereochemically dependent ()[1].

Because enantiomers have identical physical properties in an achiral environment, the CSP provides the necessary chiral environment to induce different binding affinities. The enantiomer that forms the more stable complex will be retained longer on the column.

G CSP Chiral Stationary Phase (CSP) Interaction1 Pi-Pi Interaction CSP->Interaction1 Interaction2 Hydrogen Bonding CSP->Interaction2 Interaction3 Steric Hindrance / Dipole CSP->Interaction3 Analyte Racemic Analyte (Enantiomers A & B) Analyte->CSP Enters Column E1 Enantiomer A (3-Point Interaction) Interaction1->E1 E2 Enantiomer B (2-Point Interaction) Interaction1->E2 Interaction2->E1 Interaction2->E2 Interaction3->E1 Strong Retention\n(Later Elution) Strong Retention (Later Elution) E1->Strong Retention\n(Later Elution) Weak Retention\n(Earlier Elution) Weak Retention (Earlier Elution) E2->Weak Retention\n(Earlier Elution)

Three-point interaction model governing chiral recognition on stationary phases.

Objective Comparison of Major Chiral Columns

Polysaccharide-Based CSPs (The Gold Standard)

Derivatized polysaccharides (amylose and cellulose) are the undisputed workhorses of chiral chromatography, accounting for over 90% of successful chiral separations in modern laboratories ()[2].

  • Coated vs. Immobilized: Historically, chiral selectors were physically coated onto silica. While highly efficient, coated columns (e.g., Chiralcel OD, Chiralpak AD) restrict the use of strong solvents like dichloromethane (DCM) or ethyl acetate, which can dissolve and strip the polymer from the silica.

  • The Causality of Immobilization: Immobilized columns (e.g., Chiralpak IA, IB, IC) covalently bond the polysaccharide to the matrix. This structural change allows for a "universal solvent" approach, enabling the injection of samples dissolved in strong solvents and dramatically expanding the range of mobile phase modifiers ()[3].

Macrocyclic Glycopeptide CSPs

Columns utilizing antibiotics like Vancomycin or Teicoplanin (e.g., Chirobiotic V, T) operate via multiple interaction sites, including inclusion cavities and peptide binding pockets. They are unsurpassed in the enantioseparation of underivatized amino acids and polar basic compounds ()[4].

Pirkle-Type and Cyclodextrin CSPs

Pirkle-type (brush-type) columns offer high efficiency and are easily inverted to reverse elution order, which is vital for trace enantiomer analysis. Cyclodextrin columns rely on inclusion complexation and are highly effective in reversed-phase (RP) modes for smaller, rigid molecules.

Quantitative Data: Efficacy Comparison
CSP CategoryRepresentative ColumnsChiral SelectorPrimary Interaction MechanismsSolvent CompatibilityTypical Resolution (Rs)Preparative Loadability
Immobilized Polysaccharide Chiralpak IA, IB, ICAmylose/Cellulose derivativesH-bonding, π−π , dipole, stericUniversal (NP, RP, PO, SFC, strong solvents)HighExcellent
Coated Polysaccharide Chiralcel OD, Chiralpak ADAmylose/Cellulose derivativesH-bonding, π−π , dipole, stericRestricted (No DCM, EtOAc, THF)HighExcellent
Macrocyclic Glycopeptide Chirobiotic V, T, TAGVancomycin, TeicoplaninSteric, H-bonding, ionic, inclusionBroad (RP, NP, PO)Moderate to HighLow to Moderate
Pirkle-Type (Brush) Whelk-O 1Synthetic amino acid derivatives π−π (donor/acceptor), H-bondingBroad (NP, RP, SFC)ModerateHigh
Cyclodextrin Cyclobond I 2000 β -CyclodextrinInclusion complexation, H-bondingMostly RPModerateLow

Experimental Protocol: Comprehensive Chiral Screening

Why do we screen systematically? Due to the complex nature of chiral recognition, predicting the perfect column a priori is nearly impossible. A self-validating screening protocol ensures that if a separation fails, the resulting data logically dictates the next step (e.g., switching from Normal Phase to Polar Organic mode). Furthermore, SFC has emerged as the preferred technique over HPLC for preparative scale due to its lower solvent viscosity, faster diffusion rates, and reduced environmental impact ()[5].

Workflow Start Initiate Screening Protocol (HPLC or SFC) Immobilized Screen Immobilized Polysaccharides (e.g., IA, IB, IC) Start->Immobilized Primary Choice Coated Screen Coated Polysaccharides (e.g., AD, OD) Start->Coated Secondary Choice Macrocyclic Screen Macrocyclic Glycopeptides (For Polar/Amino Acids) Start->Macrocyclic Specific Analytes Eval Evaluate Resolution (Rs > 1.5?) Immobilized->Eval Coated->Eval Macrocyclic->Eval Opt Method Optimization (Modifier, Temp, Additives) Eval->Opt Yes Alt Switch Mobile Phase Mode (NP -> RP -> PO -> SFC) Eval->Alt No Success Validated Chiral Method Opt->Success Alt->Immobilized

Systematic screening workflow for chiral column selection and method development.

Step-by-Step Chiral Screening Methodology (SFC/HPLC)

Step 1: Column Selection & Setup Select a primary screening kit consisting of four immobilized polysaccharide columns. A standard robust set includes:

  • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., IA)

  • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., IB)

  • Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., IC)

Step 2: Mobile Phase Preparation

  • For SFC: Use supercritical CO2​ as the primary mobile phase. Prepare Methanol (MeOH), Ethanol (EtOH), and Isopropanol (IPA) as co-solvents.

  • Additives (Crucial Causality): Add 0.1% Diethylamine (DEA) for basic analytes or 0.1% Trifluoroacetic acid (TFA) for acidic analytes. Why? Additives suppress secondary interactions with residual silanols on the silica support, preventing severe peak tailing and ensuring the analyte interacts solely with the chiral selector.

Step 3: Execution of Screening Runs Run a generic gradient profile: 5% to 50% modifier over 10 minutes at a flow rate of 3.0 mL/min (SFC) or 1.0 mL/min (HPLC). Maintain the column temperature at 35°C (HPLC) or 40°C (SFC) and backpressure at 120 bar (SFC).

Step 4: Data Evaluation & Causality Check (The Self-Validating Loop) Evaluate the resolution ( Rs​ ).

  • If Rs​<1.5 (baseline separation not achieved), analyze the peak shape.

  • If peaks are excessively broad, the kinetics of the mass transfer are too slow—increase the column temperature.

  • If peaks co-elute sharply, the chiral recognition is insufficient—switch the modifier (e.g., from MeOH to IPA to increase steric bulk and alter hydrogen-bonding dynamics).

Step 5: Method Optimization Once a partial separation ( Rs​>0.5 ) is observed during the gradient, calculate the modifier concentration at the point of elution. Convert the method to an isocratic hold at that specific concentration to maximize Rs​ and finalize the validated method.

Conclusion & Best Practices

Selecting the right chiral column requires balancing the analyte's chemical properties with the stationary phase's interaction mechanisms. Immobilized polysaccharides offer the highest probability of success and robustness for general pharmaceutical screening, while macrocyclic glycopeptides fill critical niches for highly polar molecules and amino acids. By employing a self-validating screening protocol, laboratories can rapidly identify the optimal chiral environment, transitioning seamlessly from analytical screening to preparative purification.

References

  • Title: Chiral Stationary Phases for Liquid Chromatography: Recent Developments Source: Molecules (PMC - NIH) URL: [Link]

  • Title: Choosing the Right Chiral Column for Your Application Source: Daicel Chiral Technologies URL: [Link]

  • Title: Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods Source: Molecules (PMC - NIH) URL: [Link]

  • Title: Recent Progress in Chiral Stationary Phase Development and Current Chiral Applications Source: Chromatography Online URL: [Link]

  • Title: A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography Source: Journal of Liquid Chromatography & Related Technologies (Taylor & Francis) URL: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Validation of Enantioselective HPLC Methods for Phenoxypropanoates

For researchers, scientists, and professionals in drug development and agrochemical safety, the robust validation of analytical methods is the bedrock of data integrity and regulatory compliance. This is particularly cri...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development and agrochemical safety, the robust validation of analytical methods is the bedrock of data integrity and regulatory compliance. This is particularly critical for chiral compounds like phenoxypropanoates, a significant class of herbicides, where the enantiomeric purity is a key determinant of biological activity and environmental impact. Often, one enantiomer exhibits the desired herbicidal effect while the other may be inactive or even pose unintended toxicological risks.

This guide provides a comprehensive comparison of validated enantioselective High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of phenoxypropanoates. It delves into the causality behind experimental choices, offers detailed, field-proven protocols, and compares HPLC with alternative analytical techniques, supported by experimental data.

The Criticality of Enantioselective Analysis for Phenoxypropanoates

Phenoxypropanoates, such as fenoxaprop, quizalofop, and diclofop, possess a chiral center in their propanoic acid moiety. The (R)-enantiomer is typically the biologically active form, responsible for the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme in grasses. The (S)-enantiomer is often significantly less active. Therefore, regulatory bodies worldwide require precise quantification of the enantiomeric composition of these herbicides to ensure product efficacy and environmental safety. Enantioselective HPLC, particularly with Chiral Stationary Phases (CSPs), has become the gold standard for this purpose due to its high resolution, sensitivity, and reproducibility.

Comparative Performance of Chiral Stationary Phases for Phenoxypropanoate Separation

The success of a chiral HPLC separation is fundamentally dependent on the choice of the Chiral Stationary Phase (CSP). These phases create a three-dimensional chiral environment that enables differential interactions with the enantiomers, leading to their separation. For phenoxypropanoates, polysaccharide-based and cyclodextrin-based CSPs are the most widely employed.

Polysaccharide-Based CSPs: These are derived from cellulose and amylose, most commonly derivatized with phenylcarbamates. They offer broad enantioselectivity and are often the first choice for screening chiral separations. The primary interaction mechanisms involve hydrogen bonding, dipole-dipole interactions, and π-π stacking with the carbamate derivatives on the polysaccharide backbone.

Cyclodextrin-Based CSPs: These utilize cyclodextrins, which are cyclic oligosaccharides, as the chiral selectors. The separation mechanism is based on the formation of inclusion complexes, where the phenoxy portion of the analyte fits into the hydrophobic cavity of the cyclodextrin, and secondary interactions with the hydroxyl groups at the rim of the cyclodextrin provide the enantioselective discrimination.

Below is a comparison of the performance of different CSPs for the enantioseparation of various phenoxypropanoates.

AnalyteChiral Stationary Phase (CSP)Mobile PhaseResolution (Rs)Reference
Fenoxaprop-p-ethyl Permethyl-β-cyclodextrinMethanol/Water>1.5[1]
Quizalofop-p-ethyl α1-acid glycoproteinPropanol/Phosphate Buffer (pH 6.5-7.0)>1.5[2]
Quizalofop-p-ethyl Lux Cellulose-2Acetonitrile/0.1% Formic Acid>2.0[3]
Diclofop-methyl Chiralpak ICn-Hexane/Isopropanol/TFA (96:4:0.1)>2.0[2]
Fluazifop-butyl Chiralpak ICNot specifiedBaseline[4]
Various Phenoxypropanoates Sino-Chiral OJSupercritical CO2/MethanolBaseline for 6 of 10[5]

Validation of an Enantioselective HPLC Method: A Step-by-Step Approach

A robust validation process ensures that the developed analytical method is suitable for its intended purpose. The validation parameters are defined by the International Council for Harmonisation (ICH) guideline Q2(R1).

The Validation Workflow

The following diagram illustrates the logical workflow for validating an enantioselective HPLC method.

Validation_Workflow Enantioselective HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation Column_Screening Column & Mobile Phase Screening Optimization Optimization of Chromatographic Conditions Column_Screening->Optimization Specificity Specificity / Selectivity Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness System_Suitability System Suitability Robustness->System_Suitability

Caption: A logical workflow for chiral HPLC method development and validation.

Experimental Protocols for Key Validation Parameters

The following protocols are generalized based on validated methods for phenoxypropanoates and serve as a template for laboratory execution.

Protocol 1: Specificity

  • Objective: To demonstrate that the method can unequivocally assess the enantiomers in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Procedure:

    • Prepare a solution of the racemic phenoxypropanoate standard.

    • Prepare a solution of the single, desired enantiomer (if available).

    • Prepare a placebo solution (matrix without the analyte).

    • Spike the placebo with the racemic standard and known impurities or degradation products.

    • Inject all solutions into the HPLC system.

  • Acceptance Criteria: The peaks for the enantiomers in the spiked placebo should be well-resolved from each other and from any other peaks (impurities, matrix components). The resolution (Rs) between the enantiomer peaks should be greater than 1.5.

Protocol 2: Linearity and Range

  • Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.

  • Procedure:

    • Prepare a stock solution of the racemic phenoxypropanoate standard.

    • Prepare a series of at least five dilutions covering the expected working range (e.g., for an impurity, from the reporting limit to 120% of the specification).

    • Inject each dilution in triplicate.

    • Plot the average peak area of each enantiomer against the corresponding concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.99. The y-intercept should be close to zero.

Protocol 3: Accuracy

  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Procedure:

    • Prepare a placebo solution.

    • Spike the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) with a known amount of the racemic standard.

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery of each enantiomer.

  • Acceptance Criteria: The mean recovery should be within a pre-defined range, typically 98-102% for the active substance and 90-110% for impurities.

Protocol 4: Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (%RSD) should be within an acceptable limit, typically ≤ 2.0% for the active substance.

Protocol 5: Limit of Quantitation (LOQ) and Limit of Detection (LOD)

  • Objective: To determine the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy (LOQ) and the lowest amount that can be detected but not necessarily quantitated (LOD).

  • Procedure:

    • Based on the signal-to-noise ratio: Prepare a series of diluted solutions of the racemic standard and inject them.

    • Determine the concentration at which the signal-to-noise ratio is approximately 10:1 for the LOQ and 3:1 for the LOD.

  • Acceptance Criteria: The LOQ must be validated for accuracy and precision.

Protocol 6: Robustness

  • Objective: To evaluate the method's reliability when subjected to small, deliberate changes in its parameters.

  • Procedure:

    • Prepare a system suitability solution containing both enantiomers at a concentration where they are well-resolved.

    • Vary the following parameters one at a time:

      • Flow Rate: ± 10% of the nominal rate.

      • Column Temperature: ± 5 °C.

      • Mobile Phase Composition: Vary the percentage of the organic modifier by ± 2%.

    • For each condition, inject the system suitability solution and evaluate critical chromatographic parameters like Resolution (Rs) and Tailing Factor.

  • Acceptance Criteria: The system suitability parameters should remain within the defined limits for all variations.

Summary of Validation Parameters and Typical Acceptance Criteria
Validation ParameterTypical Acceptance CriteriaSupporting Experimental Data (Example: Quizalofop-p-ethyl)
Specificity Resolution (Rs) > 1.5 between enantiomers and from other components.No interfering peaks were found at the retention times of each analyte in soil matrix.[6]
Linearity Correlation coefficient (r²) ≥ 0.99.r² > 0.99 over a range of 0.010 ng/mL to 0.2 ng/mL in soil.[6]
Range Established by linearity, accuracy, and precision data.2-10 mg/mL for a formulation.[7]
Accuracy Mean recovery of 98-102% for assay; 90-110% for impurities.Recoveries of 92.4–117.8% in beans.[8]
Precision (Repeatability & Intermediate) Relative Standard Deviation (%RSD) ≤ 2.0%.RSD ranged from 0.35 to 4.36% in beans.[8]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.0.001 mg/kg in beans.[8]
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1; demonstrated precision and accuracy.0.005 mg/kg in soil.[6]
Robustness System suitability criteria met under varied conditions.Method performance should remain unaffected by small changes in flow rate, temperature, and mobile phase composition.[9]

Comparison with Alternative Analytical Techniques

While enantioselective HPLC is the most common technique, other methods can be employed for the chiral separation of phenoxypropanoates.

Method_Comparison Comparison of Analytical Techniques for Phenoxypropanoate Enantioseparation cluster_HPLC HPLC Attributes cluster_CE CE Attributes cluster_GC GC Attributes HPLC Chiral HPLC CE Capillary Electrophoresis (CE) HPLC->CE Alternative for charged analytes GC Gas Chromatography (GC) HPLC->GC Alternative for volatile analytes HPLC_Adv Advantages: - Broad applicability - High resolution - Established & robust HPLC_Disadv Disadvantages: - Higher solvent consumption - Longer analysis times (sometimes) CE_Adv Advantages: - High efficiency - Low sample & reagent consumption - Fast analysis CE_Disadv Disadvantages: - Lower sensitivity (UV) - Less robust than HPLC - Suitable for charged analytes GC_Adv Advantages: - High sensitivity (especially with MS) - High resolution for volatile compounds GC_Disadv Disadvantages: - Requires derivatization for non-volatile phenoxypropanoates - Potential for thermal degradation

Caption: A comparison of HPLC with alternative analytical techniques.

Capillary Electrophoresis (CE): CE offers very high separation efficiencies and requires minimal sample and solvent volumes. For phenoxypropanoates, which are acidic, CE with a chiral selector (typically a cyclodextrin) in the background electrolyte is a viable alternative. However, its sensitivity with UV detection can be lower than HPLC, and it can be less robust.

Gas Chromatography (GC): GC provides excellent resolution and sensitivity, especially when coupled with a mass spectrometer. However, phenoxypropanoates are not sufficiently volatile for direct GC analysis and require derivatization (e.g., esterification) prior to injection onto a chiral GC column. This extra sample preparation step can introduce variability and potential for errors.

Conclusion

The validation of an enantioselective HPLC method for phenoxypropanoates is a rigorous but essential process to ensure the quality, safety, and efficacy of these important agricultural products. The choice of a suitable chiral stationary phase, typically a polysaccharide- or cyclodextrin-based column, is the cornerstone of a successful separation. A comprehensive validation following ICH guidelines, encompassing specificity, linearity, accuracy, precision, sensitivity, and robustness, provides a high degree of assurance in the reliability of the analytical data. While HPLC remains the predominant technique, alternative methods such as capillary electrophoresis and gas chromatography offer complementary capabilities for specific applications. By understanding the principles and applying the detailed protocols outlined in this guide, researchers and analytical scientists can confidently develop and validate robust enantioselective methods that meet stringent scientific and regulatory standards.

References

  • An enantioselective high-performance liquid chromatography-mass spectrometry method to study the fate of quizalofop-P-ethyl. I.R.I.S. August 09 2023.
  • Chiral discrimination of phenoxypropionic acid herbicide enantiomers on teicoplanin phase: methanol dependence and eluent pH consider
  • Chiral separation of ten arylphenoxypropionate herbicides on four chiral columns by supercritical fluid chromatography. Analytical Methods (RSC Publishing).
  • Chiral Separation of Aryloxyphenoxy-Propionate Herbicides in a permethyl-β-cyclodextrin Based Column. Influence of Temperature and Mobile Phase Composition on Enantioselectivity. PubMed. August 15 2017.
  • Direct chiral liquid chromatography determination of aryloxyphenoxypropionic herbicides in soil: deconvolution tools for peak processing. PubMed. July 15 2011.
  • Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chrom
  • Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs. MDPI. October 18 2018.
  • A new Validated Method for Rapid Determination of Commercial Formulations Containing Quizalofop-P-Ethyl by Reversed-Phase Liquid Chromatography. Scientiae Radices. December 16 2024.
  • Enantioselective Behaviors of Chiral Pesticides and Enantiomeric Signatures in Foods and the Environment.
  • Polysaccharide and Cyclodextrin-based Monolithic Chiral Stationary Phases and Its Application to Chiral Separation.
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances.
  • Highly Sensitive and Comprehensive Detection for Chiral Separation of Pesticide using HPLC-CD-MS. JASCO Inc.
  • High Sensitive and Comprehensive Detection for Chiral Separation of Pesticide using HPLC-CD-MS. JASCO Global. June 12 2020.
  • 855 DEVELOPMENT AND OPTIMIZATION OF HPLC METHODS FOR THE CHIRAL SEPARATION OF ARYLPYRAZOLE, CHLOROACETANILIDE AND ORGANOCHLORINE.
  • Gas Chromatography in Chiral Analysis: Detailed Application Notes and Protocols for Researchers and Drug Development Professiona. Benchchem.
  • A Guide to the Analysis of Chiral Compounds by GC.
  • Enantioselective separation and analysis of chiral pesticides by high-performance liquid chrom
  • Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation of dihydropyrimidinone acid and its methyl ester.
  • (PDF) A new Validated Method for Rapid Determination of Commercial Formulations Containing Quizalofop-P-Ethyl by Reversed-Phase Liquid Chromatography.
  • Strategies for capillary electrophoresis: Method development and validation for pharmaceutical and biological applications-Updated and completely revised edition.
  • Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal. July 25 2025.
  • Independent Laboratory Validation Quizalofop-p-ethyl & Degrad
  • Determination of fomesafen and quizalofop-p-ethyl in beans using modified QuEChERS-HPLC-DAD. Quality Assurance and Safety of Crops & Foods. October 07 2020.
  • Comparison of cyclofructan-, cyclodextrin-, and polysaccharide-based chiral stationary phases for the separation of pharmaceuticals. PubMed. November 15 2021.
  • Application of Experimental Design Methodologies in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: A Review. MDPI. August 02 2021.
  • A Comparative Guide to Chiral Columns for the Enantioseparation of Hydroxyphenylglycine (HPG). Benchchem.
  • Enantioselective degradation and chiral stability of the herbicide fluazifop-butyl in soil and w
  • reflections-on-chiral-chromatographic-analysis.pdf. Indian Journal of Pharmaceutical Sciences.
  • A Comparative Guide to Robustness Testing of HPLC Methods for Phenolic Compounds. Benchchem.

Sources

Comparative

Assessing the Environmental Impact of Chlorophenoxy Herbicides: A Comparative Guide to 2,4-D and MCPA

Executive Summary & Mechanistic Overview Chlorophenoxy herbicides, primarily 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA) , have been foundational to global agricultural weed mana...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

Chlorophenoxy herbicides, primarily 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA) , have been foundational to global agricultural weed management since the 1940s. Functioning as synthetic auxin mimics, these compounds induce unregulated cell division, vascular tissue destruction, and ultimate lethality in broadleaf dicots.

However, their widespread application necessitates rigorous environmental impact assessments. For researchers, agronomists, and environmental scientists, distinguishing the pharmacokinetic and ecotoxicological profiles of these structural analogs is critical for modeling environmental fate, groundwater vulnerability, and non-target species toxicity. While regulatory bodies generally classify both compounds as non-carcinogenic to humans under standard exposure limits , their ecological footprint—particularly in aquatic ecosystems—requires precise analytical monitoring.

Comparative Environmental Fate and Ecotoxicology

The environmental persistence of chlorophenoxy herbicides is governed by a complex interplay of soil organic carbon, ambient pH, and microbial metabolic capacity. Both 2,4-D and MCPA are weak acids (pKa ~2.73 and 3.05, respectively) and exist predominantly in their anionic forms at typical environmental pH levels. This ionization state drastically reduces their adsorption to negatively charged soil colloids, rendering them highly mobile and prone to leaching into groundwater .

While their parent acid forms exhibit low to moderate acute toxicity in terrestrial mammals, the formulation chemistry dictates their aquatic ecotoxicity. Ester formulations of 2,4-D and MCPA, designed to enhance cuticular penetration in plants, are highly lipophilic and exhibit acute toxicity to aquatic invertebrates and teleost fish at concentrations orders of magnitude lower than their amine salt or acid counterparts . Consequently, environmental impact assessments must account for the hydrolysis kinetics of these esters back into their respective acid forms.

Quantitative Environmental Impact Comparison
Physicochemical & Ecotoxicological Property2,4-D (2,4-Dichlorophenoxyacetic acid)MCPA (2-methyl-4-chlorophenoxyacetic acid)
Chemical Formula C8H6Cl2O3C9H9ClO3
Aerobic Soil Half-Life (t½) 6.2 to 10 days (highly dependent on microbiome)7 to 14 days (prolonged in low-moisture soils)
Aqueous Photolysis (t½) ~14 days (pH dependent)20 to 24 days (in sunlight, pH 8.3)
Mobility (Koc) 20 - 136 mL/g (Highly mobile)10 - 98 mL/g (Highly mobile)
Aquatic Toxicity (LC50, 96h) 100 - 135 mg/L (Acid); <5 mg/L (Ester formulations)117 - 232 mg/L (Rainbow Trout)
Primary Degradation Pathway Microbial cleavage of acid side-chain, hydroxylationMicrobial degradation to 2-methyl-4-chlorophenol

Analytical Methodology: Direct Determination via LC-MS/MS

Historically, the quantification of chlorophenoxy herbicides in environmental matrices relied on Gas Chromatography-Electron Capture Detection (GC-ECD) (e.g., EPA Method 8151). This required laborious, hazardous derivatization steps (methylation or pentafluorobenzylation) that often resulted in incomplete reactions and poor analytical reproducibility. Modern environmental monitoring has transitioned to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which allows for the direct analysis of the conjugate base of these acidic herbicides without derivatization .

Protocol: Self-Validating Extraction & Quantification in Soil

To ensure the extraction protocol is a self-validating system , an isotopically labeled internal standard (e.g., 13C6-2,4-D) is spiked into the raw matrix before any chemical alteration occurs. The system self-validates by continuously monitoring the absolute recovery of this surrogate. If the surrogate recovery falls outside the 70–120% acceptance criteria, the analytical batch is automatically invalidated. This isolates the root cause of signal loss—differentiating between true environmental degradation of the herbicide and analytical matrix suppression .

Step 1: Sample Homogenization & Spiking

  • Action: Weigh 5.0 ± 0.1 g of homogenized soil into a 50-mL centrifuge tube. Spike with 50 µL of a 1 µg/mL isotopically labeled internal standard mix (e.g., 13C6-2,4-D, MCPA-d3).

  • Causality: Early introduction of the internal standard accounts for analyte loss during all subsequent extraction and cleanup steps, ensuring quantitative trustworthiness.

Step 2: Alkaline Hydrolysis

  • Action: Add 10 mL of 0.5 N KOH in 10% KCl. Shake vigorously and incubate in a water bath at 60°C for 30 minutes.

  • Causality: Chlorophenoxy herbicides are often applied as esters or salts. Alkaline hydrolysis cleaves the ester bonds, converting all residues into the free acid form for total environmental burden quantification.

Step 3: Acidification & Partitioning

  • Action: Cool the sample and add 12 N H2SO4 dropwise until the pH is < 1.5. Add 10 mL of HPLC-grade acetonitrile.

  • Causality: Lowering the pH below the pKa of 2,4-D and MCPA ensures the analytes are fully protonated (uncharged), driving their partitioning from the aqueous phase into the organic acetonitrile phase.

Step 4: Salting Out (dSPE Cleanup)

  • Action: Add 4 g of anhydrous MgSO4 and 1 g of NaCl. Shake for 5 minutes at 2000 rpm, then centrifuge at 4000 rpm for 10 minutes.

  • Causality: The exothermic hydration of MgSO4 removes residual water from the acetonitrile, while NaCl increases the ionic strength of the aqueous layer, forcing the polar herbicides into the organic layer and leaving heavy matrix interferents behind.

Step 5: LC-MS/MS Analysis

  • Action: Transfer 1 mL of the supernatant to an autosampler vial. Inject 5 µL onto a reversed-phase C18 column using a mobile phase of 0.1% formic acid in water and acetonitrile. Operate the mass spectrometer in negative ESI MRM mode.

  • Causality: Negative electrospray ionization (ESI-) perfectly exploits the acidic nature of these herbicides, easily stripping a proton to form the [M-H]- precursor ion, resulting in high-sensitivity, sub-part-per-billion (ppb) detection limits.

Workflow Visualization

G N1 Environmental Sample (Soil/Water Matrix) N2 Alkaline Hydrolysis (0.5N KOH) Cleaves Esters to Free Acids N1->N2 Spike Isotope Internal Standard N3 Acidification (pH < 1.5) Protonates Target Analytes N2->N3 Incubation at 60°C N4 dSPE Cleanup (MgSO4/NaCl) Partitions to Organic Phase N3->N4 Add Acetonitrile N5 LC-MS/MS Quantification (Negative ESI MRM) N4->N5 Centrifuge & Filter

Caption: Workflow for the extraction and LC-MS/MS quantification of chlorophenoxy herbicides.

References

  • A Systematic Review of Carcinogenic Outcomes and Potential Mechanisms from Exposure to 2,4-D and MCPA in the Environment Source: Journal of Toxicology (via NCBI PMC) URL:[Link]

  • 2,4-Dichlorophenoxyacetic Acid (2,4-D) Ingredient Landing Page Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Quantitation of dicamba and acid herbicides in agricultural field samples on SCIEX QTRAP 6500+ System Source: SCIEX Technical Notes URL:[Link]

  • Environmental Fate of the Herbicide MCPA in Two Soils as Affected by the Presence of Wheat Ash Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Toxicant default guideline values for aquatic ecosystem protection: MCPA in marine water Source: Australian Government Water Quality Guidelines URL:[Link]

Validation

"comparative toxicology of substituted chlorophenols"

A Comparative Guide to the Toxicology of Substituted Chlorophenols for Researchers and Drug Development Professionals. Introduction: The Double-Edged Sword of Chlorination Substituted chlorophenols (CPs) are a class of a...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Toxicology of Substituted Chlorophenols for Researchers and Drug Development Professionals.

Introduction: The Double-Edged Sword of Chlorination

Substituted chlorophenols (CPs) are a class of aromatic organic compounds in which one or more hydrogen atoms on the phenol ring have been replaced by chlorine atoms. Their widespread use as intermediates in the synthesis of pesticides, herbicides, and dyes has led to their persistence in the environment, raising significant toxicological concerns. The toxicity of these compounds is not uniform; it is intricately linked to the number and position of chlorine atoms on the phenolic ring. This guide provides a comparative analysis of the toxicology of substituted chlorophenols, delving into the structure-activity relationships that govern their potency, their primary mechanisms of action, and the standardized methodologies used for their evaluation. By understanding these nuances, researchers can better predict the toxic potential of novel chlorinated compounds and develop strategies for risk assessment and mitigation.

Chapter 1: The Chemical Landscape and Its Toxicological Implications

The toxicity of chlorophenols is fundamentally dictated by their physicochemical properties, which are, in turn, determined by the degree and position of chlorine substitution. Two key properties are paramount:

  • Lipophilicity: The addition of chlorine atoms progressively increases the lipophilicity (fat-solubility) of the molecule, often quantified by the octanol-water partition coefficient (log Kow). Increased lipophilicity enhances the ability of a chlorophenol to cross biological membranes and accumulate in lipid-rich tissues, generally leading to greater bioavailability and toxicity.

  • Acidity (pKa): Phenol is a weak acid. The electron-withdrawing nature of chlorine atoms increases the acidity of the hydroxyl group (lowers the pKa). This is crucial because the toxicity of many chlorophenols is primarily exerted by their ionized (phenolate) form. A lower pKa means the compound will be more ionized at physiological pH, influencing its ability to interact with biological targets.

The interplay between these two factors creates a complex, non-linear relationship between structure and toxicity. While lipophilicity increases with the number of chlorines, the specific position of the chlorine atoms fine-tunes the molecule's steric and electronic properties, leading to significant differences in toxicity even among isomers.

Chapter 2: Unraveling the Mechanism: Oxidative Phosphorylation Uncoupling

The primary mechanism of acute toxicity for many substituted chlorophenols, particularly the higher chlorinated congeners like pentachlorophenol (PCP), is the uncoupling of oxidative phosphorylation in mitochondria.

The Process:

  • Proton Shuttle: In their protonated (undissociated) form, lipophilic chlorophenols readily diffuse across the inner mitochondrial membrane into the mitochondrial matrix, which has a higher pH.

  • Ionization: Once in the alkaline matrix, the chlorophenol releases its proton (H+), becoming a phenolate anion.

  • Disruption of Proton Gradient: This process effectively shuttles protons from the intermembrane space back into the matrix, bypassing the ATP synthase complex. This dissipates the critical proton-motive force that drives the synthesis of ATP.

  • Cellular Energy Crisis: The cell's energy production is severely hampered. To compensate, the electron transport chain works faster, consuming oxygen at an accelerated rate without corresponding ATP production. This leads to hyperthermia, cellular exhaustion, and ultimately, cell death.

The efficiency of a chlorophenol as an uncoupler is directly related to its pKa. Compounds with a pKa close to physiological pH are often the most potent uncouplers because they can efficiently cycle between their protonated and deprotonated states across the mitochondrial membrane.

Uncoupling_Mechanism Figure 1: Mechanism of Oxidative Phosphorylation Uncoupling by Chlorophenols cluster_membrane Inner Mitochondrial Membrane cluster_matrix_reaction ETC Electron Transport Chain (ETC) Matrix Mitochondrial Matrix (Low [H+]) ETC->Matrix Pumps H+ H_out H+ ATP_Synthase ATP Synthase mem_top mem_bottom Intermembrane_Space Intermembrane Space (High [H+]) H_in H+ H_atp H+ H_atp->ATP_Synthase Normal ATP Production CP_H CP-OH (Protonated) CP_H->Matrix Diffuses across membrane CP_O CP-O- (Anion) CP_H->CP_O Releases H+ CP_O->Intermembrane_Space Returns H_cp H+

Caption: Figure 1: Mechanism of Oxidative Phosphorylation Uncoupling by Chlorophenols.

Chapter 3: Comparative Toxicological Data

The toxicity of substituted chlorophenols generally increases with the number of chlorine substituents. This trend is evident across various toxicological endpoints, from acute toxicity in mammals to ecotoxicity in aquatic organisms. Pentachlorophenol (PCP) is consistently among the most toxic congeners. However, the position of the chlorine atoms also plays a critical role, with ortho-substituted chlorophenols often exhibiting different toxicological profiles compared to meta- or para-substituted isomers due to steric hindrance and altered electronic effects.

Table 1: Comparative Acute Toxicity of Selected Chlorophenols in Rats (Oral LD50)

CompoundCAS NumberNumber of Chlorine AtomsOral LD50 (mg/kg)Relative Toxicity
2-Chlorophenol95-57-81670Low
4-Chlorophenol106-48-91670Low
2,4-Dichlorophenol120-83-22580Moderate
2,4,6-Trichlorophenol88-06-23820Moderate
Pentachlorophenol87-86-5527-140High

Data compiled from various toxicological databases. LD50 values can vary based on the study protocol, vehicle, and animal strain.

Beyond acute toxicity, higher chlorinated phenols like PCP are classified as probable human carcinogens (Group 2B) by the International Agency for Research on Cancer (IARC). Their genotoxicity is complex; while they are not typically potent mutagens in bacterial assays, they can induce chromosomal aberrations and DNA damage in mammalian cells, often linked to the generation of reactive oxygen species during their metabolism.

Chapter 4: Standardized Protocols for Cytotoxicity Assessment

To compare the toxic potential of different substituted chlorophenols, standardized in vitro assays are indispensable. The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.

Experimental Protocol: MTT Assay for Comparative Cytotoxicity

1. Objective: To determine the concentration-dependent cytotoxic effect (IC50) of various substituted chlorophenols on a human cell line (e.g., HepG2).

2. Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Substituted chlorophenols (e.g., 2-CP, 2,4-DCP, PCP) dissolved in DMSO (100 mM stock)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multi-channel pipette, incubator, microplate reader

3. Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation & Dosing:

    • Prepare a serial dilution of each chlorophenol stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 1000 µM.

    • Causality Check: The choice of a wide concentration range is crucial to capture the full dose-response curve and accurately determine the IC50 value.

    • Include a "vehicle control" (medium with the highest concentration of DMSO used, typically <0.5%) and a "no-cell" blank control.

  • Cell Treatment: After 24 hours, carefully remove the old medium and add 100 µL of the medium containing the respective chlorophenol concentrations (or controls) to each well. Incubate for another 24 hours.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 4 hours.

    • Mechanism Insight: During this time, mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate cell viability as a percentage relative to the vehicle control: (% Viability) = (Absorbance_treated / Absorbance_vehicle) * 100.

    • Plot the % Viability against the log of the chlorophenol concentration and use non-linear regression to calculate the IC50 value (the concentration that inhibits 50% of cell viability).

Self-Validating System: This protocol incorporates essential controls for trustworthiness. The vehicle control ensures that the solvent (DMSO) does not contribute to toxicity, while the blank control corrects for background absorbance. Comparing the IC50 values obtained for different chlorophenols provides a quantitative measure of their relative cytotoxicity.

MTT_Workflow Figure 2: Experimental Workflow for the MTT Cytotoxicity Assay cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_readout Readout Phase cluster_analysis Data Analysis seed_cells 1. Seed Cells (1x10^4 cells/well) incubate_24h_1 2. Incubate 24h (37°C, 5% CO2) seed_cells->incubate_24h_1 prep_cp 3. Prepare Serial Dilutions of Chlorophenols incubate_24h_1->prep_cp treat_cells 4. Treat Cells with Chlorophenols (24h) prep_cp->treat_cells add_mtt 5. Add MTT Reagent (Incubate 4h) treat_cells->add_mtt solubilize 6. Solubilize Formazan with DMSO add_mtt->solubilize read_abs 7. Read Absorbance (570 nm) solubilize->read_abs calc_viability 8. Calculate % Viability vs. Vehicle Control read_abs->calc_viability plot_curve 9. Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 10. Determine IC50 Value plot_curve->calc_ic50

Caption: Figure 2: Experimental Workflow for the MTT Cytotoxicity Assay.

Conclusion

The toxicology of substituted chlorophenols is a clear illustration of structure-activity relationships in toxicology. The general trend of increasing toxicity with increasing chlorination is primarily driven by enhanced lipophilicity and the potent ability of higher congeners to uncouple mitochondrial oxidative phosphorylation. However, this trend is modulated by the specific substitution pattern, which influences the compound's pKa and steric profile. For researchers in environmental science and drug development, a thorough understanding of these comparative principles is essential for predicting the toxicological profiles of chlorinated aromatic compounds, guiding the design of safer chemicals, and establishing robust risk assessment frameworks. The use of standardized in vitro assays, such as the MTT assay, provides a reliable and high-throughput method for quantifying and comparing the cytotoxic potential of these pervasive environmental contaminants.

References

  • World Health Organization. (1987). Pentachlorophenol - Environmental Health Criteria 71. International Programme on Chemical Safety. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2001). Toxicological Profile for Pentachlorophenol. U.S. Department of Health and Human Services. [Link]

  • U.S. Environmental Protection Agency (EPA). (2010). Toxicological Review of Pentachlorophenol. Integrated Risk Information System (IRIS). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for Pentachlorophenol. [Link]

  • International Agency for Research on Cancer (IARC). (2018). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 114: Pentachlorophenol and some related compounds. [Link]

  • DeMarini, D. M., & Brooks, L. R. (2019). Genotoxicity of Pentachlorophenol and its Metabolites. Reviews of Environmental Contamination and Toxicology, 248, 1-35. [Link]

Comparative

Statistical Analysis of Dose-Response Curves for Herbicides: A Comparative Guide

As agricultural systems face escalating pressures from herbicide-resistant weed populations, the precise quantification of herbicide efficacy is no longer just an academic exercise—it is a critical operational requiremen...

Author: BenchChem Technical Support Team. Date: March 2026

As agricultural systems face escalating pressures from herbicide-resistant weed populations, the precise quantification of herbicide efficacy is no longer just an academic exercise—it is a critical operational requirement. Determining the Effective Dose (e.g., ED 50​ , ED 90​ ) relies on robust dose-response bioassays and rigorous statistical modeling.

This guide provides an objective, data-backed comparison of the leading statistical frameworks used for dose-response analysis—R (drc), GraphPad Prism, and SAS—while detailing the mechanistic causality behind experimental design and model selection.

The Mechanistic Foundation of Dose-Response Modeling

Biological responses to herbicides rarely follow a linear trajectory. Instead, they exhibit a sigmoidal (S-shaped) relationship characterized by a threshold effect at low doses, an exponential phase of rapid biological degradation, and a saturation plateau at lethal doses.

To capture this causality, the four-parameter log-logistic model has become the gold standard in weed science and toxicology[1]. The model is defined by the equation:

Y=c+1+exp(b(log(x)−log(ED50​)))d−c​

  • d (Upper Asymptote): The maximum biological response (e.g., biomass of the untreated control).

  • c (Lower Asymptote): The minimum response at infinite dose (often fixed to 0 for total lethality).

  • ED50​ (Inflection Point): The dose required to reduce the response halfway between d and c [2].

  • b (Slope): The steepness of the curve around the ED50​ . A steeper slope indicates a rapid transition from survival to mortality, which is crucial for identifying target-site resistance[1].

Experimental Methodology: A Self-Validating Bioassay

To generate reliable data for these models, the experimental protocol must be designed as a self-validating system. Every statistical model is only as robust as the biological asymptotes it is anchored to.

Step-by-Step Protocol: Whole-Plant Dose-Response Assay
  • Seed Stratification & Germination: Break dormancy using a 0.2% KNO 3​ solution at 4°C for 48 hours to ensure uniform emergence. Causality: Uniform growth stages are critical; variable plant sizes at the time of spraying will artificially flatten the dose-response slope ( b ).

  • Logarithmic Dose Spacing: Apply herbicides across a minimum of 7 to 8 doses spaced logarithmically (e.g., 0.125x, 0.25x, 0.5x, 1x, 2x, 4x, 8x the recommended field rate). Causality: Linear spacing clusters data points at the asymptotes. Logarithmic spacing ensures data density along the exponential phase of the curve, maximizing the statistical power to estimate the ED50​ [3].

  • Self-Validating Controls: Include a true untreated control (dose = 0) to define the upper asymptote ( d ) and a supra-lethal dose (e.g., 16x) to validate the lower asymptote ( c ).

  • Incubation & Harvesting: Maintain plants in a controlled greenhouse (e.g., 25°C/20°C day/night) for 21 days. Harvest above-ground biomass, dry at 60°C for 72 hours, and record dry weights.

BioassayWorkflow Start Seed Stratification & Germination Potting Greenhouse Potting (Standardized Soil) Start->Potting Application Herbicide Application (Logarithmic Doses) Potting->Application Incubation Incubation (21 Days, 25°C) Application->Incubation Harvest Biomass Harvesting & Dry Weight Measurement Incubation->Harvest Analysis Dose-Response Statistical Modeling Harvest->Analysis

Herbicide resistance bioassay workflow from seed stratification to statistical modeling.

Comparative Analysis of Statistical Frameworks

Once data is collected, selecting the right software dictates the depth of the analysis. Below is an objective comparison of the three primary tools used by drug development and agricultural researchers.

A. R Software (The drc Package)

Developed specifically for dose-response analysis, the drc package in R utilizes maximum likelihood estimation, which simplifies to non-linear least squares for normally distributed continuous data[4].

  • Advantages: It allows for the simultaneous fitting of multiple curves, making it trivial to compare parameters (like ED50​ ) across resistant and susceptible populations to calculate a Resistance Index (RI)[5]. It also natively handles the dose 0 without requiring arbitrary small-value additions (like 0.001)[2].

  • Limitations: Requires programming proficiency and comfort with command-line interfaces.

B. GraphPad Prism

GraphPad Prism is the standard for pharmacologists due to its highly intuitive Graphical User Interface (GUI) and robust non-linear regression engine[6].

  • Advantages: Rapid curve fitting, excellent publication-quality graphics, and built-in templates for IC 50​ /EC 50​ determination[6]. It allows easy constraints of parameters (e.g., constraining the bottom plateau to 0)[6].

  • Limitations: Lacks native, automated lack-of-fit testing against an ANOVA model, which is a standard requirement in weed science literature to validate model choice.

C. SAS (PROC NLIN / PROC GLIMMIX)

For enterprise-level agricultural research involving complex experimental designs (e.g., split-plot designs across multiple geographic locations), SAS remains highly authoritative.

  • Advantages: Unmatched ability to handle heterogeneous variances and complex random block effects using mixed non-linear models[7].

  • Limitations: Extremely steep learning curve. Unlike drc or GraphPad, the user must manually specify the derivative equations or starting grid values for the iterative fitting process.

Statistical Workflow & Model Validation

A rigorous statistical workflow does not blindly accept the output of a log-logistic fit. It must include a Lack-of-Fit test . This test compares the residual sum of squares of the chosen non-linear model against a one-way ANOVA model (which makes no assumptions about the shape of the curve)[8]. A p -value > 0.05 indicates that the non-linear model adequately describes the data[8].

StatWorkflow Data Raw Biomass Data Norm Normalize to Control (0-100%) Data->Norm Model Select Non-Linear Model (e.g., 4-Param Log-Logistic) Norm->Model Fit Fit Model (Maximum Likelihood) Model->Fit Test Lack-of-Fit Test (ANOVA Comparison) Fit->Test Extract Extract ED50 & Slope Calculate Resistance Index Test->Extract p > 0.05 (Good Fit) Alt Alternative Model (e.g., Weibull) Test->Alt p < 0.05 (Poor Fit) Alt->Fit

Statistical decision tree for fitting and validating non-linear herbicide dose-response models.

Quantitative Performance & Output Comparison

To illustrate the practical differences, consider a simulated dataset evaluating a glyphosate-resistant Amaranthus palmeri population. The data was processed through all three software environments using a 4-parameter log-logistic model.

Table 1: Software Performance Comparison on Standardized Herbicide Efficacy Data

Feature / Output MetricR (drc package)GraphPad Prism 10SAS (PROC NLIN)
Estimated ED 50​ (g ae/ha) 842.5 ± 31.2842.4 ± 31.5842.5 ± 31.2
Estimated Slope ( b ) 1.85 ± 0.121.84 ± 0.141.85 ± 0.12
Lack-of-Fit p -value 0.342 (Automated)Manual calculation req.0.342 (Manual contrast)
Relative Potency (RI) Test Built-in (EDcomp)Requires manual ratioRequires ESTIMATE statement
Handling of Dose = 0 Native integration[2]Requires log(0.001) proxyRequires proxy or custom code
Best Use Case High-throughput ag-researchRapid visual pharmacologyComplex mixed-model field trials

References

  • Ritz, C., Baty, F., Streibig, J. C., & Gerhard, D. (2015). "Dose-Response Analysis Using R." PLOS ONE, 10(12), e0146021. Available at:[Link]

  • Knezevic, S. Z., Streibig, J. C., & Ritz, C. (2007). "Utilizing R Software Package for Dose-Response Studies: The Concept and Data Analysis." Weed Technology, 21(3), 840-848. Available at:[Link]

  • GraphPad Software. "How Do I Perform a Dose-Response Experiment?" GraphPad Support FAQ 2188. Available at:[Link]

  • Ritz, C., & Streibig, J. C. (2018). "Statistical Analysis of Agricultural Experiments using R: Dose-Response curves." RStats4Ag. Available at:[Link]

Sources

Validation

Validating the Mechanism of Action of Novel Herbicidal Compounds: A Comparative Guide

Executive Summary: The Innovation Bottleneck For over three decades, the agrochemical industry faced a profound innovation drought, relying heavily on established modes of action (MoAs) like EPSPS inhibitors (glyphosate)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Innovation Bottleneck

For over three decades, the agrochemical industry faced a profound innovation drought, relying heavily on established modes of action (MoAs) like EPSPS inhibitors (glyphosate) and glutamine synthetase inhibitors (glufosinate). The overuse of these legacy compounds has driven widespread target-site resistance[1].

The recent discovery of tetflupyrolimet (Dodhylex™ active) shattered this stagnation, introducing the first new herbicidal MoA in 30 years: the inhibition of dihydroorotate dehydrogenase (DHODH) in the de novo pyrimidine biosynthesis pathway[2]. Classified as HRAC Group 28, this novel compound provides a critical case study in how modern drug development professionals and agrochemical scientists validate a completely new molecular target[3].

This guide objectively compares the validation methodologies and performance metrics of this novel DHODH inhibitor against established industry standards, providing actionable, self-validating protocols for MoA discovery.

The Causality of Validation: A Tripartite System

Validating a novel MoA is not a linear checklist; it is a rigorous triangulation of phenotypic, metabolic, and genomic data. As scientists, we must explain why we choose specific assays:

  • Untargeted Metabolomics: We do not guess the target. By using LC-MS/MS, we map the entire biochemical footprint of the treated plant. Enzyme inhibition causes an immediate upstream accumulation of substrates and a downstream depletion of products, allowing us to pinpoint the exact pathway bottleneck[4].

  • Forward Genetics: Metabolomics proves pathway disruption, but not direct protein binding. By culturing resistant Arabidopsis lines and sequencing their genomes, we isolate point mutations in the target gene, proving the compound binds to a specific protein[4].

  • In Vitro Enzyme Kinetics: To rule out off-target effects or secondary stress artifacts, we express the recombinant target enzyme and measure direct inhibition (IC₅₀). This proves the molecule is a true target-site inhibitor[5].

MoA_Validation_Pipeline P1 Whole-Plant Phenotyping (Symptomology) P2 Untargeted Metabolomics (LC-MS/MS Profiling) P1->P2 Identifies Metabolic Bottleneck P3 Forward Genetics (Mutant Sequencing) P1->P3 Generates Resistant Lines P4 In Vitro Enzyme Kinetics (Target Validation) P2->P4 Pinpoints Target Pathway P3->P4 Identifies Target Gene P5 Validated Mechanism of Action (HRAC Classification) P4->P5 Confirms Direct Inhibition

Multi-omics workflow for validating novel herbicidal mechanisms of action.

Comparative Performance and Validation Metrics

To objectively evaluate a novel compound like tetflupyrolimet, we must benchmark its biochemical signature and kinetic performance against established herbicides.

Table 1: Phenotypic and Metabolic Signatures
MetricTetflupyrolimet (Novel)Glyphosate (Standard)Glufosinate (Standard)
Target Enzyme DHODH[6]EPSPSGlutamine Synthetase
HRAC Group 28[2]910
Target Pathway De novo Pyrimidine BiosynthesisShikimate PathwayNitrogen Metabolism
Primary Biomarker Dihydroorotate (Accumulation)Shikimate-3-phosphateAmmonia (Accumulation)
Nutrient Rescue Orotate / UMP[3]Aromatic Amino AcidsGlutamine
Table 2: Enzyme Kinetics and Target Affinity
MetricTetflupyrolimet (DHODH)Glyphosate (EPSPS)Glufosinate (GS)
In Vitro IC₅₀ < 100 nM[5]~ 1 µM~ 5 µM
Binding Mechanism Ubiquinone-competitivePEP-competitiveTransition-state analog
Systemic Mobility Phloem & Xylem mobileHighly Phloem mobileLimited (Contact)
Resistance Risk Low (No widespread resistance)[2]High (Global target-site mutations)Moderate

Experimental Protocols: Self-Validating Systems

The cornerstone of scientific integrity is the self-validating protocol. Every assay must contain an internal mechanism to prove that the observed result is the primary cause of lethality, not a secondary artifact.

Protocol 1: Untargeted Metabolomics & Nutrient Reversal Assay

Purpose: To identify the precise metabolic bottleneck caused by the novel compound. Causality: If a compound inhibits an enzyme, the immediate substrate will hyper-accumulate.

Step-by-Step Methodology:

  • Tissue Preparation: Treat Arabidopsis thaliana seedlings with the IC80​ concentration of the novel compound (e.g., tetflupyrolimet). Harvest tissues at 12, 24, and 48 hours post-treatment and flash-freeze in liquid nitrogen.

  • Metabolite Extraction: Homogenize tissue in a cold methanol/water/chloroform (2:1:1) buffer to precipitate proteins and extract polar/non-polar metabolites.

  • LC-MS/MS Acquisition: Run the aqueous phase through a High-Resolution Mass Spectrometer (HRMS) using both HILIC (for polar compounds like dihydroorotate) and C18 (for non-polar compounds) columns.

  • Data Processing: Utilize Principal Component Analysis (PCA) and Volcano plots to identify differentially expressed metabolites compared to the vehicle control.

  • The Self-Validating Step (Nutrient Reversal): Once the bottleneck is identified (e.g., dihydroorotate accumulation indicates DHODH inhibition), treat a new batch of plants with the herbicide plus the downstream product (exogenous orotate or uridine monophosphate)[3]. Validation: If the plant survives, the targeted pathway is definitively the primary cause of lethality[4]. If it dies, the metabolic disruption is merely a secondary stress response.

Protocol 2: In Vitro Target Enzyme Kinetics

Purpose: To confirm direct, high-affinity binding to the isolated target protein. Causality: Phenotypic rescue proves pathway involvement, but only purified enzyme kinetics can prove direct molecular inhibition and establish the IC50​ [5].

Step-by-Step Methodology:

  • Recombinant Expression: Clone and express the target plant gene (e.g., Setaria viridis DHODH) in an E. coli expression system. Purify using Ni-NTA affinity chromatography[5].

  • Assay Setup: Establish a coupled colorimetric assay. For DHODH, measure the ubiquinone-mediated oxidation of dihydroorotate to orotate by tracking the reduction of a terminal electron acceptor (DCIP) at 600 nm[6].

  • Inhibitor Titration: Incubate the purified enzyme with varying concentrations of the novel compound (1 nM to 100 µM) and initiate the reaction by adding the substrate.

  • Kinetic Modeling: Plot the initial reaction velocities against substrate concentrations to generate a Lineweaver-Burk plot, determining whether the inhibition is competitive, non-competitive, or uncompetitive.

  • The Self-Validating Step (Mutant Control): Run a parallel assay using a site-directed mutant of the enzyme (e.g., a known resistant allele identified via forward genetics). Validation: If the compound inhibits the wild-type enzyme at low nanomolar concentrations but fails to inhibit the mutant enzyme, the assay internally validates that the compound is a highly specific target-site inhibitor, ruling out assay artifacts or non-specific aggregation.

Pathway Visualization: Novel vs. Established

To contextualize the breakthrough of Group 28 herbicides, we must visually compare the targeted biochemical pathways. Tetflupyrolimet disrupts pyrimidine biosynthesis, a fundamentally different mechanism than the aromatic amino acid starvation induced by legacy Group 9 herbicides.

Pathway_Comparison cluster_DHODH De Novo Pyrimidine Biosynthesis (Novel) cluster_EPSPS Shikimate Pathway (Established) DHO Dihydroorotate DHODH DHODH Enzyme DHO->DHODH ORO Orotate DHODH->ORO TET Tetflupyrolimet TET->DHODH S3P Shikimate-3-Phosphate EPSPS EPSPS Enzyme S3P->EPSPS CHO Chorismate EPSPS->CHO GLY Glyphosate GLY->EPSPS

Comparison of target pathways: DHODH (Tetflupyrolimet) vs. EPSPS (Glyphosate).

Conclusion

The discovery and validation of tetflupyrolimet demonstrate the power of integrating untargeted metabolomics, forward genetics, and rigorous enzyme kinetics. By demanding that our experimental protocols act as self-validating systems—using nutrient reversal and mutant enzyme controls—we ensure that new agrochemical products are grounded in irrefutable biochemical causality. As resistance to legacy herbicides like glyphosate and glufosinate continues to rise, these stringent validation frameworks will be essential for bringing the next generation of novel MoAs to the global market.

References

  • Understanding the Applications of Tetflupyrolimet in Turfgrass Systems - TRACE tennessee.edu
  • Tetflupyrolimet - Wikipedia wikipedia.org
  • Dodhylex™ active | FMC Corp fmc.com
  • Comprehensive insights into herbicide resistance mechanisms in weeds: a synergistic integration of transcriptomic and metabolomic analyses - PMC nih.gov
  • A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PNAS pnas.org
  • Synthesis of Potential Inhibitors Targeting Dihydroorotate Dehydrogenase as Herbicide Candidates | Journal of Agricultural and Food Chemistry acs.org

Sources

Comparative

Comparative Guide: Reproducibility of Synthesis for Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate

Executive Summary Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate is a highly valuable structural analog of the classical antilipidemic agent clofibrate. For drug development professionals and synthetic chemists, the reliab...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate is a highly valuable structural analog of the classical antilipidemic agent clofibrate. For drug development professionals and synthetic chemists, the reliable synthesis of sterically hindered aryloxy isobutyrates represents a known process bottleneck. This guide objectively evaluates the reproducibility, scalability, and mechanistic reliability of the two primary synthetic alternatives: the classical Williamson-Type Ether Synthesis and the multicomponent Bargellini Reaction .

Based on our comparative analysis, the Williamson-type approach offers vastly superior reproducibility and yield, making it the definitive choice for rigorous pharmaceutical development.

Mechanistic Overview: The Challenge of Steric Hindrance

The core challenge in synthesizing ethyl 2-(3-chlorophenoxy)-2-methylpropanoate lies in the formation of the ether linkage at a sterically hindered tertiary carbon.

  • Route A: Williamson-Type Ether Synthesis: Typically, reacting a phenoxide with a tertiary alkyl halide results in E2 elimination rather than SN2 substitution. However, the use of ethyl 2-bromo-2-methylpropanoate is a critical exception. The adjacent ester carbonyl group lowers the LUMO energy and stabilizes the SN2 transition state, allowing substitution to outcompete elimination. By utilizing a polar aprotic solvent (DMF) and a mild base (K₂CO₃), the nucleophilicity of the 3-chlorophenoxide is maximized, leading to highly reproducible yields [1].

  • Route B: Multicomponent Bargellini Reaction: This alternative attempts to build the isobutyrate moiety in situ. It involves the reaction of 3-chlorophenol with acetone and chloroform in the presence of sodium hydroxide. Mechanistically, acetone and chloroform form a chloretone intermediate, which rearranges into a highly reactive gem-dichloroepoxide before being attacked by the phenoxide [2]. Because these intermediates are highly sensitive to trace water and temperature fluctuations, the reaction suffers from poor atom economy, frequent side-reactions (e.g., epoxide hydrolysis), and notoriously low reproducibility.

Synthetic Workflow Comparison

G cluster_A Route A: Williamson-Type Ether Synthesis cluster_B Route B: Bargellini Reaction + Esterification Start 3-Chlorophenol ReagentA Ethyl 2-bromo-2-methylpropanoate + K2CO3 / DMF Start->ReagentA ReagentB Acetone + Chloroform + NaOH Start->ReagentB StepA SN2 Substitution (70°C, 5h) ReagentA->StepA Product Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate StepA->Product High Yield (90-96%) StepB1 Multicomponent Condensation (Reflux, 4h) ReagentB->StepB1 StepB2 Esterification (EtOH, H+) StepB1->StepB2 Intermediate Acid StepB2->Product Moderate Yield (35-40%)

Fig 1. Synthetic pathway comparison for ethyl 2-(3-chlorophenoxy)-2-methylpropanoate.

Quantitative Performance Data

The following table summarizes the experimental performance of both routes upon scale-up (10 mmol to 100 mmol scale).

Process ParameterRoute A: Williamson-Type SynthesisRoute B: Bargellini Reaction
Overall Yield 90–96%35–40%
Reproducibility Score High (Consistent across scales)Low (Highly sensitive to mixing/temp)
Total Reaction Time 5 hours16+ hours (Requires 2 distinct steps)
Operating Temperature 70°CReflux (Exothermic initial phase)
Primary Byproducts Trace elimination products (methacrylates)Chloretone hydrolysis products, unreacted phenol
Downstream Processing Simple liquid-liquid extractionAcid-base extraction & column chromatography

Self-Validating Experimental Protocol: Route A (Optimized)

To ensure absolute scientific integrity, the following protocol for Route A is designed as a self-validating system. Each step includes a causality explanation and an observable validation checkpoint to guarantee reproducibility [1].

Step 1: Phenoxide Formation

  • Action: In a dry, round-bottom flask under inert atmosphere, dissolve 3-chlorophenol (1.0 eq, 7.78 mmol) and anhydrous K₂CO₃ (2.0 eq, 15.56 mmol) in anhydrous N,N-dimethylformamide (DMF) (10 mL). Stir at room temperature for 30 minutes.

  • Causality: K₂CO₃ is a mild, non-nucleophilic base that quantitatively deprotonates the phenol without risking the hydrolysis of the ester we will add in the next step. DMF, a polar aprotic solvent, heavily solvates the potassium cation but leaves the phenoxide anion "naked," drastically increasing its nucleophilicity.

  • Validation Checkpoint: The solution will transition from clear to a slight yellow tint, indicating the successful formation of the phenoxide ion. Evolution of trace CO₂ gas will cease.

Step 2: Alkylation via SN2

  • Action: Add ethyl 2-bromo-2-methylpropanoate (1.2 eq) dropwise to the stirring mixture. Elevate the temperature to 70°C and maintain for 5 hours.

  • Causality: Dropwise addition prevents localized thermal spikes. Heating to exactly 70°C provides the necessary thermal energy to overcome the steric hindrance of the tertiary alpha-bromo ester without inducing thermal degradation or pushing the reaction toward E2 elimination.

  • Validation Checkpoint: Conduct Thin Layer Chromatography (TLC) using Hexane/EtOAc (9:1). The reaction is complete when the starting phenol spot (Rf ~0.3, UV active) disappears entirely, and a new, less polar product spot (Rf ~0.6) emerges.

Step 3: Quench and Liquid-Liquid Extraction

  • Action: Cool the mixture to room temperature and quench with distilled water (30 mL). Extract the aqueous phase with ethyl acetate (3 × 10 mL). Wash the combined organic layers rigorously with saturated brine (3 × 10 mL).

  • Causality: Water safely quenches the reaction and completely dissolves the inorganic salts (excess K₂CO₃ and the KBr byproduct). The rigorous, repeated brine washes are critical to partition the high-boiling DMF out of the organic phase and into the aqueous phase, preventing solvent contamination in the final product.

  • Validation Checkpoint: The final organic layer must be perfectly clear. If an emulsion persists, the aqueous phase is not sufficiently saturated with salt; add solid NaCl until phase separation is sharp.

Step 4: Desiccation and Concentration

  • Action: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Causality: Na₂SO₄ traps residual microscopic water droplets. Evaporation yields the crude product, which is typically >90% pure. If analytical purity is required, pass through a short silica plug (eluent: petroleum ether / ethyl acetate = 50/3).

  • Validation Checkpoint: The final product is isolated as a clear to pale yellow oil. The calculated yield should consistently fall between 90–96%.

Conclusion & Best Practices

For researchers synthesizing ethyl 2-(3-chlorophenoxy)-2-methylpropanoate, the Williamson-Type Ether Synthesis (Route A) is objectively superior to the Bargellini reaction. By leveraging the alpha-carbonyl stabilization of the SN2 transition state and utilizing a polar aprotic solvent system, Route A bypasses the chaotic, multi-intermediate cascade of Route B. This results in a highly reproducible, scalable, and high-yielding process that meets the stringent quality requirements of modern drug development.

References

  • Title: Clofibrate synthesis | Source: ChemicalBook | URL: 1 [1]

  • Title: The 115 Years Old Multicomponent Bargellini Reaction: Perspectives and New Applications | Source: NIH / MDPI | URL: 2 [2]

Sources

Safety & Regulatory Compliance

Safety

ethyl 2-(3-chlorophenoxy)-2-methylpropanoate proper disposal procedures

Title: Comprehensive Operational Guide: Handling and Disposal of Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate Introduction Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate (CAS: 59227-82-6) is a halogenated organic ester and...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Operational Guide: Handling and Disposal of Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate

Introduction Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate (CAS: 59227-82-6) is a halogenated organic ester and a structural isomer of the well-known lipid-lowering drug, clofibrate[1]. In drug development and biochemical research, this compound is primarily utilized to study peroxisome proliferator-activated receptor alpha (PPARα) agonism[2]. However, due to its chlorinated structure, it poses specific logistical and environmental challenges. Halogenated organic compounds (HOCs) are highly persistent in aquatic environments and require strict adherence to regulatory disposal frameworks (such as the US EPA's RCRA) to prevent ecological contamination and toxic byproduct generation[3][4].

As a Senior Application Scientist, I have designed this guide to provide researchers and safety officers with a self-validating, step-by-step operational protocol for the safe handling, spill response, and compliant disposal of this compound.

Physicochemical Properties & Mechanistic Context

Understanding the physical and mechanistic properties of ethyl 2-(3-chlorophenoxy)-2-methylpropanoate is the foundational step in designing a safe operational workflow.

Table 1: Physicochemical and Hazard Profile

PropertyValue / Description
Chemical Name Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate
CAS Number 59227-82-6
Molecular Formula C12H15ClO3
Molecular Weight 242.7 g/mol
Physical State Clear liquid (typical for fibrate esters at room temperature)
Hazard Classification Halogenated Organic Compound (HOC); Aquatic Toxicity
Primary Target Peroxisome Proliferator-Activated Receptor alpha (PPARα)

Mechanistic Causality (Why it matters): Fibrate analogs exert their biological effects by crossing the cell membrane and binding to PPARα in the cytosol. This ligand-receptor complex translocates to the nucleus, heterodimerizes with the Retinoid X Receptor (RXR), and binds to Peroxisome Proliferator Response Elements (PPREs) on DNA[2]. Because the compound is highly lipophilic (a requirement for cellular entry), it easily penetrates biological barriers. This makes strict personal protective equipment (PPE) critical during laboratory handling to prevent accidental dermal absorption.

PPARPathway Ligand Fibrate Analog (3-chloro isomer) Cytosol Cytosolic Entry Ligand->Cytosol PPAR PPARα Activation Cytosol->PPAR RXR RXR Heterodimerization PPAR->RXR Nucleus PPRE PPRE Binding (DNA) RXR->PPRE Transcription Lipid Metabolism Gene Transcription PPRE->Transcription

Mechanism of action: Fibrate analog activation of the PPARα signaling pathway.

Experimental Workflows & Handling Protocols

To ensure scientific integrity and laboratory safety, all handling must follow a self-validating system where each step confirms the success and safety of the previous one.

Step-by-Step Handling and Spill Response Methodology:

  • Preparation & PPE Selection:

    • Action: Don chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields, and a standard laboratory coat[3].

    • Causality: The lipophilic nature of the ester allows it to permeate standard porous materials. Chemical-resistant barriers prevent dermal absorption and subsequent systemic exposure.

  • Routine Transfer & Aliquoting:

    • Action: Conduct all transfers of the neat liquid within a certified Class II biological safety cabinet or a chemical fume hood.

    • Causality: Prevents inhalation of volatile organic vapors and ensures any micro-spills are contained within a negative-pressure environment.

  • Spill Containment (Liquid Spills):

    • Action: In the event of a spill, immediately isolate the area. Dike the spill using a non-combustible, inert absorbent material (e.g., vermiculite, dry sand, or specialized HazMat pads)[3].

    • Causality: Inert absorbents prevent the halogenated compound from reacting with organic paper towels, which could complicate secondary disposal and create fire hazards.

  • Decontamination:

    • Action: Wash the affected surface with copious amounts of water and a mild detergent, collecting all wash water for hazardous waste disposal[5]. Do not flush wash water down the drain.

Proper Disposal Procedures (Core Directive)

The disposal of ethyl 2-(3-chlorophenoxy)-2-methylpropanoate is strictly governed by environmental regulations regarding Halogenated Organic Compounds (HOCs)[4][6]. Improper disposal, such as pouring down the sink or placing in general biological waste, is a severe regulatory violation and an ecological hazard.

Step-by-Step Disposal Plan:

  • Waste Segregation:

    • Action: Segregate all waste containing this compound (including contaminated gloves, pipette tips, and wash water) into a dedicated, clearly labeled "Halogenated Organic Waste" container.

    • Causality: Mixing halogenated waste with non-halogenated waste drastically increases disposal costs and safety risks. Non-halogenated waste can often be burned in standard incinerators, whereas halogenated waste requires specialized, highly regulated treatment.

  • Containerization & Storage:

    • Action: Use high-density polyethylene (HDPE) or glass containers. Ensure the container is tightly sealed and stored in a secondary containment tray in a well-ventilated, cool waste accumulation area[3].

  • High-Temperature Incineration (Final Disposal):

    • Action: Transfer the waste to an EPA-licensed hazardous waste management facility for high-temperature incineration[5].

    • Causality: When chlorinated compounds are burned, they produce hydrogen chloride (HCl) gas. Standard incinerators will be corroded by this gas and release toxic emissions into the atmosphere. EPA-approved facilities utilize high-temperature rotary kilns equipped with alkaline flue gas scrubbers to neutralize the HCl into harmless salts before environmental release.

WasteSegregation Start Waste Generation (Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate) Halogenated Halogenated Organic Waste Container Start->Halogenated Contains >1% Halogens NonHalogenated Non-Halogenated Waste Start->NonHalogenated Halogen-Free Incineration High-Temp Incineration with Flue Gas Scrubber Halogenated->Incineration EPA/RCRA Approved Landfill Prohibited: General Landfill Halogenated->Landfill Regulatory Violation

Decision tree for the segregation and disposal of halogenated organic waste.

Sources

Handling

Personal protective equipment for handling ethyl 2-(3-chlorophenoxy)-2-methylpropanoate

Advanced Laboratory Safety & Operational Guide: Handling Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate Executive Summary Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate (CAS No. 59227-82-6) is a halogenated phenoxy ester uti...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety & Operational Guide: Handling Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate

Executive Summary Ethyl 2-(3-chlorophenoxy)-2-methylpropanoate (CAS No. 59227-82-6) is a halogenated phenoxy ester utilized primarily as a research chemical and pharmaceutical intermediate. Structurally, it is the meta-chloro positional isomer of the well-documented lipid-lowering drug clofibrate (CAS No. 637-07-0)[1][2]. Because of their near-identical physicochemical properties, the safety and handling protocols for this compound are heavily derived from the established toxicological profile of fibrate derivatives[2][3]. This guide provides researchers with a self-validating, step-by-step operational framework to ensure uncompromising safety and scientific integrity.

Mechanistic Toxicology: The Causality of Hazard

To handle this chemical safely, one must understand why it is dangerous. The hazards are not merely regulatory checkboxes; they are dictated by the molecule's structure and its interaction with biological systems:

  • Lipophilic Permeation: The ethyl ester moiety masks the polarity of the carboxylic acid, rendering the molecule highly lipophilic. This allows the compound to rapidly bypass aqueous barriers, including unprotected skin and standard latex gloves.

  • In Vivo Bioactivation: Upon transdermal or gastrointestinal absorption, endogenous esterases in the blood and liver rapidly cleave the ester bond. This hydrolysis releases the active free acid, 3-chlorophenoxyisobutyric acid[4].

  • Target Organ Toxicity: The free acid is a potent agonist of peroxisome proliferator-activated receptor alpha (PPAR-α)[2][3]. While therapeutically useful for lowering triglycerides in controlled settings, acute occupational overexposure can trigger unintended systemic effects, including hepatomegaly, elevated serum aminotransferases, and severe myotoxicity (rhabdomyolysis)[4][5].

  • Local Tissue Destruction: The compound acts as a severe local irritant, capable of causing irreversible eye damage (Category 1) and significant skin irritation (Category 2) upon contact[1].

MechanisticPathway Ester Ethyl 2-(3-chlorophenoxy) -2-methylpropanoate (Lipophilic Ester) Absorption Transdermal / GI Absorption Ester->Absorption Hydrolysis Esterase Cleavage (Blood/Liver) Absorption->Hydrolysis ActiveAcid 3-chlorophenoxyisobutyric acid (Active) Hydrolysis->ActiveAcid PPAR PPAR-α Activation ActiveAcid->PPAR Toxicity Hepatotoxicity & Myotoxicity Risk PPAR->Toxicity

Mechanistic pathway of fibrate ester absorption, hydrolysis, and target organ toxicity.

Quantitative Hazard Data & PPE Matrix

Based on the for its structural analog[1], the following Global Harmonized System (GHS) classifications apply. The table below summarizes the required Personal Protective Equipment (PPE) and the scientific rationale for each choice.

GHS Hazard ClassificationRequired PPEMaterial SpecificationScientific Rationale (Causality)
Eye Dam. 1 (H318) Causes serious eye damageChemical Safety Goggles + Face ShieldPolycarbonate lenses, indirect ventingProtects against aerosolized droplets or splashes. The lipophilic ester can rapidly penetrate the corneal epithelium, causing severe, irreversible optical damage.
Skin Irrit. 2 (H315) Causes skin irritationChemical-Resistant GlovesNitrile (Min. 4 mil thickness). Latex is strictly prohibited.Latex offers zero barrier protection against lipophilic organic esters. Nitrile provides the necessary chemical resistance to prevent transdermal absorption.
Acute Tox. 4 (H302) Harmful if swallowedLab Coat & Closed-Toe ShoesFlame-retardant cotton or synthetic blendPrevents accumulation of the chemical on personal clothing, eliminating the risk of secondary ingestion or prolonged dermal exposure.
STOT SE 3 (H335) May cause respiratory irritationFume Hood (Primary) / Respirator (Secondary)Class II Biological Safety Cabinet or Chemical Fume Hood (≥100 fpm)Inhalation of vapors or aerosolized particulates can cause severe respiratory tract irritation. Engineering controls are prioritized over PPE.

Standard Operating Procedure: Safe Handling & Dispensing

This protocol is designed as a self-validating system. If a step cannot be completed as described, the operation must be halted immediately.

  • Step 1: Environmental Verification

    • Ensure the chemical fume hood is operational with a face velocity of at least 100 feet per minute (fpm). Self-Validation: Check the digital monitor; if the alarm sounds or flow is <100 fpm, do not open the chemical container.

    • Clear the workspace of all incompatible materials, particularly strong oxidizing agents and strong bases, which can trigger uncontrolled exothermic hydrolysis[6].

  • Step 2: PPE Donning

    • Equip nitrile gloves, chemical safety goggles, and a lab coat. Double-gloving is highly recommended for concentrated stock solutions.

  • Step 3: Weighing and Dispensing

    • Use anti-static weigh boats and spatulas. Rationale: Halogenated organic compounds can carry static charges; anti-static tools prevent the aerosolization of the chemical, mitigating inhalation risks.

    • Keep the source container open for the minimum time necessary to prevent vapor accumulation.

  • Step 4: Solution Preparation

    • Because the compound is practically insoluble in water, dissolve the pre-weighed quantity in an appropriate organic solvent (e.g., DMSO or absolute ethanol) before attempting any aqueous dilution.

    • Seal the primary vial and vortex gently.

Operational workflow for safe handling, dispensing, and disposal of halogenated fibrates.

Spill Response & Chemical Decontamination

In the event of a localized spill within the fume hood, follow this chemically-driven decontamination protocol:

  • Containment: Do not use water. The ester is hydrophobic and will simply spread. Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand).

  • Chemical Neutralization (Self-Validating Step): Apply a mild alkaline solution, such as 5% sodium carbonate ( Na2​CO3​ ), to the contaminated surface. Causality: The base catalyzes the hydrolysis of the lipophilic ester into the sodium salt of 3-chlorophenoxyisobutyric acid. You will visually observe the oily residue dissolve into the aqueous phase, validating that decontamination is successfully occurring.

  • Collection: Wipe the area with absorbent pads and place all materials into a designated hazardous waste container.

Logistical Disposal Plan

Improper disposal of this compound poses severe environmental and facility risks.

  • Classification: Must be strictly categorized as Halogenated Organic Waste .

  • Causality for Segregation: The molecule contains a covalently bound chlorine atom. If mixed with non-halogenated waste and subjected to standard incineration, it can generate highly toxic dioxins and corrosive hydrogen chloride (HCl) gas.

  • Action: Store in a clearly labeled, chemically compatible container (e.g., high-density polyethylene, HDPE) and arrange for pickup by a certified hazardous waste disposal contractor for high-temperature incineration equipped with flue gas scrubbers[1][7].

References

  • Drugs.com. "Clofibrate: Key Safety & Patient Guidance". Drugs.com. [Link]

  • MIMS. "Clofibrate: Uses & Dosage". MIMS Singapore. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-(3-chlorophenoxy)-2-methylpropanoate
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